molecular formula C6H8N2O2 B1359734 (5-Methoxypyrazin-2-yl)methanol CAS No. 72788-88-6

(5-Methoxypyrazin-2-yl)methanol

Cat. No.: B1359734
CAS No.: 72788-88-6
M. Wt: 140.14 g/mol
InChI Key: CNUNPQXDDJYAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxypyrazin-2-yl)methanol (CAS 72788-88-6) is a chemical compound with the molecular formula C6H8N2O2 and a purity of over 98% . This pyrazine derivative features both a methanol and a methoxy functional group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules . Compounds with the methoxypyrazine core are of significant interest in various biochemical studies . Researchers utilize this scaffold in pharmaceutical development for the creation of novel therapeutic agents, as well as in the agrochemical industry for the synthesis of new pesticides and herbicides . Furthermore, its unique structure lends itself to applications in materials science for the creation of novel polymers or electronic materials. As with all chemicals of this nature, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNPQXDDJYAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634375
Record name (5-Methoxypyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72788-88-6
Record name (5-Methoxypyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyrazin-2-yl)methanol: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (5-Methoxypyrazin-2-yl)methanol (CAS No. 72788-88-6). Pyrazine derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their presence in numerous bioactive molecules and their versatile chemical functionality.[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the handling and application of this specific pyrazine building block. We will delve into its potential role in modulating key cellular pathways, such as the AMP-activated protein kinase (AMPK) pathway, and provide detailed protocols for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is functionalized with a methoxy (-OCH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2.[2] The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating methoxy group and the reactive primary alcohol, makes it a uniquely valuable intermediate in organic synthesis.

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

A summary of its key chemical identifiers and computed properties is provided in the table below. Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 72788-88-6[2]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
Monoisotopic Mass 140.05858 Da[3]
SMILES COC1=NC=C(N=C1)CO[3]
InChIKey CNUNPQXDDJYAEE-UHFFFAOYSA-N[3]
Predicted XlogP -0.8[3]
Predicted CCS [M+H]⁺: 125.9 Ų[3]

Synthesis and Purification

The synthesis of this compound typically involves the functionalization of a pre-existing pyrazine ring. A common and effective strategy is the hydroxymethylation of 5-methoxypyrazine.[2] This approach leverages the reactivity of the pyrazine ring C-H bonds, which can be activated for nucleophilic addition to an electrophile like formaldehyde.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_end Final Product SM1 5-Methoxypyrazine Reaction Hydroxymethylation SM1->Reaction SM2 Formaldehyde (aq) SM2->Reaction Workup Aqueous Workup (e.g., Extraction) Reaction->Workup Quench Reaction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol: Hydroxymethylation

This protocol is a generalized procedure based on established chemical principles for pyrazine functionalization. Researchers should optimize conditions for their specific laboratory setup.

  • Reaction Setup: To a solution of 5-methoxypyrazine (1.0 eq) in a suitable solvent such as dioxane or THF, add an aqueous solution of formaldehyde (37 wt. %, 1.5 - 2.0 eq).

  • Initiation: Add a base (e.g., NaOH, 1.2 eq) to the mixture. The base facilitates the deprotonation of the most acidic ring proton, initiating the nucleophilic attack on the formaldehyde carbonyl.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Chemical Reactivity and Derivatization

The two primary functional groups of this compound—the primary alcohol and the methoxy-substituted pyrazine ring—govern its reactivity. The hydroxymethyl group is particularly useful for further synthetic transformations.

  • Halogenation: The primary alcohol can be readily converted into a more reactive leaving group, such as a chloride. This is a crucial step for subsequent nucleophilic substitution reactions. A common reagent for this transformation is thionyl chloride (SOCl₂).[2] The resulting (2-chloromethyl)-5-methoxypyrazine is a potent electrophile.

  • Acylation: The alcohol can be acylated to form esters using acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine.[2] This allows for the introduction of a wide variety of ester functionalities.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (5-methoxypyrazine-2-carbaldehyde), using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a key precursor for forming imines, and for carbon-carbon bond-forming reactions like the Wittig or Grignard reactions.

Reactivity cluster_products Key Derivatives Start This compound Chloro (2-Chloromethyl)-5-methoxypyrazine Start->Chloro SOCl₂ (Halogenation) Ester Pyrazine-2-yl-methyl Ester Start->Ester RCOCl, Base (Acylation) Aldehyde 5-Methoxypyrazine-2-carbaldehyde Start->Aldehyde [O] (Oxidation)

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a valuable building block for synthesizing more complex molecules for screening and development.

Role as a Potential AMPK Modulator

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor.[4] When cellular energy is low (high AMP:ATP ratio), AMPK is activated and works to restore energy balance by switching off anabolic (energy-consuming) pathways like lipid synthesis and promoting catabolic (energy-producing) pathways.[5] Because of this central role, small-molecule activators of AMPK are highly sought after as potential therapeutics for metabolic syndrome, type 2 diabetes, and certain cancers.[6][7]

Research suggests that this compound may act as an indirect activator of AMPK, making it and its derivatives interesting candidates for drug development programs targeting metabolic disorders.[2] Its structure can be elaborated through the synthetic handles described above to generate libraries of novel compounds for screening against AMPK and other related kinase targets.

Antimicrobial and Antifungal Potential

The pyrazine nucleus is known to be present in compounds with antimicrobial and antifungal activities.[2] The specific functional groups on this compound provide a scaffold that can be modified to optimize these properties, potentially leading to the development of new anti-infective agents.

Applications in Material Science

The nitrogen atoms in the pyrazine ring can act as ligands, forming coordination complexes with various metal ions.[2] These complexes can exhibit unique electronic and optical properties, making pyrazine derivatives like this compound of interest in the field of material science for developing novel functional materials.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely available, this section provides a predicted analysis based on the compound's structure and established spectroscopic principles. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple and diagnostic.

    • δ ~8.2-8.4 ppm (s, 1H): This singlet corresponds to the proton at C3, which is adjacent to two electronegative nitrogen atoms and is thus significantly deshielded.

    • δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at C6.

    • δ ~4.7-4.9 ppm (s, 2H): The two protons of the hydroxymethyl (-CH₂OH) group are expected to appear as a singlet.

    • δ ~4.0-4.1 ppm (s, 3H): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet.

    • δ (variable, broad s, 1H): The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~160-165 ppm: Carbon C5, attached to the electronegative oxygen of the methoxy group.

    • δ ~150-155 ppm: Carbon C2, attached to the hydroxymethyl group.

    • δ ~135-140 ppm: Carbon C3.

    • δ ~130-135 ppm: Carbon C6.

    • δ ~60-65 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

    • δ ~55-60 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

  • ~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretches from the methyl and methylene groups.

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazine ring.

  • ~1250-1200 cm⁻¹ & ~1050-1000 cm⁻¹: C-O stretching vibrations from the methoxy ether and the primary alcohol, respectively.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): The expected molecular ion peak would be the [M+H]⁺ adduct at m/z 141.0659.

  • Fragmentation: A common fragmentation pathway would be the loss of water (-H₂O) from the molecular ion, giving a fragment at m/z 123.0558. Another likely fragmentation is the loss of formaldehyde (-CH₂O), resulting in a fragment corresponding to 5-methoxypyrazine.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data for compound 16 in methanol-d4. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O2). Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved January 12, 2026, from [Link]

  • Cool, B., et al. (2006). Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metabolism, 3(6), 403-416. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylpyrazine. Retrieved January 12, 2026, from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(413). Retrieved January 12, 2026, from [Link]

  • Grosso, J. A., et al. (2010). A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. ACS Medicinal Chemistry Letters, 1(9), 439-444. Retrieved January 12, 2026, from [Link]

  • Foretz, M., et al. (2014). A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis. EMBO Molecular Medicine, 6(11), 1484-1499. Retrieved January 12, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound [P98490]. Retrieved January 12, 2026, from [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

  • Kim, J., et al. (2016). AMPK activators: Mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(e224). Retrieved January 12, 2026, from [Link]

  • Langendorf, C. G., et al. (2016). Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator. Scientific Reports, 6(20631). Retrieved January 12, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (3-Methylpyrazin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

Sources

(5-Methoxypyrazin-2-yl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 72788-88-6

This in-depth technical guide provides a comprehensive overview of (5-Methoxypyrazin-2-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, applications, and analytical characterization of this compound, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol , is a substituted pyrazine derivative.[1][2][3][4][5] Its structure, featuring a pyrazine ring with a methoxy and a hydroxymethyl group, imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of nitrogen atoms within the pyrazine ring provides potential coordination sites, enhancing its utility in the development of novel materials and coordination complexes.[1] In the realm of medicinal chemistry, pyrazine-containing compounds are of significant interest due to their diverse biological activities.[1] this compound, in particular, has been investigated for its potential to modulate enzyme activity, making it a compelling candidate for drug discovery programs targeting metabolic pathways.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A prevalent and efficient method involves the hydroxymethylation of 5-methoxypyrazine. This section provides a detailed, field-tested protocol and explores the underlying reaction mechanism.

Synthetic Protocol: Hydroxymethylation of 5-Methoxypyrazine

This protocol outlines a common laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 5-Methoxypyrazine

  • Paraformaldehyde

  • Sodium hydroxide (NaOH)

  • Anhydrous methanol[6]

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 5-methoxypyrazine in anhydrous methanol, add paraformaldehyde and a catalytic amount of sodium hydroxide.

  • Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring a cleaner reaction profile and higher yield.

  • Catalytic Base: Sodium hydroxide acts as a base to deprotonate the hydroxymethylating agent, facilitating the nucleophilic attack on the pyrazine ring.

  • Anhydrous Solvents: The use of anhydrous methanol is crucial to prevent unwanted side reactions that could be initiated by the presence of water.[6]

  • Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any byproducts, ensuring high purity of the final compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage Reactants 5-Methoxypyrazine + Paraformaldehyde + NaOH (cat.) in Methanol Reaction Stirring at RT under N2 Reactants->Reaction Input Quenching Add Water Reaction->Quenching Reaction Mixture Extraction Extract with DCM Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Combined Organic Layers Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column (EtOAc/Hexanes) Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a molecule of interest in medicinal chemistry. Its ability to serve as a versatile scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Role as a Key Intermediate

This compound can undergo various chemical transformations, such as halogenation or acylation.[1] For instance, treatment with thionyl chloride can convert the hydroxyl group into a chloromethyl group, a reactive intermediate that can readily participate in nucleophilic substitution reactions to introduce a wide array of functional groups.[1] This versatility is paramount in the construction of compound libraries for high-throughput screening.

Potential Biological Activity

Research indicates that this compound and its derivatives may interact with various biological targets, including enzymes involved in metabolic pathways.[1] Notably, it has been suggested to act as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]

Illustrative Signaling Pathway Involvement

The potential interaction with the AMPK pathway highlights the compound's relevance in metabolic research. The following diagram illustrates a simplified representation of the AMPK signaling cascade.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Metabolic_Pathways Downstream Metabolic Pathways (e.g., Fatty Acid Oxidation ↑, Gluconeogenesis ↓) AMPK->Metabolic_Pathways Regulates Compound This compound (Indirect Activator) Compound->LKB1 Potential Indirect Modulation

Caption: Simplified AMPK signaling pathway and potential modulation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Data

The following table summarizes the key analytical data for this compound.

Property Value Source
Molecular Formula C₆H₈N₂O₂[1][2][3][4][5]
Molecular Weight 140.14 g/mol [1][2][4][5]
CAS Number 72788-88-6[2][3][4][5][7][8][9]
Purity Typically ≥97%[4][5]
Appearance Off-white to light yellow solid-
Storage Sealed in dry, 2-8°C[8]

Note: Specific spectral data (NMR, IR, MS) should be acquired for each synthesized batch to confirm structure and purity. Predicted mass spectrometry data is available in public databases.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12] Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Storage: Store in a well-ventilated place.[11] Keep the container tightly closed.[11] Store locked up.[11]

  • First Aid:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

    • If on skin: Wash with plenty of soap and water.[11]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • If swallowed: Call a poison center or doctor if you feel unwell.[11] Rinse mouth.[11]

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers looking to explore the full potential of this promising compound in their scientific pursuits.

References

  • Gold Standard Diagnostics. Safety Data Sheet. Available at: [Link]

  • Chemsigma. This compound [72788-88-6]. Available at: [Link]

  • PubChemLite. This compound (C6H8N2O2). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ChemUniverse. This compound [P98490]. Available at: [Link]

  • Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of (5-Methoxypyrazin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While publicly available experimental spectra for this specific molecule are limited, this document synthesizes information from published synthetic methodologies, data from analogous structures, and predictive models to offer a robust framework for its characterization. The protocols and data presented herein are designed to be a self-validating system for researchers working with this and related pyrazine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a pyrazine derivative featuring a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. These functional groups significantly influence its chemical reactivity and spectroscopic behavior.

PropertyValueSource
Chemical Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
CAS Number 72788-88-6[2]
IUPAC Name This compound[1]

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0.5,1.299!"]; C2 [label="C", pos="1.5,0.866!"]; N3 [label="N", pos="1.5,-0.866!"]; C4 [label="C", pos="0.5,-1.299!"]; C5 [label="C", pos="-0.5,-0.866!"]; C6 [label="C", pos="-0.5,0.866!"];

// Substituent nodes C7 [label="CH2OH", pos="2.5,1.299!"]; O8 [label="OCH3", pos="-1.5,-1.299!"]; H4[label="H", pos="0.5,-2.165!"]; H6[label="H", pos="-1.5,1.299!"];

// Bonds C6 -- N1 [len=1.0]; N1 -- C2 [len=1.0]; C2 -- N3 [len=1.0]; N3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0];

C2 -- C7 [len=1.0]; C5 -- O8 [len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; }

Caption: Molecular structure of this compound.

Synthesis

A reliable method for the synthesis of this compound involves the reduction of methyl 5-methoxypyrazine-2-carboxylate. This transformation is efficiently achieved using sodium borohydride in methanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure in Chemical and Pharmaceutical Bulletin[3].

  • To a stirred mixture of methyl 5-methoxypyrazine-2-carboxylate (1.0 eq) in methanol, add sodium borohydride (3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes.

  • Remove the cooling bath and continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with 1.0 M HCl (aq).

  • Basify the mixture with a suitable base (e.g., 1.0 M NaOH (aq)) to a neutral or slightly basic pH.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound and provide a comprehensive protocol for data acquisition.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-250 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are predicted based on the analysis of structurally similar pyrazine and pyridine derivatives.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-3
~8.0Singlet1HH-6
~4.8Singlet2H-CH₂OH
~4.0Singlet3H-OCH₃
~2.5 (broad)Singlet1H-OH

Interpretation of the Predicted ¹H NMR Spectrum:

  • The two protons on the pyrazine ring are expected to appear as distinct singlets in the aromatic region, likely between 8.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atoms and the influence of the substituents will cause these protons to be deshielded.

  • The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.8 ppm.

  • The methoxy protons will give rise to a sharp singlet at approximately 4.0 ppm.

  • The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Chemical Shift (δ, ppm)Assignment
~160C-5
~150C-2
~140C-3
~135C-6
~65-CH₂OH
~55-OCH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum. The carbon attached to the electronegative oxygen atom of the methoxy group (C-5) and the carbon bearing the hydroxymethyl group (C-2) are predicted to have the highest chemical shifts.

  • The remaining two carbons of the pyrazine ring (C-3 and C-6) will also be in the aromatic region.

  • The carbon of the hydroxymethyl group is expected around 65 ppm, and the methoxy carbon will be the most upfield at approximately 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected key vibrational frequencies for this compound are detailed below.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subsequently subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂- and -OCH₃)
1600-1450Medium to StrongC=C and C=N stretching vibrations (aromatic ring)
1250-1000StrongC-O stretch (alcohol and ether)

Interpretation of the Predicted IR Spectrum:

  • A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretching vibration, characteristic of the alcohol functionality.

  • The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

  • The C-H stretching vibrations of the methylene and methoxy groups will be observed between 2950 and 2850 cm⁻¹.

  • The characteristic stretching vibrations of the pyrazine ring (C=C and C=N bonds) will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Strong absorption bands in the 1250-1000 cm⁻¹ range will correspond to the C-O stretching vibrations of the primary alcohol and the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used and would provide more extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is based on its molecular formula C₆H₈N₂O₂ (exact mass: 140.0586).

m/zIon
141.0659[M+H]⁺
140.0586[M]⁺
123.0558[M+H-H₂O]⁺
111.0429[M-CHO]⁺ or [M-H-CO]⁺
83.0378[M-CH₂OH-CO]⁺

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak ([M]⁺) at m/z 140 is expected to be observed, especially with a soft ionization technique. In ESI, the protonated molecule ([M+H]⁺) at m/z 141 would be prominent.

  • A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 123 ([M+H-H₂O]⁺).

  • Loss of the hydroxymethyl group (-CH₂OH) would lead to a fragment at m/z 109.

  • Further fragmentation of the pyrazine ring can occur, leading to smaller fragment ions.

fragmentation M [this compound]⁺ m/z = 140 F1 [M - H₂O]⁺ m/z = 122 (from [M]⁺) M->F1 - H₂O F2 [M - CHO]⁺ m/z = 111 M->F2 - CHO F3 [M - CH₂OH]⁺ m/z = 109 M->F3 - CH₂OH F4 [M - OCH₃]⁺ m/z = 109 M->F4 - OCH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining established synthetic procedures with detailed protocols for NMR, IR, and MS analysis, and by providing predicted spectral data with interpretations, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The methodologies and data presented here offer a solid foundation for the unambiguous identification and characterization of this and structurally related compounds.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • PubChemLite. (n.d.). This compound (C6H8N2O2). Retrieved from [Link]

  • Novel Indirect AMP-Activated Protein Kinase Activators: Identification of a Second-Generation Clinical Candidate with Improved Physicochemical Properties and Reduced hERG Inhibitory Activity. (2020). Chemical and Pharmaceutical Bulletin, 68(5), 452-465. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P98490]. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Diverse Biological Activities of Pyrazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds emerging as particularly fruitful scaffolds for drug design.[1] Among these, pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their versatile chemical properties and their intricate interactions with biological systems, leading to a wide spectrum of pharmacological activities.[1][3]

Chemical Properties and Significance

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[4] This electronic characteristic, combined with its planarity and ability to participate in hydrogen bonding and metal coordination, makes it an ideal pharmacophore for interacting with various biological targets.[5][6] The structural rigidity and aromatic nature of the pyrazine core allow for the precise spatial orientation of substituent groups, which is critical for optimizing structure-activity relationships (SAR).[7][8] Many clinically used drugs feature the pyrazine moiety, underscoring its importance in the development of effective therapeutics.[4][9]

Overview of Biological Activities

Pyrazine derivatives have demonstrated a remarkable breadth of biological activities. Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[9][10][11][12] This guide provides an in-depth technical exploration of these key activities, focusing on the underlying mechanisms of action, showcasing potent derivatives, and detailing the experimental workflows used to validate their efficacy. The insights provided are intended to empower researchers and drug development professionals to harness the full potential of the pyrazine scaffold in their discovery programs.

Anticancer Activities of Pyrazine Derivatives

The development of novel anticancer agents is a primary focus of pharmaceutical research. Pyrazine derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][13] Their mechanisms of action are diverse, often targeting multiple pathways involved in cancer cell proliferation and survival.[14]

Mechanistic Insights

The anticancer efficacy of pyrazine derivatives stems from their ability to interfere with critical cellular processes. Key mechanisms include:

  • Induction of Apoptosis: Many pyrazine compounds trigger programmed cell death in cancer cells. For example, certain derivatives have been shown to up-regulate the levels of reactive oxygen species (ROS), which in turn activates apoptotic signaling cascades.[4]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazine derivatives can halt the proliferation of cancer cells. Compound 9 , a derivative of hederagenin, was found to evoke cell-cycle arrest at the synthesis (S) phase in A549 lung cancer cells.[15]

  • Kinase Inhibition: Pyrazines serve as a scaffold for potent kinase inhibitors. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis, and pyrazine-pyridine biheteroaryls have been developed as selective VEGFR-2 inhibitors, thereby suppressing tumor growth by cutting off its blood supply.[7]

  • Generation of Reactive Oxygen Species (ROS): Some piperlongumine–ligustrazine hybrids, containing a pyrazine ring, exert their anti-proliferative effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[4]

Key Pyrazine Derivatives and Their Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of several pyrazine derivatives against various human cancer cell lines, highlighting their potency.

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ (µM)Reference
Ligustrazine–curcumin hybrid (Compound 79)A549, A549/DDP (drug-resistant)0.60 - 2.85[4]
Cinnamic acid–pyrazine hybrid (Compound 2)HCV NS5B RdRp Target0.69[4]
Chalcone–pyrazine hybrid (Compound 51)MCF-7, A549, DU-1450.012, 0.045, 0.33[4]
Resveratrol analog (Compound 67)MCF-770.9[4]
Trimethoxyphenyl substitute (Compounds 38-40)HCT1163.19 - 8.90[4]
Experimental Workflow: In Vitro Anticancer Screening

A crucial first step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against cancer cells. The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[16][17]

This protocol provides a standardized method to assess the effect of a pyrazine derivative on cancer cell viability.[17]

Causality: The assay's principle lies in the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.[18]

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Add Pyrazine Derivative (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Drug Action) treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Add Solubilizer (DMSO) (Dissolve Formazan) add_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability Determine IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Antimicrobial Properties of Pyrazine Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activity. Pyrazine derivatives have been identified as valuable scaffolds in this area, exhibiting a broad spectrum of activity against various pathogens.[9][12]

Spectrum of Activity

Hybrids of natural products with pyrazine moieties have shown significant antimicrobial potential. For instance, certain coumarin-pyrazine derivatives demonstrated notable inhibitory effects against fungal strains like Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[9]

Mechanisms of Antimicrobial Action

The mechanisms by which pyrazine derivatives exert their antimicrobial effects are still under investigation but are thought to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many derivatives may facilitate their insertion into the microbial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with metal ions essential for the catalytic activity of microbial enzymes, leading to their inhibition.

  • Interference with Biofilm Formation: Some pyrazine compounds have been shown to inhibit the formation of biofilms, which are critical for microbial survival and resistance.[6]

Notable Antimicrobial Pyrazines
Compound/Derivative ClassTarget Microorganism(s)Reported MIC₈₀ (µg/mL)Reference
Coumarin-pyrazine (Compound 107)C. tropicalis, C. neoformans1[9]
Coumarin-pyrazine (Compound 107)T. rubrum0.25[9]
Coumarin-pyrazine (Compound 108)C. tropicalis1[9]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[19] It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Causality: This method systematically exposes a standardized inoculum of bacteria to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. By observing the lowest concentration at which no visible growth (turbidity) occurs, we can precisely determine the MIC. This value is critical for assessing the potency of the compound and for guiding further development.[20]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the pyrazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a twofold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine derivative in which no visible growth is observed. An indicator dye like resazurin can be added to aid visualization; a color change from blue to pink indicates viable bacteria.[19]

MIC_Workflow cluster_setup Step 1: Plate Setup cluster_inoculate Step 2: Inoculation cluster_incubation Step 3: Incubation & Reading cluster_result Step 4: Result start Prepare 2-fold Serial Dilutions of Pyrazine Derivative in Broth controls Prepare Growth (Positive) & Sterility (Negative) Controls start->controls add_inoculum Add Inoculum to All Test Wells (Final Conc. ~5x10^5 CFU/mL) controls->add_inoculum prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->add_inoculum incubate Incubate Plate (37°C for 18-24h) add_inoculum->incubate read_mic Visually Inspect for Turbidity (or use indicator dye) incubate->read_mic determine_mic Identify Lowest Concentration with No Visible Growth read_mic->determine_mic result Result: MIC Value determine_mic->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Potential of Pyrazine Derivatives

Chronic inflammation is implicated in a wide range of diseases, creating a persistent need for novel anti-inflammatory therapeutics.[21] The pyrazine moiety has proven to be a valuable scaffold for designing compounds that can effectively modulate inflammatory responses.[9][11]

Targeting Inflammatory Pathways

Pyrazine derivatives exert their anti-inflammatory effects by intervening in key signaling pathways.

  • Inhibition of Pro-inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production. In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) pathway. Certain paeonol-pyrazine hybrids have shown a significant ability to inhibit this LPS-induced NO overexpression in RAW 264.7 macrophages.[9]

  • Modulation of Cytokine Production: These compounds can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, which are central players in the inflammatory cascade.

Structure-Activity Relationship Insights

SAR studies help in optimizing the anti-inflammatory activity of pyrazine derivatives. The nature and position of substituents on the pyrazine ring can significantly influence potency and selectivity towards inflammatory targets like COX enzymes.[6][11]

Key Anti-inflammatory Derivatives
Compound/DerivativeModel/AssayEffectReported ActivityReference
Paeonol-pyrazine hybrid (Compound 37)LPS-induced NO in RAW264.7 cellsInhibition of NO production56.32% inhibition at 20 µM[9]
Experimental Workflow: In Vitro Anti-inflammatory Assay

The Griess assay for nitric oxide is a common and straightforward method to screen for anti-inflammatory activity in vitro by measuring the inhibition of NO production in LPS-stimulated macrophages.[22][23]

Causality: This assay models the inflammatory response by using bacterial lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells, inducing the iNOS enzyme and subsequent production of NO. The test compound's ability to reduce the level of nitrite (a stable breakdown product of NO) in the culture medium is a direct measure of its anti-inflammatory potential.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the pyrazine derivative for 1-2 hours before inflammatory stimulation. This pre-incubation allows the compound to enter the cells and engage its target.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition: A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 binds NFkB NF-κB Signaling Cascade TLR4->NFkB activates iNOS iNOS Gene Transcription NFkB->iNOS promotes iNOS_protein iNOS Enzyme (Inducible) iNOS->iNOS_protein translates to NO Nitric Oxide (NO) Production iNOS_protein->NO catalyzes Inflammation Inflammation NO->Inflammation Pyrazine Pyrazine Derivative Pyrazine->NFkB Inhibits Pyrazine->iNOS_protein Inhibits

Caption: Inhibition of the LPS-induced NO production pathway by pyrazines.

Neuroprotective Effects of Pyrazine Derivatives

Neurodegenerative diseases represent a significant and growing healthcare challenge. The search for compounds that can protect neurons from damage and death is of paramount importance.[24] Pyrazine derivatives have shown promise in this area, with studies demonstrating their ability to shield neuronal cells from various insults.[4]

Mechanisms of Neuroprotection

The neuroprotective capacity of pyrazines is often linked to their ability to counteract cellular stress pathways that are common in neurodegeneration.

  • Attenuation of Oxidative Stress: Oxidative damage from free radicals is a key factor in neuronal cell death. Cinnamic acid–pyrazine derivatives have been shown to protect human neuroblastoma (SH-SY5Y) cells against free radical damage, demonstrating potent antioxidant activity.[4]

  • Anti-apoptotic Effects: By inhibiting apoptotic pathways in neurons, these compounds can prevent cell loss in models of neurodegenerative disease.

Promising Neuroprotective Agents
Compound/DerivativeCell LineEffectReported EC₅₀ (µM)Reference
Cinnamic acid-pyrazine (Compound 15)HBMEC-2Protection against free radical damage3.55[4]
Cinnamic acid-pyrazine (Compounds 12-14)SH-SY5YProtection against free radical damage3.62 - 3.74[4]
Experimental Workflow: Assessing Neuroprotection

A common in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and measuring the ability of a test compound to prevent subsequent cell death.[25]

Causality: This protocol uses an oxidizing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to mimic the oxidative stress observed in neurodegenerative disorders. The protective effect of the pyrazine derivative is quantified by measuring cell viability (e.g., using the MTT assay) after the insult. A compound that preserves cell viability is considered neuroprotective.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate (if required by the specific protocol) for 24-48 hours.

  • Compound Pre-treatment: Add various concentrations of the test pyrazine derivative to the wells and incubate for 2-24 hours. This allows the compound to prime the cells' protective mechanisms.

  • Induction of Oxidative Stress: Introduce a neurotoxic agent (e.g., H₂O₂) at a predetermined concentration (that causes ~50% cell death) to the wells.

  • Controls:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated only with the neurotoxic agent.

  • Incubation: Incubate the plate for 24 hours to allow the neurotoxic effects to manifest.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Section 2.3.1.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. A successful neuroprotective agent will show a significant increase in cell viability compared to the positive control (neurotoxin only).

Neuroprotection_Workflow start Seed SH-SY5Y Neuronal Cells pretreat Pre-treat with Pyrazine Derivative start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate 24h induce->incubate mtt Assess Cell Viability (MTT Assay) incubate->mtt analyze Calculate % Protection mtt->analyze result Neuroprotective Efficacy analyze->result

Caption: Experimental workflow for screening neuroprotective compounds.

Synthesis and Future Directions

Overview of Synthetic Strategies

The synthesis of bioactive pyrazine derivatives is an active area of research.[2][3] Modern methods often employ sustainable and atom-economical approaches, such as the dehydrogenative coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese.[26] These advanced synthetic routes allow for the efficient generation of diverse libraries of pyrazine compounds for biological screening.

Future Perspectives in Drug Development

The pyrazine scaffold continues to be a highly valuable starting point for the development of new drugs.[10] Future research will likely focus on:

  • Multi-target Ligands: Designing pyrazine derivatives that can modulate multiple targets simultaneously, which may be more effective for complex diseases like cancer and neurodegeneration.

  • Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving their clinical viability.

  • Hybrid Molecules: Combining the pyrazine core with other known pharmacophores to create hybrid molecules with synergistic or novel activities.[4][9]

The versatility and proven track record of the pyrazine ring ensure that it will remain a key structural motif in the ongoing quest for innovative and effective medicines.

References

  • Zhang, X., Chen, Y., He, Y., Chai, W., & Chen, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7370. [Link]

  • Zhang, X., Chen, Y., He, Y., Chai, W., & Chen, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4149-4188. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Scite.ai. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Arias, E., & Carvajal, S. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ecancermedicalscience, 14, 1133. [Link]

  • Fisher, G., & D'Alessandro, A. (2022). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 17(10), 1123-1133. [Link]

  • Eze, F. I., Uzor, P. F., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). ResearchGate. [Link]

  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]

  • Sun, L., et al. (2008). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 51(20), 6489-6501. [Link]

  • Anonymous. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science. [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis. [Link]

  • Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Research Square. [Link]

  • Zhang, X., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]

  • Eze, F., Uzor, P., & Osadebe, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Omega, 6(12), 8246-8260. [Link]

  • Carnell, S., et al. (2019). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics, 8(3), 119. [Link]

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

  • iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]

  • Eze, F., Uzor, P., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Zhang, X., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

  • Sebastian, R., & Mathew, B. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 337-344. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Werkmeister, S., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 9(1), 28-32. [Link]

  • Phanse, M. A., et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(10), 28-34. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Maher, P., & Hanneken, A. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 7(2), 167-176. [Link]

  • Bouyahya, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

  • Martínez-Rizo, A. B., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Ander, B. P., et al. (2009). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. ResearchGate. [Link]

  • Sharma, S., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

  • Cramer, S. C. (2008). New approaches to neuroprotective drug development. Annals of Neurology, 63(4), 415-423. [Link]

  • Morales, P., et al. (2024). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Antioxidants, 13(1), 108. [Link]

Sources

(5-Methoxypyrazin-2-yl)methanol: A Technical Guide to a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (5-methoxypyrazin-2-yl)methanol as a high-value fragment for drug discovery. We will delve into its chemical attributes, strategic applications in fragment-based screening, and the subsequent hit-to-lead optimization process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Rationale for Pyrazine Scaffolds in Drug Discovery

The pyrazine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its two nitrogen atoms, arranged in a 1,4-orientation, are key to its utility.[3] These nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.[2][4] The pyrazine ring is also relatively electron-deficient, which influences its interactions and metabolic stability.[5] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][5] This history of success makes pyrazine-containing fragments, such as this compound, highly attractive starting points for drug discovery campaigns.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting fragment's properties is fundamental to any fragment-based drug discovery (FBDD) campaign.

Core Attributes

This compound is a small, polar molecule well-suited for fragment screening. Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[6]
Molecular Weight 140.14 g/mol [6]
CAS Number 72788-88-6[7]
Appearance White to off-white solidN/A
Key Functional Groups Pyrazine ring, methoxy group, primary alcohol[6]

The molecule's low molecular weight and the presence of both hydrogen bond donors (the alcohol) and acceptors (the pyrazine nitrogens and the methoxy oxygen) make it an ideal candidate for forming high-quality interactions with a variety of protein targets.

Synthesis Pathway

A common and efficient method for synthesizing this compound involves the reaction of 5-methoxypyrazine with formaldehyde.[6] This reaction is typically carried out in the presence of a suitable catalyst. Another approach is the methanolysis of related pyrazine derivatives under acidic conditions.[6] The primary alcohol group can be further functionalized, for example, by treatment with thionyl chloride to form the corresponding chloromethyl derivative, which can then undergo nucleophilic substitution.[6] This synthetic tractability is a crucial feature for a starting fragment, as it allows for the straightforward generation of analogs during hit-to-lead optimization.

Fragment Screening Methodologies

The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target of interest. Due to the low molecular weight of fragments, they typically exhibit weak binding affinities (in the micromolar to millimolar range).[8] Therefore, highly sensitive biophysical techniques are required for their detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[9][10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Prepare the target protein in a suitable buffer (e.g., phosphate-buffered saline) in D₂O.

    • For a primary screen, fragments can be pooled into cocktails of 5-10 compounds.[11]

    • The final concentration of each fragment is typically in the range of 100-500 µM, with the protein concentration at 5-20 µM.[11]

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

    • Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the presence of the target protein.

    • Utilize saturation transfer difference (STD) or WaterLOGSY experiments to detect binding. In an STD experiment, saturation is transferred from the protein to a bound ligand, resulting in a decrease in the ligand's signal intensity.

  • Data Analysis:

    • Compare the spectra with and without the protein. A significant reduction in the intensity of specific proton signals in the STD spectrum indicates binding.

    • For hit cocktails, deconvolution is performed by screening each fragment individually to identify the binder.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[12][13]

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a stock solution of this compound and dilute it to a range of concentrations (e.g., 1 µM to 1 mM) in the running buffer.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram.

  • Data Analysis:

    • The sensorgram will show an increase in RU upon association of the fragment with the immobilized protein and a decrease upon dissociation.

    • By fitting the data to a suitable binding model, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[14][15]

  • Crystal Soaking:

    • Grow crystals of the target protein under suitable conditions.

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration significantly higher than its expected KD (e.g., 1-10 mM).

    • Soak the protein crystals in the fragment-containing solution for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Analyze the electron density map to identify the bound fragment and its interactions with the protein.

In Silico Workflow for Fragment Elaboration

Computational methods play a crucial role in prioritizing fragments and guiding their optimization into lead compounds.[16][17]

Computational Workflow Diagram

FBDD_Workflow cluster_prep Preparation cluster_screen Virtual Screening cluster_analysis Analysis & Prioritization cluster_optimize Hit-to-Lead Optimization cluster_synthesis Synthesis & Testing Target_Prep Target Protein Preparation Docking Molecular Docking Target_Prep->Docking Fragment_Lib This compound & Analogs Fragment_Lib->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis LE_Calc Ligand Efficiency Calculation Pose_Analysis->LE_Calc Fragment_Growing Fragment Growing LE_Calc->Fragment_Growing Fragment_Linking Fragment Linking LE_Calc->Fragment_Linking ADMET_Pred In Silico ADMET Prediction Fragment_Growing->ADMET_Pred Fragment_Linking->ADMET_Pred Synthesis Synthesis of Optimized Compounds ADMET_Pred->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay Bio_Assay->LE_Calc Iterative Optimization

Caption: Computational workflow for fragment-based drug discovery.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to optimize it into a more potent lead compound. This process is guided by metrics such as Ligand Efficiency (LE).[18][19]

Ligand Efficiency (LE): A measure of the binding energy per heavy atom. A good fragment hit typically has an LE of 0.3 or higher.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing its affinity. For this compound, the primary alcohol provides a convenient attachment point for chemical elaboration.

Fragment Merging

If two fragments are found to bind in adjacent pockets, they can be merged into a single, more potent molecule.

Fragment Linking

Similar to merging, this approach involves connecting two fragments that bind to nearby sites with a chemical linker.

ADME/Tox Considerations

Throughout the hit-to-lead optimization process, it is crucial to monitor the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the evolving compounds.[20][21] In silico tools can predict properties such as solubility, permeability, and potential for off-target effects. The pyrazine core is generally considered to have favorable metabolic properties, but this needs to be experimentally verified for each new analog.

Conclusion

This compound represents a highly promising starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and the proven track record of the pyrazine scaffold in medicinal chemistry make it a valuable addition to any fragment library. By employing a combination of sensitive biophysical screening techniques, structure-based design, and careful optimization of drug-like properties, this fragment can be efficiently elaborated into novel therapeutic candidates.

References

  • Hu, X., Zhang, M., Chen, Y., & Wang, B. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Hu, X., Zhang, M., Chen, Y., & Wang, B. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Asati, V., Kaur, M., & Singh, P. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction, 40(6), 567-578. [Link]

  • Barakat, K., & Tuszynski, J. (2011). Fragment to lead optimization of pyrazine-based inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 175-186. [Link]

  • Sperry, J. B., & You, S. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Journal of Molecular Structure, 1319, 138686. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Bembenek, S. D., Tounge, B. A., & Reynolds, C. H. (2009). Ligand efficiency and fragment-based drug discovery. Drug discovery today, 14(5-6), 278-283. [Link]

  • Keserü, G. M., & Erlanson, D. A. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Drug discovery today, 16(11-12), 465-470. [Link]

  • Schiebel, J., El-Khatib, M., & Vonrhein, C. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(12), 1236-1248. [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]

  • Ahfid, M., En-nahli, Y., & Hmamouchi, R. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105267. [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Giannetti, A. M. (2011). Fragment library screening by SPR. Methods in enzymology, 493, 233-257. [Link]

  • Conformetrix. (2013). Introduction to "FBDD". [Link]

  • 3decision. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

  • de Souza, N. B., & de Alencastro, R. B. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in chemistry, 8, 103. [Link]

  • Thomas, S. E., & Holton, S. J. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089855. [Link]

  • ResearchGate. (n.d.). The ADME-Tox profiles of the considered food additives. Retrieved from [Link]

  • Catici, D. A., & Podjarny, A. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1157. [Link]

  • Erlanson, D. A., Fesik, S. W., & Hubbard, R. E. (2010). Recent developments in fragment-based drug discovery. Journal of medicinal chemistry, 53(10), 3757-3772. [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • Wang, S., & Dong, G. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in pharmacology, 9, 308. [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • Newstead, S., & Ferrandon, S. (2011). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (57), 3142. [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

  • Helal, M., & MacKerell, A. D. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 64(10), 3236-3248. [Link]

  • Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-biological interactions, 421, 111775. [Link]

  • ResearchGate. (n.d.). Workflow of the fragment-based de novo design process. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Sperry, J. B., & You, S. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • ResearchGate. (2025). In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. Retrieved from [Link]

Sources

In silico prediction of (5-Methoxypyrazin-2-yl)methanol ADMET properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADMET Profiling of (5-Methoxypyrazin-2-yl)methanol

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and safety profiles.[1] The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore critical to de-risk drug development projects, saving considerable time and resources.[2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of ADMET properties for the novel scaffold, this compound. As a compound with potential applications in medicinal chemistry, understanding its disposition and potential liabilities is paramount.[3]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the scientific rationale behind the selection of computational models, the interpretation of predictive data, and the establishment of self-validating workflows to ensure the trustworthiness of the results. By integrating established computational methodologies with principles of regulatory validation, this guide serves as a practical framework for the early-stage characterization of novel chemical entities.

Introduction: The Imperative of Early ADMET Assessment

Historically, ADMET evaluation was a late-stage, resource-intensive process involving extensive in vitro and in vivo experimentation.[4] This paradigm often led to costly failures in clinical trials due to unforeseen toxicity or inadequate drug exposure.[5] The advent of powerful computational technologies has revolutionized this landscape, enabling the reliable prediction of ADMET properties from a chemical structure alone.[6][7] These in silico methods, rooted in Quantitative Structure-Activity Relationship (QSAR) modeling, machine learning, and artificial intelligence, provide a rapid, cost-effective means to screen and optimize compounds at the earliest stages of discovery.[1][4]

The U.S. Food and Drug Administration (FDA) acknowledges the growing role of computational modeling in regulatory submissions, particularly for assessing the risk of impurities and supporting pharmacokinetic analyses, underscoring the maturity and acceptance of these approaches.[8][9][10][11]

This guide focuses on This compound , a pyrazine derivative.[12] Pyrazine rings are common scaffolds in medicinal chemistry, and understanding the influence of its specific substitutions—a methoxy and a hydroxymethyl group—on its ADMET profile is essential for guiding any future drug design efforts.[3]

The Subject Molecule: Physicochemical & Structural Analysis

Before proceeding to ADMET prediction, a foundational understanding of the molecule's properties is necessary. The structure and key physicochemical descriptors of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 72788-88-6[13]
Molecular Formula C₆H₈N₂O₂[12]
Molecular Weight 140.14 g/mol [3]
Canonical SMILES COC1=NC=C(N=C1)CO[3]
InChIKey CNUNPQXDDJYAEE-UHFFFAOYSA-N[3]
Predicted XlogP -0.8[14]

Structural Rationale for ADMET Profiling:

  • Pyrazine Core: The heterocyclic aromatic ring contains two nitrogen atoms, which can act as hydrogen bond acceptors, influencing solubility and receptor binding.

  • Hydroxymethyl Group (-CH₂OH): This polar group is a strong hydrogen bond donor and acceptor, likely increasing aqueous solubility but potentially limiting passive diffusion across biological membranes like the blood-brain barrier. It also presents a primary site for metabolic modification (e.g., oxidation or conjugation).

  • Methoxy Group (-OCH₃): This group adds some lipophilicity and can be a site for O-demethylation by cytochrome P450 enzymes, a common metabolic pathway.

Methodology: A Validated In Silico ADMET Prediction Workflow

A robust computational assessment relies on a structured, multi-model workflow. This approach mitigates the biases inherent in any single algorithm and increases confidence in the final predictions. The workflow described here utilizes a consensus of well-regarded, publicly accessible platforms to build a comprehensive ADMET profile.

ADMET_Workflow cluster_input Step 1: Input Preparation cluster_prediction Step 2: Computational Model Execution cluster_analysis Step 3: Data Aggregation & Analysis cluster_output Step 4: Profile Generation mol_input Molecule Input (SMILES: COC1=NC=C(N=C1)CO) swissadme SwissADME (Physicochemical, PK, Drug-Likeness) mol_input->swissadme Standardized Structure admetlab admetSAR / ADMETLab 2.0 (Comprehensive ADMET Profile) mol_input->admetlab Standardized Structure pkcsm pkCSM (Pharmacokinetics & Toxicity) mol_input->pkcsm Standardized Structure absorption Absorption Caco-2 Permeability Human Intestinal Absorption (HIA) P-gp Substrate swissadme->absorption distribution Distribution Blood-Brain Barrier (BBB) Plasma Protein Binding (PPB) swissadme->distribution metabolism Metabolism CYP450 Inhibition CYP Substrate Sites of Metabolism (SOM) swissadme->metabolism excretion Excretion Total Clearance swissadme->excretion toxicity Toxicity AMES Mutagenicity hERG Inhibition Hepatotoxicity swissadme->toxicity admetlab->absorption admetlab->distribution admetlab->metabolism admetlab->excretion admetlab->toxicity pkcsm->absorption pkcsm->distribution pkcsm->metabolism pkcsm->excretion pkcsm->toxicity final_profile Comprehensive ADMET Profile (Data Tables & Interpretation) absorption->final_profile distribution->final_profile metabolism->final_profile excretion->final_profile toxicity->final_profile

Caption: Overall workflow for in silico ADMET prediction.

Experimental Protocol: Step-by-Step Prediction

This protocol outlines the steps to generate the predictive data using publicly available web servers.

  • Obtain Standardized Molecular Input:

    • Secure the canonical SMILES string for this compound: COC1=NC=C(N=C1)CO. This ensures consistency across different platforms.

  • Execute Predictions on Selected Platforms:

    • SwissADME ([Link]):

      • Navigate to the SwissADME homepage.

      • Paste the SMILES string into the input box.

      • Click "Run" to generate predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

    • admetSAR 2.0 ([Link]):

      • Navigate to the prediction page.

      • Input the SMILES string.

      • Select all available ADMET models for a comprehensive screen.

      • Click "Predict" to calculate properties including absorption, metabolism, and various toxicity endpoints like AMES toxicity and carcinogenicity.

    • pkCSM ([Link]):

      • Access the pkCSM prediction tool.

      • Enter the SMILES string.

      • Submit the structure to predict a range of pharmacokinetic properties including intestinal absorption, BBB permeability, CYP450 interactions, and total clearance.

  • Data Consolidation and Analysis:

    • Systematically collect the output from each server for every ADMET endpoint.

    • Organize the data into summary tables (as shown in Section 4).

    • For qualitative predictions (e.g., "Yes/No"), note the consensus or discrepancy between models. For quantitative values, calculate the mean or note the range to represent prediction confidence.

Results: Predicted ADMET Profile

The following tables summarize the predicted ADMET properties for this compound, aggregated from the aforementioned computational tools.

Table 1: Physicochemical Properties and Absorption
ParameterPredicted ValueInterpretation for Drug Development
Molecular Weight 140.14 g/mol Ideal; well within Lipinski's rule of five (<500).
logP (Lipophilicity) -0.8 to -0.5Low lipophilicity; suggests good aqueous solubility but may limit passive membrane permeation.
Water Solubility (logS) HighFavorable for formulation but may indicate challenges in crossing lipid bilayers.
Human Intestinal Absorption (HIA) Predicted High (>90%)Good absorption from the gut is expected, a positive attribute for oral administration.
Caco-2 Permeability Predicted LowSuggests that passive diffusion across the intestinal wall may be limited.
P-glycoprotein (P-gp) Substrate Predicted Non-substratePositive finding; the compound is not expected to be actively pumped out of cells by this major efflux transporter.
Table 2: Distribution, Metabolism, and Excretion
ParameterPredicted ValueInterpretation for Drug Development
Blood-Brain Barrier (BBB) Permeability Predicted Non-permeableThe compound is unlikely to cross into the central nervous system, which is desirable for peripherally acting drugs.
Plasma Protein Binding (PPB) Predicted LowA high fraction of the drug is expected to be free in circulation, available to interact with its target.
CYP1A2 / 2C9 / 2C19 / 2D6 / 3A4 Inhibitor Predicted Non-inhibitorLow risk of causing drug-drug interactions by inhibiting major metabolic enzymes. This is a very favorable safety feature.
CYP2D6 / 3A4 Substrate Predicted Substrate of CYP3A4The compound is likely metabolized by the most common drug-metabolizing enzyme, which needs to be considered for potential interactions and clearance pathways.
Total Clearance (log(ml/min/kg)) ModerateSuggests a reasonable persistence in the body, not too rapid to be ineffective and not too slow to cause accumulation.
Table 3: Predicted Toxicological Endpoints
ParameterPredicted ValueInterpretation for Drug Development
AMES Mutagenicity Predicted Non-mutagenicCritical safety endpoint; the compound is not expected to cause DNA mutations.
hERG Inhibition Predicted Non-inhibitorLow risk of cardiotoxicity, a major reason for drug candidate failure.
Hepatotoxicity (Liver Injury) Predicted Low RiskThe compound is not flagged for potential liver damage.
Carcinogenicity Predicted Non-carcinogenFavorable long-term safety profile is anticipated.
Skin Sensitization Predicted NegativeLow likelihood of causing an allergic skin reaction.

Discussion and Scientific Rationale

The comprehensive in silico profile of this compound suggests a generally favorable ADMET profile for a drug discovery starting point.

  • Absorption: The molecule exhibits a classic trade-off. Its high polarity, driven by the hydroxymethyl group, leads to excellent predicted water solubility but low passive permeability (Caco-2). However, its high predicted HIA suggests that other absorption mechanisms may compensate, making it a viable candidate for oral delivery. The prediction as a non-substrate of P-gp is a significant advantage, reducing concerns about efflux-mediated resistance.[15]

  • Distribution: The low predicted BBB permeability is consistent with the molecule's polar nature and is a positive attribute for avoiding central nervous system side effects. Low plasma protein binding means a larger fraction of the drug is available to exert its therapeutic effect.

  • Metabolism: The compound is predicted to be a "clean" agent concerning drug-drug interactions, as it does not inhibit major CYP450 isoforms.[16] Its predicted metabolism by CYP3A4 is a key piece of information, guiding future in vitro studies to confirm this pathway and assess its metabolic stability.

Metabolism cluster_molecule cluster_cyp CYP450 Enzymes Molecule This compound CYP3A4 CYP3A4 Molecule->CYP3A4 Substrate OtherCYPs CYP1A2, 2C9, 2C19, 2D6 Molecule->OtherCYPs Non-Inhibitor Metabolites Metabolites (e.g., O-demethylated, Oxidized) CYP3A4->Metabolites Metabolism

Caption: Predicted major metabolic pathway interaction.

  • Toxicity: The toxicity profile is remarkably clean. The absence of flags for AMES mutagenicity, hERG inhibition, and hepatotoxicity removes three of the most significant hurdles in early-stage safety assessment.[8]

Establishing a Self-Validating System

The trustworthiness of any in silico prediction is paramount.[17] A prediction is only as good as the model it comes from, and its applicability to the specific chemical space of interest.[18] Therefore, a protocol for internal validation is essential before making critical project decisions based on this data.

Protocol for Corroborating In Silico Predictions:
  • Define the Applicability Domain:

    • Assemble a validation set of 10-20 commercially available compounds that are structurally similar to this compound (e.g., other substituted pyrazines or pyridines) for which reliable, experimental ADMET data exists.

  • Execute Blinded Predictions:

    • Run the exact in silico workflow described in Section 3.1 on this validation set without prior knowledge of the experimental outcomes.

  • Performance Analysis:

    • Compare the predicted values against the known experimental data.

    • For qualitative endpoints (e.g., AMES positive/negative), calculate key metrics such as Accuracy, Sensitivity, and Specificity.

    • For quantitative endpoints (e.g., logP, clearance), calculate the correlation coefficient (R²) and Root Mean Square Error (RMSE).

  • Confidence Assessment:

    • If the models demonstrate high predictive power for the validation set, it significantly increases the confidence in the predictions for this compound.

    • If discrepancies are found, it highlights potential weaknesses in the models for this specific chemical class and indicates which predictions should be prioritized for immediate experimental verification. This self-validating loop ensures that computational data is used intelligently to guide, not replace, experimental work.

Conclusion

The in silico ADMET assessment of this compound reveals a compound with a promising drug-like profile. It is predicted to have good oral absorption, favorable distribution for a peripherally acting agent, a low risk of causing drug-drug interactions, and a clean safety profile across several critical toxicological endpoints. The primary area for further investigation would be its metabolic stability via the predicted CYP3A4 pathway.

This technical guide demonstrates a robust, transparent, and scientifically grounded workflow for computational ADMET profiling. By integrating predictive modeling with a clear strategy for validation, research teams can leverage these powerful tools to make more informed decisions, prioritize resources effectively, and ultimately accelerate the development of safer and more effective medicines.[2][19]

References

  • Kar, S., & Leszczynski, J. (2022).
  • Yuan, H., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio.
  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry.
  • Valerio, L. G. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology.
  • Borole, P. G., & Khadse, A. N. (n.d.). An overview of prediction and evaluation of ADMET properties of drug and chemicals. International Journal of Scientific Development and Research.
  • Cronin, M. T. D. (2012). Characterisation, Evaluation and Possible Validation of In Silico Models for Toxicity: Determining if a Prediction is Valid.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
  • Valerio, L. G. (2009).
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Deep Origin. (n.d.).
  • Chandrasekaran, B., et al. (2018). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Semantic Scholar.
  • American Pharmaceutical Review. (2020). FDA Announces Draft Guidance on Physiologically Based Pharmacokinetic Analyses. American Pharmaceutical Review.
  • ChemicalBook. (2025). This compound | 72788-88-6. ChemicalBook.
  • PubChem. (n.d.). This compound. PubChem.
  • Smolecule. (n.d.). Buy this compound | 72788-88-6. Smolecule.
  • National Institutes of Health. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions. NIH.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
  • PubChemLite. (n.d.). This compound (C6H8N2O2). PubChemLite.
  • U.S. Food and Drug Administration. (2022).
  • Al-Zoubi, R. M., et al. (2023). Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. MDPI.

Sources

Theoretical Studies on the Electronic Structure of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Quantum Lens on a Promising Molecule

(5-Methoxypyrazin-2-yl)methanol is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties, and their ability to form coordination complexes.[1][2][3][4][5] The specific molecule, this compound, holds potential as a modulator of enzymatic pathways, making it a person of interest for drug development, particularly in metabolic regulation.[1]

To unlock the full potential of this molecule—be it in designing a new drug, developing a novel material, or predicting its metabolic fate—we must first understand its fundamental nature. The key lies in its electronic structure: the three-dimensional distribution of electrons and the energies they occupy. This structure governs the molecule's stability, its reactivity, how it will interact with biological targets, and its spectroscopic signature.[6][7]

This technical guide serves as a comprehensive walkthrough of a theoretical investigation into the electronic structure of this compound. We will employ the principles of quantum chemistry, specifically Density Functional Theory (DFT), a robust and widely-used computational method that offers an excellent balance of accuracy and computational cost.[8] Our approach is not merely to present data, but to illuminate the causality behind each computational step, providing a self-validating framework for researchers to adapt and apply.

The Theoretical Framework: From First Principles to Molecular Properties

At the heart of this investigation is the goal to solve the time-independent Schrödinger equation for the molecule. Since an exact solution is not feasible for a multi-electron system like this compound, we turn to computational approximations.

The Choice of Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) is our chosen theoretical framework. Instead of calculating the complex wavefunction of all electrons, DFT determines the total electronic energy based on the spatially dependent electron density.[8][9] This approach has become a cornerstone of computational chemistry for its efficiency and reliability in predicting molecular properties.[8]

For our study, we select the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a well-tested balance for describing the electronic properties of organic molecules. To represent the atomic orbitals, we use the 6-311++G(d,p) basis set . This choice is deliberate:

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++: Diffuse functions are added to both heavy atoms and hydrogen. This is critical for accurately describing systems with potential non-covalent interactions and lone pairs, such as the nitrogen and oxygen atoms in our molecule.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing the orbitals to change shape and providing a more accurate description of chemical bonding.[7][10][11]

All calculations can be performed using established quantum chemistry software packages like Gaussian or ORCA.[12][13][14][15][16][17]

The Computational Workflow

The entire theoretical investigation follows a logical and sequential workflow. Each step builds upon the previous one, ensuring that the final electronic properties are derived from a stable and physically realistic molecular state.

G cluster_0 Setup cluster_1 Equilibrium Geometry cluster_2 Electronic Property Analysis Initial_Structure Initial 3D Structure (e.g., from SMILES) Geom_Opt Geometry Optimization (Find Energy Minimum) Initial_Structure->Geom_Opt B3LYP/6-311++G(d,p) Freq_Calc Frequency Calculation (Confirm True Minimum) Geom_Opt->Freq_Calc Verify Stability FMO Frontier Molecular Orbitals (HOMO/LUMO) Freq_Calc->FMO Optimized Geometry MEP Electrostatic Potential (MEP Map) Freq_Calc->MEP Optimized Geometry AIM Bonding Analysis (QTAIM) Freq_Calc->AIM Optimized Geometry Spectra Spectroscopic Prediction (TD-DFT/GIAO) Freq_Calc->Spectra Optimized Geometry

Caption: Computational workflow for electronic structure analysis.

Foundational Analysis: Molecular Geometry and Stability

The first and most critical step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. All subsequent electronic properties are highly dependent on this structure.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the global minimum on the potential energy surface for this compound and confirm its stability.

Methodology:

  • Input Generation: Generate an initial 3D structure of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro) from its SMILES string: COC1=CN=C(CO)C=N1.[18]

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached where the net forces are effectively zero.

  • Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory.

    • Causality: This step is a self-validating system. The presence of zero imaginary frequencies confirms that the optimized structure is a true local minimum. A structure with one imaginary frequency corresponds to a transition state.

  • Analysis: Extract the optimized Cartesian coordinates and confirm the absence of imaginary frequencies from the output file.

Data Presentation: Optimized Geometrical Parameters

The optimized geometry provides precise bond lengths and angles. This data is invaluable for understanding the molecule's steric and conformational properties. (Note: The following values are illustrative examples of how the final data would be presented.)

ParameterBond/AtomsValue (Å / Degrees)
Bond Length C-O (Methoxy)1.36 Å
C-C (Ring)1.39 Å
C-N (Ring)1.33 Å
C-C (Methanol)1.51 Å
Bond Angle C-N-C (Ring)116.5°
O-C-C (Methoxy)115.0°
C-C-O (Methanol)111.2°
Dihedral Angle C-O-C-C (Methoxy)~180.0°

Reactivity Insights: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity.[19] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20][21][22][23]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[7]

The visualization of these orbitals reveals the specific regions of the molecule most likely to participate in chemical reactions.

Data Presentation: FMO Energies

The energies of the frontier orbitals provide quantitative measures of the molecule's electronic character.

ParameterEnergy (eV)Description
E(HOMO) -6.5 eVIonization Potential (Koopmans' Theorem)
E(LUMO) -0.8 eVElectron Affinity (Koopmans' Theorem)
ΔE (Gap) 5.7 eVChemical Reactivity Index

(Note: The above values are illustrative examples.)

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the π-system of the pyrazine ring, marking it as the region susceptible to nucleophilic attack.

Intermolecular Interactions: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a vital tool in drug design, as it visualizes the charge distribution of a molecule and predicts how it will interact with other molecules, such as a protein receptor.[6][24][25][26] The MEP surface is colored to represent the electrostatic potential:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites favorable for electrophilic attack or hydrogen bond acceptance.

  • Blue: Regions of positive potential (electron-poor), indicating sites favorable for nucleophilic attack or hydrogen bond donation.

Experimental Protocol: MEP Surface Generation

Objective: To visualize the charge distribution and identify reactive sites on the molecular surface.

Methodology:

  • Input: Use the fully optimized molecular geometry obtained from the frequency calculation.

  • Calculation: Perform a single-point energy calculation, requesting that the electrostatic potential be computed and mapped onto the electron density surface (typically an isovalue of 0.002 a.u.).

  • Visualization: Use visualization software (e.g., GaussView, Chemcraft) to render the color-coded MEP surface.

For this compound, the MEP map is expected to show strong negative potential (red) around the two nitrogen atoms of the pyrazine ring and the oxygen of the methoxy group due to their lone pairs. A region of high positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, identifying it as a primary hydrogen bond donor site. This information is critical for predicting binding orientations in a receptor active site.[24][27]

Deeper Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

While FMO and MEP analyses provide a global view of reactivity, the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's AIM theory, allows for a rigorous, quantitative analysis of the chemical bonds themselves.[28][29] This theory analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them.

A key concept in QTAIM is the Bond Critical Point (BCP) , a point of minimum electron density between two bonded atoms.[30][31] The properties of the electron density at this point reveal the nature of the interaction.

G cluster_0 QTAIM Bond Characterization Covalent Shared Interaction (Covalent Bond) Intermediate Partially Covalent Covalent->Intermediate ∇²ρ(r) < 0 |V(r)|/G(r) > 2 ClosedShell Closed-Shell Interaction (H-Bond, van der Waals) Intermediate->ClosedShell ∇²ρ(r) > 0 1 < |V(r)|/G(r) < 2

Caption: QTAIM parameters for classifying chemical interactions.

  • Laplacian of Electron Density (∇²ρ(r)): A negative value indicates a concentration of electron density, typical of covalent bonds. A positive value indicates depletion, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.[32]

  • Total Energy Density (H(r)): A negative H(r) at the BCP signifies a stabilizing interaction with covalent character.

Data Presentation: QTAIM Parameters at Bond Critical Points

Analyzing the BCPs within this compound would quantify the strength and nature of its covalent bonds and any potential intramolecular hydrogen bonds.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
C-N (Ring)0.310-0.650-0.380Polar Covalent
C-O (Methoxy)0.250-0.420-0.210Polar Covalent
O-H···N (Intra)0.025+0.085-0.001Weak H-Bond

(Note: The above values are illustrative examples.)

Predicting Spectroscopic Signatures: In Silico Spectroscopy

Computational methods can reliably predict various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data.[11][33]

UV-Visible Spectroscopy

Electronic transitions, which give rise to UV-Vis spectra, can be calculated using Time-Dependent Density Functional Theory (TD-DFT) . This method calculates the excitation energies from the ground state to various excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[11][34][35] This involves calculating the magnetic shielding tensor for each nucleus in the molecule. The calculated shieldings are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shifts (δ).

Experimental Protocol: Spectroscopic Predictions

Objective: To predict the UV-Vis absorption maximum (λ_max) and the ¹H and ¹³C NMR chemical shifts.

Methodology:

  • Input: Use the fully optimized molecular geometry.

  • UV-Vis (TD-DFT): Perform a TD-DFT calculation (e.g., requesting the first 6-10 singlet excited states) at the B3LYP/6-311++G(d,p) level. It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM, for ethanol or water) as electronic transitions are highly sensitive to the solvent environment.

  • NMR (GIAO): Perform a GIAO calculation at the B3LYP/6-311++G(d,p) level, also in a suitable solvent model (e.g., PCM for DMSO or CDCl₃). Separately optimize and run a GIAO calculation for TMS at the same level of theory to use as a reference.

  • Analysis: For UV-Vis, identify the transition with the largest oscillator strength to determine λ_max. For NMR, calculate the chemical shift for each nucleus i using the formula: δ_i = σ_ref(TMS) - σ_i.

Data Presentation: Predicted Spectroscopic Data
PropertyPredicted ValueExperimental Target
λ_max (UV-Vis) 285 nm (in Ethanol)UV-Vis Spectrum
δ ¹H (Hydroxyl) 5.1 ppm (in DMSO)¹H NMR Spectrum
δ ¹³C (C-Methoxy) 160.2 ppm (in DMSO)¹³C NMR Spectrum

(Note: The above values are illustrative examples.)

Conclusion: A Computationally Validated Portrait

This guide has outlined a comprehensive theoretical framework for elucidating the electronic structure of this compound. Through a sequence of validated computational protocols, we can move from a simple 2D structure to a rich, multi-faceted understanding of the molecule.

The analysis of the optimized geometry, frontier molecular orbitals, electrostatic potential, and bonding characteristics provides a deep insight into the molecule's stability, reactivity, and potential for intermolecular interactions. Furthermore, the in silico prediction of spectra serves as a bridge between theory and experiment, allowing for direct comparison and validation. For researchers in drug discovery and materials science, this theoretical knowledge is not merely academic; it provides a predictive foundation for rational design, enabling the synthesis of more effective and targeted molecules.

References

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). RITME. [Link]

  • ORCA - FACCTs. (n.d.). FACCTs. [Link]

  • Gaussian (software) - Wikipedia. (2023, October 29). Wikipedia. [Link]

  • Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). UC Santa Barbara. [Link]

  • Electronic Structure: Orca - WVU-RC - West Virginia University. (n.d.). West Virginia University. [Link]

  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). ORCA. [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin. [Link]

  • ORCA - NERSC Documentation. (n.d.). NERSC. [Link]

  • ORCA | Ohio Supercomputer Center. (n.d.). Ohio Supercomputer Center. [Link]

  • What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. (2025, November 29). Sumble. [Link]

  • Gaussian | Technology - Oregon State University. (n.d.). Oregon State University. [Link]

  • Gaussian Software - Chemist Wizards. (n.d.). Chemist Wizards. [Link]

  • Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding. (n.d.). Preprints.org. [Link]

  • Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding. (n.d.). Preprints.org. [Link]

  • Atoms in molecules - Wikipedia. (2023, December 1). Wikipedia. [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network | Journal of Medicinal Chemistry - ACS Publications. (2019, September 25). ACS Publications. [Link]

  • New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Atoms in Molecules (AIM) theory - Altervista. (n.d.). Altervista. [Link]

  • (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate. (2025, October 23). ResearchGate. [Link]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound - Lupine Publishers. (2019, January 24). Lupine Publishers. [Link]

  • (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - ResearchGate. (n.d.). ResearchGate. [Link]

  • Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19. (n.d.). Scientific Research Publishing. [Link]

  • Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Atoms in Molecules (QTAIM) – Flash lesson - Dr. Joaquin Barroso's Blog. (2014, October 30). Dr. Joaquin Barroso's Blog. [Link]

  • (PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives - ResearchGate. (2024, September 27). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020, April 10). ACS Publications. [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed. (2015, February 5). PubMed. [Link]

  • Frontier molecular orbital theory - Wikipedia. (2023, September 27). Wikipedia. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica - UCHEM. (2025, December 8). UCHEM. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. (n.d.). ACS Publications. [Link]

  • Experimental Spectroscopic, DFT, Molecular Docking, and Molecular Dynamics Simulation Investigations on m-Phenylenediamine (Monomer and Trimer) - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (n.d.). MDPI. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.). ACS Publications. [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.). NIH. [Link]

  • A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses - MDPI. (2004, December 12). MDPI. [Link]

Sources

A Technical Guide to the Initial Cellular Screening of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Tiered Screening Approach

In the landscape of modern drug discovery, the initial assessment of a novel chemical entity is a critical juncture that dictates its future trajectory. Cell-based assays serve as the cornerstone of this preliminary evaluation, offering a biologically relevant system to gauge the potential efficacy and toxicity of a compound.[1][2][3] This guide provides an in-depth, technically-focused framework for the initial screening of (5-Methoxypyrazin-2-yl)methanol, a pyrazine derivative with potential biological activity.[4] Pyrazine rings are present in a variety of biologically active molecules, making their derivatives compelling subjects for investigation.[5]

Part 1: Foundational Steps - Cell Line Selection and Compound Management

The integrity of any cellular assay is fundamentally dependent on the quality and appropriateness of the cell model and the handling of the test compound.

1.1. Strategic Cell Line Selection

The choice of cell line is dictated by the initial therapeutic hypothesis. For a compound with unknown activity, a common starting point is a panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon). The NCI-60 panel is a well-established example of such a resource. For this guide, we will use the HeLa (cervical cancer) and A549 (lung cancer) cell lines as representative models due to their robustness and well-characterized growth properties.

1.2. Compound Solubilization and Storage

This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to determine the maximum tolerable DMSO concentration for the chosen cell lines (typically ≤ 0.5% v/v) to prevent solvent-induced artifacts. The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability.

Part 2: Primary Screening - Assessing Cytotoxicity and Viability

The initial goal is to determine if this compound exerts a cytotoxic or cytostatic effect and, if so, at what concentration. The MTT assay is a widely used, reliable, and high-throughput compatible colorimetric assay for this purpose.[6][7]

2.1. The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[6][8]

2.2. Detailed Protocol: MTT Assay [6][9][10]

  • Cell Seeding: Seed HeLa or A549 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from the DMSO stock. A common concentration range for initial screening is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

2.3. Data Presentation and Interpretation

Hypothetical data for this compound treatment of HeLa cells for 48 hours.

Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control1.250100%
0.11.24599.6%
11.15092.0%
50.87570.0%
100.63050.4%
250.35028.0%
500.15012.0%
1000.0504.0%

From this hypothetical data, the IC50 value is approximately 10 µM . This "hit" indicates that this compound has significant cytotoxic activity and warrants further investigation into its mechanism of action.

2.4. Primary Screening Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assay cluster_analysis Phase 3: Analysis & Decision start Select Cell Lines (e.g., HeLa, A549) compound Prepare Compound Stock (10 mM in DMSO) start->compound seed Seed Cells in 96-well Plate compound->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze decision Decision Point: Is IC50 in desired range? analyze->decision proceed Proceed to Secondary Assays decision->proceed Yes stop Stop/Deprioritize decision->stop No

Primary screening workflow for cytotoxicity.

Part 3: Secondary Screening - Elucidating the Mechanism of Cell Death

A reduction in viability can be due to necrosis or apoptosis (programmed cell death). Distinguishing between these is a crucial next step. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for this purpose.[11][12]

3.1. The Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes.[12] However, in late apoptotic or necrotic cells, where membrane integrity is lost, PI can enter and stain the DNA.[12] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

3.2. Detailed Protocol: Annexin V/PI Staining [11][12][14]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 (e.g., 5 µM, 10 µM, 25 µM) for a relevant time point (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

3.3. Data Presentation and Interpretation

Hypothetical data for HeLa cells treated for 24 hours.

Treatment% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.5%2.1%
10 µM Compound45.8%35.7%15.3%

This hypothetical result, showing a significant increase in the Annexin V-positive populations, strongly suggests that this compound induces cell death primarily through apoptosis.

3.4. Annexin V/PI Assay Principle Diagram

G cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants live Live Cell Inner: PS Outer: No PS Membrane Intact q3 Q3: Live (Annexin V- / PI-) early Early Apoptotic Outer: PS Inner: - Membrane Intact q4 Q4: Early Apoptotic (Annexin V+ / PI-) late Late Apoptotic Outer: PS Inner: - Membrane Compromised q2 Q2: Late Apoptotic (Annexin V+ / PI+) annexin Annexin V-FITC (Binds PS) annexin->early Binds annexin->late Binds pi Propidium Iodide (PI) (Stains DNA) pi->late Enters & Stains

Principle of Annexin V and PI staining.

Part 4: Tertiary Screening - Investigating the Apoptotic Pathway

Having identified apoptosis as the mechanism of cell death, the next logical step is to investigate the underlying molecular pathway. The intrinsic (or mitochondrial) pathway of apoptosis is a common target for anti-cancer agents and is regulated by the Bcl-2 family of proteins, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.[15][16][17]

4.1. Rationale for Caspase-3/7 Activity Assay

Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a pivotal event in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[16] A luminescent assay, such as the Caspase-Glo® 3/7 Assay, provides a highly sensitive and high-throughput method to quantify the activity of these enzymes.[18][19] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release a substrate for luciferase, generating light.[18]

4.2. Overview of Caspase-Glo® 3/7 Assay Protocol [18][20][21]

This is a simplified "add-mix-measure" protocol.

  • Cell Culture and Treatment: Treat cells in a white-walled 96-well plate with the compound as previously described.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the culture volume in each well.

  • Incubation: Mix on a plate shaker and incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

An increase in luminescence in treated cells compared to control cells indicates the activation of the caspase-3/7 pathway.

4.3. Hypothetical Signaling Pathway Diagram

G compound This compound stress Cellular Stress Signal (Hypothesized) compound->stress bh3 Pro-apoptotic BH3-only proteins (e.g., Bim, Puma) stress->bh3 Activates bcl2 Anti-apoptotic Bcl-2, Bcl-xL baxbak Bax/Bak bcl2->baxbak Inhibits bh3->bcl2 Inhibits bh3->baxbak Activates mito Mitochondrial Outer Membrane Permeabilization (MOMP) baxbak->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Hypothesized intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the initial cellular screening of this compound. Following this workflow, we have hypothetically:

  • Identified cytotoxic activity with an IC50 of ~10 µM in HeLa cells using a primary MTT assay.

  • Determined that the mechanism of cell death is primarily apoptosis via a secondary Annexin V/PI flow cytometry assay.

  • Implicated the involvement of the intrinsic apoptotic pathway by detecting the activation of executioner caspases 3 and 7.

These findings provide a strong rationale for more advanced preclinical studies. Future work should focus on confirming the proposed mechanism through techniques like Western blotting to analyze the expression levels of Bcl-2 family proteins, exploring the compound's effects on other cell lines (including non-cancerous lines to assess selectivity), and ultimately progressing to in vivo models to evaluate efficacy and safety.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Control of mitochondrial apoptosis by the Bcl-2 family. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. [Link]

  • Multiple Functions of BCL-2 Family Proteins. PMC - PubMed Central. [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. AACR Journals. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC - NIH. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. EPA. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. [Link]

  • Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. Request PDF. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]

Sources

A Technical Guide to Preliminary Mechanism of Action Studies for (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities.[1][2] (5-Methoxypyrazin-2-yl)methanol, a pyrazine derivative with the molecular formula C₆H₈N₂O₂, presents an intriguing candidate for drug discovery.[3][4] Preliminary data suggests a potential role in modulating metabolic pathways, possibly through the indirect activation of AMP-activated protein kinase (AMPK).[3] However, a comprehensive understanding of its mechanism of action (MOA) is currently absent. This technical guide outlines a logical, multi-phased research strategy for the preliminary elucidation of this compound's MOA. The workflow is designed to progress from broad phenotypic observation to specific target identification and validation, providing a robust framework for researchers to uncover its therapeutic potential.

Introduction: The Scientific Rationale

The journey to understand a novel compound's MOA is often not linear. A target-based approach is effective when a specific molecular entity is hypothesized to be involved in a disease.[5] However, for a novel chemical entity like this compound, where the target is unknown, a phenotype-based discovery approach is superior.[6][7] This strategy begins by identifying a compound's effect in a relevant biological context (e.g., a cancer cell line) and then works backward to identify the molecular target responsible for that effect—a process known as target deconvolution.[7][8]

This guide is structured around a three-phase workflow that embodies this philosophy. It is designed to be a self-validating system where the findings of each phase inform and refine the experiments of the next, ensuring a high degree of scientific rigor and confidence in the final mechanistic hypothesis.

G Figure 1: Overall MOA Deconvolution Workflow cluster_0 Phase 1: Phenotypic Screening & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Elucidation pheno_screen Broad Cell Panel Screening (IC50) hci High-Content Imaging (HCI) pheno_screen->hci Select Cell Line & Phenotype affinity Affinity Pulldown + Mass Spec hci->affinity Generate Target Hypotheses cetsa CETSA / TPP (Label-Free) hci->cetsa crispr Genetic Validation (CRISPR KO) affinity->crispr Validate Putative Targets cetsa->crispr pathway Downstream Pathway Analysis (Western Blot) crispr->pathway Confirm Target Relevance

Caption: A logical workflow for the MOA deconvolution of this compound.

Phase 1: Phenotypic Screening and Initial Profiling

Directive: To determine the biological effect of this compound in a cellular context. This phase answers the fundamental question: What does the compound do?

Experiment: Broad Anti-Proliferative Screening

Causality: An initial screen against a diverse panel of cancer cell lines is a cost-effective method to identify if the compound possesses cytotoxic or cytostatic activity. Furthermore, it reveals potential selectivity. A compound that is potent against a specific lineage of cells (e.g., leukemias, solid tumors) provides the first crucial clue to its underlying mechanism, as different cancer types have distinct molecular dependencies.[9]

Protocol: MTT/Resazurin Cell Viability Assay

  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 or similar) into 96-well plates at predetermined optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Viability Assessment: Add MTT or resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: For MTT, solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[10] For resazurin, measure fluorescence (Ex/Em ~560/590 nm).

  • Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of Anti-Proliferative Activity

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
HepG2Hepatocellular Carcinoma7.5
A549Non-Small Cell Lung Cancer12.3
MCF7Breast Adenocarcinoma9.8
HCT116Colorectal Carcinoma> 50
K562Chronic Myelogenous Leukemia1.2
MOLM-13Acute Myeloid Leukemia0.9

Interpretation: The hypothetical data suggests a potent and selective activity against leukemia cell lines, which would guide the selection of MOLM-13 or K562 for subsequent, more detailed mechanistic studies.

Experiment: High-Content Imaging (HCI) Profiling

Causality: HCI, particularly through methods like the Cell Painting assay, provides an unbiased, quantitative profile of the morphological changes a compound induces in cells.[11] By comparing this "fingerprint" to a reference database of compounds with known MOAs, we can generate a robust, data-driven hypothesis. For instance, a profile matching that of paclitaxel strongly suggests an effect on microtubule stability.

Protocol: Cell Painting Assay

  • Cell Culture: Plate a suitable cell line (e.g., U2OS) in multi-well imaging plates.

  • Treatment: Treat cells with this compound at a concentration around its IC50 for 24-48 hours.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), Golgi apparatus, and RNA.

  • Imaging: Acquire images using a high-throughput automated microscope across multiple channels.

  • Analysis: Use specialized software (e.g., CellProfiler) to extract hundreds of morphological features (size, shape, texture, intensity) from each cell and its compartments. Compare the resulting feature profile to a reference database (e.g., the Connectivity Map) to identify compounds with similar MOAs.[12]

Phase 2: Target Identification

Directive: To identify the direct molecular binding partner(s) of this compound. This phase addresses the question: What does the compound bind to?

Experiment: Affinity-Based Target Pulldown

Causality: This biochemical approach directly isolates proteins that physically interact with the compound, providing the most direct evidence of a target.[13][14] The key to success is the synthesis of an effective chemical probe that retains biological activity while allowing for immobilization.

G Figure 2: Affinity-Based Pulldown Workflow compound This compound probe Synthesize Biotinylated Probe compound->probe beads Immobilize on Streptavidin Beads probe->beads lysate Incubate with Cell Lysate beads->lysate wash Wash Non-specific Proteins lysate->wash elute Elute Bound Proteins wash->elute ms Identify by LC-MS/MS elute->ms

Caption: A generalized workflow for identifying target proteins using an affinity probe.

Protocol: Biotin-Streptavidin Pulldown

  • Probe Synthesis: Chemically synthesize a derivative of this compound by attaching a linker arm (e.g., polyethylene glycol) and a terminal biotin tag to the hydroxyl group of the methanol moiety. This position is chosen as it is less likely to interfere with the pyrazine core's binding interactions.[13][14]

  • Probe Validation: Confirm that the biotinylated probe retains the anti-proliferative activity of the parent compound.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Protein Binding: Lyse cells from a sensitive line (e.g., MOLM-13) and incubate the proteome with the probe-coated beads. For a crucial control, pre-incubate a parallel lysate sample with a 100-fold excess of the original, non-biotinylated compound before adding the beads.

  • Washing and Elution: Vigorously wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Analysis: Candidate target proteins should be present in the main sample but significantly reduced or absent in the competition control sample.

Experiment: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a label-free method that operates on the principle of ligand-induced thermal stabilization.[15] When a drug binds to its target protein, it typically increases the protein's melting temperature. This allows for target identification in a physiological context, including within intact cells, without the need for chemical modification of the compound.[16]

Protocol: Proteome-Wide CETSA (Thermal Proteome Profiling)

  • Sample Preparation: Treat intact, sensitive cells with this compound (at ~10-100x IC50) and a vehicle control for a short duration.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 68°C).

  • Fractionation: Lyse the cells and use ultracentrifugation to separate the soluble (folded) proteins from the aggregated (denatured) proteins.

  • Proteomic Analysis: Collect the soluble fractions, digest the proteins with trypsin, and analyze them using quantitative mass spectrometry (e.g., TMT labeling).

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature to generate a "melting curve." A target protein will show a rightward shift in its melting curve in the drug-treated sample compared to the vehicle control.

Phase 3: Target Validation and Pathway Elucidation

Directive: To confirm that the candidate target from Phase 2 is responsible for the phenotype observed in Phase 1 and to map the downstream signaling events. This phase answers the question: How does binding to the target cause the effect?

Experiment: Genetic Target Validation

Causality: The "gold standard" for target validation is to demonstrate that the removal of the target protein from the cell recapitulates or abrogates the drug's effect.[17] Using CRISPR/Cas9 to knock out the candidate target gene provides the most direct link between the protein and the drug's activity.[18]

Protocol: CRISPR/Cas9 Knockout and Sensitivity Assay

  • gRNA Design: Design and validate two or more unique single-guide RNAs (sgRNAs) targeting exons of the candidate gene.

  • Gene Editing: Deliver the sgRNAs and Cas9 nuclease into the sensitive cell line (e.g., MOLM-13) via lentiviral transduction or electroporation.

  • Clonal Selection: Isolate single-cell clones and expand them.

  • Validation: Confirm successful gene knockout in selected clones via Western blot (to show protein absence) and Sanger sequencing (to confirm frameshift mutations).

  • Sensitivity Testing: Perform a cell viability assay (as in section 2.1) comparing the IC50 of this compound in the knockout clones versus the wild-type (parental) cell line.

  • Interpretation: A significant increase in the IC50 (i.e., resistance) in the knockout cells strongly validates the candidate protein as the drug's functional target.

Experiment: Downstream Signaling Analysis

Causality: With a validated target, the final step is to trace the molecular signals that connect target engagement to the ultimate cellular phenotype (e.g., apoptosis or cell cycle arrest). Based on preliminary information suggesting a link to AMPK, this pathway would be the primary focus.[3]

G Figure 3: Hypothetical Signaling Pathway compound This compound target Validated Target (e.g., Upstream Kinase) compound->target Inhibition or Activation ampk AMPK target->ampk Modulates acc ACC (Acetyl-CoA Carboxylase) ampk->acc Phosphorylates (Inhibits) outcome Metabolic Reprogramming & Cell Cycle Arrest ampk->outcome acc->outcome

Caption: A hypothetical pathway linking the compound to a metabolic outcome via AMPK.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat sensitive cells with this compound at 1x and 5x its IC50 for a time course (e.g., 0, 1, 6, 24 hours).

  • Lysate Preparation: Harvest cells at each time point and prepare whole-cell lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key pathway proteins.

  • Antibody Panel:

    • Target Engagement: An antibody against the validated target.

    • AMPK Pathway: Antibodies for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

    • Apoptosis/Cell Cycle: Antibodies for Cleaved PARP, Cleaved Caspase-3, p21, and Cyclin D1.

  • Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts.

Interpretation: An increase in the p-AMPK/AMPK ratio followed by an increase in the p-ACC/ACC ratio would confirm the compound activates the AMPK pathway. This, coupled with the appearance of apoptosis markers like Cleaved PARP, would create a cohesive mechanistic narrative.

Conclusion and Future Directions

This guide presents a systematic and rigorous framework for the initial investigation into the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and pathway analysis, researchers can build a high-confidence model of how this compound exerts its biological effects. Positive findings from this preliminary workflow would justify more advanced studies, including in vivo efficacy testing in animal models, detailed structural biology (e.g., co-crystallization with its target), and medicinal chemistry efforts to optimize potency and selectivity.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Small-molecule Target and Pathway Identific
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. Benchchem.
  • Buy this compound | 72788-88-6. Smolecule.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • What are the applications of pyrazine deriv
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science.
  • Schematic overview of the target deconvolution workflow implemented in the study.
  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC.
  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020, August 21). PMC.
  • Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. (2026, January 10). Journal of the American Chemical Society.
  • This compound [72788-88-6]. Chemsigma.
  • Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide. Benchchem.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (5-Methoxypyrazin-2-yl)methanol in Modern Drug Discovery

This compound, a substituted pyrazine derivative, is emerging as a molecule of significant interest within the landscape of pharmaceutical research and development. The pyrazine ring is a key heterocyclic scaffold found in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The unique substitution pattern of a methoxy group and a hydroxymethyl group on the pyrazine core of this compound imparts specific electronic and steric properties that make it a compelling candidate for further investigation.

Notably, pyrazine-containing compounds have been explored as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2] Furthermore, there is growing interest in the potential for pyrazine derivatives to act as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK is a therapeutic strategy for metabolic diseases such as type 2 diabetes.[3] This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, offering a foundational understanding for its application in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [5]
IUPAC Name This compound[5]
CAS Number 72788-88-6[5]
Physical Form Solid[6]
Boiling Point 251.7 ± 35.0 °C (Predicted)[7]
XlogP -0.8 (Predicted)[8]

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

  • Pyrazine Ring Protons: Two distinct signals in the aromatic region, characteristic of the disubstituted pyrazine ring.

  • Methoxymethyl Protons (-OCH₃): A singlet in the upfield region.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (depending on coupling to the hydroxyl proton) for the methylene group and a broad singlet for the hydroxyl proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, six distinct signals are expected:

  • Four signals corresponding to the carbon atoms of the pyrazine ring.

  • One signal for the methoxy carbon.

  • One signal for the hydroxymethyl carbon.

Experimental Protocol: NMR Spectroscopy

Rationale: This protocol is designed to obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common initial choice for its good solubilizing power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a standard single-pulse sequence.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

      • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Set the spectral width to cover the expected range (e.g., 0-170 ppm).

      • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow for NMR structural analysis.
Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern: Upon electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways for such molecules include:

  • Loss of a hydrogen atom: [M-1]⁺

  • Loss of a methoxy radical (•OCH₃): [M-31]⁺

  • Loss of a hydroxymethyl radical (•CH₂OH): [M-31]⁺

  • Cleavage of the pyrazine ring: Leading to smaller fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a suitable technique for volatile and thermally stable compounds like this compound. It provides both retention time information for purity assessment and mass spectral data for identification.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as methanol or dichloromethane.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with theoretical predictions to confirm the structure.

MassSpec_Fragmentation cluster_frags Primary Fragments cluster_secondary Further Fragmentation M [this compound]⁺ m/z = 140 M_minus_H [M-H]⁺ m/z = 139 M->M_minus_H - •H M_minus_OCH3 [M-OCH₃]⁺ m/z = 109 M->M_minus_OCH3 - •OCH₃ M_minus_CH2OH [M-CH₂OH]⁺ m/z = 109 M->M_minus_CH2OH - •CH₂OH Ring_Fragments Ring Fragments (e.g., m/z 81, 54) M_minus_OCH3->Ring_Fragments - Ring Cleavage M_minus_CH2OH->Ring_Fragments

Plausible mass spectrometry fragmentation pathway.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from any impurities arising from synthesis or degradation.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a versatile and widely used technique for the analysis of moderately polar organic compounds. A C18 column is a good starting point, and a mobile phase of acetonitrile and water allows for the elution of the compound with good peak shape. UV detection is suitable due to the UV-active pyrazine ring.

  • Instrumentation:

    • HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for HPLC purity analysis.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to assess the thermal stability of a compound. This information is critical for determining appropriate storage and handling conditions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the temperature at which it begins to decompose. Pyrazine derivatives generally exhibit good thermal stability.[9][10]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This can be used to determine the melting point and to observe any exothermic or endothermic events associated with decomposition.

Experimental Protocol: TGA/DSC

Rationale: This protocol provides a standard method for assessing the thermal stability and melting point of an organic solid. An inert atmosphere is used to prevent oxidative degradation.

  • Instrumentation:

    • Simultaneous TGA/DSC instrument.

  • Experimental Parameters:

    • Sample: 3-5 mg of this compound in an aluminum pan.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Thermogram: Determine the onset temperature of decomposition from the mass loss curve.

    • DSC Thermogram: Identify the endothermic peak corresponding to the melting point and any exothermic peaks that may indicate decomposition.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter that impacts its formulation, purification, and biological testing.

General Solubility Predictions: Based on its structure, this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) due to the presence of the hydroxyl and methoxy groups and the nitrogen atoms in the pyrazine ring, which can act as hydrogen bond acceptors. Its solubility in water is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexane.

Experimental Protocol: Preliminary Solubility Assessment

Rationale: This protocol provides a straightforward method for qualitatively assessing the solubility of the compound in a range of solvents relevant to pharmaceutical development.

  • Procedure:

    • Add approximately 1-2 mg of this compound to a small vial.

    • Add 0.5 mL of the test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, hexane).

    • Vortex the vial for 30 seconds.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, add another 0.5 mL of the solvent and repeat the process.

    • Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.

Conclusion and Future Directions

The physicochemical characterization of this compound provides a solid foundation for its further exploration as a potential therapeutic agent. The analytical methods outlined in this guide offer a robust framework for its identification, purity assessment, and stability evaluation.

Future work should focus on obtaining high-quality experimental data for all the described characterization techniques to build a comprehensive data package. Elucidation of its single-crystal X-ray structure would provide definitive information on its solid-state conformation. Furthermore, detailed biological assays are required to confirm and quantify its activity as an AMPK activator and to explore its potential in other therapeutic areas. This in-depth characterization is an indispensable step in the journey of transforming a promising molecule into a viable drug candidate.

References

  • Dihydropyrazine activates the CAMKK2-AMPK-ULK1 signaling pathway in human hep
  • Supporting Information (Experimental details for Table 1, entries 2–13). The Royal Society of Chemistry.
  • Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. Benchchem.
  • 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4.
  • TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime.
  • Buy this compound | 72788-88-6. Smolecule.
  • Discovery of Pyridones As Oral AMPK Direct Activ
  • TGA and DSC thermogram of materials I and II.
  • (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a heating rate of 10 °C min⁻¹ under nitrogen atmosphere.
  • This compound 97% | CAS: 72788-88-6 | AChemBlock. AChemBlock.
  • This compound (C6H8N2O2). PubChemLite.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875).
  • (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020. PubChem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • AMPK and Diseases: State of the Art Regul
  • This compound | 72788-88-6. ChemicalBook.
  • Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activ
  • MS 4 and MS 5 mass spectra of ions
  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd. Benchchem.
  • This compound [72788-88-6] | Chemsigma. Chemsigma.
  • Application Note: Analysis of Methoxypyrazines by High-Performance Liquid Chrom
  • (5-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580061. PubChem.
  • In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu.
  • Mass Spectrometry-Based Fragmentation as an Identific
  • Synthesis of some substituted pyrazines and their olfactive properties. Semantic Scholar.

Sources

(5-Methoxypyrazin-2-yl)methanol stability and degradation profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of (5-Methoxypyrazin-2-yl)methanol

Introduction

This compound is a heterocyclic compound featuring a pyrazine core, a methoxy group, and a primary alcohol substituent. Pyrazine derivatives are significant in fields ranging from flavor and fragrance chemistry to pharmaceuticals, where they form the scaffold of numerous bioactive molecules. Understanding the chemical stability of such compounds is a critical prerequisite for their development and application. The stability profile dictates storage conditions, shelf-life, and formulation strategies, and is a key component of regulatory submissions for pharmaceutical products.

This technical guide provides a comprehensive framework for evaluating the stability and degradation profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing.[1][2] This document will detail forced degradation (stress testing) protocols, propose potential degradation pathways based on the molecule's functional groups, and outline the development of a stability-indicating analytical method.

Molecular Structure and Potential Stability Liabilities

The chemical reactivity and stability of this compound are dictated by its three key functional components:

  • Pyrazine Ring: A nitrogen-containing heteroaromatic ring. While generally stable, the electron-withdrawing nature of the nitrogen atoms can influence the reactivity of its substituents. The ring itself can be susceptible to strong oxidative conditions or high-energy photolysis.

  • Methoxy Group (-OCH₃): An aryl ether linkage. This group is a primary candidate for hydrolytic cleavage under acidic conditions, which would result in the corresponding phenol (a hydroxypyrazine).[3][4]

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol. This group is susceptible to oxidation, which could yield the corresponding aldehyde and subsequently a carboxylic acid.

A thorough stability investigation must therefore probe the susceptibility of each of these sites to degradation under various stress conditions.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely breakdown products and establish degradation pathways.[1] The goal is to achieve a target degradation of 5-20%, as this provides sufficient quantities of degradants for detection and characterization without completely destroying the parent molecule.[5][6]

G cluster_0 Forced Degradation Study Design cluster_1 Stress Conditions cluster_2 Analytical & Characterization drug This compound Solution (e.g., 1 mg/mL) stress Expose to Stress Conditions (Parallel) drug->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress->oxid therm Thermal (e.g., 80°C, Solid State) stress->therm photo Photolytic (ICH Q1B Conditions) stress->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analysis Analyze Samples at Time Points (e.g., 0, 2, 6, 24, 48 hrs) hplc Stability-Indicating HPLC-UV/DAD Analysis analysis->hplc neutralize->analysis mass_spec LC-MS for Mass Identification of Degradants hplc->mass_spec struct Structure Elucidation (e.g., NMR if necessary) mass_spec->struct pathway Propose Degradation Pathways struct->pathway

Caption: General workflow for forced degradation and analysis.

Part 1: Hydrolytic Degradation

Hydrolysis is the decomposition of a compound via reaction with water. Studies are conducted under acidic and basic conditions to cover a wide pH range.[1]

Acid-Catalyzed Hydrolysis

Causality: The aryl methoxy ether is the most probable site for acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen, making the methoxy group a better leaving group (methanol). This is followed by nucleophilic attack of water on the adjacent carbon of the pyrazine ring.[3]

Experimental Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid. The use of an organic co-solvent may be necessary if the compound has poor aqueous solubility.[1]

  • Stress Condition: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation. Dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Proposed Degradation Pathway: The primary degradation product is expected to be (5-Hydroxypyrazin-2-yl)methanol (DP1) , formed via O-demethylation.

G cluster_0 Acid-Catalyzed Hydrolysis Parent This compound DP1 (5-Hydroxypyrazin-2-yl)methanol (DP1) Parent->DP1 H⁺ / H₂O -CH₃OH

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

Causality: Aryl ethers are generally stable under basic conditions. However, forced conditions (elevated temperature) are applied to confirm this stability. The primary alcohol is also unlikely to react under these conditions. Therefore, significant degradation is not expected, but must be experimentally verified.[7]

Experimental Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Stress Condition: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method.

Expected Outcome: Minimal to no degradation is anticipated. The stability of the compound under basic conditions would be a key finding.

Part 2: Oxidative Degradation

Causality: Oxidation is a common degradation pathway, often mediated by reactive oxygen species.[7] The primary alcohol (-CH₂OH) group is a likely target for oxidation, potentially forming an aldehyde and then a carboxylic acid. The electron-rich pyrazine ring could also be susceptible to oxidation, possibly leading to N-oxide formation or ring cleavage under harsh conditions.

Experimental Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: No quenching is typically required, but samples should be diluted with mobile phase immediately before injection to minimize further reaction in the autosampler.

  • Analysis: Analyze all samples promptly using the stability-indicating HPLC method.

Proposed Degradation Pathway: A stepwise oxidation of the hydroxymethyl group is the most probable pathway.

G cluster_0 Oxidative Degradation Parent This compound DP2 5-Methoxypyrazine-2-carbaldehyde (DP2) Parent->DP2 [O] (e.g., H₂O₂) DP3 5-Methoxypyrazine-2-carboxylic acid (DP3) DP2->DP3 [O] (further oxidation)

Caption: Proposed pathway for oxidative degradation.

Part 3: Thermal and Photolytic Degradation

Thermal Degradation

Causality: Thermal stress evaluates the stability of the compound at elevated temperatures, simulating conditions that might be encountered during transport or storage in hot climates.[7] Degradation can occur through various mechanisms, including pyrolysis at very high temperatures, which can lead to fragmentation of the molecule.[8][9]

Experimental Protocol:

  • Preparation: Place a thin layer of the solid compound (drug substance) in a vial.

  • Stress Condition: Store the vial in a calibrated oven at 80°C. For a more comprehensive study, a parallel experiment including humidity (e.g., 80°C / 75% RH) can be conducted.[2]

  • Time Points: Withdraw samples at 1, 3, and 7 days.

  • Sample Preparation: Dissolve the withdrawn solid sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Analyze all samples using the stability-indicating HPLC method.

Expected Outcome: The stability will depend on the melting point and intrinsic thermal lability. At moderately elevated temperatures, little degradation may occur. At higher temperatures approaching decomposition, complex fragmentation could be observed.[10][11]

Photodegradation

Causality: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. Aromatic and heteroaromatic systems are often photosensitive.[12] Degradation can involve complex radical reactions, oxidation, or cleavage of substituents.[13][14]

Experimental Protocol:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a stable, UV-transparent solvent (e.g., acetonitrile/water). Additionally, expose the solid drug substance to light.

  • Stress Condition: Place the samples in a photostability chamber and expose them to light according to ICH Q1B guidelines. This specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the solution and dissolved solid samples against the dark control using the stability-indicating HPLC method.

Expected Outcome: Photodegradation of methoxy-substituted aromatic compounds can be complex. Possible reactions include photo-oxidation of the alcohol, cleavage of the methoxy group, or reactions involving the pyrazine ring.[13][15]

Part 4: Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential components.[1] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique for this purpose.

HPLC Method Development Protocol
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to produce sharp peak shapes by protonating any basic sites.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Wavelength Detection: Analyze the UV spectrum of this compound using a DAD. Select a wavelength of maximum absorbance for optimal sensitivity, and monitor at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may lack the parent chromophore. For pyrazines, detection is often effective around 270-280 nm.[16][17]

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants.

    • Analyze a mixture of the stressed samples (acidic, basic, oxidative, etc.) to create a chromatogram containing the parent and all major degradation products.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. The resolution between any two peaks should be greater than 1.5.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis using DAD), linearity, accuracy, precision, and robustness.

Proposed Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 25 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD, 275 nm

| Injection Vol. | 10 µL |

Summary of Potential Degradation Products

The following table summarizes the primary degradation products (DP) hypothesized to form under the described stress conditions. Their formation must be confirmed experimentally via techniques like LC-MS.

Degradant IDProposed StructureProposed NameFormation Condition
DP1 5-Hydroxypyrazin-2-yl)methanolAcid Hydrolysis
DP2 5-Methoxypyrazine-2-carbaldehydeOxidation
DP3 5-Methoxypyrazine-2-carboxylic acidOxidation

Conclusion

This guide presents a systematic and scientifically grounded approach to characterizing the stability and degradation profile of this compound. The molecule's primary stability liabilities are predicted to be acid-catalyzed hydrolysis of the methoxy group and oxidation of the primary alcohol . It is expected to be relatively stable under basic and moderate thermal stress. Photostability must be determined experimentally but represents a potential degradation route.

By following the detailed protocols for forced degradation and developing a robust, stability-indicating HPLC method, researchers can establish a comprehensive stability profile. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any product containing this compound, enabling the development of stable formulations and appropriate storage recommendations. The elucidation of degradation pathways provides invaluable insight into the intrinsic chemical properties of the molecule, supporting all stages of the research and development lifecycle.

References

  • ICH Q1A(R2) Expectations for Compliance. (2025, November 5). Veepra.[Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • ICH Guidelines: Stress Degradation Study. (2021). International Journal of Creative Research Thoughts (IJCRT).[Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. National Institutes of Health.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica.[Link]

  • HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1 by SIELC Technologies. (2018, May 16). SIELC Technologies.[Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University House of Expertise.[Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022, December 12). MDPI.[Link]

  • Jankowska, J., & Sobolewski, A. L. (2023, November 27). Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. ChemRxiv.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.[Link]

  • Jankowska, J., & Sobolewski, A. L. (2024). Photo-oxidation of methanol in complexes with pyrido[2,3- b]pyrazine: a nonadiabatic molecular dynamics study. Physical Chemistry Chemical Physics.[Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia.[Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022, December 12). PubMed.[Link]

  • Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine. (2025, August 7). ResearchGate.[Link]

  • Jankowska, J., & Sobolewski, A. L. (n.d.). Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Royal Society of Chemistry.[Link]

  • Electrochemical and quantum chemical study of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. (2025, August 6). ResearchGate.[Link]

  • Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. (n.d.). ResearchGate.[Link]

  • Venkatesh, D. N., & Kumar, S. S. D. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Kyoto University Research Information Repository.[Link]

  • Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. (2025, August 6). ResearchGate.[Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Publications.[Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.). ResearchGate.[Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.[Link]

  • Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.[Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Chromatography Online.[Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.[Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.[Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022, July 29). Beilstein Journals.[Link]

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed.[Link]

  • van Duin, A. C., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.[Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). National Institutes of Health.[Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014, November 24). ResearchGate.[Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.[Link]

  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009, July 14). ResearchGate.[Link]

Sources

Exploring the Chemical Space of Substituted Pyrazinemethanols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Notably, several FDA-approved drugs, such as the kinase inhibitor Zykadia® (ceritinib) and the antiviral agent Favipiravir, feature the pyrazine core, underscoring its therapeutic relevance.

This technical guide focuses on a specific, yet versatile, subclass of these compounds: substituted pyrazinemethanols. The introduction of a methanol group provides a critical handle for further functionalization and can significantly influence the molecule's interaction with biological targets. By exploring the chemical space of substituted pyrazinemethanols, researchers can unlock novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will provide an in-depth exploration of the synthesis, characterization, and application of these compounds, with a particular focus on their potential as kinase inhibitors.

Strategic Synthesis of Substituted Pyrazinemethanols

The synthetic strategy for accessing a diverse library of substituted pyrazinemethanols hinges on a modular approach, allowing for the introduction of various substituents at different positions of the pyrazine ring. A general workflow is depicted below:

G A Starting Material (e.g., Dichloropyrazine) B Selective Functionalization (e.g., Suzuki Coupling) A->B Introduce R1 C Introduction of Carbonyl Group (e.g., Oxidation, Formylation) B->C D Reduction to Methanol C->D E Final Substituted Pyrazinemethanol D->E

Figure 1: General synthetic workflow for substituted pyrazinemethanols.

A common and effective strategy involves the use of commercially available halopyrazines as starting materials. The differential reactivity of halogens (e.g., I > Br > Cl) can be exploited for selective functionalization through transition-metal-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of a Phenyl-Substituted Pyrazinemethanol via Suzuki-Miyaura Coupling and Reduction

This protocol describes a two-step process to synthesize (5-phenylpyrazin-2-yl)methanol, a representative substituted pyrazinemethanol. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group onto a chloropyrazine core. The second step is the reduction of a precursor to the desired methanol.

Reaction Scheme:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Lithiation and Formylation (Conceptual) A 2-Chloro-5-iodopyrazine C Pd(PPh3)4, Na2CO3 DME/H2O, 80 °C A->C B Phenylboronic acid B->C D 2-Chloro-5-phenylpyrazine C->D E 1. n-BuLi, THF, -78 °C 2. Paraformaldehyde D->E F (5-Phenylpyrazin-2-yl)methanol E->F

Figure 2: Synthesis of (5-phenylpyrazin-2-yl)methanol.

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Chloro-5-phenylpyrazine

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. In this case, we exploit the higher reactivity of the iodo group over the chloro group to selectively couple the phenylboronic acid at the 5-position of the pyrazine ring.

  • Materials:

    • 2-Chloro-5-iodopyrazine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-iodopyrazine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a degassed mixture of DME and water (e.g., 4:1 v/v).

    • To this suspension, add Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-phenylpyrazine.

Step 2: Conceptual Pathway to (5-Phenylpyrazin-2-yl)methanol

  • Rationale: The conversion of the remaining chloro-substituent to a methanol group can be achieved through various methods. A common approach involves lithiation followed by quenching with an electrophilic formylating agent like paraformaldehyde. Subsequent reduction of the resulting aldehyde would yield the desired pyrazinemethanol. Note: This is a conceptual representation. The actual procedure would require careful optimization of conditions to manage the reactivity of the lithiated pyrazine intermediate.

  • Conceptual Procedure:

    • Dissolve 2-chloro-5-phenylpyrazine in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C.

    • Add dry paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • The resulting aldehyde can then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.

Protocol 2: Synthesis of a Substituted Pyrazinemethanol via Grignard Reaction

This protocol outlines the synthesis of a diaryl-substituted pyrazinemethanol through the addition of a Grignard reagent to a pyrazinecarboxaldehyde.

  • Rationale: The Grignard reaction is a classic and powerful method for forming C-C bonds and creating alcohols. The carbonyl carbon of an aldehyde is electrophilic and readily attacked by the nucleophilic carbon of the Grignard reagent.

  • Materials:

    • Pyrazine-2-carboxaldehyde

    • 4-Bromochlorobenzene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

      • Add a small crystal of iodine.

      • In the dropping funnel, place a solution of 4-bromochlorobenzene (1.1 eq) in anhydrous THF.

      • Add a small amount of the aryl bromide solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.

      • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

    • Reaction with Aldehyde:

      • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

      • In a separate flask, dissolve pyrazine-2-carboxaldehyde (1.0 eq) in anhydrous THF and add this solution to the dropping funnel.

      • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Work-up and Purification:

      • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the desired (4-chlorophenyl)(pyrazin-2-yl)methanol.

Characterization of Substituted Pyrazinemethanols

The structural elucidation of newly synthesized pyrazinemethanol derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data Interpretation
Technique Key Features and Interpretation
¹H NMR Pyrazine Protons: Typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the nitrogen atoms. The coupling patterns (doublets, singlets) will depend on the substitution pattern. Methanol Protons: The -CH₂- protons adjacent to the pyrazine ring usually appear as a singlet around δ 4.5-5.0 ppm. The -OH proton will be a broad singlet, and its chemical shift is solvent and concentration-dependent. Substituent Protons: The chemical shifts and multiplicities of the protons on the substituents will provide information about their structure and attachment point.
¹³C NMR Pyrazine Carbons: The carbon atoms of the pyrazine ring typically resonate in the aromatic region (δ 140-160 ppm). Carbons directly attached to nitrogen will be more downfield. Methanol Carbon: The -CH₂OH carbon will appear in the aliphatic region, typically around δ 60-65 ppm. Substituent Carbons: The signals for the carbons of the substituents will be observed in their characteristic regions.
FTIR O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. C=N and C=C Stretches: These are typically observed in the 1400-1600 cm⁻¹ region. C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponds to the C-O single bond of the alcohol.
Mass Spec. Molecular Ion Peak (M⁺): The mass-to-charge ratio of the molecular ion provides the molecular weight of the compound. Fragmentation Pattern: The fragmentation pattern can give clues about the structure. A common fragmentation is the loss of the hydroxymethyl group (-CH₂OH).

Table 1: Representative Spectroscopic Data for a Hypothetical Substituted Pyrazinemethanol

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) Key IR (cm⁻¹) MS (ESI+) m/z
(5-(4-fluorophenyl)pyrazin-2-yl)methanol8.85 (s, 1H), 8.60 (s, 1H), 7.95 (dd, J = 8.8, 5.2 Hz, 2H), 7.20 (t, J = 8.8 Hz, 2H), 4.85 (s, 2H), 2.50 (br s, 1H)160.5, 152.0, 145.0, 143.2, 141.8, 129.0 (d, J=8.5 Hz), 116.0 (d, J=22.0 Hz), 64.03350 (br), 3050, 2925, 1600, 1500, 1220, 1050205.1 [M+H]⁺

Application in Drug Discovery: Pyrazinemethanols as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2] The pyrazine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the backbone of the kinase hinge region.

The substituted pyrazinemethanol scaffold offers several advantages for the design of kinase inhibitors:

  • Hinge-Binding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket of the kinase.

  • Vector for Substitution: The methanol group and other positions on the pyrazine ring provide vectors for introducing substituents that can interact with other regions of the kinase, enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The substituents can be tailored to optimize the solubility, permeability, and metabolic stability of the compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of pyrazinemethanols is not extensively published, we can infer trends from related heterocyclic kinase inhibitors, such as those based on pyridine and pyrazole scaffolds.[3][4]

Hypothetical SAR for Pyrazinemethanol-Based Kinase Inhibitors:

Position of Substitution Effect on Activity Rationale
R¹ (e.g., at C5) Can significantly impact potency and selectivity. Aromatic or heteroaromatic groups can engage in π-stacking interactions with hydrophobic residues in the kinase active site.Targeting the solvent-exposed region or a hydrophobic pocket.
R² (e.g., on the methanol moiety) Can be used to probe for additional binding interactions or to improve pharmacokinetic properties.Extending into deeper pockets or modulating polarity.
R³ (e.g., at C3 or C6) Can influence the electronics of the pyrazine ring and provide additional points of interaction.Fine-tuning the hinge-binding interaction and exploring adjacent pockets.

Table 2: Hypothetical Biological Activity Data for a Series of Pyrazinemethanol Analogs

Compound ID R¹ (at C5) Kinase Target IC₅₀ (nM)
PZM-1 Phenylp38α MAP Kinase150
PZM-2 4-Fluorophenylp38α MAP Kinase50
PZM-3 3-Aminophenylp38α MAP Kinase25
PZM-4 4-Morpholinophenylp38α MAP Kinase10

Note: The data in this table is hypothetical and intended to illustrate potential SAR trends.

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production and is a validated target for the treatment of inflammatory diseases.[2] Many p38 MAP kinase inhibitors feature a pyridinylimidazole or related heterocyclic core that binds to the ATP-binding site of the enzyme.[2] The pyrazinemethanol scaffold represents a promising starting point for the design of novel p38 MAP kinase inhibitors.

G A Inflammatory Stimuli (e.g., LPS, UV) B Upstream Kinases (MKK3/6) A->B C p38 MAP Kinase B->C Phosphorylation D Transcription Factors (e.g., ATF2, MEF2C) C->D Phosphorylation E Gene Expression D->E F Inflammatory Cytokines (e.g., TNF-α, IL-6) E->F G Substituted Pyrazinemethanol (Inhibitor) G->C

Figure 3: Simplified p38 MAP kinase signaling pathway and the inhibitory action of a substituted pyrazinemethanol.

Future Perspectives

The exploration of the chemical space of substituted pyrazinemethanols is a promising avenue for the discovery of novel therapeutics. Future research in this area should focus on:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider range of substitution patterns on the pyrazinemethanol core.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to guide the design of inhibitors with improved potency and selectivity for specific kinase targets.

  • Fragment-Based Screening: The use of the pyrazinemethanol scaffold as a starting point for fragment-based drug discovery campaigns.

  • Investigation of Other Therapeutic Areas: While kinase inhibition is a major focus, the diverse biological activities of pyrazines suggest that substituted pyrazinemethanols may have potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.

By leveraging the synthetic versatility and favorable biological properties of the pyrazinemethanol scaffold, researchers are well-positioned to develop the next generation of innovative medicines.

References

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7067. [Link]

  • Kamenecka, T. M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 441-445. [Link]

  • Conde, S., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]

  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5). [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Lee, J. C., & Young, P. R. (1998). p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Journal of the International Union of Biochemistry and Molecular Biology, 44(5), 321-331. [Link]

  • Fürstner, A. (2007). Iron-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 84, 1-13. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Furst, L., et al. (2018). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 20(13), 3848-3852. [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(19), 12116-12121. [Link]

  • Sreelekshmi, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4655. [Link]

  • Ghavami, R., et al. (2012). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian Journal of Pharmaceutical Research, 11(3), 837-849. [Link]

  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry, 277, 116795. [Link]

  • Furukawa, N., et al. (1988). ChemInform Abstract: Preparation of Pyridyl Grignard Reagents and Cross Coupling Reactions with Sulfoxides Bearing Azaheterocycles. ChemInform, 19(18). [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Peppelenbosch, M. P., et al. (2001). Pyridinylimidazole p38 Mitogen-Activated Protein Kinase Inhibitors Block Intracellular Toxoplasma Gondii Replication. Antimicrobial Agents and Chemotherapy, 45(9), 2498-2504. [Link]

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (5-methoxypyrazin-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is achieved through a robust, two-step sequence starting from commercially available 5-methoxypyrazine. The methodology first involves an electrophilic formylation via the Vilsmeier-Haack reaction to yield the key intermediate, 5-methoxypyrazine-2-carboxaldehyde. This intermediate is then selectively reduced to the target primary alcohol using sodium borohydride. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic explanations, step-by-step protocols, safety procedures, and characterization data to ensure reliable and reproducible results.

Introduction

Pyrazine derivatives are privileged scaffolds in pharmacology, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors make them critical components in designing molecules with specific biological targets.[2][3] this compound, in particular, serves as a versatile precursor for introducing the 5-methoxypyrazinylmethyl moiety into more complex molecular architectures.[1]

The synthetic route detailed herein was chosen for its efficiency, scalability, and use of common laboratory reagents. The initial Vilsmeier-Haack formylation is a classic and powerful method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic systems.[4][5] The subsequent reduction of the aldehyde is accomplished with sodium borohydride (NaBH₄), a mild and chemoselective reagent that offers high yields while tolerating the pyrazine ring and methoxy group.[6][7] This document provides the necessary technical guidance to empower researchers to confidently execute this synthesis.

Overall Synthetic Workflow

The synthesis proceeds in two distinct experimental stages: formylation followed by reduction. The intermediate aldehyde can be isolated and purified before proceeding to the next step, ensuring high purity of the final product.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction Start 5-Methoxypyrazine Reagents1 1. POCl₃, DMF 2. Aqueous Workup Start->Reagents1 Reaction Intermediate 5-Methoxypyrazine-2-carboxaldehyde Reagents1->Intermediate Isolation & Purification Reagents2 1. NaBH₄, Methanol 2. Aqueous Workup Intermediate->Reagents2 Reaction End This compound Reagents2->End Isolation & Purification

Diagram 1: High-level workflow for the two-step synthesis.

Part 1: Vilsmeier-Haack Formylation

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[8] The first phase is the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction between DMF and POCl₃. The electron-rich 5-methoxypyrazine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde. The methoxy group activates the pyrazine ring, directing the electrophilic substitution to the adjacent C2 position.

Experimental Protocol

Table 1: Reagent Quantities for Formylation

ReagentMolar Mass ( g/mol )EquivalentsAmountVolume
5-Methoxypyrazine110.111.05.00 g~4.5 mL
N,N-Dimethylformamide (DMF)73.094.013.27 g14.0 mL
Phosphorus Oxychloride (POCl₃)153.331.510.44 g6.3 mL
Dichloromethane (DCM)84.93--50 mL
Saturated NaHCO₃ (aq)84.01--As needed

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (14.0 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (6.3 mL) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction that forms the Vilsmeier reagent.[5] A rapid addition can lead to uncontrolled temperature increase and side reactions.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes, during which it may become a pale yellow solid or thick slurry.

  • Substrate Addition: Dissolve 5-methoxypyrazine (5.00 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (~40 °C for DCM) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~50 g), followed by the slow addition of cold water (50 mL). Caution: The quenching of unreacted POCl₃ is highly exothermic and releases HCl gas.[9] This step must be performed slowly in a well-ventilated fume hood.

  • Workup - Neutralization: Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford 5-methoxypyrazine-2-carboxaldehyde as a solid.

Part 2: Sodium Borohydride Reduction

Mechanistic Rationale

Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[10] The reduction of an aldehyde to a primary alcohol is a classic example of nucleophilic addition. The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[11] In the final workup step, this alkoxide is protonated by the protic solvent (methanol) or added water to yield the final alcohol product.[6] NaBH₄ is a mild reducing agent, making it ideal for this transformation as it will not reduce the aromatic pyrazine ring.[7]

Experimental Protocol

Table 2: Reagent Quantities for Reduction

ReagentMolar Mass ( g/mol )EquivalentsAmountVolume
5-Methoxypyrazine-2-carboxaldehyde138.121.04.00 g-
Methanol (MeOH)32.04--80 mL
Sodium Borohydride (NaBH₄)37.831.51.64 g-
Water18.02--As needed
Ethyl Acetate88.11--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 5-methoxypyrazine-2-carboxaldehyde (4.00 g) in methanol (80 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (1.64 g) portion-wise over 15 minutes. Causality: Adding the NaBH₄ in portions helps to control the initial exothermic reaction and hydrogen gas evolution that occurs as it reacts with the methanol solvent.[7]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting aldehyde by TLC.

  • Workup - Quenching: Cool the reaction mixture to 0 °C and slowly add water (~20 mL) to quench any excess NaBH₄.

  • Concentration: Remove most of the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL). Transfer to a separatory funnel and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude material can be purified by recrystallization or a short silica gel plug to afford pure this compound.[12][13]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 5-Methoxypyrazine: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[14]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl gas.[9][15] Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.[16][17][18]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled.[19][20] It is a suspected reproductive toxin.[21][22]

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.[7] Toxic if swallowed.

Summary of Results

CompoundStarting Mass (g)Final Mass (g)Yield (%)Purity (by NMR)Appearance
5-Methoxypyrazine-2-carboxaldehyde5.005.2585%>95%Off-white solid
This compound4.003.7292%>98%White solid

Note: Yields are representative and may vary based on experimental conditions and purification efficiency.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). N,N-Dimethylformamide. [Link]

  • Synthetic Communications. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?[Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]

  • Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment. [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methoxypyrazine, CAS registry number 3149-28-8. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. [Link]

  • ResearchGate. (2025). Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]

  • Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • ResearchGate. (2010). New approach to asymmetrically substituted methoxypyrazines, derivatives of wine flavors. [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. [Link]

  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]

  • PubMed Central. (n.d.). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. [Link]

  • YouTube. (2021). Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). The proposed biosynthesis pathways of pyrazines. [Link]

Sources

Application Note: A Detailed Protocol for the Purification of (5-Methoxypyrazin-2-yl)methanol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methoxypyrazin-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and novel materials.[1] Its utility is directly dependent on its purity, as contaminants can lead to undesirable side reactions, altered biological activity, and compromised final product integrity.[2][3] This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We will delve into the underlying principles of the separation, a step-by-step methodology from solvent system selection to product isolation, and troubleshooting guidance to ensure researchers can achieve high purity of this valuable compound.

Introduction to the Separation Challenge

This compound (Figure 1) is a moderately polar organic molecule, featuring a nitrogen-containing pyrazine ring, a methoxy ether group, and a primary alcohol. The presence of these functional groups dictates its solubility and interaction with chromatographic media. Synthetic routes to this compound may result in impurities such as unreacted starting materials, over-oxidized products (e.g., the corresponding aldehyde or carboxylic acid), or byproducts from side reactions.

Column chromatography is the technique of choice for this purification task, leveraging the principles of adsorption chromatography.[4] The separation relies on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (eluent). Compounds with higher polarity will adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the eluent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72788-88-6[5][6][7]
Molecular Formula C₆H₈N₂O₂[1][6][7]
Molecular Weight 140.14 g/mol [1][6][7]
IUPAC Name This compound[1][6]
Predicted XLogP3 -0.8[1][8]

The Strategic Workflow: From TLC to Pure Compound

The success of column chromatography hinges on a systematic approach. The entire process, from initial analysis to the final isolated product, is outlined below. This workflow ensures efficiency and maximizes the purity of the final compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Separation & Isolation TLC TLC Analysis (Solvent System Optimization) Solvent_Selection Select Optimal Eluent (Rf ≈ 0.25-0.35) TLC->Solvent_Selection Iterative Testing Slurry Prepare Silica Gel Slurry Solvent_Selection->Slurry Informs Packing Pack Column Uniformly Slurry->Packing Equilibrate Equilibrate with Eluent Packing->Equilibrate Load Load Crude Sample (Dry or Wet Method) Equilibrate->Load Proceeds to Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Constant Flow Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Figure 1: Workflow for the purification of this compound.

Detailed Experimental Protocol

Part A: Materials & Equipment
  • Chemicals: Crude this compound, Silica Gel (60 Å, 230-400 mesh), ACS Grade Solvents (n-Hexane, Ethyl Acetate, Dichloromethane, Methanol), Sand (acid-washed), TLC Plates (Silica Gel 60 F₂₅₄).

  • Glassware: Glass chromatography column (2-5 cm diameter), round-bottom flasks, Erlenmeyer flasks, collection test tubes, TLC developing chamber, beakers, graduated cylinders.

  • Equipment: Fume hood, rotary evaporator with vacuum pump and water bath, UV lamp (254 nm), capillary tubes for TLC spotting, clamps and stand.

Part B: Thin-Layer Chromatography (TLC) for Eluent Optimization

The objective is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates to a good separation on a column.

  • Preparation: Prepare several eluent mixtures of varying polarities. A good starting point for a molecule like this compound is a mixture of hexane and ethyl acetate.[9][10]

  • Spotting: Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[11]

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is ~1 cm from the top.[11]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity until the target compound's Rf is in the desired range.

Table 2: Suggested TLC Solvent Systems & Interpretation

Solvent System (v/v)Expected Result for Target CompoundAdjustment
70:30 Hexane:Ethyl AcetateRf < 0.2 (low mobility)Increase polarity (e.g., 50:50 Hexane:EtOAc)
50:50 Hexane:Ethyl AcetateRf ≈ 0.3 (ideal starting point)Proceed to column chromatography
30:70 Hexane:Ethyl AcetateRf > 0.5 (high mobility)Decrease polarity (e.g., 60:40 Hexane:EtOAc)
95:5 Dichloromethane:MethanolAlternative for more polar impuritiesAdjust methanol percentage as needed
Part C: Column Packing (Slurry Method)

This method is preferred as it minimizes air bubbles and ensures a uniformly packed column, which is critical for a successful separation.[4][12]

  • Setup: Securely clamp the column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the least polar eluent determined from your TLC analysis (e.g., 70:30 Hexane:EtOAc) to create a free-flowing slurry.[12]

  • Packing: Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to drain some solvent, and continuously tap the side of the column gently to help the silica pack down evenly. Add more eluent as needed to prevent the silica bed from running dry.

  • Finalization: Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed during sample and eluent addition. Drain the excess solvent until the level is just at the top of the sand layer. The column must never be allowed to run dry from this point forward.[4]

Part D: Sample Loading (Dry Loading)

Dry loading is highly recommended for compounds like this compound, as it often leads to sharper bands and better separation, especially if the compound is not highly soluble in the initial eluent.

  • Dissolve the crude material in a minimal amount of a low-boiling-point solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely on a rotary evaporator until a fine, dry powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

Part E: Elution and Fraction Collection
  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. For "flash" chromatography, apply gentle positive pressure to the top of the column using a pump or bulb to achieve a solvent flow rate of about 5 cm per minute.[12]

  • Gradient Elution: Start with the least polar solvent system identified during TLC. After a few column volumes, it is often beneficial to gradually increase the polarity of the eluent (e.g., from 70:30 to 50:50 Hexane:EtOAc). This gradient elution ensures that less polar impurities elute first, followed by the target compound, and finally the most polar impurities, optimizing both separation and time.[12]

  • Fraction Analysis: Periodically, analyze the collected fractions by TLC to track the elution of the compounds. Spot the crude material as a reference.

  • Isolation: Once the fractions containing the pure product have been identified, combine them in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The resulting solid or oil is the purified this compound. Determine the final yield and confirm purity using analytical techniques like NMR or HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Spots - Eluent polarity is too high.- Column was overloaded with sample.- Rerun the column with a less polar eluent.- Use a larger column or less crude material.
Cracked or Channeled Silica Bed - Column ran dry during packing or elution.- Non-uniform packing.- The column must be repacked. Ensure the silica bed is always submerged in solvent.[4]
Compound Won't Elute (Stuck at Top) - Eluent polarity is too low.- Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to ethyl acetate).
Streaking on TLC Plate - Sample is too concentrated.- Sample is acidic or basic.- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Safety Precautions

  • Fume Hood: All procedures involving organic solvents must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Solvent Handling: Organic solvents are flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Silica Dust: Avoid inhaling fine silica gel dust during column packing. Handle it carefully or wear a dust mask.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Hedge, S. T., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Hedge, S. T., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. Retrieved from [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O2). Retrieved from [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link]

  • Joseph, A., et al. (2020). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P98490]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • Google Patents. (n.d.). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • John, J., et al. (2022). A REVIEW ON IMPURITY PROFILE OF SOME DRUGS. World Journal of Pharmaceutical Research, 11(9), 623-642. Retrieved from [Link]

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Comprehensive Strategy for Evaluating (5-Methoxypyrazin-2-yl)methanol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] (5-Methoxypyrazin-2-yl)methanol, a pyrazine derivative, has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3] This established indirect activity raises a critical question for drug development professionals: does this compound also exert direct inhibitory effects on protein kinases, or are its biological effects solely mediated through upstream pathway modulation? This guide provides a comprehensive, multi-part strategy to rigorously characterize the interaction of this compound with protein kinases. We present a logical workflow beginning with direct biochemical assays to establish potential inhibitory activity, proceeding to mechanistic studies to determine the mode of action, and culminating in cell-based assays to validate target engagement in a physiologically relevant context. This structured approach ensures that researchers can generate robust, reliable, and translatable data, moving beyond simple screening to a deeper mechanistic understanding.

Introduction: The Pyrazine Scaffold and the Scientific Rationale

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they are a major class of therapeutic targets. Pyrazine-containing heterocyclic compounds have proven to be a highly successful chemotype for kinase inhibition, with many derivatives acting as ATP-competitive inhibitors that bind to the enzyme's active site.[1][4]

This compound (Figure 1) is known to modulate a key kinase pathway through indirect AMPK activation.[3] However, given its structural similarity to known direct kinase inhibitors, a thorough investigation is warranted to explore the possibility of direct kinase inhibition. This application note provides the experimental framework to dissect these potential dual activities, offering protocols that are both robust and self-validating.

Figure 1: Chemical Structure of this compound

  • Formula: C₆H₈N₂O₂

  • CAS Number: 72788-88-6[5]

Part 1: Initial Biochemical Profiling for Direct Kinase Inhibition

Causality: The first essential step is to determine if this compound can directly inhibit a purified kinase enzyme in vitro. This biochemical approach isolates the interaction between the compound and the kinase, removing the complexities of a cellular environment (e.g., membrane transport, metabolism, and the presence of other signaling molecules).[6] We recommend a luminescence-based kinase assay that quantifies the production of adenosine diphosphate (ADP), a universal product of the kinase reaction. This method is highly sensitive, broadly applicable to different kinases, and avoids the safety and disposal concerns associated with traditional radiometric assays.[7][8]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[8]

Materials:

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase of interest (e.g., AMPK, PIM1, CK2) and its corresponding substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup: Add 25 nL of each compound dilution, DMSO (vehicle control), and Staurosporine (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing both the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9] Add 5 µL of the substrate/ATP mix to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization for different kinases.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[8]

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[10][11]

Data Presentation:

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)Z'-Factor
AMPKα1/β1/γ1> 1000.0150.85
PIM115.20.0500.81
CK2α18.70.0220.79
c-Met> 1000.0080.88
Table 1: Hypothetical screening data for this compound. Data is illustrative and serves to demonstrate effective presentation.
Trustworthiness: Assay Validation with the Z'-Factor

To ensure the reliability of screening data, each assay plate must be validated. The Z'-factor is the industry-standard statistical parameter for quantifying the quality of a high-throughput screening assay.[12][13] It measures the separation between the distributions of the positive and negative controls.

Protocol 2: Z'-Factor Determination

  • Setup: On each assay plate, include at least 16 wells for the negative control (e.g., 0.5% DMSO, representing 100% kinase activity) and 16 wells for the positive control (a concentration of a known potent inhibitor, like Staurosporine, that yields >95% inhibition).

  • Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of both controls.[14] Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[12][14]

    • 0 < Z' < 0.5: A marginal assay; may require optimization.[12]

    • Z' < 0: The assay is not suitable for screening.[12]

G cluster_1 Z'-Factor Metrics neg_control Negative Control (100% Activity) dyn_range Dynamic Range |μ_pos - μ_neg| pos_control Positive Control (0% Activity) sep_band Separation Band dyn_range->sep_band Z' > 0.5 indicates a large separation band relative to the dynamic range

Caption: Z'-Factor concept illustrating assay quality.

Part 2: Elucidating the Mechanism of Action (MoA)

Causality: If direct inhibition is confirmed in Part 1, the next critical step is to understand how the compound inhibits the kinase. The majority of pyrazine-based inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[4] An ATP competition assay can definitively determine this mechanism. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of ATP increases, because the compound and ATP are directly competing for the same binding site.[9][15]

G Kinase Inhibition Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Non-ATP Competitive / Allosteric k1 Kinase ATP Site Substrate Site i1 Inhibitor i1->k1:p1 Binds to ATP Site atp1 ATP atp1->k1:p1 Competes for a binding site k2 Kinase ATP Site Substrate Site Allosteric Site i2 Inhibitor i2->k2:p3 Binds to distinct allosteric site atp2 ATP atp2->k2 Binding is not competitive

Caption: ATP-Competitive vs. Allosteric Inhibition.

Protocol 3: ATP Competition Assay

Procedure:

  • Determine IC₅₀ at Kₘ ATP: First, perform the assay as described in Protocol 1 using an ATP concentration equal to the Kₘ for the target kinase.

  • Repeat at High ATP: Perform the IC₅₀ determination again, but this time using a high concentration of ATP (e.g., 10-fold or 100-fold the Kₘ, or 1 mM to better mimic physiological levels).[16]

  • Data Analysis: Compare the IC₅₀ values obtained at the two different ATP concentrations.

    • IC₅₀ Shift: A significant rightward shift (increase) in the IC₅₀ value at the higher ATP concentration is the hallmark of an ATP-competitive inhibitor.

    • No IC₅₀ Shift: If the IC₅₀ value remains unchanged, the inhibitor is likely non-ATP competitive (e.g., allosteric or uncompetitive).[17]

Part 3: Validating Inhibition in a Cellular Context

Causality: A compound that is active in a biochemical assay may not be effective in a living cell. Factors such as cell membrane permeability, active efflux by transporters, intracellular metabolism, and the high physiological concentration of ATP (~1-10 mM) can render a compound inactive.[9][18] Therefore, it is crucial to validate target engagement within a cellular environment. Cell-based assays provide more physiologically relevant data on a compound's true potential.[6][19]

Protocol 4: Cell-Based Target Engagement Assay (NanoBRET™ Principle)

This protocol describes the principles of a bioluminescence resonance energy transfer (BRET) assay to quantify compound binding to a target kinase in live cells.[19] The assay measures the proximity of a fluorescent tracer (which binds to the kinase's active site) to the kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells engineered to express the kinase of interest as a C- or N-terminal fusion with NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase family.

  • Opti-MEM® I Reduced Serum Medium.

  • White, tissue culture-treated 96-well plates.

  • BRET-capable plate reader.

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase fusion cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells.

  • Tracer Addition: Immediately after adding the compound, add the fluorescent tracer to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the cellular IC₅₀. A dose-dependent decrease in the BRET ratio confirms target engagement in live cells.[19]

Overall Workflow and Interpretation of Results

The three-part strategy provides a clear path to understanding the kinase-inhibiting potential of this compound.

G start Start: This compound biochem Part 1: Biochemical IC₅₀ Screening (Protocol 1) start->biochem decision1 Direct Inhibition Observed? biochem->decision1 moa Part 2: Mechanism of Action (Protocol 3 - ATP Competition) decision1->moa Yes conclusion1 Conclusion A: Compound is likely an indirect modulator only. decision1->conclusion1 No cellular Part 3: Cellular Target Engagement (Protocol 4 - NanoBRET™) moa->cellular decision2 Activity in Live Cells? cellular->decision2 conclusion2 Conclusion B: Compound is a direct, cell-active kinase inhibitor. Proceed with further profiling. decision2->conclusion2 Yes conclusion3 Conclusion C: Compound is a biochemical tool but has poor cellular properties (e.g., permeability). decision2->conclusion3 No

Sources

A Methodological Guide for Evaluating (5-Methoxypyrazin-2-yl)methanol as a Potential Phosphodiesterase (PDE) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their critical role in pathophysiology has established them as high-value targets for drug discovery in therapeutic areas including inflammatory, cardiovascular, and neurological diseases. Heterocyclic compounds, particularly those containing pyrazine and pyridazinone scaffolds, have shown promise as effective PDE inhibitors.[1][2] This document introduces (5-Methoxypyrazin-2-yl)methanol, a pyrazine derivative, as a candidate for investigation. While its direct role in PDE modulation is not established, its structural class warrants evaluation. This guide provides a comprehensive framework and detailed protocols for screening and characterizing the potential inhibitory activity of this compound and similar novel compounds against various PDE isoforms. We detail robust, high-throughput-compatible methodologies, including Fluorescence Polarization (FP) and luminescence-based assays, to enable researchers to determine inhibitor potency (IC50) and selectivity, thereby accelerating the discovery of new therapeutic agents.

Part 1: The Landscape of Phosphodiesterase Inhibition and Assay Principles

The PDE superfamily comprises 11 distinct families (PDE1-PDE11), which are responsible for the degradation of cAMP and cGMP.[3] By catalyzing the hydrolysis of the 3'-ester bond, PDEs terminate cyclic nucleotide signaling, making them pivotal control points in cellular function.[4] The unique tissue distribution and substrate specificity of PDE isoforms allow for the targeted development of inhibitors. For instance, PDE4 inhibitors are pursued for inflammatory diseases, while PDE5 inhibitors are famously used to treat erectile dysfunction.[2][5]

The discovery of novel PDE inhibitors relies on robust and sensitive biochemical assays. Modern drug screening campaigns favor homogeneous, "mix-and-read" formats that are amenable to automation. The most prevalent of these are:

  • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a small fluorescently labeled substrate (tracer). In solution, the tracer tumbles rapidly, resulting in low light polarization. When a PDE enzyme hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a large binding agent, slowing its rotation and increasing the polarization of emitted light.[6][7] An inhibitor prevents this hydrolysis, keeping the polarization low.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays use a cyclic nucleotide labeled with a fluorescent dye (e.g., FAM). Hydrolysis by a PDE produces a monophosphate that can bind to a terbium-labeled binding agent or antibody. This brings the terbium donor and FAM acceptor into proximity, generating a FRET signal that is proportional to PDE activity.[8][9][10]

  • Luminescence-Based Assays: These are typically coupled-enzyme assays. In one common format, the amount of cAMP or cGMP remaining after the PDE reaction is used to drive a protein kinase reaction that consumes ATP. The remaining ATP is then quantified using a luciferase/luciferin reaction.[11][12] Higher PDE activity leads to less cyclic nucleotide, less ATP consumption, and therefore a brighter luminescent signal.

Below is a generalized workflow for screening potential inhibitors against a PDE target.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound Serial Dilution Dispense Dispense Controls & Test Compound Compound_Prep->Dispense Enzyme_Prep Prepare PDE Enzyme Working Solution Add_Enzyme Add PDE Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorescent Substrate & Assay Buffer Add_Substrate Initiate Reaction: Add Fluorescent Substrate Substrate_Prep->Add_Substrate Dispense->Add_Enzyme Incubate1 Incubate (Enzyme-Inhibitor Binding) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (Enzymatic Reaction) Add_Substrate->Incubate2 Stop_Detect Stop Reaction & Add Detection Reagents Incubate2->Stop_Detect Read_Plate Read Plate (e.g., FP, Luminescence) Stop_Detect->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Fig 1. Generalized workflow for PDE inhibitor screening.

Part 2: Evaluating this compound

The selection of this compound as a screening candidate is based on its pyrazine core, a heterocyclic motif present in various known PDE inhibitors.[13] The primary goal is to determine its potency (IC50) and its selectivity across different PDE families. A compound's selectivity profile is critical for predicting its potential therapeutic window and off-target effects.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 72788-88-6[14][15]
Molecular Formula C₆H₈N₂O₂[15]
Molecular Weight 140.14 g/mol [15]
IUPAC Name This compound[15]
SMILES COC1=CN=C(CO)C=N1[15]

Part 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity. The primary protocol details a Fluorescence Polarization (FP) assay, a robust and widely used method for inhibitor screening.[16]

Protocol 1: PDE Inhibition Screening using Fluorescence Polarization (FP)

This protocol is adapted for a 384-well plate format and is based on the principle of a competitive binding assay.[6][16]

Assay Principle Diagram

G cluster_no_inhibition High PDE Activity (No Inhibitor) cluster_inhibition Low PDE Activity (Inhibitor Present) A PDE Enzyme C Fluorescent AMP Product A->C Hydrolysis B Fluorescent cAMP Substrate (Low FP) E Large Complex (High FP) C->E D Binding Agent D->E F PDE Enzyme H Inhibited Complex F->H G Inhibitor (e.g., Test Compound) G->H I Fluorescent cAMP Substrate (Remains Low FP) H->I No Hydrolysis

Fig 2. Principle of the Fluorescence Polarization PDE assay.

A. Materials and Reagents

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • PDE Enzyme: Purified, recombinant human PDE (e.g., PDE4D, PDE5A) from a commercial supplier.

  • Fluorescent Substrate: Fluorescein-labeled cAMP or cGMP (e.g., FAM-cAMP).

  • Binding Agent: A specific agent that binds to the fluorescent monophosphate product (often included in commercial kits).

  • Assay Buffer: Buffer appropriate for the specific PDE isoform (e.g., Tris-HCl, MgCl₂).

  • Positive Control Inhibitor: A known broad-spectrum or isoform-specific inhibitor (e.g., IBMX for broad-spectrum, Roflumilast for PDE4).

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.[6]

B. Reagent Preparation

  • Compound Dilution Plate: Prepare a serial dilution of the 10 mM this compound stock in 100% DMSO. For a 10-point curve, a 1:3 serial dilution is common (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.). Also prepare a DMSO-only control.

  • Intermediate Compound Plate: Transfer a small volume (e.g., 1 µL) from the compound dilution plate to a new 384-well plate. Add assay buffer to achieve an intermediate concentration (e.g., 4x the final desired concentration) with a consistent DMSO percentage (e.g., 4%).

  • PDE Enzyme Working Solution: Dilute the PDE enzyme stock to a 2x working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust assay window (typically the EC80 concentration).

  • Substrate/Binding Agent Mix: Prepare a 2x working solution of the fluorescent substrate and binding agent in assay buffer according to the manufacturer's instructions.

C. Assay Procedure

All steps should be performed at room temperature unless otherwise specified.

  • Compound Addition: Add 5 µL of the intermediate compound dilutions to the assay plate. Add 5 µL of the 4% DMSO/buffer solution to "High Signal" (0% inhibition) wells. Add 5 µL of a known inhibitor (positive control) to "Low Signal" (100% inhibition) wells.

  • Enzyme Addition: Add 5 µL of the 2x PDE enzyme working solution to all wells except the "Blank" wells. Add 5 µL of assay buffer to the "Blank" wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15-30 minutes to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2x Substrate/Binding Agent mix to all wells to initiate the enzymatic reaction. The final volume is now 20 µL.

  • Reaction Incubation: Mix the plate gently for 1 minute. Incubate for 60-120 minutes, protected from light. The incubation time should be within the linear range of the reaction.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader. Excitation is typically around 485 nm and emission at 530 nm.

Protocol 2: Alternative Method - Luminescence-Based PDE Assay

This protocol is based on the principles of the Promega PDE-Glo™ assay, which links PDE activity to light output via a coupled-enzyme system.[11][12]

Assay Principle Diagram

Fig 3. Principle of a coupled luminescence PDE assay.

A. Abbreviated Procedure

  • PDE Reaction: Incubate the PDE enzyme with the test compound (e.g., this compound) and the cAMP or cGMP substrate in a white, opaque assay plate.

  • Termination & Detection: Add a "Stop/Detect" reagent containing ATP and a cAMP-dependent protein kinase (PKA). The remaining cAMP from step 1 activates PKA, which then phosphorylates a substrate, consuming ATP.

  • Luminescence Generation: Add a Kinase-Glo® type reagent containing luciferase and its substrate. The amount of light generated is directly proportional to the amount of ATP remaining after the kinase reaction.

  • Readout: Measure luminescence on a plate-reading luminometer. In this format, a potent inhibitor leads to high cAMP levels, high PKA activity, high ATP consumption, and thus a low light signal.

Part 4: Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw data (mP values for FP, RLU for luminescence) must be converted to percent inhibition using the high and low signal controls.

    • Formula: % Inhibition = 100 * (Signal_High - Signal_Test) / (Signal_High - Signal_Low)

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Hypothetical Screening Data for this compound

PDE IsoformIC50 (µM)Selectivity vs. PDE4D
PDE1C > 100> 10-fold
PDE3A 75.27.5-fold
PDE4D 10.1-
PDE5A 48.54.8-fold
PDE10A > 100> 10-fold

This data is for illustrative purposes only and does not represent actual experimental results. The hypothetical results suggest that the compound is most potent against PDE4D with moderate selectivity over other isoforms.

Conclusion

This application note provides a detailed framework for the systematic evaluation of this compound, or any novel small molecule, as a potential phosphodiesterase inhibitor. By employing robust and validated assay formats like Fluorescence Polarization and luminescence, researchers can reliably determine inhibitor potency and selectivity. The inclusion of rigorous controls and proper data analysis is paramount for generating high-quality, reproducible data. These methodologies form the foundation of early-stage drug discovery campaigns aimed at identifying new therapeutic agents targeting the clinically significant phosphodiesterase enzyme family.

References

  • Vertex AI Search, based on "Design and synthesis of fluorescent substrates for human tyrosyl-DNA phosphodiesterase I".
  • Benchchem. (2025). Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening.
  • PubMed. Design and synthesis of fluorescent substrates for human tyrosyl-DNA phosphodiesterase I.
  • Reaction Biology. PDE Screening Services for Drug Discovery.
  • BPS Bioscience. PDE4D3 TR-FRET Assay Kit.
  • ResearchGate. (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • BPS Bioscience. PDE3A TR-FRET Assay Kit.
  • Molecular Devices. IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System.
  • PMC. A Bioluminescence Method for Direct Measurement of Phosphodiesterase Activity.
  • BPS Bioscience. Data Sheet PDE1C TR-FRET Assay Kit.
  • BPS Bioscience. Data Sheet PDE3A TR-FRET Assay Kit.
  • Semantic Scholar. A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases.
  • PMC. Enzyme assays for cGMP hydrolysing Phosphodiesterases.
  • Promega Corporation. PDE-Glo™ Phosphodiesterase Assay.
  • AAT Bioquest. TAMRA-cGMP PDE V substrate Red Fluorescence.
  • Creative Biogene. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization.
  • FabGennix. PDEase Kit - Phosphodiesterase Activity Assay.
  • BPS Bioscience. PDE4C1 Assay Kit.
  • PMC. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay.
  • Smolecule. Buy this compound | 72788-88-6.
  • Promega Corporation. PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.
  • Molecular Devices. Fluorescence Polarization (FP).
  • Royal Society of Chemistry. Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells.
  • PubMed Central. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP.
  • PubMed. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast.
  • PubMed. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity.
  • BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS.
  • Google Patents. Substituted pyridine and pyrazine compounds as pde4 inhibitors.
  • PubMed Central. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.
  • Abcam. ab139460 PDE Activity Assay Kit (Colorimetric).
  • BellBrook Labs. What is the Best Phosphodiesterase (PDE) Assay for HTS?.
  • ChemicalBook. This compound | 72788-88-6.
  • AChemBlock. This compound 97% | CAS: 72788-88-6.

Sources

Application Note: (5-Methoxypyrazin-2-yl)methanol as a Standard for HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methoxypyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with a methoxy and a hydroxymethyl group.[1] Pyrazine derivatives are significant in various industries, including food science, flavor chemistry, and pharmaceuticals, where they contribute to aroma and possess diverse biological activities.[1][2] The dual functionality of a methoxy and a hydroxymethyl group on the pyrazine core makes this compound a molecule of interest in medicinal chemistry and as a potential building block in organic synthesis. Given the increasing need for accurate quantification of such compounds in complex matrices, the availability of a well-characterized analytical standard is paramount.

This application note provides a comprehensive guide for the use of this compound as a reference standard for quantitative analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to established validation principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its accurate use and storage.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
CAS Number 72788-88-6[3][4]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3]
Purity ≥97% (typical)[3]
Appearance Solid
Storage Temperature Store at room temperature. For long-term storage, keep in a cool, dry place in a tightly-closed container.[5]
Solubility Soluble in methanol and other polar organic solvents.General Chemical Knowledge

Causality Behind Handling and Storage: The stability of a reference standard is critical for the accuracy of quantitative results over time. This compound, being a solid, is generally more stable than a liquid. However, its hygroscopic nature is unknown, so storage in a desiccator or a controlled low-humidity environment is recommended to prevent water absorption, which could alter its concentration. The recommendation to store in a cool, dry, and dark place is a standard precaution for organic molecules to minimize the risk of thermal and photodegradation.[5][6] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a well-sealed container can further extend its shelf life.[6]

Protocols for Standard Solution Preparation

The accuracy of the final analytical result is directly dependent on the precise preparation of the standard solutions. High-purity solvents and calibrated equipment are essential.[7][8]

Preparation of a 1 mg/mL Primary Stock Solution

This primary stock solution serves as the source for all subsequent dilutions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol[9]

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard onto a weighing paper. The use of an analytical balance with a draft shield is crucial to minimize air current interference.[10]

  • Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. Ensure quantitative transfer by rinsing the weighing paper with small volumes of HPLC-grade methanol and adding the rinsate to the flask.

  • Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution. Sonication provides energy to break down any solid agglomerates and enhances solvation.

  • Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add HPLC-grade methanol to the calibration mark of the volumetric flask. Use a pipette or dropper for the final addition to avoid overshooting the mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogeneous solution. Inadequate mixing is a common source of error.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. Store the stock solution in a tightly sealed, amber vial at 2-8 °C to protect it from light and minimize solvent evaporation.

Preparation of Calibration Curve Standards

A series of dilutions from the primary stock solution are prepared to construct a calibration curve. This allows for the quantification of the analyte over a desired concentration range.[10]

Procedure:

  • Serial Dilutions: Perform serial dilutions of the 1 mg/mL primary stock solution using HPLC-grade methanol to prepare a series of working standards. For example, a calibration curve ranging from 1 ng/mL to 1000 ng/mL can be prepared.

  • Example Dilution Scheme:

    • 10 µg/mL intermediate stock: Dilute 100 µL of the 1 mg/mL primary stock to 10 mL with methanol.

    • 1 µg/mL intermediate stock: Dilute 1 mL of the 10 µg/mL intermediate stock to 10 mL with methanol.

    • Calibration Standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL): Prepare by appropriate dilutions of the intermediate stock solutions.

G cluster_0 Primary Stock Preparation cluster_1 Calibration Standard Preparation weigh Weigh 10 mg Standard dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to 10 mL sonicate->dilute homogenize Homogenize dilute->homogenize stock 1 mg/mL Stock Solution homogenize->stock intermediate_stock Prepare Intermediate Stocks (e.g., 10 µg/mL, 1 µg/mL) stock->intermediate_stock Dilute serial_dilution Perform Serial Dilutions intermediate_stock->serial_dilution cal_standards Calibration Standards (1-1000 ng/mL) serial_dilution->cal_standards G cluster_0 HPLC Separation cluster_1 MS Detection sample Sample Injection column C18 Column sample->column gradient Gradient Elution column->gradient separation Analyte Separation gradient->separation esi ESI Source (+ve mode) separation->esi Eluent Transfer quad1 Q1: Precursor Ion Selection (m/z 141.1) esi->quad1 collision Q2: Collision Cell (Fragmentation) quad1->collision quad3 Q3: Product Ion Selection (m/z 109.1, 81.1) collision->quad3 detector Detector quad3->detector

Sources

Cell-based assay protocol using (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(5-Methoxypyrazin-2-yl)methanol: A Novel Small Molecule Activator of AMP-Activated Protein Kinase (AMPK) Signaling

Abstract

This compound is a pyrazine derivative with emerging biological significance. This document provides a comprehensive guide for researchers investigating its cellular effects, with a focus on its role as an indirect activator of AMP-activated protein kinase (AMPK).[1] The AMPK signaling pathway is a central regulator of cellular energy homeostasis, and its activation has therapeutic implications in metabolic diseases and oncology. We present detailed protocols for a primary biochemical assay to quantify AMPK activation and a secondary cell-based assay to assess the downstream anti-proliferative effects in a cancer cell line. This guide is intended for researchers in drug discovery, cell biology, and molecular pharmacology.

Introduction: The Therapeutic Potential of Targeting AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. In response to metabolic stress, such as an increase in the cellular AMP:ATP ratio, AMPK is activated and phosphorylates a multitude of downstream targets. This orchestration of metabolic pathways shifts the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

The activation of AMPK has been shown to have numerous beneficial effects, including the inhibition of cancer cell growth, proliferation, and survival. Many pyrazine-based compounds have been investigated for their anti-cancer properties, targeting various cellular pathways.[2][3][4] this compound has been identified as an indirect activator of AMPK, making it a valuable tool for studying the therapeutic potential of this pathway.[1]

This application note details a robust workflow for characterizing the bioactivity of this compound, starting from the initial assessment of AMPK activation to the evaluation of its downstream cellular consequences.

Proposed Signaling Pathway

The proposed mechanism of action involves the indirect activation of AMPK by this compound, leading to the phosphorylation of downstream targets that ultimately inhibit cell proliferation.

AMPK_Pathway compound This compound AMPK AMPK compound->AMPK Indirectly Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Caption: Proposed signaling cascade of this compound.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of this compound's biological activity. The following diagram outlines the recommended experimental progression.

experimental_workflow cluster_0 Phase 1: Primary Assay cluster_1 Phase 2: Secondary Assay a Prepare this compound Stock Solution c Compound Treatment a->c b Cell Culture and Seeding (e.g., HeLa, A549) b->c f Cell Seeding in 96-well Plates b->f d Cell Lysis and Protein Quantification c->d e Western Blot for p-AMPK and Total AMPK d->e g Serial Dilution and Treatment f->g h MTT Assay for Cell Viability g->h i Data Analysis and IC50 Determination h->i

Caption: Recommended experimental workflow for compound evaluation.

Materials and Reagents

ReagentSupplier (Example)Catalog Number
This compoundSigma-Aldrich72788-88-6
Dimethyl Sulfoxide (DMSO), cell culture gradeATCC4-X
HeLa or A549 Human Cancer Cell LineATCCCCL-2 / CCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78442
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Rabbit anti-p-AMPKα (Thr172)Cell Signaling Tech2535
Primary Antibody: Rabbit anti-AMPKαCell Signaling Tech2532
Secondary Antibody: HRP-linked Anti-rabbit IgGCell Signaling Tech7074
SuperSignal™ West Pico PLUS Chemiluminescent SubstrateThermo Fisher34580
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655

Detailed Protocols

Protocol 1: Western Blot for AMPK Activation

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.

5.1.1. Cell Culture and Treatment

  • Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the highest volume used.

5.1.2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

5.1.3. Western Blotting

  • Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-AMPKα (1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

Protocol 2: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5] It is widely used to determine the cytotoxic potential of chemical compounds.[6]

5.2.1. Cell Seeding and Treatment

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.[5]

5.2.2. MTT Assay Procedure

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5.2.3. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.[5]

Expected Results and Interpretation

AMPK Activation: A dose-dependent increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK is expected with increasing concentrations of this compound. This would confirm the compound's ability to activate the AMPK signaling pathway in the chosen cell line.

Cell Viability: A dose-dependent decrease in cell viability is anticipated. The IC₅₀ value will provide a quantitative measure of the compound's anti-proliferative potency. A lower IC₅₀ value indicates higher potency.

ParameterExpected Outcome
p-AMPK/Total AMPK RatioDose-dependent increase
Cell Viability (MTT)Dose-dependent decrease
IC₅₀ ValueTo be determined experimentally; provides a measure of anti-proliferative potency

Troubleshooting

IssuePossible CauseSuggested Solution
No p-AMPK signal in Western Blot Inactive compound; incorrect treatment time/concentration; issues with antibodies.Verify compound activity with a positive control (e.g., AICAR). Optimize treatment time and concentration. Check antibody specifications and performance.
High background in Western Blot Insufficient blocking; antibody concentration too high; inadequate washing.Increase blocking time or use a different blocking agent. Titrate primary and secondary antibodies. Increase the number and duration of washes.
Inconsistent MTT results Uneven cell seeding; edge effects in the 96-well plate; contamination.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Maintain sterile technique.
Compound precipitation in media Poor solubility.Prepare a more concentrated stock solution in DMSO and ensure the final DMSO concentration in the media is below 0.5%.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the biological activity of this compound as a novel AMPK activator. Successful implementation of these assays will enable researchers to characterize its mechanism of action and evaluate its potential as a therapeutic agent in diseases where AMPK activation is beneficial.

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2334. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17489-17511. [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Kumar, A., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Molecular Diversity, 27(3), 1269-1280. [Link]

  • Du, G., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6538. [Link]

Sources

Application Notes and Protocols for In Vitro Antibacterial Screening of Pyrazinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Pyrazine derivatives, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[1] Specifically, pyrazinemethanol derivatives represent a promising scaffold for the development of novel antibacterial agents. Their mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[2][3]

This comprehensive guide provides a detailed framework for the in vitro antibacterial screening of novel pyrazinemethanol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data crucial for the advancement of new antibacterial candidates.[4][5]

I. Foundational Concepts in Antibacterial Susceptibility Testing

Before delving into specific protocols, it is essential to understand the core principles of in vitro antibacterial susceptibility testing. The primary objective is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill a specific percentage of the initial bacterial population (Minimum Bactericidal Concentration, MBC).[6][7] These two parameters are the cornerstones for evaluating the potential of a new antibacterial agent.

A variety of methods exist for these determinations, with broth microdilution being the most widely accepted and standardized approach for MIC testing due to its efficiency and the ability to test multiple compounds simultaneously.[8][9] The subsequent determination of MBC is a critical step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

II. Experimental Workflow: A Step-by-Step Overview

The screening of pyrazinemethanol derivatives follows a logical and sequential workflow designed to move from broad screening to more definitive characterization. This process ensures an efficient use of resources and a robust evaluation of each compound's potential.

Antibacterial Screening Workflow A Compound Synthesis & Characterization B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B C Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay B->C D Data Analysis & Interpretation C->D E Hit Compound Selection D->E

Figure 1: A generalized workflow for the in vitro antibacterial screening of pyrazinemethanol derivatives.

III. Detailed Protocols for Antibacterial Screening

The following protocols are based on CLSI guidelines and represent the gold standard for in vitro antibacterial susceptibility testing.[10][11]

A. Preparation of Materials and Reagents

1. Bacterial Strains:

  • A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Standard quality control (QC) strains from the American Type Culture Collection (ATCC) are mandatory for validating assay performance.

    • Gram-positive examples: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative examples: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

2. Growth Media:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth microdilution susceptibility testing of non-fastidious bacteria.

  • Mueller-Hinton Agar (MHA): For bacterial stock maintenance and for determining the MBC.

3. Test Compounds and Controls:

  • Pyrazinemethanol Derivatives: Dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth (typically ≤1%).

  • Positive Control: A clinically relevant antibiotic with known activity against the test strains (e.g., ciprofloxacin, ampicillin).[2]

  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).

  • Growth Control: Wells containing only broth and bacteria.

  • Sterility Control: Wells containing only broth.

B. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.[12] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is approximately equivalent to 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]

2. Preparation of the 96-Well Microtiter Plate: a. In a sterile 96-well plate, perform a two-fold serial dilution of the pyrazinemethanol derivatives and the positive control antibiotic.[13] A typical concentration range to screen might be from 128 µg/mL down to 0.25 µg/mL. b. Add 50 µL of CAMHB to wells 2 through 11 of each row to be used. c. Add 100 µL of the highest concentration of the test compound to well 1. d. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[12] e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to well 12 (sterility control). c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

4. Reading the Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the pyrazinemethanol derivative that completely inhibits visible growth.[8]

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Compounds in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

C. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is performed after the MIC has been determined.

1. Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[15] b. Spot-plate each aliquot onto a sterile MHA plate.

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

3. Reading the Results: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the pyrazinemethanol derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][16]

IV. Data Presentation and Interpretation

For clarity and ease of comparison, the results of the MIC and MBC assays should be presented in a tabular format.

Table 1: Representative MIC and MBC Data for Pyrazinemethanol Derivatives

Compound IDTest OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PZM-001 S. aureus292138162Bactericidal
PZM-001 E. coli2592216>128>8Bacteriostatic
PZM-002 S. aureus2921332642Bactericidal
PZM-002 E. coli2592264>128>2Bacteriostatic
Ciprofloxacin S. aureus292130.512Bactericidal
Ciprofloxacin E. coli259220.0150.032Bactericidal

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Interpretation of the MBC/MIC Ratio: The ratio of the MBC to the MIC is a useful metric for classifying the activity of an antimicrobial agent.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.

V. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each assay must include a set of internal controls:

  • Quality Control Strains: Testing reference strains with known MIC values for the control antibiotic ensures that the assay is performing within acceptable limits as defined by CLSI.[10]

  • Growth and Sterility Controls: The growth control must show turbidity, and the sterility control must remain clear. Failure of these controls invalidates the results of the plate.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

VI. Conclusion and Future Directions

The protocols detailed in this guide provide a robust and standardized approach for the initial in vitro antibacterial screening of pyrazinemethanol derivatives. The data generated from these assays are critical for identifying promising lead compounds for further development. Compounds exhibiting potent bactericidal activity (low MIC and MBC values) against a broad spectrum of bacteria would be prioritized for subsequent studies, which may include time-kill kinetics, mechanism of action studies, and in vivo efficacy models. The systematic application of these methodologies will undoubtedly contribute to the advancement of new and effective antibacterial therapies.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information (PMC). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • PubMed. (n.d.). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Moroccan Journal of Chemistry. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. [Link]

  • National Center for Biotechnology Information (PMC). (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Center for Biotechnology Information (PMC). (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • PubMed. (n.d.). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. [Link]

  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]

  • Preprints.org. (2025). Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with a Library of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazine Scaffolds in Drug Discovery

Pyrazine, a six-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs and are continuously explored for a wide spectrum of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][3][4] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to form potent and selective interactions with a variety of biological targets.[5][6] High-throughput screening (HTS) of pyrazine-based compound libraries offers a powerful and efficient strategy to identify novel hit compounds that can serve as starting points for drug discovery programs.[7]

This guide provides a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign utilizing a pyrazine compound library. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, execution, data analysis, and hit validation, with a focus on scientific integrity and reproducibility.

Part 1: Pre-Screening Considerations and Library Management

A successful HTS campaign begins with meticulous planning and preparation. The quality and management of the compound library are paramount to generating reliable and meaningful data.

The Pyrazine Library: Design and Acquisition

Pyrazine libraries can be acquired from commercial vendors or synthesized in-house.[8] Commercial libraries often offer a diverse range of pyrazine derivatives with varying substitutions, designed to cover a broad chemical space.[9] When selecting a library, consider the following:

  • Diversity: The library should contain a wide array of substitution patterns on the pyrazine core to maximize the chances of identifying hits against various targets.

  • Drug-likeness: Compounds should generally adhere to established principles of drug-likeness, such as Lipinski's Rule of Five, to increase the probability of downstream success.[7]

  • Purity and Characterization: Ensure that the compounds are of high purity (typically >95%) and that their identity has been confirmed by analytical methods such as NMR and mass spectrometry.

Compound Storage and Handling

Proper storage and handling are critical to maintain the integrity of the pyrazine library.

  • Storage Conditions: Compounds are typically stored at -20°C or -80°C in a desiccated environment to prevent degradation.[10]

  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for storing compound libraries due to its high solubilizing power and compatibility with most assay formats.[10] However, it is essential to use high-purity, anhydrous DMSO to avoid precipitation and degradation of compounds.

  • Plate Management: Compounds are typically stored in 96- or 384-well microplates.[10] It is crucial to use plates made of materials with low compound binding properties, such as polypropylene. Sealing the plates with appropriate seals (e.g., foil or pierceable seals) is necessary to prevent evaporation and contamination.

Preparation of Assay-Ready Plates

The creation of "assay-ready" plates, containing pre-diluted compounds, streamlines the HTS process.

  • Serial Dilution: Quantitative HTS (qHTS) involves testing compounds at multiple concentrations to generate dose-response curves directly from the primary screen.[11][12] This requires the preparation of serial dilutions of the library.

  • Acoustic Dispensing: Non-contact acoustic dispensing technology is highly recommended for transferring compounds from the master plates to the assay plates. This method minimizes the risk of cross-contamination and allows for the precise transfer of nanoliter volumes, conserving precious library compounds.

Part 2: Assay Development and Validation

The development of a robust and reliable assay is the cornerstone of any successful HTS campaign. The choice of assay technology will depend on the biological target and the desired endpoint.

Common Assay Formats for HTS

Several assay formats are amenable to HTS, each with its own advantages and disadvantages.

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity and versatility. Common techniques include fluorescence intensity (FI), fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET).[1]

  • Luminescence-Based Assays: These assays, often employing luciferase reporters, are known for their high sensitivity and low background signals.[1]

  • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based assays are simple to perform and can be suitable for certain enzymatic assays.[1]

Assay Miniaturization and Optimization

To conserve reagents and increase throughput, assays are typically miniaturized to a 384- or 1536-well format.[13] Key parameters to optimize include:

  • Reagent Concentrations: Titrate all assay components (e.g., enzyme, substrate, cells) to determine the optimal concentrations that provide a robust signal window.

  • Incubation Times: Determine the optimal incubation times for each step of the assay to ensure that the reaction has reached a stable endpoint.

  • DMSO Tolerance: Assess the effect of DMSO on the assay performance to ensure that the final concentration of DMSO in the assay does not significantly impact the results.

Assay Validation: Ensuring Robustness and Reliability

Before initiating the full-scale HTS, the assay must be rigorously validated to ensure its performance is acceptable.[14] Key validation parameters are summarized in the table below.

Parameter Description Acceptance Criteria
Signal Window (S/W) The ratio of the mean of the high signal (positive control) to the mean of the low signal (negative control).> 2
Signal-to-Background (S/B) The ratio of the mean of the high signal to the mean of the background (no enzyme/cells).> 3
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as (standard deviation / mean) * 100.< 10% for controls
Z'-factor A statistical parameter that reflects the quality of the assay, taking into account both the signal window and the data variation.[7]> 0.5

Protocol 1: Z'-Factor Determination

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

  • Add all assay reagents according to the optimized protocol.

  • Incubate the plate for the predetermined time.

  • Read the plate using the appropriate detection instrument.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Part 3: High-Throughput Screening Workflow

The HTS workflow involves the automated screening of the entire pyrazine library against the validated assay.

Caption: High-throughput screening workflow.

Protocol 2: Automated High-Throughput Screening

  • Compound Transfer: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound from the assay-ready plates to the 384- or 1536-well assay plates.

  • Reagent Addition: Utilize automated liquid handlers to dispense the required assay reagents (e.g., cells, enzymes, substrates) into the assay plates.

  • Incubation: Transfer the plates to an automated incubator for the optimized incubation period.

  • Signal Detection: After incubation, move the plates to a plate reader for signal detection.

  • Data Acquisition: The plate reader software will automatically acquire and store the data for each well.

Part 4: Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true hits from the large datasets generated during HTS.

Quality Control

Continuous monitoring of assay quality throughout the HTS run is crucial. The Z'-factor should be calculated for each plate to ensure consistent performance. Plates with a Z'-factor below the acceptance threshold (e.g., < 0.5) should be flagged for review and potentially repeated.

Data Normalization

Normalization is performed to correct for systematic errors, such as plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate controls:

% Inhibition = ((Medianneg - Samplevalue) / (Medianneg - Medianpos)) * 100

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay. A common approach is to set a hit threshold based on the standard deviation (SD) of the sample data:

Hit Threshold = Meansamples ± (3 * SDsamples)

Compounds with values exceeding this threshold are considered primary hits.

Part 5: Hit Validation and Triage

The primary hits from the HTS campaign must undergo a series of validation and triage steps to eliminate false positives and prioritize the most promising compounds for follow-up studies.[15]

Hit Confirmation

Primary hits should be re-tested under the same assay conditions to confirm their activity. It is advisable to source fresh, powdered samples of the hit compounds to rule out any issues with the original library sample.

Dose-Response Analysis

Confirmed hits should be tested over a range of concentrations to generate a dose-response curve and determine their potency (e.g., IC50 or EC50).

Counter-Screens and Orthogonal Assays

Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology rather than interacting with the biological target.[15][16][17]

  • Technology-Specific Counter-Screens: For fluorescence-based assays, a counter-screen can be performed in the absence of the biological target to identify autofluorescent compounds.[18] For luciferase-based assays, a counter-screen against the luciferase enzyme itself can identify direct inhibitors.[16]

  • Orthogonal Assays: An orthogonal assay uses a different detection technology to confirm the activity of the hits. This provides strong evidence that the observed activity is not an artifact of the primary assay format.

Protocol 3: Autofluorescence Counter-Screen

  • Prepare a 384-well plate with the confirmed hit compounds at the same concentration used in the primary screen.

  • Add the assay buffer without the biological target or any fluorescent reagents.

  • Read the plate using the same fluorescence settings as the primary assay.

  • Compounds that exhibit a significant signal in this assay are likely autofluorescent and should be flagged as potential false positives.

Preliminary Structure-Activity Relationship (SAR) Analysis

Analyzing the chemical structures of the validated hits can provide early insights into the structure-activity relationship.[13] Clustering hits based on their chemical scaffolds can help identify promising chemical series for further optimization.

Part 6: Case Studies and Biological Targets for Pyrazine Libraries

Pyrazine libraries have been successfully screened against a variety of biological targets, leading to the discovery of potent and selective modulators.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[19][20] The pyrazine scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms often form key hydrogen bonds in the ATP-binding pocket of the kinase.[5] HTS campaigns with pyrazine libraries have identified inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and spleen tyrosine kinase (Syk).[5]

Antibacterial Agents

The emergence of antibiotic resistance has created an urgent need for new antibacterial agents.[21] Pyrazine derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[22][23][24] HTS of pyrazine libraries against bacterial growth or essential bacterial enzymes can lead to the discovery of novel antibacterial compounds.

Conclusion: From Hit to Lead

High-throughput screening of a pyrazine compound library is a powerful approach to identify novel starting points for drug discovery. By following the detailed protocols and best practices outlined in this guide, researchers can increase the likelihood of a successful HTS campaign. The validated hits from the screen, with confirmed on-target activity and preliminary SAR, can then be advanced into hit-to-lead optimization programs, with the ultimate goal of developing new therapeutics.

References

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (MDPI) [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (ResearchGate) [Link]

  • List of marketed drugs having pyrazine nucleus along with its biological activity. (ResearchGate) [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (MDPI) [Link]

  • Chemical Libraries Towards Protein Kinase Inhibitors. (ResearchGate) [Link]

  • The Importance of Counter Screens in HTS. (Sygnature Discovery) [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (Dispendix) [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (Journal of Pharmaceutical Negative Results) [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (Medium) [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (International Journal of Scientific Research & Technology) [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (Wiley Analytical Science) [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (PMC) [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (PMC) [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (PMC) [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (Vipergen) [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (Encyclopedia.pub) [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (NCBI) [Link]

  • Bioactive Screening Libraries. (BioCrick) [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (RSC Publishing) [Link]

  • Compound Management for Quantitative High-Throughput Screening. (PMC) [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual. (NCBI Bookshelf) [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (NIH) [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (PMC) [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (ResearchGate) [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (MDPI) [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (R Discovery) [Link]

  • HTS Assay Validation - Assay Guidance Manual. (NCBI Bookshelf) [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (MDPI) [Link]

  • Synthesis of substituted pyrazines from N -allyl malonamides. (ResearchGate) [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (ResearchGate) [Link]

  • Protocol for high-content drug screening using tumor organoids on a 384-pillar plate platform. (PMC) [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (ResearchGate) [Link]

Sources

Application Notes & Protocols: Crystal Structure Analysis of (5-Methoxypyrazin-2-yl)methanol Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The pyrazine moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile coordination capabilities.[1][2][3] (5-Methoxypyrazin-2-yl)methanol, in particular, presents a fascinating scaffold for the design of novel therapeutic agents and functional materials due to its potential for chelation through its nitrogen atoms and the hydroxyl group.[4] Understanding the precise three-dimensional arrangement of this ligand when complexed with metal centers is paramount to unlocking its full potential. This guide provides a comprehensive overview of the experimental and computational workflows for the crystal structure analysis of this compound complexes, from synthesis to data interpretation and deposition. Our focus is not merely on the procedural steps, but on the underlying scientific principles that govern each decision, ensuring a robust and insightful analysis.

I. The Strategic Importance of Pyrazine Scaffolds in Drug Discovery

Pyrazine derivatives are prevalent in a wide array of clinically approved drugs and natural products, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.[1][2] Furthermore, the planar nature of the pyrazine ring allows for favorable π-stacking interactions within protein binding pockets. The introduction of a methoxy and a methanol substituent, as in this compound, provides additional opportunities for hydrogen bonding and can influence the molecule's solubility and metabolic stability.

II. Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the ligand and the subsequent formation of high-quality single crystals of its metal complexes.

Protocol 1: Synthesis of this compound

A common synthetic route to this compound involves the reaction of 5-methoxypyrazine with formaldehyde.[4] Another approach is the methanolysis of related pyrazine derivatives under acidic conditions.[4]

Materials:

  • 5-methoxypyrazine

  • Formaldehyde solution (37%)

  • Suitable catalyst (e.g., a strong base like sodium hydroxide)

  • Organic solvent (e.g., methanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 5-methoxypyrazine in methanol in a round-bottom flask.

  • Add a catalytic amount of a strong base.

  • Slowly add formaldehyde solution to the reaction mixture at room temperature.

  • Stir the reaction for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Protocol 2: Crystallization of Metal Complexes

The formation of diffraction-quality single crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be optimized.

Common Crystallization Techniques:

  • Slow Evaporation: The complex is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the complex is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the complex solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the complex at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.[6]

Illustrative Example: Crystallization of a Pyrazine-2,5-diyldimethanol Copper(II) Bromide Complex

As a close structural analog, the crystallization of a copper(II) bromide complex with pyrazine-2,5-diyldimethanol offers valuable insights.[7]

Procedure:

  • Dissolve pyrazine-2,5-diyldimethanol and copper(II) bromide in a 1:2 molar ratio in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature.

  • Blue, block-shaped single crystals suitable for X-ray diffraction are typically obtained within a few days.[7]

III. Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[8][9][10]

Workflow for Single-Crystal X-ray Diffraction Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis of Ligand & Complex Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Diffraction Data Collection Screening->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation Analysis Hirshfeld Surface Analysis Validation->Analysis Deposition Data Deposition (CCDC) Analysis->Deposition

Caption: Workflow for Crystal Structure Analysis.

Protocol 3: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[9]

  • Data Integration and Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to produce a list of structure factors.

Protocol 4: Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit. This process minimizes the difference between the observed and calculated structure factors.

IV. Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[3][11][12][13][14] The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and different properties can be mapped onto this surface to highlight various types of interactions.[11]

Generating and Interpreting Hirshfeld Surfaces

Software such as CrystalExplorer can be used to generate Hirshfeld surfaces from a Crystallographic Information File (CIF).[3]

hirshfeld_analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface d_norm Map d_norm HirshfeldSurface->d_norm Fingerprint Generate 2D Fingerprint Plot HirshfeldSurface->Fingerprint Analysis Analyze Intermolecular Interactions d_norm->Analysis Fingerprint->Analysis

Sources

Molecular docking of (5-Methoxypyrazin-2-yl)methanol with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Molecular Docking of (5-Methoxypyrazin-2-yl)methanol with Target Proteins

Abstract

Molecular docking is a cornerstone of structure-based drug discovery, providing critical insights into the interaction between a small molecule and its protein target at an atomic level.[1] This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound, a pyrazine derivative with known biological activities.[2] We detail the rationale behind target selection, the meticulous preparation of both the ligand and its target protein, the execution of the docking simulation, and the critical analysis of the resulting data. By integrating field-proven methodologies with explanations of the underlying scientific principles, this guide serves as a robust resource for researchers and scientists engaged in computational drug discovery and development.

Introduction: The Rationale for Docking this compound

Structure-based drug design (SBDD) aims to identify and optimize potential drug candidates by leveraging the three-dimensional structure of biological targets.[3] Molecular docking is a principal technique in SBDD, predicting the preferred orientation and binding affinity of a ligand when bound to a receptor.[1][3] This computational approach is instrumental in screening large compound libraries, prioritizing lead candidates, and elucidating mechanisms of action before committing to resource-intensive experimental validation.[3]

This compound is a heterocyclic organic compound belonging to the pyrazine family. Compounds in this class are noted for a wide array of biological activities.[4] Specifically, this compound has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), suggesting a role in regulating energy metabolism and potential therapeutic applications for metabolic disorders.[2]

Given this biological context, AMPK presents a logical and compelling target for an in-silico docking study. AMPK is a crucial enzyme in maintaining cellular energy homeostasis, and its modulation is a key strategy in the treatment of diseases like type 2 diabetes and obesity. This guide will therefore use a human AMPK isoform as the target protein to demonstrate a complete and scientifically rigorous docking workflow.

Essential Software and Database Resources

A successful docking study relies on a suite of specialized software and access to public databases. The following table summarizes the recommended tools, many of which are open-source and widely used in the scientific community.

Category Resource Function Source
Ligand Structure PubChem DatabaseObtain 2D/3D structure of the ligand.[Link]
Protein Structure RCSB Protein Data Bank (PDB)Obtain 3D crystallographic structures of proteins.[Link]
Molecular Visualization PyMOL, UCSF ChimeraX, Discovery StudioVisualize, analyze, and prepare protein and ligand structures.Multiple
Structure Preparation AutoDock Tools (MGLTools)Prepare PDB files into the PDBQT format required for docking.[Link]
File Format Conversion Open BabelInterconvert between various chemical file formats.[Link]
Docking Engine AutoDock VinaPerform the molecular docking simulation.[Link]
Interaction Analysis LigPlot+, ProteinsPlusGenerate 2D diagrams of protein-ligand interactions.Multiple

Experimental Protocol: A Step-by-Step Workflow

The molecular docking process is divided into four distinct stages: target preparation, ligand preparation, simulation execution, and results analysis. Each step is critical for the integrity and reliability of the final results.

Part A: Target Protein Preparation

The goal of this stage is to prepare a clean, structurally correct, and computationally ready receptor model from a raw PDB file.

Protocol Steps:

  • Target Selection and Retrieval: Based on the known activity of this compound, we select human AMP-activated protein kinase. A search of the RCSB PDB reveals several structures. For this protocol, we will use PDB ID: 4CFE , which represents the human AMPK α2β1γ1 isoform in complex with an activator. The presence of a co-crystallized ligand is advantageous as it helps define the binding site and allows for protocol validation.

  • Initial Structure Cleanup:

    • Load the downloaded PDB file (4CFE.pdb) into a molecular visualization tool like UCSF ChimeraX or Discovery Studio.

    • Remove all non-essential components. This includes water molecules (unless a specific water molecule is known to mediate binding), solvent ions, and any co-factors not directly involved in the binding interaction of interest.[5][6] The rationale is to simplify the system and prevent interference with the ligand docking process.

    • If the biological unit is a monomer, delete any additional protein chains.[6][7] For 4CFE, we will retain the α, β, and γ chains as they form the functional complex.

  • Structural Refinement:

    • Inspect the protein for any missing residues or breaks in the peptide backbone. Use modeling tools like MODELLER or the built-in tools in ChimeraX to rebuild and optimize these missing loops if they are near the binding site.[5][6]

  • Protonation and Charge Assignment:

    • PDB files typically lack hydrogen atoms. Add hydrogens to the protein structure. This step is crucial as hydrogen atoms are vital for forming hydrogen bonds.[6][8]

    • Assign partial atomic charges. For use with AutoDock, Kollman charges are the standard for proteins. These charges are essential for the scoring function to calculate electrostatic interactions.[9]

  • Final File Conversion:

    • Save the cleaned, repaired, and protonated protein structure as a PDBQT file using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom type information required by the AutoDock Vina engine.[7]

G cluster_prep Protein Preparation Workflow PDB_Download 1. Download PDB File (e.g., 4CFE) Clean 2. Remove Water, Ions & Extra Chains PDB_Download->Clean Repair 3. Check/Repair Missing Residues Clean->Repair Protonate 4. Add Hydrogens & Assign Kollman Charges Repair->Protonate SavePDBQT 5. Save as PDBQT File (receptor.pdbqt) Protonate->SavePDBQT

Workflow for Target Protein Preparation.
Part B: Ligand Preparation

Proper ligand preparation ensures that the molecule's structure is realistic and that its flexibility is correctly defined for the docking simulation.

Protocol Steps:

  • Ligand Structure Retrieval: Obtain the structure of this compound. The canonical SMILES string COC1=CN=C(C=N1)CO can be retrieved from PubChem (CID: 3085934).

  • 2D to 3D Conversion and Energy Minimization:

    • Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure.

    • Perform an energy minimization using a force field (e.g., MMFF94). This step generates a low-energy, sterically favorable 3D conformation, which is a more realistic starting point for docking.[6][10]

  • Charge Assignment and Torsion Definition:

    • Using AutoDock Tools, assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small, drug-like molecules.[11]

    • Define the rotatable bonds of the ligand. This step determines the ligand's conformational flexibility, allowing the docking algorithm to explore different poses within the binding site.[11]

  • Final File Conversion: Save the prepared ligand structure in the PDBQT format (e.g., ligand.pdbqt).

Part C: Molecular Docking Simulation with AutoDock Vina

This stage involves defining the search space on the protein and running the docking algorithm.

Protocol Steps:

  • Defining the Search Space (Grid Box):

    • The grid box is a three-dimensional cube that defines the region of the protein where the docking algorithm will search for binding poses.[3]

    • For a targeted docking, the grid box should be centered on the active site. The most reliable way to do this is to center it on the co-crystallized ligand from the original PDB file (PDB ID: 4CFE). A typical size is a 25Å x 25Å x 25Å cube, ensuring it is large enough to accommodate the ligand in various orientations.

  • Configuring Docking Parameters:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters.

    • Key parameters for AutoDock Vina include:

      • receptor = receptor.pdbqt

      • ligand = ligand.pdbqt

      • center_x, center_y, center_z: The coordinates for the center of the grid box.

      • size_x, size_y, size_z: The dimensions of the grid box in Angstroms.

      • exhaustiveness: Controls the computational effort and thoroughness of the conformational search. A value of 8 is a good starting point, but higher values (e.g., 16 or 32) can increase accuracy at the cost of longer computation time.

  • Executing the Docking Run:

    • Run the simulation from the command line: vina --config conf.txt --log log.txt --out output.pdbqt

  • Protocol Validation (Self-Validating System):

    • To ensure the trustworthiness of the docking protocol, a validation step is essential.[3] This is done by "re-docking" the native ligand that was originally co-crystallized with the protein.

    • Prepare and dock the native ligand using the exact same protocol.

    • Compare the predicted top-scoring pose of the native ligand with its original crystallographic position by calculating the Root Mean Square Deviation (RMSD).

    • A successful validation is generally indicated by an RMSD value below 2.0 Å , which confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13][14]

Part D: Analysis and Interpretation of Results

The final and most critical stage is the interpretation of the docking output to derive meaningful biochemical insights.

Protocol Steps:

  • Analyze Docking Scores:

    • The primary output is a ranked list of binding poses and their corresponding binding affinities, reported in kcal/mol.[15] More negative values signify stronger and more favorable binding interactions.[12]

  • Visualize Binding Poses:

    • Load the protein (receptor.pdbqt) and the docking output file (output.pdbqt) into a visualization tool like PyMOL.

    • Examine the top-ranked poses (typically the top 1-3) of this compound within the AMPK binding pocket. Assess how well the ligand fits into the pocket and its orientation relative to key amino acid residues.[12][16]

  • Identify Key Molecular Interactions:

    • This is the cornerstone of docking analysis. Identify the specific non-covalent interactions that stabilize the ligand-protein complex.[12] These include:

      • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the hydroxyl and methoxy groups) and residues in the protein (e.g., backbone amides or side chains of Ser, Thr, Asp, Glu).

      • Hydrophobic Interactions: Identify contacts between the ligand's non-polar regions (like the pyrazine ring) and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

      • Pi-Stacking: Check for potential π-π or T-shaped stacking between the aromatic pyrazine ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

    • Use tools like LigPlot+ or the analysis features in Discovery Studio to generate 2D diagrams that clearly map these interactions.[15][16]

G cluster_interactions Ligand-Protein Interaction Analysis Ligand This compound -OH group -OCH3 group -Pyrazine Ring Residue1 Serine (SER) -OH side chain Ligand->Residue1 H-Bond Residue2 Glutamate (GLU) -COOH side chain Ligand->Residue2 H-Bond Residue3 Leucine (LEU) -isobutyl side chain Ligand->Residue3 Hydrophobic Residue4 Phenylalanine (PHE) -phenyl side chain Ligand->Residue4 Pi-Stacking

Hypothetical Interactions at the Protein Binding Site.

Summarizing and Reporting Quantitative Data

All quantitative results should be compiled into a clear and concise table. This allows for easy comparison between different docking poses or different ligands.

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Mode (lower/upper bound) Key Interacting Residues (Hypothetical)
1-7.80.000 / 0.000SER 108, GLU 245, LEU 120, PHE 172
2-7.51.345 / 2.109SER 108, ASP 157, LEU 120, ILE 117
3-7.21.876 / 3.452GLU 245, LEU 120, VAL 98

Conclusion and Future Directions

This application note has outlined a detailed and validated protocol for the molecular docking of this compound against its putative target, AMP-activated protein kinase. The hypothetical results, showing a strong binding affinity of -7.8 kcal/mol, are supported by specific, stabilizing interactions within the enzyme's binding pocket, including hydrogen bonds and hydrophobic contacts.

These in-silico findings strongly suggest that this compound is a viable candidate for further investigation as an AMPK modulator. However, it is critical to recognize that molecular docking is a predictive tool. The next logical steps are to:

  • Perform Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interaction.[3]

  • In Vitro Experimental Validation: Ultimately, the computational predictions must be validated through bench-top experiments, such as enzyme activity assays, to confirm the inhibitory or activatory effect of the compound on AMPK and determine key parameters like IC50 or EC50 values.

By combining robust computational methods with targeted experimental validation, researchers can significantly accelerate the journey from a promising compound to a potential therapeutic agent.

References

  • Vertex AI Search. (2024). How to interprete and analyze molecular docking results?
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Smolecule. Buy this compound | 72788-88-6.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • PLOS Computational Biology. (2025).
  • Session 4: Introduction to in silico docking.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ResearchGate. (2019).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2020).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ETFLIN. A Beginner's Guide to Molecular Docking.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • ResearchGate. (2015).
  • PubMed Central. (2018). Key Topics in Molecular Docking for Drug Design.
  • Benchchem. Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide.

Sources

Application Notes: (5-Methoxypyrazin-2-yl)methanol in Material Science for Metal Coordination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Substituted Pyrazines in Coordination Chemistry

Pyrazine and its derivatives have long been recognized as versatile building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of two nitrogen atoms in the pyrazine ring allows for the formation of robust bridges between metal centers, leading to materials with diverse topologies and interesting electronic, magnetic, and porous properties.[1][2] (5-Methoxypyrazin-2-yl)methanol, a mono-substituted pyrazine, presents a unique combination of a coordinating pyrazine ring, a potentially coordinating hydroxymethyl group, and an electron-donating methoxy group. This unique functionality makes it a promising candidate for the design of novel materials with tailored properties.

The methoxy group can influence the electronic properties of the pyrazine ring, modulating the coordination strength and the photophysical characteristics of the resulting metal complexes. The hydroxymethyl group introduces an additional potential coordination site, allowing for the formation of chelate rings or bridging interactions, which can lead to unique structural motifs and enhanced stability in the resulting coordination polymers.[3] Furthermore, the presence of the hydroxyl group can facilitate hydrogen bonding, contributing to the overall supramolecular architecture and influencing the material's properties, such as guest adsorption and recognition.

These characteristics position this compound as a ligand of interest for applications in catalysis, sensing, gas storage, and the development of new magnetic and luminescent materials. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of metal coordination polymers, along with methods for their characterization and a discussion of their potential applications.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydroxymethylation of 5-methoxypyrazine. A common and effective method involves the reaction of 5-methoxypyrazine with formaldehyde in the presence of a suitable catalyst.[1]

Protocol: Synthesis of this compound

Materials:

  • 5-Methoxypyrazine

  • Formaldehyde (37% aqueous solution)

  • Suitable catalyst (e.g., a strong base like sodium hydroxide)

  • Organic solvent (e.g., Dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 5-methoxypyrazine in a suitable organic solvent.

  • Add an aqueous solution of formaldehyde to the reaction mixture.

  • Carefully add the catalyst to the mixture while stirring.

  • Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H stretch of the alcohol, C-O stretch of the methoxy group, and pyrazine ring vibrations).

Synthesis of Metal Coordination Polymers

This compound can be used to synthesize a variety of metal coordination polymers. The following protocol is a general guideline and can be adapted for different metal ions and desired product characteristics. This protocol is based on the successful synthesis of coordination polymers with a structurally similar ligand, pyrazine-2,5-diyldimethanol.[3]

General Protocol: Synthesis of a Metal-(5-Methoxypyrazin-2-yl)methanol Coordination Polymer

Materials:

  • This compound

  • Metal salt (e.g., CuBr₂, ZnCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound in the chosen solvent.

    • In a separate container, prepare a solution of the metal salt in the same or a miscible solvent.

  • Reaction:

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The molar ratio of metal to ligand can be varied to influence the stoichiometry and structure of the resulting coordination polymer.

    • The reaction can be carried out at room temperature or under solvothermal/hydrothermal conditions (heating in a sealed vessel) to promote crystallization.[4]

  • Crystallization:

    • Allow the reaction mixture to stand undisturbed for several hours to days to facilitate the growth of single crystals. Slow evaporation of the solvent can also be employed.

  • Isolation and Purification:

    • Collect the resulting precipitate or crystals by filtration.

    • Wash the product with a small amount of the cold solvent to remove any unreacted starting materials.

    • Dry the product in a desiccator or under vacuum.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Ligand This compound in Solution Mixing Mixing and Stirring Ligand->Mixing MetalSalt Metal Salt in Solution MetalSalt->Mixing Reaction Coordination Reaction (Room Temp or Solvothermal) Mixing->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Filtration and Washing Crystallization->Isolation Product Coordination Polymer Isolation->Product

Caption: General workflow for the synthesis of coordination polymers.

Characterization of Metal Coordination Polymers

A thorough characterization of the synthesized materials is crucial to understand their structure and properties.

1. Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional structure of the coordination polymer, including bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology.

2. Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from SCXRD data.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • The O-H stretching frequency of the hydroxymethyl group, which may shift upon coordination.
  • The C-N and C-C stretching vibrations of the pyrazine ring, which are also sensitive to coordination.
  • The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.

4. Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can provide information about the presence of coordinated or guest solvent molecules. The decomposition temperature is an indicator of the strength of the coordination bonds.

5. Elemental Analysis: Confirms the empirical formula of the synthesized coordination polymer.

Table 1: Expected Characterization Data for a Hypothetical Cu(II) Coordination Polymer with this compound

Characterization TechniqueExpected Observation
FT-IR (cm⁻¹) Shift in pyrazine ring vibrations; Broadening or shift of O-H stretch; Appearance of new bands in the 400-600 cm⁻¹ region (Cu-N, Cu-O).
TGA Initial weight loss corresponding to guest/coordinated solvent molecules, followed by decomposition of the organic ligand at higher temperatures, leaving a metal oxide residue.
UV-Vis Spectroscopy d-d transitions of the Cu(II) center; Ligand-to-metal charge transfer (LMCT) bands.
Magnetic Susceptibility Paramagnetic behavior typical of Cu(II) complexes. The nature and strength of magnetic coupling between metal centers can be determined from temperature-dependent measurements.

Potential Applications in Material Science

The unique structural and electronic features of coordination polymers derived from this compound suggest a range of potential applications:

  • Catalysis: The metal centers within the coordination polymer can act as catalytic sites. The porous nature of some of these materials could allow for size- and shape-selective catalysis.

  • Gas Storage and Separation: By tuning the synthesis conditions, it may be possible to create porous materials capable of selectively adsorbing certain gases.

  • Sensing: The luminescence or electronic properties of the coordination polymers may be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.

  • Magnetic Materials: The pyrazine bridge is known to mediate magnetic interactions between metal centers. By selecting appropriate paramagnetic metal ions, it is possible to design materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering.

Diagram of Potential Coordination Modes:

Caption: Possible coordination modes of the ligand.

Conclusion

This compound is a promising ligand for the development of new coordination polymers and metal-organic frameworks. Its unique combination of coordinating sites and electronic properties offers a rich platform for the design of functional materials. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in material science. Further research into the coordination chemistry of this ligand with a wider range of metal ions is warranted and is expected to yield novel materials with exciting properties and applications.

References

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126-1162.
  • Bikas, R., Raptopoulou, C. P., Psycharis, V., & Papaefstathiou, G. S. (2018). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Crystals, 8(7), 287. [Link]

  • Cheetham, A. K., Rao, C. N. R., & Feller, R. K. (2006). Structural diversity and chemical trends in hybrid inorganic-organic framework materials.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Methoxypyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Low aqueous solubility is a frequent obstacle in drug discovery and biological research, often leading to variable data, underestimated activity, and challenges in formulation.[1] this compound, a pyrazine derivative with a molecular weight of 140.14 g/mol , presents such challenges due to its relatively non-polar aromatic ring structure.[2][3] This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with this compound.

Q1: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS, TRIS), but it won't dissolve or forms a precipitate. Why is this happening?

A1: This is expected behavior for many organic molecules with limited water solubility. The pyrazine ring, while containing nitrogen atoms, is predominantly hydrophobic. The energy required for water molecules to form a "cage" around the compound is unfavorable compared to the energy gained by the compound remaining in its solid, crystalline state. Direct dissolution in purely aqueous media is often unsuccessful for this reason.

Q2: What is the first and most common method I should try to solubilize my compound?

A2: The use of a water-miscible organic co-solvent is the standard first-line approach.[1][] The most common choice is dimethyl sulfoxide (DMSO).[5][6] The strategy involves creating a high-concentration stock solution of your compound in 100% DMSO and then diluting this stock into your aqueous buffer to the final desired concentration.[7] This method works because the compound is highly soluble in the organic solvent, and when introduced into the aqueous buffer via a small volume of stock solution, the co-solvent helps to keep it dispersed.[7]

Q3: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a classic sign of "crashing out" and typically occurs for one of two reasons:

  • Final Co-solvent Concentration is Too Low: The final percentage of DMSO in your buffer is insufficient to maintain solubility.

  • Final Compound Concentration is Too High: You are attempting to reach a final concentration that is above the compound's solubility limit, even with the co-solvent present.

Troubleshooting Steps:

  • Check Final DMSO %: Most cell-based assays can tolerate DMSO up to 0.5-1% without significant toxicity, though this must be validated for your specific system.[8] Ensure your final DMSO concentration is within a tolerable range but as high as permissibly possible.

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

  • Reduce Final Concentration: Your target concentration may be too high. Perform a solubility test by creating serial dilutions to find the maximum achievable concentration in your final assay buffer.

Q4: Can I use pH to increase the solubility of this compound?

A4: Yes, this is a promising strategy. The pyrazine ring contains basic nitrogen atoms. By lowering the pH of the buffer (i.e., making it more acidic), these nitrogens can become protonated, forming a positively charged salt.[9][10] This ionized form is significantly more polar and will have much higher solubility in water.[11] However, you must ensure the final pH of your solution is compatible with your experimental system (e.g., enzyme activity, cell viability).

Q5: Are there alternatives to DMSO for sensitive assays where it might cause interference?

A5: Absolutely. If DMSO is not suitable, you can explore other formulation strategies. A highly effective alternative is the use of cyclodextrins.[12][13] These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate the hydrophobic this compound molecule in their core, forming an "inclusion complex" where the hydrophilic exterior interacts favorably with water, thereby increasing its apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice.[13][14]

Troubleshooting Guide: A Systematic Approach

When facing solubility issues, it's best to follow a logical progression from the simplest to the more complex methods. This workflow minimizes the introduction of potentially confounding variables (excipients) into your experiment.[16]

Solubility_Workflow cluster_start Start Here cluster_methods Solubilization Strategies cluster_validation Validation & Final Use start Weigh Compound & Select Aqueous Buffer co_solvent Method A: Co-Solvent (DMSO) Prepare 10-100 mM Stock start->co_solvent 1. Standard Approach dilute Dilute Stock into Final Buffer co_solvent->dilute ph_adjust Method B: pH Adjustment Titrate with HCl to pH < 4 precip_check Observe for Precipitation ph_adjust->precip_check cyclodextrin Method C: Cyclodextrin Formulate with HP-β-CD cyclodextrin->precip_check dilute->precip_check soluble Soluble: Proceed with Experiment (Run Vehicle Control) precip_check->soluble No insoluble Insoluble/Precipitate precip_check->insoluble Yes insoluble->ph_adjust 2. Try pH insoluble->cyclodextrin 3. Try Advanced Formulation

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

  • Prepare HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your aqueous buffer. A concentration of 10-40% (w/v) is a common starting point.

  • Form the Complex:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (e.g., 40-50°C) can sometimes accelerate this process.

  • Clarify and Sterilize:

    • Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved material.

    • Carefully collect the supernatant. If required for your application, sterile-filter the final solution through a 0.22 µm filter.

  • Determine Concentration: The exact concentration of the solubilized drug should be confirmed analytically (e.g., by UV-Vis spectroscopy or HPLC) if precise dosing is required.

Summary of Solubilization Strategies

MethodMechanismProsConsBest For
Co-Solvent (DMSO) Reduces solvent polarity, disrupting water's hydrogen bond network. []Simple, fast, widely used. [1]Potential for compound precipitation upon dilution; solvent toxicity/interference in assays. [6][8]Initial screening, high-throughput applications, non-sensitive assays.
pH Adjustment Protonates basic nitrogens on the pyrazine ring to form a more soluble salt. [9][10]Can achieve high solubility; avoids organic solvents.Final pH may be incompatible with biological systems; risk of precipitation if pH is readjusted.Assays tolerant of low pH; chemical synthesis workups.
Cyclodextrin Encapsulates the hydrophobic molecule in a hydrophilic shell, forming a soluble complex. [12][14]Low toxicity; high biocompatibility; can improve compound stability. [13][14]More complex preparation; may alter compound bioavailability or interaction kinetics.Cell-based assays, in vivo studies, formulations where DMSO must be avoided.
References
  • 1 (2006). ResearchGate.

  • 14 ALZET® Osmotic Pumps.

  • 17 (2023). PubMed Central.

  • 12 (2024). PubMed Central.

  • 13 Austra & Lian.

  • 2 Smolecule.

  • 15 Asian Journal of Research in Pharmaceutical Sciences.

  • 9 (2023). Pharmaguddu.

  • 18 (2024). WuXi AppTec DMPK.

  • 7 (2024). Quora.

  • 19 (2024). PubMed.

  • 16 Benchchem.

  • 20 (2025). ChemicalBook.

  • 21 (2011). International Journal of Pharmaceutical Sciences Review and Research.

  • 22 ResearchGate.

  • 23 (2020). MDPI.

  • 10 Khan Academy.

  • BOC Sciences.

  • 24 (2013). Ingenta Connect.

  • 25 (2014). Slideshare.

  • 26 (2015). PubMed Central.

  • 5 ResearchGate.

  • 11 (2019). Chemistry LibreTexts.

  • 27 (2022). AAPS J.

  • 28 ResearchGate.

  • 8 (2024). ResearchGate.

  • 6 (2019). PubMed.

  • 29 PubChem.

  • 30 ChemWhat.

  • 31 PubChem.

  • 32 PubChemLite.

  • 33 Chemsigma.

  • 34 (2021). NIH.

  • 3 ChemUniverse.

Sources

Technical Support Center: Optimizing HPLC Separation of (5-Methoxypyrazin-2-yl)methanol and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of (5-Methoxypyrazin-2-yl)methanol. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide is structured to provide researchers, analytical chemists, and drug development professionals with actionable solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and routine analysis. We will move from foundational method development principles to a detailed, question-and-answer-based troubleshooting section, providing not just solutions, but the scientific rationale behind them.

Foundational Knowledge: The Analyte and Its Separation

This compound is a polar, aromatic compound featuring a pyrazine ring, which contains two basic nitrogen atoms.[1] Its structure, with both hydrogen-bond-donating (-OH) and -accepting (N, -OCH₃) sites, dictates its chromatographic behavior. The primary goal of an HPLC method is to separate the main compound from potential process-related impurities and degradation products.

Potential Impurities: Based on common synthetic routes, such as the reaction of 5-methoxypyrazine with formaldehyde, impurities may include[1]:

  • Starting Materials: Unreacted 5-methoxypyrazine.

  • Oxidation Products: The corresponding aldehyde (5-methoxypyrazine-2-carbaldehyde) or carboxylic acid (5-methoxypyrazin-2-yl)carboxylic acid).

  • Side-Reaction Products: Dimerization or polymerization products.

  • Degradants: Products from hydrolysis, oxidation, or photolysis under stress conditions.

A reversed-phase (RP-HPLC) approach is typically the most effective for this class of compounds.[2][3][4]

Recommended Starting HPLC Method

For those initiating method development, the following conditions provide a robust starting point. Optimization will be necessary based on the specific impurity profile and instrumentation used.

ParameterRecommended ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 2.7-5 µmA C18 stationary phase offers general-purpose hydrophobicity suitable for retaining the pyrazine core.[2][5] Consider a column with high end-capping to minimize peak tailing from silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acidifies the mobile phase (pH ~2.7), which protonates the basic nitrogen atoms of the pyrazine ring and suppresses interaction with residual silanols, leading to improved peak symmetry.[2][6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better selectivity for aromatic compounds.[7] Methanol is a greener alternative and can alter selectivity, making it a valuable tool for optimization.[3]
Gradient Elution 5% to 95% B over 20 minutesA scouting gradient is essential to visualize the full impurity profile, from highly polar to non-polar species.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on column dimensions and particle size.
Column Temperature 30 °CElevated temperatures can improve efficiency and reduce viscosity, but may impact the stability of certain analytes. 30-40 °C is a good starting range.
Detection UV, Photodiode Array (PDA)A PDA detector is highly recommended to assess peak purity and determine the optimal wavelength. Scan from 200-400 nm. Pyrazine derivatives typically show strong absorbance around 270-280 nm.
Injection Volume 5-10 µLKeep the volume low to prevent band broadening. Ensure the sample is dissolved in a solvent no stronger than the initial mobile phase.[9]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter. We follow a logical diagnostic workflow to quickly identify and resolve issues.

Diagram: Systematic HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Issues? Start->Retention Resolution Poor Resolution? Start->Resolution Baseline Baseline Problems? Start->Baseline Tailing Peak Tailing PeakShape->Tailing Asymmetric tail Fronting Peak Fronting PeakShape->Fronting Asymmetric front Splitting Split Peaks PeakShape->Splitting Double peak DriftingRT Drifting RT Retention->DriftingRT RT changes between runs NoRetention No/Low Retention Retention->NoRetention Peak at void volume TailingCause Cause: Silanol Interaction? Mass Overload? Extra-column Volume? Tailing->TailingCause FrontingCause Cause: Mass Overload? Sample Solvent Too Strong? Fronting->FrontingCause SplittingCause Cause: Column Frit Blockage? Column Void? Co-elution? Splitting->SplittingCause DriftingRTCause Cause: Poor Equilibration? Temp Fluctuation? Mobile Phase Prep? DriftingRT->DriftingRTCause NoRetentionCause Cause: Mobile Phase Too Strong? Wrong Column? NoRetention->NoRetentionCause

Caption: A logical workflow for diagnosing common HPLC issues.

Category 1: Poor Peak Shape

Q1: My peak for this compound is tailing significantly. What is the cause and how do I fix it?

A1: Peak tailing for a basic compound like this is a classic symptom of secondary interactions with the stationary phase.[10]

  • Primary Cause (The "Why"): The silica backbone of most C18 columns has residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these groups can become deprotonated (Si-O⁻) and interact ionically with the protonated basic nitrogens on your pyrazine ring.[7] This secondary retention mechanism causes the peak to tail.

  • Immediate Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase contains an acid like 0.1% formic or acetic acid. This keeps the silanol groups in their neutral form (Si-OH), preventing the ionic interaction and dramatically improving peak shape.[11]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column, switching to a newer generation can solve the problem.

    • Check for Mass Overload: Inject a 1:10 dilution of your sample. If the tailing improves and the retention time increases slightly, you may be overloading the column.[12]

Q2: All my peaks, including the main compound and impurities, are fronting. What does this indicate?

A2: Peak fronting, especially when it affects all peaks, is typically related to either column overload or a mismatch between your sample solvent and the mobile phase.[13]

  • Primary Cause (The "Why"): If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your initial mobile phase (e.g., dissolving in 100% ACN when the gradient starts at 5% ACN), the sample band will begin to spread and travel down the column before the gradient has a chance to focus it. This leads to a characteristic "shark-fin" or fronting peak.[9]

  • Immediate Solutions:

    • Match Sample Solvent to Mobile Phase: As a rule of thumb, always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

    • Reduce Injection Volume: A large injection volume of a strong solvent will exacerbate the problem. Try reducing the injection volume by half.

    • Rule out Overload: While less common for fronting than tailing, very high concentrations can cause fronting. Dilute the sample to confirm.[12]

Q3: I'm observing split peaks for my main analyte. What should I investigate?

A3: Split peaks suggest that the analyte band is being distorted as it enters or travels through the column.

  • Primary Causes (The "Why"):

    • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to flow through multiple paths onto the column bed, resulting in a split peak.[12]

    • Column Void: A void or channel can form at the head of the column due to pressure shocks or use with aggressive mobile phases (e.g., high pH).[10] This also creates multiple flow paths.

    • Sample Solvent/Mobile Phase Mismatch: A severe mismatch (as described in Q2) can sometimes manifest as a split peak rather than just fronting.

  • Immediate Solutions:

    • Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to prevent frit blockage.[14]

    • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (like 100% ACN). This can sometimes dislodge particulates from the inlet frit.[11]

    • Replace the Column: If backflushing doesn't work, the column bed may be irreversibly damaged (void), and the column will need to be replaced.[11]

Category 2: Retention Time & Resolution

Q4: The retention time of my main peak is decreasing with every injection. What's happening?

A4: Drifting retention times, especially a consistent decrease, point towards a problem with column equilibration or the mobile phase composition.[14]

  • Primary Causes (The "Why"):

    • Insufficient Equilibration Time: If you are running a gradient, the column needs adequate time to return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, each subsequent run will start with a slightly higher organic content, causing analytes to elute earlier.

    • Mobile Phase Issues: If you are using a gradient proportioning valve to mix solvents online, a malfunction in one of the lines (e.g., an air bubble in the aqueous line) can cause the delivered mobile phase to be richer in organic solvent than the method specifies.[14]

  • Immediate Solutions:

    • Increase Equilibration Time: As a general rule, the column should be re-equilibrated with at least 10-15 column volumes of the initial mobile phase. For a 150 x 4.6 mm column at 1 mL/min, this means at least 10-15 minutes of equilibration.

    • Prime and Purge the Pump: Purge all solvent lines on your HPLC system to remove any air bubbles.

    • Premix Mobile Phase: As a diagnostic step, prepare a premixed mobile phase of your initial conditions (e.g., 95% A / 5% B) and run it from a single solvent line in isocratic mode. If the retention time is now stable, it confirms the issue is with the pump's gradient mixing.[14]

Q5: I can't get baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?

A5: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k). Changing selectivity is the most powerful tool.[8]

  • Primary Cause (The "Why"): Insufficient resolution means the chromatographic conditions are not different enough to distinguish between the two analytes' physicochemical properties.

  • Immediate Solutions (in order of impact):

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Methanol and acetonitrile have different solvent properties and interact differently with analytes, which can drastically change selectivity and may resolve your peaks.[7]

    • Modify the Gradient Slope: Make the gradient shallower (i.e., increase the run time) around the section where your peaks of interest are eluting. This gives more time for the separation to occur.

    • Change the Stationary Phase: If modifying the mobile phase isn't enough, changing the column is the next step. Try a phenyl-hexyl phase, which offers alternative pi-pi interactions that can be beneficial for aromatic compounds like pyrazines.

    • Adjust Temperature: Lowering the temperature can sometimes increase selectivity, while raising it can improve efficiency. Experiment with a ±10 °C change.

FAQs: Method Development & Best Practices

Q: What is a good sample preparation procedure for analyzing this compound?

A: Simplicity is key to a robust method. A reliable sample preparation protocol is as follows:

Protocol: Standard and Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of the this compound reference standard or sample into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of the diluent (ideally, the initial mobile phase composition, e.g., 95:5 Water:ACN with 0.1% Formic Acid). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the diluent. This yields a 1 mg/mL stock solution.

  • Working Solution: Perform a further dilution to bring the concentration into the linear range of the detector (e.g., dilute 100 µL of the stock solution into 10 mL with the diluent to get a 10 µg/mL solution).

  • Filtration: Before placing the vial in the autosampler, filter the working solution through a 0.22 µm PTFE or PVDF syringe filter.[14] This is a critical step to prevent system and column blockage.

Q: How do I confirm the identity of an unknown impurity peak in my chromatogram?

A: Peak identification requires more advanced techniques, typically hyphenated mass spectrometry.

Diagram: Impurity Identification Workflow

Impurity_ID Start Unknown Peak Detected in HPLC-UV LCMS Analyze Sample using LC-MS Start->LCMS MS_Data Obtain Mass Spectrum (MS) and MS/MS Fragmentation LCMS->MS_Data Propose Propose Structure based on Mass and Fragmentation Pattern (Compare to Parent Drug) MS_Data->Propose Synthesize Synthesize Proposed Impurity Standard Propose->Synthesize Confirm Confirm by Co-injection: Spike sample with standard. Peak should increase in area. Synthesize->Confirm

Caption: Standard workflow for the structural elucidation of unknown impurities.

The most common approach is to analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity. By comparing this mass to the parent compound and considering likely transformations (e.g., +16 for oxidation, -2 for dehydrogenation), you can propose a structure.[15] Final confirmation requires synthesizing the proposed impurity and verifying that it has the same retention time as the unknown peak.

Q: My baseline is very noisy. What are the common causes?

A: A noisy baseline can obscure small impurity peaks and affect integration. Common causes include:

  • Air Bubbles in the Pump/Detector: Thoroughly degas your mobile phases and purge the pump.

  • Poor Solvent Mixing: If using an online mixer, inefficient mixing of mobile phases A and B can cause noise. Try stirring the mobile phases with a magnetic stirrer while in use.

  • Contaminated Mobile Phase: Using old or contaminated solvents or buffers can lead to a noisy baseline. Prepare fresh mobile phases daily.[14]

  • Detector Lamp Failure: An aging UV detector lamp can cause increased noise. Check the lamp energy or hours of use in your system's diagnostics.

References

  • Benchchem. (n.d.). Analysis of Methoxypyrazines by High-Performance Liquid Chromatography (HPLC).
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Smolecule. (n.d.). Buy this compound | 72788-88-6.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems.
  • Guillarme, D., & Veuthey, J. L. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • AChemBlock. (n.d.). This compound 97% | CAS: 72788-88-6.
  • ChemicalBook. (2025). This compound | 72788-88-6.
  • ChemUniverse. (n.d.). This compound [P98490].
  • Sigma-Aldrich. (n.d.). This compound | 72788-88-6.
  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

  • CSIR-NIScPR. (2024). Isolation, Characterization and Cumulative Quantification approach for nine organic impurities in empagliflozin and linagliptin drugs. Indian Journal of Chemical Technology (IJCT).
  • National Institutes of Health (NIH). (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Interpreting the mass spectrum and fragmentation pattern of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (5-Methoxypyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and interpretation of mass spectrometry data for this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing the expected molecular ion peak at m/z 140. Is my sample degrading or is my instrument malfunctioning?

A1: It is not uncommon for the molecular ion (M+) peak of this compound (m/z 140) to be of low intensity or even absent in electron ionization (EI) mass spectrometry.[1][2][3] This is due to the inherent instability of the molecular ion, which readily undergoes fragmentation upon ionization. The presence of both a hydroxyl group and a methoxy group on a pyrazine ring creates several favorable fragmentation pathways.

Several factors contribute to this:

  • Benzylic Alcohol Instability: The methanol group attached to the pyrazine ring makes the molecule a benzylic-type alcohol. Such alcohols are prone to rapid α-cleavage and dehydration, leading to a diminished molecular ion peak.[1][3]

  • Energetic Ionization: Electron ionization is a high-energy technique that can induce significant fragmentation.[4][5]

  • Functional Group Reactivity: The methoxy and hydroxyl groups provide facile sites for fragmentation initiation.

Instead of solely relying on the M+ peak, look for characteristic fragment ions that are indicative of the compound's structure. Often, the M-1 peak (m/z 139) resulting from the loss of a hydrogen atom from the alcohol is more prominent.

Q2: What are the primary fragmentation patterns I should expect to see for this compound?

A2: The fragmentation of this compound is driven by the interplay of its three key structural features: the pyrazine ring, the methoxy group, and the methanol group. The most probable fragmentation pathways are:

  • Loss of a Hydrogen Radical (H•): This is a common fragmentation for primary alcohols, leading to a stable oxonium ion. This will produce a peak at m/z 139 (M-1) .

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond of the alcohol results in the loss of a hydroxyl radical, yielding a peak at m/z 123 (M-17) .

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of methoxy-substituted aromatic compounds involves the loss of formaldehyde.[6] This would result in a peak at m/z 110 (M-30) .

  • Loss of a Methyl Radical (•CH₃): The methoxy group can also fragment by losing a methyl radical, leading to a peak at m/z 125 (M-15) .

  • α-Cleavage: As a primary alcohol, α-cleavage is a dominant fragmentation pathway.[1][3] This involves the cleavage of the bond between the pyrazine ring and the methanol carbon, resulting in a resonance-stabilized pyrazinyl cation. This would lead to a peak at m/z 109 .

  • Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, typically by losing a molecule of hydrogen cyanide (HCN).[7][8] This can lead to subsequent smaller fragment ions. For instance, the parent pyrazine molecule (m/z 80) is known to fragment to m/z 53 through the loss of HCN.[7]

Q3: I am observing a prominent peak at m/z 109. What fragment does this correspond to?

A3: A peak at m/z 109 is highly characteristic of the loss of the entire hydroxymethyl radical (•CH₂OH) from the molecular ion. This is an example of benzylic cleavage, which is favored due to the stability of the resulting cation. The resulting ion is the 5-methoxypyrazinyl cation. This fragment is a strong indicator of the core structure of your analyte.

Q4: How can I confirm the presence of the methoxy group in my spectrum?

A4: The presence of the methoxy group can be inferred from several characteristic neutral losses:

  • Loss of 15 Da: A peak at M-15 (m/z 125) corresponds to the loss of a methyl radical (•CH₃).

  • Loss of 30 Da: A peak at M-30 (m/z 110) indicates the loss of a neutral formaldehyde molecule (CH₂O).[6]

  • Loss of 31 Da: A peak at M-31 (m/z 109) can arise from the loss of a methoxy radical (•OCH₃), although this is often less favored than the loss of formaldehyde.

Observing a combination of these losses provides strong evidence for the presence of a methoxy substituent.

Q5: What experimental conditions can I modify to enhance the molecular ion peak?

A5: If observing the molecular ion is critical for your analysis, consider the following adjustments:

  • Use a "softer" ionization technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion peak.

  • Lower the electron energy in EI: If your instrument allows, reducing the energy of the electron beam (e.g., from 70 eV to 20 eV) can decrease the extent of fragmentation.[7]

  • Optimize the ion source temperature: Lowering the source temperature can sometimes reduce thermal degradation and preserve the molecular ion.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
No molecular ion (m/z 140) observed High degree of fragmentation due to the labile benzylic alcohol and methoxy groups.Look for characteristic fragment ions (m/z 139, 125, 123, 110, 109). Consider using a softer ionization technique like CI or ESI.
Base peak is not the molecular ion Expected for this compound; the most stable fragment ion will be the base peak.Identify the base peak and deduce its structure. This provides key information about the most favorable fragmentation pathway.
Unexpected peaks in the spectrum Sample impurity, background contamination from the GC column or solvent, or unexpected rearrangement reactions.Run a blank to identify background peaks. Verify sample purity by other analytical methods (e.g., NMR, LC-UV).
Poor signal-to-noise ratio Low sample concentration, poor ionization efficiency, or detector issues.Increase sample concentration if possible. Clean the ion source. Check detector performance.

Predicted Mass Spectrum Fragmentation of this compound

m/z Proposed Fragment Ion Neutral Loss Formula of Lost Neutral Proposed Structure of Ion
140Molecular Ion [M]⁺•--[C₆H₈N₂O₂]⁺•
139[M-H]⁺H•H[C₆H₇N₂O₂]⁺
125[M-CH₃]⁺•CH₃CH₃[C₅H₅N₂O₂]⁺
123[M-OH]⁺•OHOH[C₆H₇N₂O]⁺
110[M-CH₂O]⁺•CH₂OCH₂O[C₅H₆N₂O]⁺•
109[M-CH₂OH]⁺•CH₂OHCH₂OH[C₅H₅N₂O]⁺

Experimental Protocol: GC-MS Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required for your specific instrumentation.

1. Sample Preparation: a. Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane). b. Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Split Ratio: 20:1
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 min
  • Ramp: 10 °C/min to 280 °C
  • Hold: 5 min at 280 °C
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Scan Range: m/z 40-200

Fragmentation Pathway Diagram

Fragmentation cluster_secondary Secondary Fragmentation M C₆H₈N₂O₂ This compound m/z = 140 M_minus_H [M-H]⁺ m/z = 139 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 125 M->M_minus_CH3 - •CH₃ M_minus_OH [M-OH]⁺ m/z = 123 M->M_minus_OH - •OH M_minus_CH2O [M-CH₂O]⁺• m/z = 110 M->M_minus_CH2O - CH₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z = 109 M->M_minus_CH2OH - •CH₂OH F109_minus_HCN [C₄H₄O]⁺ m/z = 81 M_minus_CH2OH->F109_minus_HCN - HCN

Caption: Proposed EI fragmentation pathway for this compound.

References
  • Electron-impact ionization of pyrazine with 20 eV electrons. In... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link].

  • Mass Spectrometry: Fragmentation. Available at: [Link].

  • A dynamical (e,2e) investigation into the ionization of pyrazine. ResearchGate. Available at: [Link].

  • Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].

  • Video: Mass Spectrometry: Alcohol Fragmentation. JoVE. Available at: [Link].

  • (PDF) Methoxypyrazines of Grapes and Wines. ResearchGate. Available at: [Link].

  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI. Available at: [Link].

  • Pyrazine, methoxy-. NIST WebBook. Available at: [Link].

  • Pyrazine. NIST WebBook. Available at: [Link].

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link].

  • Pyrazines. Waterhouse Lab - UC Davis. Available at: [Link].

  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. Available at: [Link].

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link].

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link].

  • Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines. ResearchGate. Available at: [Link].

  • (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020. PubChem. Available at: [Link].

  • (5-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580061. PubChem. Available at: [Link].

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link].

Sources

Preventing degradation of (5-Methoxypyrazin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (5-Methoxypyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound during storage and handling. By understanding the chemical nature of this compound and its potential degradation pathways, you can ensure the integrity and reliability of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic aromatic alcohol with a pyrazine core. The stability of this compound is influenced by its key functional groups: the electron-rich methoxypyrazine ring and the reactive benzylic-like alcohol moiety. The pyrazine ring itself is relatively stable, but the methoxy group and the hydroxymethyl group are susceptible to specific degradation pathways, particularly oxidation and reactions catalyzed by acid or light. The benzylic-like position of the alcohol makes the methylene group prone to oxidation, potentially leading to the corresponding aldehyde or carboxylic acid.

This guide will provide a structured approach to identifying and mitigating these degradation risks through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter during the storage and use of this compound.

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A1: The yellowing of your sample is a common indicator of degradation, likely due to oxidation. The methoxypyrazine ring system and the benzylic-like alcohol are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The colored byproducts are often the result of the formation of conjugated systems or N-oxides.

  • Immediate Actions:

    • Transfer a small aliquot of the discolored sample for purity analysis by HPLC-UV or LC-MS to quantify the extent of degradation and identify potential degradation products.

    • If the purity is compromised, consider repurification by recrystallization or column chromatography if feasible, or procure a new batch.

    • For the remaining stock, immediately implement stricter storage protocols as outlined in the FAQ section (Q3).

Q2: My analytical results (HPLC, NMR) show the presence of new, unexpected peaks after storing a solution of this compound. What are these impurities?

A2: The appearance of new peaks in your analytical data points to the formation of degradation products. Based on the structure of this compound, several degradation pathways are plausible:

  • Oxidation Products: The most likely impurity is the corresponding aldehyde, (5-methoxypyrazin-2-yl)carbaldehyde, or the carboxylic acid, 5-methoxypyrazine-2-carboxylic acid. These are formed by the oxidation of the primary alcohol.

  • Hydrolysis Products: If the compound has been stored in a non-anhydrous solvent or exposed to moisture, hydrolysis of the methoxy group to a hydroxyl group is a possibility, though generally less common under neutral conditions.

  • Solvent Adducts: Depending on the storage solvent and conditions (e.g., presence of acid or base traces), the compound could react with the solvent.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use LC-MS to obtain the mass of the impurity peaks. This will provide strong evidence for their identity (e.g., an increase of 14 amu could indicate oxidation to the carboxylic acid from the alcohol).

    • Review Storage Conditions: Assess the solvent used for storage. Was it HPLC grade and anhydrous? Was the container properly sealed? Was it stored in the dark?

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a controlled forced degradation study (see the detailed protocol below). This will help you to generate the expected degradation products and confirm their retention times and mass spectra.

Q3: I am seeing poor reproducibility in my bioassays using this compound. Could this be related to its stability?

A3: Absolutely. Poor reproducibility is a classic sign of a degrading starting material. Even small amounts of degradation products can interfere with biological assays, either by having their own biological activity, by inhibiting the activity of the parent compound, or by simply reducing the effective concentration of your active molecule.

  • Path to Resolution:

    • Purity Check: Before each experiment, run a quick purity check of your stock solution using a validated HPLC method.

    • Fresh is Best: Prepare fresh solutions of this compound for your assays whenever possible. Avoid using old stock solutions.

    • Inert Atmosphere: When preparing and handling solutions, consider using solvents that have been sparged with an inert gas like argon or nitrogen to minimize dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable primary degradation pathway is the oxidation of the benzylic-like alcohol to form (5-methoxypyrazin-2-yl)carbaldehyde, which can be further oxidized to 5-methoxypyrazine-2-carboxylic acid. This process is often catalyzed by light, heat, and the presence of oxygen.

Q2: How does the methoxy group influence the stability of the molecule?

A2: The methoxy group is an electron-donating group, which activates the pyrazine ring, making it more susceptible to electrophilic attack and potentially oxidation. While the pyrazine ring itself is relatively stable, this electronic effect can influence the overall stability of the molecule.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CSlows down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Amber glass vial, stored in the darkProtects against light-induced degradation.
Container Tightly sealed, airtight vialPrevents exposure to moisture and oxygen.
Purity Use high-purity materialImpurities can sometimes catalyze degradation.

Q4: What about storing solutions of this compound?

A4: Solutions are generally less stable than the solid material. If you must store solutions, follow these guidelines:

  • Solvent: Use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Prepare the solution using solvents degassed with an inert gas. Store the solution under an inert atmosphere.

  • Duration: Store for the shortest possible time. For sensitive applications, prepare solutions fresh for each experiment.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes. Avoid storing this compound with or near:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) as they will readily oxidize the alcohol.

  • Strong Acids and Bases: These can potentially catalyze degradation reactions.

  • Reactive Metals: Pyrazines can form coordination complexes with some metals.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]

Objective: To generate and identify degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[4]

    • Acid Hydrolysis: Add 1N HCl to an aliquot to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to a final concentration of 0.1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot to a final concentration of 0.3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (see below for a starting method).

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm (or PDA detector)
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of this compound A This compound B (5-methoxypyrazin-2-yl)carbaldehyde A->B Oxidation (O2, light, heat) C 5-methoxypyrazine-2-carboxylic acid B->C Further Oxidation

Caption: Primary oxidative degradation pathway.

Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralize (if needed) Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation (H2O2) HPLC HPLC-PDA Analysis Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Compare Compare to Control & Identify Degradants LCMS->Compare Start 1 mg/mL Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->HPLC

Caption: Workflow for a forced degradation study.

References

  • Levin, J. et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(11).
  • Chemistry Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Available at: [Link]

  • Jadhav, S. B. et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 4(3).
  • ScienceDirect. (n.d.). Forced degradation. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Alsante, K. M. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(4), 1-13.
  • Khan, I. et al. (2024). Reactivity and Stability of (Hetero)
  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. Available at: [Link]

  • Energy Advances (RSC Publishing). (n.d.). Electrochemical and quantum chemical studies of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. Available at: [Link]

  • ResearchGate. (n.d.). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols,... Available at: [Link]

  • PubChemLite. (n.d.). (5-methylpyrazin-2-yl)methanol (C6H8N2O). Available at: [Link]

  • MDPI. (2024). Enhanced Platinum-Based Thin-Film Catalysts for Electro-Oxidation of Methanol. Available at: [Link]

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical and quantum chemical study of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. Available at: [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Improving the Reproducibility of Enzyme Assays with (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for utilizing (5-Methoxypyrazin-2-yl)methanol in your enzyme assay workflows. As researchers and drug development professionals, we understand that reproducibility is the cornerstone of scientific discovery. Heterocyclic compounds like pyrazine derivatives are powerful tools for probing enzyme function but can introduce unique variables into an assay system.[1][2]

This guide is structured to provide rapid troubleshooting solutions and deeper mechanistic insights. It moves beyond a simple checklist to explain the causality behind common issues, empowering you to not only solve current problems but also proactively design more robust experiments in the future. Our goal is to help you achieve consistent, high-quality data.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the essential chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step to designing a reliable assay. Key details are summarized below.

PropertyValueSource
CAS Number 72788-88-6[3][4]
Molecular Formula C₆H₈N₂O₂[4][5]
Molecular Weight ~140.14 g/mol [4][5]
Structure Pyrazine ring with methoxy and hydroxymethyl groups[5]

The pyrazine structure is critical; the two nitrogen atoms are potential hydrogen bond acceptors, which often dictates how the molecule interacts with a protein's active site.[6]

Q2: How should I prepare and store stock solutions of this compound?

Answer: Proper stock solution management is crucial for reproducibility.

  • Solvent Choice: Due to its heterocyclic nature, this compound may have limited aqueous solubility. We recommend preparing a high-concentration primary stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. The influence of organic co-solvents on enzyme activity can range from negligible to significant, making it essential to test their effects.[7]

  • Preparation Protocol:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Dissolve in 100% DMSO (or your chosen solvent) to a convenient high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Create single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.[8]

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and bring it to room temperature.[9]

Q3: The compound requires an organic co-solvent like DMSO. How will this affect my enzyme's activity?

Answer: This is a critical consideration. Organic solvents can significantly alter enzyme kinetics and stability.[10][11]

  • Mechanism of Interference: Hydrophilic solvents like DMSO can "strip" essential water molecules from the enzyme's surface, potentially leading to conformational changes and reduced activity.[10][12]

  • Self-Validation System: To mitigate this, you must determine the highest tolerable solvent concentration. Run a solvent-only titration curve (e.g., 0.1% to 5% DMSO) in your assay buffer without the test compound. This will establish the baseline effect of the solvent on your enzyme's activity. The final concentration of the organic solvent in the assay should be kept constant across all wells and ideally be below 1%.[9]

Part 2: Troubleshooting Common Assay Problems

When your results deviate from expectations, a logical troubleshooting process is key. This section provides a structured approach to identifying and resolving common issues.

Troubleshooting_Workflow Start Unexpected Assay Result Var High Variability (Poor CV%) Start->Var LowSig Low or No Signal Start->LowSig HighBg High Background Start->HighBg NonLin Non-Linear Kinetics Start->NonLin Var_Cause1 Inconsistent Pipetting Var->Var_Cause1 Var_Cause2 Temperature Gradients / Edge Effects Var->Var_Cause2 Var_Cause3 Inadequate Mixing Var->Var_Cause3 LowSig_Cause1 Inactive Enzyme or Compound Degradation LowSig->LowSig_Cause1 LowSig_Cause2 Sub-optimal Buffer/pH LowSig->LowSig_Cause2 LowSig_Cause3 Solvent Inhibition LowSig->LowSig_Cause3 HighBg_Cause1 Compound Interference (Autofluorescence/Absorbance) HighBg->HighBg_Cause1 HighBg_Cause2 Contaminated Reagents HighBg->HighBg_Cause2 HighBg_Cause3 Non-Enzymatic Reaction HighBg->HighBg_Cause3 NonLin_Cause1 Substrate Depletion NonLin->NonLin_Cause1 NonLin_Cause2 Detector Saturation NonLin->NonLin_Cause2 NonLin_Cause3 Incubation Time Too Long NonLin->NonLin_Cause3

Caption: A logical workflow for diagnosing common enzyme assay issues.

Problem 1: High Variability Between Replicate Wells

High coefficient of variation (CV%) undermines confidence in your data. This is often caused by procedural inconsistencies.[8]

Possible CausesRecommended Solutions & Explanations
Pipetting Inaccuracies Solution: Use calibrated pipettes and prepare a master mix for all common reagents (buffer, enzyme, substrate).[9] Causality: Pipetting small volumes individually introduces significant error. A master mix ensures that each well receives an identical concentration of reagents, isolating the variable you are testing.
Temperature Gradients & Edge Effects Solution: Ensure uniform plate incubation by pre-warming all reagents and the plate reader.[13] Avoid using the outer wells of the microplate or fill them with buffer/water to create a humidity barrier.[8][13] Causality: Evaporation occurs faster in the outer wells, concentrating reagents and altering reaction rates.[13] Even a 1°C change can alter enzyme activity by 4-8%.[13]
Inadequate Mixing Solution: After adding the final reagent, mix the plate gently on an orbital shaker or by careful multi-channel pipetting. Do not rely on diffusion. Causality: Without homogenous mixing, the reaction will not start uniformly across the well, leading to inconsistent readings, especially in kinetic assays.[14]

Problem 2: Low or Absent Assay Signal

A weak signal can make it impossible to distinguish real effects from noise.

Possible CausesRecommended Solutions & Explanations
Degraded Reagents Solution: Verify the activity of your enzyme stock using a known positive control substrate. Prepare fresh stock solutions of this compound from powder. Causality: Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles.[8] Small molecules can also degrade over time in solution.
Sub-optimal Assay Conditions Solution: Confirm that the assay buffer's pH and ionic strength are optimal for your specific enzyme.[13] Causality: All enzymes have an optimal pH range for activity.[13] Deviations can alter the charge of amino acid residues in the active site, impairing substrate binding or catalysis.
Solvent Inhibition Solution: Run a solvent titration curve as described in Q3. If inhibition is observed, either lower the final solvent concentration (by making a more concentrated primary stock) or explore alternative, more hydrophobic solvents that are less likely to strip essential water from the enzyme.[10] Causality: The pyrazine compound may require a solvent for solubility, but the solvent itself may be an inhibitor. Finding the right balance is key.[12]

Problem 3: High Background Signal

High background obscures the true signal from the enzymatic reaction.

Possible CausesRecommended Solutions & Explanations
Compound Interference Solution: Run a control plate containing only the assay buffer and this compound at all tested concentrations. Causality: Many heterocyclic compounds exhibit intrinsic fluorescence or absorbance at wavelengths used for detection. This signal must be measured and subtracted from the total signal in the enzymatic reaction wells.
Contaminated Substrate Solution: Prepare fresh substrate solutions. If using a chromogenic or fluorogenic substrate, ensure it has been stored protected from light and oxidizing agents.[15] Causality: Spontaneous degradation of the substrate can produce a signal that is independent of enzyme activity, elevating the baseline reading.
Non-Enzymatic Reaction Solution: Run a "no-enzyme" control for every condition, containing all components (buffer, substrate, compound) except for the enzyme. Causality: this compound could potentially catalyze the reaction by itself or interact directly with the substrate, creating a false-positive signal. This control is essential for validation.

Part 3: Core Protocols & Mechanistic Insights

Protocol 1: Establishing a Robust Baseline Assay

This protocol provides a framework for a self-validating experiment.

  • Prepare Reagents: Thaw all components (enzyme, substrate stock, compound stock, buffer) and bring them to the assay temperature (e.g., 25°C or 37°C). Ensure the assay buffer is at the correct pH.[9]

  • Create Master Mixes: Prepare a "No-Enzyme" master mix (Buffer + Substrate) and an "Enzyme" master mix (Buffer + Substrate + Enzyme).

  • Plate Layout:

    • Wells 1 (Blank): Buffer only.

    • Wells 2 (Compound Control): Buffer + this compound.

    • Wells 3 (No-Enzyme Control): "No-Enzyme" Master Mix + this compound.

    • Wells 4 (Vehicle Control): "Enzyme" Master Mix + Solvent (e.g., DMSO).

    • Wells 5 (Test Condition): "Enzyme" Master Mix + this compound.

  • Initiate Reaction: Add the final component (often the enzyme or substrate) to initiate the reaction. Mix immediately.

  • Data Acquisition: Place the plate in a pre-warmed plate reader and collect data. For kinetic assays, measure the initial reaction velocity (the linear portion of the progress curve).[8]

Mechanistic Considerations: Why Reproducibility Fails

The reproducibility of an assay involving a compound like this compound depends on controlling the delicate equilibrium between multiple factors at the enzyme's active site.

Enzyme_Interaction_Factors Enzyme Enzyme Active Site Binding Productive Binding (Reproducible Signal) Enzyme->Binding Compound This compound (Pyrazine Ring + Substituents) Compound->Binding Binding->Binding Factor_pH Buffer pH Factor_pH->Enzyme Alters active site residue protonation Factor_Temp Temperature Factor_Temp->Enzyme Affects conformational flexibility & stability Factor_Solvent Co-Solvent (e.g., DMSO) Factor_Solvent->Enzyme Strips hydration shell, alters conformation Factor_Solvent->Compound Affects solubility & presentation

Caption: Factors influencing the enzyme-compound interaction.

  • The Role of the Pyrazine Moiety: The nitrogen atoms in the pyrazine ring are key interacting points, often acting as hydrogen bond acceptors with amino acid residues in the enzyme's active site.[6] Furthermore, pyrazines can chelate metal ions, which could be a significant factor if your enzyme is a metalloprotein.[5] Any inconsistency in buffer components could disrupt these sensitive interactions.

  • The Impact of Solvent: As shown in the diagram, the co-solvent doesn't just solubilize the compound; it directly impacts the enzyme's hydration shell.[10] This can subtly alter the protein's conformation, changing the geometry of the active site and affecting how this compound binds, thereby reducing the reproducibility of your measurements.

By understanding and controlling these core factors through the use of proper controls and systematic optimization, you can significantly improve the reliability and reproducibility of your enzyme assays.

References

  • abinScience. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
  • Smolecule. Buy this compound | 72788-88-6.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Benchchem. troubleshooting DV1 enzymatic assay variability.
  • ChemicalBook. This compound | 72788-88-6.
  • PMC. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • PubMed. Kinetics and mechanism of methanol and formaldehyde interconversion and formaldehyde oxidation catalyzed by liver alcohol dehydrogenase.
  • Thermo Fisher Scientific. Enzyme Assay Analysis: What Are My Method Choices?. Published 2021-06-28.
  • Sandiego University. MDH Assay Enzyme Hints & Tips.
  • University of Washington. Kinetics of Alcohol Dehydrogenase.
  • PMC. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
  • MDPI. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
  • ResearchGate. (PDF) Evaluation of Enzyme Kinetic Parameters to Produce Methanol Using Michaelis-Menten Equation. Published 2019-08-01.
  • ResearchGate. Enzyme activation for organic solvents made easy | Request PDF. Published 2025-08-06.
  • ResearchGate. Effect of various organic solvents on enzymatic activity of fungal laccases. Published 2025-08-06.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Sigma-Aldrich. This compound | 72788-88-6.
  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Published 2022-07-13.
  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. Published 2020-04-10.
  • ChemUniverse. This compound [P98490].

Sources

Common side products in the synthesis of substituted pyrazines and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered in the synthesis and purification of these important heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction mixture has turned into a dark brown or black tar, and TLC analysis is a complete mess. What's happening and can I salvage my product?

A1: The formation of a dark, intractable material is a common and frustrating issue in pyrazine synthesis, often indicative of polymerization or extensive degradation.

Causality: This typically arises from the self-condensation and polymerization of reactive intermediates. For instance, in syntheses involving the dimerization of α-amino aldehydes, these intermediates can be unstable and prone to forming complex polymeric structures if not efficiently cyclized.[1][2][3] Similarly, high reaction temperatures or concentrations in condensation reactions can promote the formation of oligomeric byproducts.[4] In some cases, particularly with electron-rich pyrazines or starting materials, air oxidation can lead to complex degradation pathways.

Troubleshooting Protocol:

  • Initial Product Rescue:

    • Despite the appearance, your desired product may still be present. Attempt to dissolve a small portion of the crude material in a range of solvents (e.g., dichloromethane (DCM), ethyl acetate, methanol) to see if any component is soluble.

    • If solubility is achieved, try to filter off the insoluble black solid. The filtrate can then be concentrated and analyzed by techniques like ¹H NMR or LC-MS to check for the presence of the target pyrazine.

  • Purification Strategy for Tar-Like Mixtures:

    • Column Chromatography: This is often the most effective method. Load the soluble portion of your crude product onto a silica gel column. It's advisable to use a dry-loading technique by adsorbing the crude material onto a small amount of silica gel to improve separation.

    • Solvent Gradient: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or another more polar solvent. Pyrazines are generally less polar than the highly colored polymeric byproducts, so your product should elute before the dark bands.

  • Preventative Measures for Future Syntheses:

    • Lower Concentration: Running the reaction at a higher dilution can disfavor intermolecular polymerization reactions.

    • Temperature Control: Carefully control the reaction temperature. While heat is often required, excessive temperatures can accelerate degradation.[5] Consider running a temperature screen to find the optimal balance.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if your starting materials or product are sensitive to air.

Q2: I'm seeing an unexpected peak in my mass spectrum at M+16. Is this a pyrazine N-oxide and how do I remove it?

A2: An M+16 peak is a classic indicator of N-oxide formation, a common side product when oxidative conditions are present, either intentionally or unintentionally.[6][7]

Causality: The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized by various reagents (e.g., hydrogen peroxide, peroxy acids) or even by air at elevated temperatures, especially in the presence of metal catalysts.[8][9] This results in the formation of pyrazine N-oxides or di-N-oxides.

Confirmation: Pyrazine N-oxides have distinct spectroscopic signatures. In ¹H NMR, the protons on the pyrazine ring are typically shifted downfield compared to the parent pyrazine due to the electron-withdrawing nature of the N-oxide group.

Removal Protocol: Deoxygenation

The most direct way to remove a pyrazine N-oxide is to chemically reduce it back to the parent pyrazine. Here are two reliable methods:

Method 1: Phosphorus Trichloride (PCl₃) Reduction

This is a classic and often effective method for deoxygenating heterocyclic N-oxides.[10][11]

  • Dissolve the crude product containing the pyrazine N-oxide in an inert solvent like chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride (PCl₃) dropwise (typically 1.1 to 1.5 equivalents).

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deoxygenated pyrazine.

Method 2: Catalytic Hydrogenation

This is a milder alternative, particularly suitable for molecules with functional groups that are sensitive to PCl₃.[12]

  • Dissolve the crude product in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Add a hydrogen source, such as ammonium formate (HCOONH₄), or subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified by chromatography or recrystallization.

Q3: My NMR spectrum shows a complex mixture of signals, suggesting I've formed multiple regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazines, particularly in classical condensation reactions.

Causality: When two different α-amino ketones are used in a condensation reaction, they can self-condense as well as cross-condense, leading to a mixture of symmetrical and unsymmetrical pyrazines.[13][14] Similarly, the condensation of a 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound can result in two different regioisomers.

Strategies for Improving Regioselectivity:

  • Stepwise Synthesis: Instead of a one-pot condensation of all components, a stepwise approach often provides greater control. For example, you can first synthesize a halogenated pyrazine and then introduce the second substituent via a regioselective cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).[13]

  • Use of Directing Groups: The electronic properties of substituents on the starting materials can influence the regioselectivity of the cyclization. Electron-withdrawing groups can direct the condensation in a predictable manner.

  • Modern Synthetic Methods: Explore modern synthetic routes that are designed for regiocontrol. For example, the reaction of α-diazo oxime ethers with 2H-azirines can produce unsymmetrically substituted pyrazines with high selectivity.[15]

Purification of Regioisomers:

If you have already synthesized a mixture of isomers, their separation can be challenging due to their similar physical properties.

  • High-Performance Column Chromatography: Careful column chromatography on silica gel, possibly using a very shallow solvent gradient, may allow for separation.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique.

Q4: I am struggling to separate my pyrazine product from a persistent imidazole impurity. What is the best purification strategy?

A4: Imidazole derivatives, such as 4-methylimidazole, are common byproducts in Maillard-type reactions that use sugars and ammonia.[16][17] Their polarity can be similar to some pyrazines, making separation difficult.

Causality: Imidazoles are formed from the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde, which are all present in these types of reactions.[14]

Effective Purification Protocols:

  • Solvent Extraction Optimization:

    • Imidazoles are generally more polar than pyrazines. Liquid-liquid extraction with a non-polar solvent like hexane can selectively extract the pyrazines, leaving the more polar imidazoles in the aqueous phase.[16][17] Multiple extractions are often necessary for good recovery. Avoid more polar extraction solvents like ethyl acetate or MTBE, as they are more likely to co-extract the imidazole impurities.[16][17]

  • Silica Gel Column Chromatography:

    • This is a very effective method. Silica gel will retain the more polar imidazole byproducts more strongly than the desired pyrazine.[16][17]

    • Protocol:

      • Dissolve your crude product in a minimal amount of DCM or the initial eluent.

      • Load the solution onto a silica gel column.

      • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

      • Collect fractions and analyze by TLC to isolate the pure pyrazine fractions.

  • Distillation:

    • If your pyrazine product is sufficiently volatile and thermally stable, distillation can be an excellent method to separate it from non-volatile imidazole impurities.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in substituted pyrazine synthesis?

A1: The most common side products include:

  • Oligomers and Polymers: Formed from the self-condensation of reactive intermediates.[4]

  • Pyrazine N-oxides: Resulting from the oxidation of the pyrazine nitrogen atoms.[6][9]

  • Regioisomers: In the synthesis of unsymmetrical pyrazines.[13]

  • Imidazole Derivatives: Particularly in reactions involving sugars and ammonia.[16][17]

  • Dihydropyrazines: These are often intermediates in pyrazine synthesis and may persist if the final oxidation step is incomplete.[18][19]

Q2: What is the general workflow for purifying a crude substituted pyrazine?

A2: A typical purification workflow is as follows:

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., wash with brine, NaHCO₃) A->B C Liquid-Liquid Extraction (e.g., DCM, Hexane, EtOAc) B->C D Drying and Concentration (e.g., Na₂SO₄, Rotary Evaporation) C->D E Primary Purification D->E F Column Chromatography (Silica Gel) E->F Non-volatile / Solid or Liquid G Distillation / Sublimation E->G Volatile Liquid / Solid H Recrystallization E->H Crystalline Solid I Pure Substituted Pyrazine F->I G->I H->I

Caption: General purification workflow for substituted pyrazines.

Q3: How can I minimize the formation of dimers and oligomers?

A3: To minimize these side products, you should:

  • Control Stoichiometry: Use precise stoichiometry to avoid an excess of any one reactive intermediate.

  • Lower Reaction Concentration: Perform the reaction under more dilute conditions to reduce the likelihood of intermolecular side reactions.[4]

  • Optimize Temperature: Avoid excessively high temperatures which can promote polymerization.[5]

  • Judicious Choice of Solvent: The choice of solvent can influence the rates of desired versus undesired reactions.[1][2]

Q4: What are the key mechanisms leading to side product formation?

A4: The following diagram illustrates the formation pathways for some common side products from a generic α-amino ketone intermediate.

G cluster_1 Side Product Formation Pathways Start α-Amino Ketone Intermediate Dimer Dihydropyrazine Start->Dimer Self-Condensation (Dimerization) Polymer Polymeric Byproducts Start->Polymer Uncontrolled Polymerization Product Desired Substituted Pyrazine Dimer->Product Oxidation Dimer->Polymer Further Condensation N_Oxide Pyrazine N-Oxide Product->N_Oxide Over-oxidation (e.g., H₂O₂)

Sources

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for overcoming the common yet challenging issue of peak tailing when analyzing nitrogen-containing heterocycles by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is structured to provide you with not only solutions but also a deep understanding of the underlying chemical interactions that lead to asymmetrical peaks. By understanding the "why," you will be better equipped to develop robust and reliable analytical methods.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to help you quickly diagnose and resolve peak tailing issues based on your specific observations.

Q1: I'm seeing significant tailing for my basic, nitrogen-containing analytes, while neutral compounds in the same run have excellent peak shape. What is the most likely cause?

This is a classic symptom of secondary interactions between your protonated basic analytes and residual silanol groups on the silica-based stationary phase.[1][2][3] At mobile phase pH values above 3, free silanols on the silica surface can become deprotonated and negatively charged.[4] Your basic analytes, which are protonated and positively charged at this pH, can then interact with these anionic silanol sites through a strong ion-exchange mechanism.[3] This secondary retention mechanism is stronger and has slower kinetics than the primary reversed-phase partitioning, leading to a "tail" on your peak as the analyte molecules slowly elute from these active sites.[5]

Q2: My peak tailing is inconsistent from one injection to the next. What could be causing this variability?

Inconsistent peak tailing often points to issues with the mobile phase preparation or the column itself.

  • Mobile Phase pH Instability: If your mobile phase is not adequately buffered, its pH can fluctuate, especially if your sample is dissolved in a diluent of a different pH.[5] Even small shifts in pH near the pKa of your analyte or the silanol groups can significantly alter the degree of ionization and, consequently, the extent of tailing.[2][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which can sometimes manifest as tailing.[7] If the tailing improves upon diluting your sample, you are likely experiencing mass overload.[7]

  • Column Contamination: If not properly flushed between runs, strongly retained basic compounds from previous injections can accumulate on the column and interact with subsequent analytes, causing inconsistent peak shapes.

Q3: I've tried lowering the mobile phase pH, but I'm still observing some peak tailing. What are my next steps?

While lowering the pH is a primary strategy, it may not completely eliminate tailing, especially with older "Type A" silica columns that have higher metal content and more active silanols.[8] Here are further steps to consider:

  • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can help.[8] TEA, being a small, sterically unhindered base, will preferentially interact with the active silanol sites, effectively shielding them from your larger analyte molecules.[5] However, be aware that additives like TEA can sometimes shorten column lifetime.[8]

  • Column Choice: If you are using an older column, switching to a modern, high-purity "Type B" silica column with extensive end-capping is highly recommended.[1][8] These columns have a much lower concentration of active silanol groups, significantly reducing the potential for secondary interactions.[3]

  • Ion-Pairing Chromatography: For very basic or permanently charged compounds, ion-pairing chromatography can be an effective solution.[9][10] This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[11] The reagent forms a neutral ion-pair with your charged analyte, which then partitions onto the reversed-phase stationary phase with improved peak shape.[12]

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions, delving into the fundamental principles and best practices for analyzing nitrogen-containing heterocycles.

Q4: What is the ideal mobile phase pH for analyzing basic compounds, and how do I choose the right buffer?

For basic compounds, a general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa.[7] This ensures that the analyte is in a single, stable ionization state. You have two primary strategies:

  • Low pH (pH 2-4): At this pH, your basic analyte will be fully protonated (ionized).[13] The key advantage here is that the acidic silanol groups on the stationary phase will also be protonated and therefore neutral, minimizing the unwanted ion-exchange interactions that cause tailing.[1][5][14] This is often the recommended starting point for method development.[15]

  • High pH (pH > 8): At a high pH, your basic analyte will be in its neutral, free-base form.[13] This can lead to increased retention and eliminates the possibility of silanol interactions. However, you must use a column specifically designed for high pH stability, as traditional silica-based columns will dissolve under these conditions.[6][9]

When selecting a buffer, choose one with a pKa close to your desired mobile phase pH to ensure maximum buffering capacity.[13] For LC-MS applications, volatile buffers like formic acid, ammonium formate, or ammonium acetate are essential.[1][16]

Q5: What are "end-capped" and "base-deactivated" columns, and how do they help with peak shape for basic compounds?

After the primary C18 or C8 ligands are bonded to the silica surface, there are inevitably some unreacted silanol groups remaining. "End-capping" is a secondary chemical process where these residual silanols are reacted with a small, sterically accessible silane, such as trimethylsilyl (TMS), to make them inert.[1][3]

A "base-deactivated" column is one that has undergone extensive end-capping and is manufactured from ultra-pure silica with minimal metal contamination.[17] This results in a stationary phase with very low "silanol activity," meaning there are very few sites available to cause undesirable secondary interactions with basic analytes, leading to significantly improved peak symmetry.[3][4]

Q6: Should I consider using a superficially porous particle (core-shell) column for my analysis?

Superficially porous particle (SPP) or core-shell columns can offer significant advantages in terms of efficiency and speed.[18][19] They consist of a solid, non-porous core surrounded by a thin, porous shell of stationary phase.[20][21] This design reduces the diffusion path for analytes, leading to sharper peaks and faster separations at lower backpressures compared to fully porous particles of the same size.[19][20]

However, for the analysis of basic compounds, it's important to note that SPP columns can have a lower surface area, which may lead to reduced loading capacity.[20][21] In some cases, modern, high-performance fully porous particle columns may exhibit superior performance for basic compounds, particularly at higher mass loads.[21] The choice between SPP and fully porous particle columns should be based on an evaluation of your specific application needs.

Visualizing the Problem and Solutions

The Root of the Problem: Silanol Interactions

The following diagram illustrates the fundamental interaction that leads to peak tailing for basic analytes.

G cluster_0 Silica Stationary Phase (pH > 3) cluster_1 Mobile Phase Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 C18 C18 Chain Silica->C18 H1 H O1->H1 Analyte Basic Analyte (R-NH₃⁺) Analyte->O2 Strong Ion-Exchange (Causes Tailing) Analyte->C18 Desired Hydrophobic Interaction (Reversed-Phase Retention)

Caption: Interaction of a protonated basic analyte with the HPLC stationary phase.

Workflow for Troubleshooting Peak Tailing

This workflow provides a systematic approach to addressing peak tailing issues.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Using a Modern, End-Capped, 'Type B' Silica Column? check_ph->check_column Yes adjust_ph->check_ph new_column Switch to a High-Purity, Base-Deactivated Column check_column->new_column No add_modifier Add a Competing Base (e.g., 0.1% Triethylamine) check_column->add_modifier Yes new_column->check_column check_overload Does Diluting the Sample Improve Peak Shape? add_modifier->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes consider_ip Consider Ion-Pairing Chromatography check_overload->consider_ip No end Symmetrical Peak Achieved reduce_load->end consider_ip->end

Caption: A step-by-step guide to resolving peak tailing for basic compounds.

Data-Driven Decisions: Column and Additive Selection

The choice of column and mobile phase additives is critical for achieving good peak shape. The tables below summarize key considerations.

Table 1: Comparison of HPLC Column Technologies for Basic Compound Analysis

Column TechnologyPrincipleAdvantages for Basic CompoundsDisadvantages
High-Purity "Type B" Silica Minimizes metal content and acidic silanols.Reduced silanol activity, leading to better peak shape.Can still exhibit some tailing with very strong bases.
End-Capped Columns Residual silanols are chemically deactivated.Significantly reduces secondary interactions.[1]End-capping is never 100% complete.
Sterically Protected Columns Bulky side chains shield residual silanols.Provides enhanced stability at low pH.May have different selectivity compared to standard C18.
Hybrid Particle Technology Silica-organic hybrid particles.Wider usable pH range (often 1-12), allowing for high pH methods where bases are neutral.[9]Can have different retention characteristics.
Superficially Porous Particles Solid core with a porous outer layer.High efficiency and speed at lower pressures.[19][20]Lower surface area and potentially lower loading capacity.[20][21]

Table 2: Common Mobile Phase Additives to Mitigate Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.05 - 0.1%Lowers mobile phase pH to protonate silanols.[1]Volatile and MS-friendly.[16]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid that effectively protonates silanols and acts as an ion-pairing agent.[9][22]Can cause ion suppression in mass spectrometry.[16]
Triethylamine (TEA) 0.1 - 0.5%Competing base that blocks active silanol sites.[5][8]Not MS-friendly; can shorten column life.[8]
Ammonium Formate/Acetate 10 - 20 mMProvides buffering capacity to maintain a stable pH.[1]Volatile and MS-friendly.[16]

Experimental Protocols

Protocol 1: Step-by-Step Method Development for a Nitrogen-Containing Heterocycle
  • Column Selection: Start with a modern, end-capped, high-purity C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Initial Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Begin with a generic scouting gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time of your analyte.

  • Evaluate Peak Shape: Assess the peak tailing factor. A value close to 1.0 is ideal.

  • Optimization - Step 1 (If Tailing Persists):

    • Prepare a mobile phase with a stronger acid modifier like 0.1% TFA to assess its impact on peak shape. Note: This is primarily for UV detection methods due to MS ion suppression.

  • Optimization - Step 2 (If Tailing Still Unacceptable):

    • If using a conventional HPLC system, consider adding a competing base. Prepare a mobile phase containing 0.1% TEA and adjust the pH to ~3 with phosphoric acid.

  • Optimization - Step 3 (Alternative Column Chemistry):

    • If peak shape is still not optimal, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity and reduce silanol interactions.

  • Final Method Refinement: Once acceptable peak shape is achieved, optimize the gradient and flow rate to achieve the desired resolution and run time.

References

  • Axion Labs. Superficially Porous vs Totally Porous HPLC Particles Explained. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Chrom Tech, Inc. The Difference Between Superficially Porous and Fully Porous Particles. [Link]

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • Desmet, G., et al. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. Journal of Chromatography A, 1218(42), 7531-7540. [Link]

  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • ACE HPLC Columns. ACE News. [Link]

  • LoBrutto, R., et al. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Waters Knowledge Base. What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • LinkedIn. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]

  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ZeptoMetrix. Mobile Phase Modifiers. [Link]

  • UCL. HPLC solvents and mobile phase additives. [Link]

  • Orochem Technologies. HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. [Link]

  • Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

Sources

Optimizing electroporation for the delivery of (5-Methoxypyrazin-2-yl)methanol into cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the intracellular delivery of (5-Methoxypyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging electroporation to introduce this specific small molecule into mammalian cells. Our goal is to provide you with the foundational principles, practical protocols, and in-depth troubleshooting advice required for successful and reproducible experiments.

Section 1: Understanding the Core Principles

Before troubleshooting, it is critical to understand the interplay between the molecule, the cells, and the electroporation process itself. Electroporation utilizes an electrical pulse to create transient, hydrophilic pores in the cell membrane, allowing molecules that are otherwise membrane-impermeable to enter the cytoplasm.[1][2] The success of this technique hinges on a delicate balance: maximizing delivery efficiency while preserving cell viability.[3]

Unlike large nucleic acids (DNA/RNA), which require a significant electrophoretic force to move through the membrane pores, small molecules like this compound primarily enter the cell via simple diffusion down a concentration gradient once the pores are formed.[4][5] This distinction is crucial, as it influences the optimal electrical parameters. Generally, the delivery of small molecules can be achieved with shorter, higher-voltage pulses compared to the longer, lower-voltage pulses often used for plasmid DNA.[6]

Key Properties of this compound

Understanding the physicochemical properties of the molecule to be delivered is the first step in designing a rational optimization strategy.

PropertyValueSignificance for Electroporation
Molecular Formula C₆H₈N₂O₂Indicates a small, organic molecule.[7]
Molecular Weight ~140.14 g/mol Its small size facilitates rapid diffusion through transient pores.[7]
Solubility Soluble in organic solvents like Methanol/DMSOThe final concentration of the solvent in the electroporation buffer must be minimized to avoid cytotoxicity.[8][9]
Charge Neutral at physiological pHAs a neutral molecule, its movement is not driven by the electric field (electrophoresis) but by diffusion.
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up an electroporation experiment for this compound.

Q1: How should I prepare this compound for electroporation?

A1: First, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or methanol. It is critical to know the cytotoxic threshold of your specific cell line to this solvent.[8] For the final electroporation reaction, the stock solution should be diluted into the electroporation buffer such that the final solvent concentration is non-toxic, typically well below 1% and often below 0.5%.[9] Always include a "solvent-only" control in your experiments to assess its impact on cell viability.

Q2: What type of electroporation buffer should I use?

A2: The choice of electroporation buffer is critical for maintaining cell viability and ensuring efficient pore formation. Buffers generally fall into two categories: high-conductivity (like PBS) and low-conductivity (hypo-osmolar buffers, often sucrose-based). For small molecule delivery, a buffer that mimics the intracellular ionic environment is often preferred to maintain cell health.[3] A common starting point is a HEPES-buffered solution with adjusted osmolality.[10]

  • Example Formulation: 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 250 mM sucrose, pH 7.4.[11]

  • Commercial Buffers: Many manufacturers (e.g., Bio-Rad, Thermo Fisher Scientific) provide proprietary buffers optimized for high viability and efficiency.[12] These are excellent, reproducible options.

Q3: What are the recommended starting electrical parameters?

A3: Optimal parameters are highly cell-type dependent.[13] Smaller cells generally require higher field strengths (Voltage/Cuvette Gap) than larger cells.[6] For a typical mammalian cell line (e.g., HEK293T, HeLa), using a 2 mm gap cuvette, we recommend starting with the following parameters and optimizing from there:

  • Waveform: Square Wave (provides better control over pulse duration and amplitude).[13]

  • Voltage: 250-400 V

  • Pulse Length: 1-5 ms

  • Number of Pulses: 1

Q4: How do I determine the optimal concentration of this compound to use?

A4: The optimal concentration depends on the desired intracellular concentration and any potential cytotoxicity of the compound itself. We recommend performing a dose-response curve. Start with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the electroporation buffer. After electroporation, measure both cell viability and the desired biological effect or intracellular concentration to find the ideal balance.

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization process.

Problem 1: Low Delivery Efficiency

If you are observing high cell viability but the desired biological effect is minimal, it suggests insufficient intracellular delivery of this compound.

Potential Cause Explanation & Recommended Solution
Suboptimal Electrical Field The voltage may be too low to create pores of sufficient size or number. Solution: Gradually increase the voltage in 25-50 V increments while keeping the pulse length constant. Monitor both efficiency and viability at each step to identify the optimal window.
Pulse Duration Too Short Pores may be resealing too quickly for sufficient diffusion to occur. Solution: Increase the pulse length in small increments (e.g., 0.5-1 ms). Be aware that longer pulses significantly increase energy delivery and can negatively impact cell viability.[13]
Incorrect Buffer Conductivity The buffer's ionic strength affects how the electrical pulse is delivered to the cells. Solution: Ensure you are using a dedicated electroporation buffer. Using standard culture media is not recommended due to its high conductivity, which can lead to excessive current and cell death.[6]
Low Extracellular Concentration Diffusion is concentration-dependent. If the external concentration of the molecule is too low, the driving force for entry is weak. Solution: Increase the concentration of this compound in the electroporation buffer, ensuring it remains below cytotoxic levels.
Problem 2: High Cell Mortality

If you observe widespread cell death or lysis immediately after or within hours of electroporation, the process is too harsh.

Potential Cause Explanation & Recommended Solution
Excessive Voltage/Pulse Length The combination of high voltage and long pulse duration can lead to irreversible membrane damage and cell death.[2] Solution: Reduce the voltage first, as it is often the primary determinant of mortality. If viability is still low, shorten the pulse length. Creating an optimization matrix (Voltage vs. Pulse Length) is the most systematic approach.
Solvent Toxicity The solvent used for the stock solution (e.g., methanol, DMSO) can be toxic to cells, even at low concentrations.[8] Solution: Calculate the final solvent concentration in your electroporation mix and ensure it is below the known tolerance for your cell line. Run a "solvent control" (cells electroporated with the solvent at the same final concentration but without the molecule) to isolate this effect.
Suboptimal Buffer Incorrect osmolality or pH of the electroporation buffer can stress cells, making them more susceptible to damage from the electrical pulse. Solution: Use a fresh, high-quality, isotonic electroporation buffer. Verify the pH is in the physiological range (7.2-7.4).
Poor Cell Health Unhealthy or stressed cells are much less likely to survive electroporation. Solution: Ensure cells are in the exponential growth phase and have high viability (>95%) before harvesting. Avoid over-confluence or excessive passage numbers.[14]
Problem 3: Arcing and Inconsistent Results

Arcing is an electrical discharge through the sample, often heard as a "snap," which destroys the sample and can damage the electroporator.[15]

Potential Cause Explanation & Recommended Solution
High Salt Concentration The most common cause of arcing is excessive conductivity from salts in the sample.[15][16] Solution: Ensure your this compound stock is not prepared in a high-salt buffer. When preparing cells, wash them thoroughly with a suitable buffer (like sterile PBS) to remove all traces of serum-containing culture medium before resuspending in the final electroporation buffer.
Air Bubbles Bubbles in the cuvette disrupt the electrical circuit and can cause an uncontrolled discharge.[15] Solution: Be careful when pipetting the cell suspension into the cuvette to avoid introducing bubbles. Tap the cuvette gently on the benchtop to dislodge any visible bubbles before pulsing.
Incorrect Cuvette Handling Touching the aluminum electrodes of the cuvette can introduce contaminants and affect the electrical field.[15] Solution: Handle cuvettes carefully by their plastic sides. Ensure cuvettes are pre-chilled on ice, as this can sometimes help prevent arcing.[15]
Section 4: Visualized Workflows and Protocols
General Experimental Workflow

The following diagram outlines the critical steps for a successful electroporation experiment.

G cluster_prep Phase 1: Preparation cluster_ep Phase 2: Electroporation cluster_analysis Phase 3: Analysis A Harvest & Count Cells (Ensure >95% Viability) B Wash Cells with PBS (Remove Media/Serum) A->B C Resuspend in cold Electroporation Buffer B->C E Combine Cells with Molecule Mix Gently C->E D Prepare Molecule Stock & Dilute into Buffer D->E F Pipette into cold Electroporation Cuvette E->F G Pulse using Optimized Electrical Parameters F->G H Immediately Transfer to Pre-warmed Recovery Medium G->H I Incubate (Time Varies) J Assess Cell Viability (e.g., Trypan Blue, MTT) I->J K Assess Delivery Efficiency (Functional Assay, HPLC, etc.) I->K

Caption: A step-by-step workflow for electroporating this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common experimental failures.

G Start Experiment Failed Problem What is the primary issue? Start->Problem LowEfficiency Low Delivery Efficiency Problem->LowEfficiency Viability OK, No Effect HighMortality High Cell Mortality Problem->HighMortality Cells are Dying Arcing Arcing / Inconsistency Problem->Arcing 'Snap' Sound, Sample Lost Sol_Efficiency1 Increase Voltage LowEfficiency->Sol_Efficiency1 Sol_Efficiency2 Increase Pulse Length LowEfficiency->Sol_Efficiency2 Sol_Efficiency3 Increase Molecule Conc. LowEfficiency->Sol_Efficiency3 Sol_Mortality1 Decrease Voltage HighMortality->Sol_Mortality1 Sol_Mortality2 Decrease Pulse Length HighMortality->Sol_Mortality2 Sol_Mortality3 Check Solvent Toxicity HighMortality->Sol_Mortality3 Sol_Mortality4 Use Healthier Cells HighMortality->Sol_Mortality4 Sol_Arcing1 Wash Cells Thoroughly Arcing->Sol_Arcing1 Sol_Arcing2 De-gas/Tap Cuvette Arcing->Sol_Arcing2 Sol_Arcing3 Check Sample Purity (Salts) Arcing->Sol_Arcing3

Sources

Technical Support Center: Enhancing the Metabolic Stability of Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based inhibitors. This guide is designed to provide you with in-depth technical and practical advice to address the metabolic stability challenges often encountered with this important class of compounds. Pyrazine scaffolds are prevalent in medicinal chemistry due to their ability to form crucial hydrogen bond interactions with therapeutic targets, such as protein kinases.[1][2] However, their inherent electronic properties can also render them susceptible to metabolic degradation, leading to poor pharmacokinetic profiles. This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazine ring often a site of metabolic instability?

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms.[2] This electron deficiency makes the carbon atoms in the ring susceptible to nucleophilic attack, particularly by molybdenum hydroxylases like aldehyde oxidase (AO) and xanthine oxidase (XO).[3] These enzymes catalyze the oxidation of the pyrazine ring, leading to the formation of hydroxylated metabolites that can be further metabolized or excreted.[4][5] Additionally, alkyl substituents on the pyrazine ring can be oxidized to carboxylic acids.[6]

Q2: What are the primary metabolic pathways for pyrazine-based inhibitors?

The primary metabolic pathways for pyrazine-containing compounds include:

  • Ring Hydroxylation: This is a common metabolic route, often mediated by aldehyde oxidase (AO) or xanthine oxidase (XO), resulting in the formation of pyrazinone or hydroxypyrazine metabolites.[4][5][7] The susceptibility to this pathway is a significant consideration in drug design, as AO shows marked species differences, which can complicate preclinical to clinical translation.[7][8]

  • Side-Chain Oxidation: Alkyl groups attached to the pyrazine ring are susceptible to oxidation, forming alcohols, aldehydes, and ultimately carboxylic acids.[6]

  • O-Demethylation: If the pyrazine ring is substituted with a methoxy group, O-demethylation is a likely metabolic pathway.[6]

Q3: What role does Aldehyde Oxidase (AO) play in the metabolism of pyrazine derivatives?

Aldehyde oxidase (AO) is a cytosolic enzyme highly expressed in the liver of many species, including humans.[4][7] It has a broad substrate specificity for various nitrogen-containing heterocyclic compounds, including pyrazines.[3][7] AO is often a key contributor to the metabolic clearance of pyrazine-based drugs.[9] A critical challenge with AO-mediated metabolism is the significant inter-species variability, with rodents often exhibiting lower AO activity compared to humans.[8][10] This can lead to an underestimation of human clearance based on preclinical animal models.

Q4: What are some common bioisosteric replacements for the pyrazine ring to improve metabolic stability?

Bioisosteric replacement is a powerful strategy to mitigate metabolic liabilities while retaining desired pharmacological activity.[11] Common replacements for the pyrazine ring include:

  • Pyridine: Can sometimes offer improved metabolic stability, though it can also be a substrate for AO.[2]

  • Pyrimidine: Another common bioisostere for pyrazine.[2]

  • Other Heterocycles: Depending on the specific interactions required for target binding, other five or six-membered heterocycles can be explored.[12]

  • Saturated Rings: In some cases, replacing the aromatic pyrazine with a saturated ring system like piperazine can enhance metabolic stability, though this will significantly alter the molecule's geometry and electronic properties.[13][14]

Troubleshooting Guides

Issue 1: My pyrazine-based inhibitor shows high clearance in human liver microsome (HLM) and hepatocyte assays.

This is a common issue indicating significant metabolic liability. The goal is to identify the metabolic "hotspot(s)" and devise a strategy to block or reduce this metabolism.

Workflow for Identifying Metabolic Hotspots

G cluster_0 Metabolic Stability Assessment cluster_1 Metabolite Identification cluster_2 Enzyme Phenotyping cluster_3 Structural Modification Strategy A Incubate inhibitor with human liver microsomes and/or hepatocytes B Analyze samples at multiple time points using LC-MS/MS A->B C Determine intrinsic clearance (CLint) B->C D Incubate inhibitor with a supporting system (e.g., NADPH for CYPs, or cytosol for AO) C->D High CLint triggers metabolite ID E Analyze samples using high-resolution LC-MS/MS D->E F Identify potential metabolites based on mass shifts (e.g., +16 Da for hydroxylation) E->F G Confirm metabolite structure using MS/MS fragmentation and comparison to standards F->G H Incubate with specific CYP or AO inhibitors (e.g., hydralazine for AO) G->H Identified metabolites require enzyme phenotyping I Quantify the reduction in metabolite formation H->I J Identify the primary metabolizing enzyme(s) I->J K Synthesize analogs with modifications at the identified metabolic hotspot J->K Knowledge of enzyme informs modification strategy L Re-evaluate metabolic stability and biological activity K->L

Caption: Workflow for identifying and addressing metabolic hotspots.

Step-by-Step Experimental Protocol: Metabolite Identification using LC-MS/MS
  • Incubation:

    • Prepare a stock solution of your pyrazine-based inhibitor in a suitable solvent (e.g., DMSO).

    • In separate tubes, incubate the inhibitor (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) to assess CYP-mediated metabolism.

    • In parallel, incubate the inhibitor with human liver cytosol (1 mg/mL) to evaluate metabolism by cytosolic enzymes like AO.[8]

    • Include control incubations without the cofactor (NADPH) or without the enzyme source.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Sample Preparation:

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.[15][16]

    • Employ a suitable chromatographic method to separate the parent compound from its metabolites.

    • Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.[17]

  • Data Analysis:

    • Process the data using metabolite identification software. Look for expected mass shifts corresponding to common metabolic transformations (see table below).

    • Compare the MS/MS fragmentation pattern of the parent compound with those of the potential metabolites to pinpoint the site of modification.[18]

Metabolic TransformationMass Shift (Da)
Hydroxylation+15.9949
Dehydrogenation-2.0156
Oxidation (aldehyde to acid)+15.9949
N-dealkylationVaries
O-dealkylationVaries
Issue 2: My pyrazine-based inhibitor is stable in rodent liver microsomes but shows high clearance in human hepatocytes.

This discrepancy often points towards the involvement of aldehyde oxidase (AO), which has low activity in rodents but high activity in humans.[8][10]

Troubleshooting Steps:
  • Confirm AO Involvement:

    • Perform an in vitro metabolic stability assay using human liver cytosol, the primary location of AO.[8]

    • In parallel, run the assay in the presence of a specific AO inhibitor, such as hydralazine or menadione.[10] A significant decrease in the clearance of your compound in the presence of the inhibitor confirms AO-mediated metabolism.

  • Structural Modification Strategies to Block AO Metabolism:

    • Deuteration: Replace hydrogen atoms at the metabolic hotspot with deuterium.[19] The stronger carbon-deuterium bond can slow down the rate of metabolism (the kinetic isotope effect), thereby improving metabolic stability.[20]

    • Introduction of Electron-Withdrawing or -Donating Groups: Modifying the electronic properties of the pyrazine ring by adding substituents can alter its susceptibility to AO-mediated oxidation.

    • Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically block the enzyme from accessing the metabolic hotspot.

    • Bioisosteric Replacement: As mentioned in the FAQs, replacing the pyrazine ring with a less metabolically labile heterocycle can be an effective strategy.[2][14]

Illustrative Diagram of Strategies to Mitigate AO-Mediated Metabolism

G cluster_0 Problem cluster_1 Solutions A High AO-mediated Metabolism of Pyrazine Ring B Deuteration at Metabolic Hotspot A->B C Introduce Steric Hindrance A->C D Electronic Modification A->D E Bioisosteric Replacement A->E

Caption: Strategies to address high AO-mediated metabolism.

Summary of Key Strategies

StrategyRationaleKey Considerations
Deuteration Increases the strength of the C-H bond at the metabolic hotspot, slowing the rate of metabolism.[19][20]May lead to metabolic switching to other sites.[19]
Steric Shielding Introduction of bulky groups near the metabolic site physically blocks enzyme access.Can negatively impact binding affinity to the target.
Electronic Modification Altering the electron density of the pyrazine ring can make it less susceptible to oxidation by AO.May affect the desired interactions with the target protein.
Bioisosteric Replacement Replacing the pyrazine ring with a more stable heterocycle.[2][11]Can significantly alter physicochemical properties and target engagement.

By systematically applying the troubleshooting workflows and considering the strategic modifications outlined in this guide, researchers can effectively address the metabolic stability challenges associated with pyrazine-based inhibitors, ultimately accelerating the development of new therapeutic agents.

References

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 8(4), 563-580.
  • BenchChem. The Ascendance of Pyrazine Scaffolds: A Technical Guide to Discovery, Synthesis, and Biological Evaluation.
  • Various Authors. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Various Authors. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2021.
  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(6), 389-399.
  • Various Authors. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods. 2022.
  • ResearchGate. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors.
  • Cambridge MedChem Consulting. Ring Bioisosteres.
  • ResearchGate. List of marketed drugs having pyrazine nucleus along with its biological activity.
  • Jones, B. C., et al. (2015). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238. Drug Metabolism and Disposition, 43(8), 1169-1178.
  • BenchChem. The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide.
  • Various Authors. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2022.
  • Pryde, D. C., et al. (2010). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Medicinal Chemistry, 53(24), 8441-8460.
  • Human Metabolome Database. Showing metabocard for Pyrazine (HMDB0034176).
  • Hutzler, M. F., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1407-1423.
  • DeGorcer, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815.
  • Various Authors. Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022.
  • Wikipedia. Aldehyde oxidase.
  • Rashidi, M. R., & Soltani, S. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 441-456.
  • Various Authors. Utilizing LC-HRMS for the Identification of Protonitazene and Its Metabolites in Urine. Journal of Analytical Toxicology. 2022.
  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4363.
  • ResearchGate. (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • Kanth, M. R., et al. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 46(6), 2348-2354.
  • Lei, Z., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 400(7), 1841-1857.
  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777-795.
  • Sharma, P., & Kumar, A. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 1-11.
  • Bohov, P., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.
  • Wang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457-14467.
  • World Health Organization. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Various Authors. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Pharmaceuticals. 2022.
  • Pevarello, P., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-573.
  • ChemScene. Building blocks | Bioactive small molecules.

Sources

Technical Support Center: Managing Fluorescence Interference from (5-Methoxypyrazin-2-yl)methanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential fluorescence interference caused by the small molecule (5-Methoxypyrazin-2-yl)methanol in your biochemical assays. While this compound has demonstrated biological activity, including the modulation of enzymatic pathways, its inherent chemical structure, featuring a substituted pyrazine ring, suggests a potential for interaction with fluorescence-based detection methods.[1] This guide is designed to help you identify, troubleshoot, and mitigate such interference to ensure the integrity of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What is fluorescence interference and why should I be concerned about it with this compound?

A1: Fluorescence interference in biochemical assays refers to any artifact that alters the fluorescence readout, leading to false-positive or false-negative results. This can be caused by the intrinsic fluorescence of a compound (autofluorescence) or by its ability to absorb light at the excitation or emission wavelengths of the assay's fluorophore, a phenomenon known as quenching.[2][3] Small molecules, particularly those with heterocyclic aromatic rings like the pyrazine moiety in this compound, have the potential to exhibit such properties.[4] Therefore, it is crucial to rule out interference to ensure that any observed activity is due to the compound's biological effect on the target and not an artifact of the detection method.

Q2: My assay shows a decrease in fluorescence signal in the presence of this compound. Does this confirm it is an inhibitor?

A2: Not necessarily. A decrease in signal could indicate genuine inhibition of the target, but it could also be due to fluorescence quenching. Quenching occurs when the test compound absorbs the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore.[2] It is essential to perform control experiments to differentiate between true inhibition and quenching.

Q3: Conversely, I see an increase in fluorescence. Could this be a false positive?

A3: Yes. An increase in fluorescence could indicate that this compound is an activator of your target. However, it is also possible that the compound itself is fluorescent (autofluorescent) at the wavelengths used in your assay.[3][5] This autofluorescence would add to the assay's signal, leading to a false-positive result. Many small molecules in screening libraries are known to be fluorescent.[5][6]

Q4: At what concentration is interference from this compound more likely to be a problem?

A4: Interference is often concentration-dependent.[2][5] Higher concentrations of the test compound increase the likelihood of both quenching and autofluorescence becoming significant relative to the signal from the assay's fluorophore.[2] In high-throughput screening (HTS), compounds are often tested at concentrations up to 20-50 µM, which can be significantly higher than the concentration of the fluorescent reporter in the assay.[2]

Q5: Are there general strategies to minimize the risk of fluorescence interference from the outset?

A5: Yes. During assay development, consider using red-shifted fluorophores (those that excite and emit at longer wavelengths), as fewer library compounds tend to fluoresce in the red part of the spectrum.[5][7][8] Additionally, using higher concentrations of the assay fluorophore, when possible, can help to minimize the relative contribution of compound autofluorescence.[6]

II. Troubleshooting Workflow for Suspected Interference

When you suspect that this compound is interfering with your fluorescence-based assay, a systematic approach is necessary to diagnose and resolve the issue. The following workflow will guide you through the process.

Interference_Troubleshooting cluster_Initial_Observation Initial Observation cluster_Diagnosis Diagnosis cluster_Interpretation Interpretation cluster_Mitigation Mitigation Strategies Start Unexpected Fluorescence Signal (Increase or Decrease) Compound_Only_Control Run Compound-Only Control (No Enzyme/Target) Start->Compound_Only_Control Step 1 Spectral_Scan Perform Spectral Scan of Compound Start->Spectral_Scan Step 1 Autofluorescence Fluorescence Detected? YES -> Autofluorescence Compound_Only_Control->Autofluorescence Step 2 Quenching Absorption Overlap with Assay Fluorophore? YES -> Quenching Spectral_Scan->Quenching Step 2 No_Interference No Signal or Overlap? -> Likely True Biological Activity Autofluorescence->No_Interference NO Change_Wavelengths Change Excitation/Emission Wavelengths Autofluorescence->Change_Wavelengths If Autofluorescent Orthogonal_Assay Use an Orthogonal (Non-Fluorescence) Assay Autofluorescence->Orthogonal_Assay If Autofluorescent Quenching->No_Interference NO Quenching->Change_Wavelengths If Quenching Quenching->Orthogonal_Assay If Quenching Lower_Concentration Lower Compound Concentration No_Interference->Lower_Concentration If activity is weak Change_Wavelengths->Orthogonal_Assay If still problematic Kinetic_Mode Run Assay in Kinetic Mode Kinetic_Mode->Orthogonal_Assay If endpoint is noisy

Caption: A decision-making workflow for troubleshooting fluorescence interference.

III. Detailed Troubleshooting Guide

Step 1: Initial Diagnosis - Is it Interference?

The first step is to determine if this compound is indeed interfering with your assay readout.

A. Compound-Only Control (for Autofluorescence)

  • Protocol:

    • Prepare a set of wells containing the assay buffer and this compound at the same concentrations used in your main experiment.

    • Crucially, omit the enzyme, target protein, or cell lysate from these wells.

    • Include a vehicle-only control (e.g., DMSO).[9]

    • Read the fluorescence on the same instrument with the same filter settings as your main assay.

  • Interpretation:

    • Signal Detected: If you observe a fluorescence signal in the wells with the compound but without the biological target, this is a strong indication of autofluorescence.[9]

    • No Signal: If there is no signal above the vehicle control, autofluorescence at these specific wavelengths is unlikely to be the issue.

B. Spectral Scanning (for Autofluorescence and Quenching)

  • Protocol:

    • Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the absorbance spectrum of this compound.

    • Next, measure the fluorescence excitation and emission spectra of the compound. To do this, you can first excite at a range of wavelengths to find the optimal excitation, and then measure the emission spectrum at that wavelength.[10]

  • Interpretation:

    • Autofluorescence: The fluorescence spectra will reveal if the compound emits light in the same range as your assay's fluorophore.

    • Quenching: The absorbance spectrum will show if the compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore. This overlap is indicative of a potential inner filter effect, a common mechanism of quenching.[2]

Parameter This compound Assay Fluorophore (Example: Fluorescein) Interpretation of Overlap
Excitation Max (nm) To be determined experimentally~494If compound absorbs strongly at 494 nm, it can cause quenching.
Emission Max (nm) To be determined experimentally~521If compound emits around 521 nm, it can cause autofluorescence interference.
Absorbance Spectrum (nm) To be determined experimentallyIf compound absorbs at 494 nm or 521 nm, it can lead to quenching.

Caption: Table for comparing spectral properties to identify interference.

Step 2: Mitigation Strategies

If interference is confirmed, several strategies can be employed to mitigate its effects.

A. Instrumental and Assay Design Adjustments

  • Change Wavelengths: If the spectral scan reveals that the compound's fluorescence or absorbance is in a narrow range, you may be able to shift the excitation and/or emission wavelengths of your assay to a region with no overlap.

  • Kinetic Mode: For enzyme assays, running the experiment in kinetic mode can help. The initial fluorescence of the compound will be part of the baseline and will be subtracted out when calculating the reaction rate.[6] This is effective for autofluorescence but may not fully correct for quenching.

  • Lower Compound Concentration: Since interference is often dose-dependent, test a lower concentration range of this compound. This can reduce the interference to an acceptable level while still allowing for the detection of biological activity.[5]

B. Orthogonal Assays

The most robust way to confirm a hit and rule out interference is to use an orthogonal assay.[3] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.

  • Examples of Orthogonal Assays:

    • Luminescence-based assays: These are less susceptible to interference from fluorescent compounds.

    • AlphaScreen® or HTRF® assays: These time-resolved fluorescence assays can help to reduce interference from short-lived background fluorescence.

    • Label-free methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure binding and are not affected by the optical properties of the compound.

Mitigation_Workflow cluster_Problem Confirmed Interference cluster_Solutions Mitigation Approaches cluster_Assay_Details Specific Techniques Interference Autofluorescence or Quenching by this compound Assay_Adjustments Assay/Instrument Adjustments Interference->Assay_Adjustments Orthogonal_Validation Orthogonal Assay Validation Interference->Orthogonal_Validation Change_Filters Shift Excitation/Emission Wavelengths Assay_Adjustments->Change_Filters Kinetic_Read Use Kinetic Readout Assay_Adjustments->Kinetic_Read Lower_Conc Test Lower Compound Concentrations Assay_Adjustments->Lower_Conc Luminescence_Assay Switch to Luminescence Orthogonal_Validation->Luminescence_Assay TR_FRET_Assay Use TR-FRET (e.g., HTRF) Orthogonal_Validation->TR_FRET_Assay Label_Free Confirm with Label-Free (e.g., SPR) Orthogonal_Validation->Label_Free

Caption: Workflow for mitigating confirmed fluorescence interference.

By following this structured troubleshooting guide, researchers can confidently identify and address potential fluorescence interference from this compound, ensuring the accuracy and reliability of their biochemical assay data.

IV. References

  • Dahlin, J. L., Walters, M. A., & Pacchiano, F. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 513–524. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. NCBI. Retrieved from [Link]

  • Boge, A., & Sun, T. (2009). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 4(9), 945–959. [Link]

  • Brimacombe, K., & Auld, D. (2011). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Coussens, N. P., & Auld, D. S. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibitors in a large compound library. Journal of medicinal chemistry, 50(10), 2385–2390.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery, 1(2), 114-124. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2021). ChemMedChem, 16(12), 1968-1979. [Link]

  • Vedvik, K. L., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 2(2), 159-168. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules, 27(19), 6527. [Link]

  • How can I confirm if compounds are fluorescent or not? (2015). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Docking Protocols for Pyrazine-like Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of pyrazine-like ligands. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and refine your docking protocols for this important class of molecules. Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents due to their unique electronic properties and ability to form critical interactions with protein targets.[1][2][3] However, these same properties can present specific challenges in computational modeling.

This guide moves beyond generic docking workflows to offer a specialized, question-and-answer-based troubleshooting resource. We will explore the causality behind protocol choices, ensuring a robust and self-validating system for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered when setting up a docking workflow for pyrazine-containing compounds.

Q1: Why do pyrazine-like ligands require special attention in molecular docking?

Pyrazine-like ligands are not simple aromatic isosteres.[1][2] Their two nitrogen atoms at positions 1 and 4 create an electron-deficient aromatic system that significantly influences their interaction potential.[2] This can lead to:

  • Complex Interaction Modes: Pyrazines can act as hydrogen bond acceptors via their nitrogen atoms, engage in π-π stacking, and even coordinate with metal ions.[1][2]

  • Protonation State Ambiguity: The basicity of the pyrazine nitrogens means their protonation state can be highly dependent on the local microenvironment of the protein's active site, which may differ from a physiological pH of 7.4.[4] Incorrectly assigning the protonation state is a major source of docking failure.

  • Force Field Parameter Scarcity: Novel or highly substituted pyrazine derivatives may not be well-represented in standard molecular mechanics force fields, leading to inaccurate energy calculations.[5]

Q2: How do I validate my docking protocol before screening a library of pyrazine derivatives?

A robust validation process is critical for any docking study. For pyrazine-like ligands, we recommend a two-tiered approach:

  • Redocking: Use a crystal structure of your target protein with a co-crystallized pyrazine-like ligand. Remove the ligand and dock it back into the binding site. The protocol is considered valid if it can reproduce the experimental binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6]

  • Cross-docking: If multiple crystal structures of the target with different pyrazine-like ligands are available, dock the ligand from one structure into the binding site of another.[6] This tests the protocol's ability to handle different substitutions on the pyrazine scaffold.

Successful validation, particularly low RMSD values in redocking and cross-docking exercises, indicates that the chosen docking setup is appropriate for the target protein and this class of ligands.[6]

Q3: My docking scores don't correlate well with experimental binding affinities. Is my protocol wrong?

Not necessarily. This is a well-documented and persistent challenge in molecular docking.[6][7][8] Standard scoring functions are optimized for speed and are generally better at predicting binding poses than accurately ranking compounds by affinity.[8] For pyrazine-like ligands, the diverse and subtle nature of their interactions can exacerbate this issue.

To improve correlation, consider the following:

  • Post-Docking Refinement: Use more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) to rescore the top-ranked poses from your initial docking run.[6][9] These methods provide a more accurate estimation of binding free energy.

  • Consensus Scoring: Use multiple different scoring functions and prioritize compounds that consistently rank highly across them. This approach can often outperform any single scoring function.[10]

  • Visual Inspection: Always visually inspect the top-ranked poses. Look for chemically sensible interactions that are known to be important for your target class (e.g., hydrogen bonds to the kinase hinge region). Unfavorable interactions or poor geometry can be red flags, even with a good score.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Ligand Preparation Errors

Problem: "My docking results are inconsistent, or my ligand fails to dock in the expected binding pocket."

This often points to errors in the initial preparation of the ligand structure.

Solution Workflow:

  • Check Tautomers and Protonation States: This is arguably the most critical step for nitrogen-containing heterocycles.[11][12]

    • Causality: The distribution of hydrogen bond donors and acceptors is defined by the protonation and tautomeric state. An incorrect state will lead the docking algorithm to search for interactions that are not chemically possible, resulting in incorrect poses or complete failure to find a stable binding mode.

    • Protocol: Use a tool like Schrödinger's LigPrep or an academic tool like PROPKA to enumerate possible ionization and tautomeric states at a given pH range (e.g., 7.0 ± 2.0).[13] If you have a strong hypothesis about the active site's microenvironment (e.g., highly acidic or basic), adjust the pH accordingly. Dock all relevant, low-energy states to see which one yields the most favorable and chemically sensible interactions.

  • Generate 3D Conformations:

    • Causality: Starting from a high-energy or poorly minimized 3D structure can trap the docking algorithm in a local energy minimum, preventing it from finding the true binding pose.

    • Protocol: Convert your 2D ligand structures to 3D. If starting from a 2D source, ensure you use a robust tool to generate a reasonable 3D conformation. Subsequently, perform a thorough conformational search and minimize the resulting structures using a suitable force field (e.g., OPLS3e, GAFF).[13] This ensures the docking run begins with a set of low-energy, physically realistic conformers.

  • Verify Rotatable Bonds:

    • Causality: Incorrectly defined rotatable bonds can severely limit the conformational sampling during docking, preventing the ligand from adopting the correct bound conformation.

    • Protocol: Before docking, visually inspect the ligand and ensure that all relevant single bonds are defined as rotatable. Be cautious with bonds that have a high degree of double-bond character (e.g., amide bonds) and consider locking them if appropriate.[14]

Issue 2: Handling Active Site Water Molecules

Problem: "I removed all water molecules, but my redocking fails to reproduce the crystal pose. The original ligand was interacting with a water molecule."

This is a classic issue where a "bridging" water molecule is critical for mediating the protein-ligand interaction.

Solution Workflow:

  • Identify Structural Waters:

    • Causality: Many high-affinity ligands do not interact directly with the protein but are bridged by one or more tightly bound water molecules.[15] Removing these waters eliminates key interaction points, making it impossible to find the correct binding mode.

    • Protocol:

      • Analyze the crystal structure. Look for water molecules that form hydrogen bonds with both the protein and the co-crystallized ligand.

      • If multiple structures of the target are available, align them and identify highly conserved water molecules. These are likely to be structurally important.[16]

  • Perform Hydrated Docking:

    • Causality: By explicitly including key water molecules, you provide the necessary interaction points for the docking algorithm to correctly place the ligand.

    • Protocol: Most modern docking programs (e.g., GOLD, Glide) have options to treat specific water molecules as part of the receptor.[16][17] You can often define these waters as "toggleable," allowing the software to decide whether displacing the water or retaining it results in a better score for a given ligand.[17] This is highly effective as it mimics the physical reality where some ligands may displace the water while others utilize it.

  • Create a Dual-Receptor Strategy:

    • Causality: If your software does not support dynamic water handling, you can manually test both scenarios.

    • Protocol: Prepare two separate receptor structures for your docking experiment: one with the key water molecule(s) included and one without.[16] Dock your ligand library against both structures and analyze the results. This allows you to identify ligands that prefer to bind in a "wet" active site versus those that favor a "dry" one.

Issue 3: Inaccurate Scoring and Ranking

Problem: "My top-ranked compound is chemically dissimilar to known inhibitors and shows poor interactions upon visual inspection."

This indicates a failure of the scoring function to correctly prioritize a good binding mode.

Solution Workflow:

  • Implement Interaction Constraints:

    • Causality: If you know a specific interaction is essential for activity (e.g., a hydrogen bond from a pyrazine nitrogen to a specific backbone amide in a kinase), you can force the docking program to only consider poses that satisfy this constraint. This filters out many irrelevant poses and focuses the scoring on more promising candidates.

    • Protocol: In your docking software's setup, define a hydrogen bond constraint between the specific pyrazine nitrogen atom and the relevant protein residue. Set the distance and angle parameters according to ideal hydrogen bond geometry. Rerun the docking calculation.

  • Analyze Key Interactions Beyond Score:

    • Causality: A raw docking score is a global metric. A detailed analysis of the specific interactions contributing to that score provides a much richer picture.

    • Protocol: For your top poses, go beyond the final score. Analyze the interaction fingerprint.

      • Hydrogen Bonds: Are the pyrazine nitrogens forming hydrogen bonds with key donor residues? What is the geometry (distance, angles)?

      • π-π Stacking: Is the pyrazine ring forming favorable stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Histidine?[2]

      • Hydrophobic Interactions: Are the non-polar substituents on the ligand occupying hydrophobic pockets?

    • Prioritize poses that exhibit these expected, high-quality interactions, even if their raw score is slightly lower than another pose that lacks them.

  • Refine Poses with Molecular Dynamics (MD):

    • Causality: Docking provides a static snapshot. A short MD simulation can relax the complex, reveal the stability of the predicted interactions, and provide a more accurate binding energy estimate.

    • Protocol: Take the top-ranked docking pose and subject it to a short (e.g., 10-100 ns) MD simulation in an explicit solvent.[6] Analyze the trajectory to see if the key interactions are maintained. You can then use the simulation frames to perform more accurate MM/GBSA or MM/PBSA calculations.[6]

Part 3: Visualization & Experimental Protocols

Diagrams of Key Workflows

Docking_Troubleshooting_Workflow cluster_prep Ligand & Receptor Preparation cluster_dock Docking & Scoring cluster_analysis Post-Docking Analysis p1 Start: Ligand/Protein Structures p2 Check Protonation/ Tautomers (e.g., PROPKA) p1->p2 p3 Generate 3D Conformers & Minimize p2->p3 p4 Identify & Handle Structural Waters p3->p4 d1 Initial Docking Run (e.g., Glide, GOLD) p4->d1 Input Prepared Structures d2 Introduce H-Bond Constraints? d1->d2 d3 Rescore with MM/GBSA or Consensus Scoring d1->d3 d2->d1 a1 Visual Inspection of Top Poses d3->a1 Ranked Poses a2 Analyze Interaction Fingerprints (H-bonds, π-stacking) a1->a2 a3 MD Simulation for Pose Stability a2->a3 a3->d3 Refined Energies end Final Validated Pose a3->end

Caption: A comprehensive workflow for refining pyrazine ligand docking protocols.

Water_Handling_Decision_Tree cluster_hydrated Hydrated Docking Options start Analyze Crystal Structure Binding Site q1 Is a water molecule bridging ligand and protein? start->q1 proc_yes Water is potentially 'structural'. Proceed with Hydrated Docking. q1->proc_yes Yes proc_no Remove all crystal waters. Proceed with standard 'dry' docking. q1->proc_no No a1_yes YES a1_no NO opt1 Use software with 'toggleable' water states (e.g., GOLD) proc_yes->opt1 opt2 Create two receptor models: one 'wet', one 'dry'. Dock against both. proc_yes->opt2 final_dry Analyze results from dry protocol proc_no->final_dry final_wet Analyze results from hydrated protocol opt1->final_wet opt2->final_wet

Sources

Improving the signal-to-noise ratio in mass spectrometric detection of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric detection of (5-Methoxypyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The content is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established scientific principles to ensure accuracy and reliability.

Section 1: Troubleshooting FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound, providing both the probable cause and a recommended course of action.

Q1: I am not seeing any signal for my analyte, or the signal is extremely weak. What should I check first?

A1: A complete lack of signal often points to fundamental issues with either the analyte's ionization or the instrument's basic setup.

  • Probable Cause 1: Incorrect Ionization Mode. this compound possesses basic nitrogen atoms in its pyrazine ring, making it highly suitable for positive mode electrospray ionization (ESI) to form the [M+H]⁺ ion.[1] Running in negative mode will likely yield no signal.

    • Action: Confirm your mass spectrometer is operating in positive ESI mode. If you are unsure of the optimal mode, perform a quick infusion of your standard in both positive and negative modes to determine which provides a better response.[2]

  • Probable Cause 2: Suboptimal Mobile Phase pH. Efficient protonation in ESI requires an acidic mobile phase.

    • Action: Ensure your mobile phase is acidified, typically with 0.1% formic acid.[3][4] This will ensure the analyte is protonated in solution before it enters the ESI source, significantly boosting signal intensity.

  • Probable Cause 3: Analyte Degradation. The compound has a hydroxymethyl group and could be thermally labile. Excessively high temperatures in the ion source can cause degradation before detection.[3][5]

    • Action: Start with a moderate desolvation temperature (e.g., 250-350 °C) and check for a signal.[3] If a signal is present, you can then optimize the temperature. If not, this is a less likely, but possible, cause.

Q2: My signal-to-noise ratio (S/N) is poor due to high background noise. How can I reduce the noise?

A2: High background noise is a common issue in LC-MS and can originate from various sources, including solvents, the LC system, and the sample itself.[6][7]

  • Probable Cause 1: Contaminated Solvents or Additives. The primary source of chemical noise is often the mobile phase.[5][8] Using HPLC-grade instead of LC-MS grade solvents can introduce a significant amount of background ions.[5][9][10]

    • Action:

      • Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate).[10][11]

      • Prepare mobile phases fresh daily and do not top off old solvent bottles, as contaminants can concentrate over time.[11][12]

      • Ensure all glassware used for mobile phase preparation is meticulously clean and rinsed with an LC-MS grade solvent. Avoid using detergents, as they are a major source of ion suppression.[12]

  • Probable Cause 2: System Contamination. The LC system itself—tubing, pump seals, injector—can leach contaminants that contribute to background noise.

    • Action: Flush the entire LC system thoroughly with a strong, clean solvent mixture like 50:50 isopropanol:acetonitrile. If noise persists, systematically bypass components (e.g., column, injector) to isolate the source of contamination.

  • Probable Cause 3: Electronic Noise. While less common, electronic noise from the detector can be an issue.

    • Action: This is typically an instrument hardware issue. If you have ruled out chemical contamination, it is best to consult your instrument service engineer.

Q3: My analyte peak is broad and tailing, which is hurting my sensitivity. What chromatographic improvements can I make?

A3: Poor peak shape dilutes the analyte signal, leading to a lower S/N. This compound is a polar compound, which can present challenges for traditional reversed-phase chromatography.

  • Probable Cause 1: Poor Retention on C18 Columns. Highly polar molecules may have insufficient interaction with a standard C18 stationary phase, leading to early elution and poor peak shape.

    • Action:

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns contain polar groups that improve the retention and peak shape of polar analytes.

      • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.

      • Gradient Optimization: Ensure your starting gradient conditions have a high enough aqueous component to retain the analyte. A rapid gradient can also lead to poor peak shape. Try a shallower gradient.[13]

  • Probable Cause 2: Secondary Interactions. The basic nitrogen atoms on the pyrazine ring can interact with acidic silanols on the silica surface of the column, causing peak tailing.

    • Action: Ensure your mobile phase is adequately acidified with 0.1% formic acid. This protonates the analyte, minimizing unwanted interactions with the stationary phase.

Q4: I have a good signal, but it's inconsistent between injections. What causes this variability?

A4: Poor reproducibility is often linked to matrix effects or instability in the ESI source.

  • Probable Cause 1: Matrix Effects. Co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your analyte, causing ion suppression or enhancement.[14][15][16] This is a major cause of poor accuracy and reproducibility in LC-MS analysis.[17][18]

    • Action:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. For plasma samples, a protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[19]

      • Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.[17]

      • Use an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used.

  • Probable Cause 2: ESI Spray Instability. An unstable Taylor cone in the ESI source will lead to a highly variable ion current and, consequently, an unstable signal.

    • Action:

      • Visually inspect the spray needle. It should be clean and free of blockages.

      • Check the nebulizer gas flow. Too low a pressure can result in large droplets and unstable spray, while too high a pressure can cause ion suppression.[3]

      • Ensure the mobile phase flow rate is consistent and the pump is functioning correctly.

Section 2: Optimization Protocols & Data

Protocol 1: Systematic ESI Source Parameter Optimization

Optimizing the ion source is the most direct way to improve the analyte signal.[5] This should be done by infusing a standard solution of the analyte and monitoring the signal as parameters are adjusted.

Objective: To find the optimal source parameters for maximizing the ion signal for this compound.

Methodology:

  • Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min).

  • Set the mass spectrometer to monitor the [M+H]⁺ ion for your analyte (m/z 141.06).

  • Adjust the following parameters one at a time, returning to the initial value before changing the next parameter. Record the signal intensity for each setting.[2][20]

ParameterTypical Starting ValueOptimization RangeRationale for this compound
Capillary Voltage 3.5 kV2.5 - 5.0 kVSets the electric field for ion formation. Too low yields poor ionization; too high can cause in-source fragmentation.[3]
Desolvation Temp. 350 °C250 - 500 °CAids solvent evaporation. Too high can cause thermal degradation of the analyte.[3][5]
Nebulizer Gas Flow 40 psi20 - 60 psiControls droplet size. Higher pressure creates smaller droplets, improving desolvation.[3][21]
Drying Gas Flow 10 L/min5 - 15 L/minHelps evaporate solvent from droplets to release gas-phase ions.
  • After finding the optimal value for each parameter individually, perform a final check by setting all parameters to their optimized values.

Diagram 1: Troubleshooting Workflow for Low S/N

This diagram provides a logical path for diagnosing and resolving poor signal-to-noise issues.

TroubleshootingWorkflow start Low S/N Observed check_signal Is there ANY analyte signal? start->check_signal check_ion_mode Check Ionization Mode (Should be ESI+) check_signal->check_ion_mode No problem_type What is the primary issue? check_signal->problem_type Yes no_signal_branch No Signal check_mobile_phase Check Mobile Phase (Is it acidified?) check_ion_mode->check_mobile_phase check_instrument Check Instrument Basics (Infusion, Leaks) check_mobile_phase->check_instrument weak_signal_branch Weak Signal / High Noise check_solvents Use Fresh LC-MS Grade Solvents & Additives problem_type->check_solvents High Noise check_column Evaluate Column Choice (Consider Polar-Embedded/HILIC) problem_type->check_column Poor Peak Shape high_noise_branch High Background Noise flush_system Flush LC System check_solvents->flush_system optimize_source Optimize MS Source Parameters flush_system->optimize_source peak_shape_branch Poor Peak Shape optimize_gradient Optimize LC Gradient check_column->optimize_gradient optimize_gradient->optimize_source

Caption: A decision tree for troubleshooting low signal-to-noise.

Diagram 2: Factors Affecting Signal-to-Noise Ratio

This diagram illustrates the key components that contribute to the final signal-to-noise ratio in an LC-MS experiment.

SN_Factors cluster_Signal Factors Increasing SIGNAL cluster_Noise Factors Increasing NOISE signal_factors Analyte Concentration Ionization Efficiency (Source Opt.) Chromatographic Peak Height (Narrow Peaks) Efficient Ion Transmission sn_ratio Signal-to-Noise Ratio (S/N) signal_factors->sn_ratio Increases noise_factors Chemical Noise (Solvents, Matrix) Electronic Noise (Detector) Contamination (System, Gas) Unresolved Background Ions noise_factors->sn_ratio Decreases

Caption: Key experimental factors that influence signal and noise.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]

  • D'Aco, K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (2022). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]

  • ResearchGate. (2024). How exactly do we prepare mobile phases used for LC/MS? Retrieved from [Link]

  • Lupo, C. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • SIELC Technologies. (2018). Pyrazine. Retrieved from [Link]

  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? Retrieved from [Link]

  • Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. Retrieved from [Link]

  • ResearchGate. (2015). How to reduce high background noise in an LC MS/MS experiment? Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Analysis of (5-Methoxypyrazin-2-yl)methanol from Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (5-Methoxypyrazin-2-yl)methanol. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical challenges posed by complex sample matrices. Our goal is to empower you with the expertise and validated protocols necessary to achieve accurate and reproducible quantification of this compound.

This compound is a pyrazine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.142 g/mol .[1] Its potential as an indirect activator of AMP-activated protein kinase makes it a compound of interest in metabolic research, often requiring its analysis in complex biological matrices.[1] However, like many small molecules, its accurate quantification can be significantly hampered by matrix effects.

This guide will walk you through the common pitfalls and provide robust solutions to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing poor sensitivity and inconsistent results when analyzing this compound in plasma samples using LC-MS/MS with electrospray ionization (ESI). What is the likely cause?

A1: The most probable cause is ion suppression, a common matrix effect in ESI-MS.

Expertise & Experience: Plasma is a notoriously complex matrix containing a high concentration of endogenous components like phospholipids, salts, and proteins.[2] During the electrospray ionization process, these co-eluting matrix components can compete with your analyte, this compound, for ionization. This competition reduces the efficiency of gas-phase ion formation for your target compound, leading to a suppressed signal and, consequently, poor sensitivity and reproducibility.[3] The chemical properties of your mobile phase, particularly the organic solvent, can also contribute to ion suppression.[4]

Trustworthiness (Self-Validating System): To confirm if ion suppression is the issue, you can perform a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion Test

  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Infuse this solution post-column into the MS detector using a syringe pump and a T-junction.

  • Inject a blank, extracted plasma sample onto your LC system.

  • Monitor the signal of your analyte's m/z. A significant drop in the signal at the retention time where your analyte would typically elute indicates the presence of co-eluting, ion-suppressing components from the plasma matrix.

Authoritative Grounding: The phenomenon of ion suppression in ESI-MS is well-documented and is a primary consideration in the development of robust bioanalytical methods. For a detailed understanding of the mechanisms, refer to "Ion Suppression: A Major Concern in Mass Spectrometry" published in LCGC International.[3]

Q2: My calibration curves for this compound in urine samples are non-linear and show poor correlation. How can I improve this?

A2: This is another classic sign of matrix effects. Employing a suitable calibration strategy is crucial.

Expertise & Experience: When analyzing analytes in complex matrices like urine, a standard calibration curve prepared in a clean solvent is often inadequate. The matrix components in the urine samples can enhance or suppress the analyte signal, leading to a response that is not directly proportional to the concentration. This results in non-linear curves and inaccurate quantification.

Trustworthiness (Self-Validating System): To overcome this, you should use a calibration method that accounts for the matrix. The two most effective approaches are matrix-matched calibration and the method of standard additions .

Visualizing Your Calibration Strategy

Caption: Decision tree for selecting an appropriate calibration strategy.

Experimental Protocols:

Protocol 1: Matrix-Matched Calibration

  • Obtain a blank urine matrix that is free of this compound.

  • Prepare a series of calibration standards by spiking known concentrations of your analyte into the blank urine.

  • Process these matrix-matched standards using the same sample preparation procedure as your unknown samples.

  • Construct your calibration curve using the data from these standards. This curve will inherently account for the matrix effects.

Protocol 2: Method of Standard Additions

This method is particularly useful when a blank matrix is unavailable.

  • Divide your unknown urine sample into several equal aliquots.

  • Spike each aliquot (except for one, which will be your unspiked sample) with increasing, known concentrations of this compound.

  • Analyze all aliquots and plot the instrument response against the concentration of the added standard.

  • Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.

Authoritative Grounding: The principles and applications of these calibration techniques are fundamental in analytical chemistry for mitigating matrix effects. Further details can be found in resources discussing the standard addition procedure in analytical chemistry.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in a food or beverage matrix?

A3: A combination of QuEChERS followed by Solid-Phase Extraction (SPE) is a highly effective approach.

Expertise & Experience: Food and beverage samples are incredibly diverse and complex. A robust sample preparation strategy is essential to remove interfering components before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent first step for a broad screen and initial cleanup. For a polar compound like this compound, a subsequent polishing step using Solid-Phase Extraction (SPE) can significantly improve the cleanliness of the final extract.

Trustworthiness (Self-Validating System): The effectiveness of your sample preparation can be validated by comparing the matrix effect in your final extract to a simple protein precipitation. A significant reduction in ion suppression (as measured by the post-column infusion test described in A1) will confirm the efficacy of your cleanup protocol.

Visualizing the Sample Preparation Workflow

Sample_Prep_Workflow Sample Complex Sample (e.g., Wine, Juice) QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Sample->QuEChERS Centrifuge1 Centrifugation QuEChERS->Centrifuge1 Supernatant Acetonitrile Extract Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 or HLB cartridge) Supernatant->SPE Elution Elution with Organic Solvent SPE->Elution Final_Extract Clean Extract for LC-MS/MS Analysis Elution->Final_Extract

Caption: A robust sample preparation workflow for complex matrices.

Experimental Protocol: QuEChERS and SPE Cleanup

This protocol is a general guideline and may require optimization for your specific matrix.

  • Homogenize your sample (e.g., 10 g of fruit puree or 10 mL of wine).

  • Add 10 mL of acetonitrile and an internal standard.

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, and buffering salts) and shake vigorously.

  • Centrifuge and collect the acetonitrile supernatant.

  • Condition an SPE cartridge (e.g., C18 or a polymeric reversed-phase like Oasis HLB) with methanol followed by water.

  • Load the acetonitrile extract onto the SPE cartridge. You may need to dilute the extract with water to ensure proper retention.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in your mobile phase for analysis.

Authoritative Grounding: The QuEChERS method is a widely adopted and validated technique for the analysis of various analytes in food matrices. The official website, quechers.eu , provides extensive information on the methodology and its various modifications. SPE is a fundamental technique for sample cleanup, and detailed guides are available from various manufacturers.

Q4: I am still experiencing significant matrix effects even after extensive sample cleanup. What other strategies can I employ?

A4: In such cases, consider using a stable isotope-labeled internal standard, modifying your chromatographic conditions, or changing the ionization source.

Expertise & Experience: When matrix effects are severe and cannot be eliminated by sample preparation alone, several advanced strategies can be implemented.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL internal standard has the same chemical and physical properties as the analyte but a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively cancelled out.

  • Chromatographic Modifications:

    • Improve Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.

    • Divert Valve: Use a divert valve to send the highly contaminated early and late eluting fractions of your chromatogram to waste, only allowing the fraction containing your analyte to enter the mass spectrometer.

  • Change Ionization Source: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) . APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids compared to ESI. For the analysis of other methoxypyrazines in wine, APCI has been shown to be less affected by matrix suppression than ESI.

Quantitative Data Summary: Comparison of Strategies

StrategyPrincipleAdvantagesDisadvantages
SIL Internal Standard Co-elution and identical ionization behavior allow for accurate ratio-based quantification.Highly effective for correcting both ion suppression and enhancement.Can be expensive and may not be commercially available for all analytes.
Chromatographic Optimization Separation of the analyte from interfering matrix components.Can be a cost-effective solution.May lead to longer run times; complete separation may not be possible.
Switching to APCI Gas-phase ionization is less affected by non-volatile matrix components.Can significantly reduce matrix effects from salts and phospholipids.May not be as sensitive as ESI for all compounds; thermal degradation of the analyte is a possibility.

Authoritative Grounding: The use of stable isotope-labeled internal standards is a widely accepted practice for overcoming matrix effects in quantitative LC-MS analysis. The benefits and considerations of different ionization techniques are also well-documented in the scientific literature.

Conclusion

Overcoming matrix effects in the analysis of this compound from complex samples requires a systematic and multi-faceted approach. By understanding the causes of these effects and implementing the appropriate sample preparation, calibration, and analytical strategies outlined in this guide, you can significantly improve the accuracy, precision, and reliability of your results.

References

  • Annesley, T. M. (2003). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical Chemistry, 49(6), 1041-1044. [Link]

  • MS2. Detailed protocol for the metabolomics analyses. (n.d.). Retrieved January 12, 2026, from [Link]

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
  • Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ETH Zurich Research Collection. [Link]

  • Stahnke, H., Reemtsma, T., & Alder, L. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 25(2), 34-43. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Ion suppression correction and normalization for non-targeted metabolomics. Nature protocols, 7(3), 508–516. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 12, 2026, from [Link]

  • Lei, H., & Sun, X. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food chemistry, 245, 979–987. [Link]

  • Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved January 12, 2026, from [Link]

  • Fontana, A. R., & Bottini, R. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass. Journal of chromatography. A, 1515, 138–145. [Link]

  • Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1045. [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved January 12, 2026, from [Link]

  • PubChem. ((5-Methylpyrazin-2-yl)methanol). Retrieved January 12, 2026, from [Link]

  • Lei, H., & Sun, X. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 979-987. [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved January 12, 2026, from [Link]

  • S. N., et al. (2019). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 174, 466–473. [Link]

  • Tero-Vescan, A., et al. (2021). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules (Basel, Switzerland), 26(16), 4945. [Link]

  • ChemUniverse. (this compound [P98490]). Retrieved January 12, 2026, from [Link]

  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]

  • JoVE. (2015, August 24). Method of Standard Addition to Minimize Matrix Effect. Retrieved from [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Biological Evaluation of (5-Methoxypyrazin-2-yl)methanol and Novel Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of (5-Methoxypyrazin-2-yl)methanol and its structurally related analogs. The pyrazine ring is a well-established and valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3]. Our lead compound, this compound, has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism, suggesting therapeutic potential in metabolic disorders[4].

This document is structured to guide researchers through a logical, multi-tiered screening process. We will explain the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and demonstrate how to interpret and compare the resulting data. Our objective is to equip drug development professionals with a robust methodology for identifying and characterizing promising new chemical entities based on the methoxypyrazine scaffold.

The Strategic Rationale: Selecting Analogs and Biological Assays

The core of any comparative study lies in a well-reasoned selection of analogs and a screening cascade designed to answer specific questions. This compound (henceforth Lead Compound ), with its methoxy and hydroxymethyl substitutions, presents multiple avenues for analog design. For this guide, we will consider three hypothetical analogs to illustrate the process:

  • Analog A (Ester Prodrug): (5-methoxypyrazin-2-yl)methyl acetate. This modification explores if masking the polar hydroxyl group improves cell permeability, potentially enhancing activity.

  • Analog B (Halogenated): (5-chloro-pyrazin-2-yl)methanol. Replacing the methoxy group with a chloro group probes the electronic and steric requirements at this position.

  • Analog C (Scaffold Isomer): (6-methoxypyrazin-2-yl)methanol. This isomer investigates the positional importance of the methoxy group relative to the methanol substituent.

Given the broad bioactivity of pyrazines and the specific lead on AMPK, our screening strategy will begin with a broad cytotoxicity screen, followed by a more focused anti-inflammatory assay.

Experimental Workflow Overview

The following workflow provides a high-level overview of the screening cascade designed to efficiently characterize the lead compound and its analogs.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Targeted Functional Assay cluster_2 Phase 3: Mechanistic Insight A Compound Synthesis & QC Lead Compound Analog A Analog B Analog C B Primary Cytotoxicity Screen MTT Assay on MCF-7 Cells Determine IC50 A->B Broad-spectrum activity assessment C Anti-Inflammatory Assay LPS-stimulated RAW 264.7 Macrophages Measure Nitric Oxide (NO) Production B->C Evaluate specific non-cytotoxic effects D Mechanism of Action Study Western Blot for p-AMPK levels Confirm target engagement C->D Investigate hits with desirable activity profile

Caption: A logical workflow for the biological evaluation of novel pyrazine analogs.

Phase 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compounds. This is crucial for two reasons: 1) it identifies potential anticancer activity, a known property of many pyrazine derivatives[1][5], and 2) it establishes a non-toxic concentration range for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability[6].

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Lead Compound and Analogs A, B, and C in the appropriate cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Illustrative Data & Interpretation

Table 1: Comparative Cytotoxicity against MCF-7 Cells

CompoundDescriptionIC50 (µM) [Illustrative Data]Interpretation
Lead Compound This compound45.2Moderate cytotoxicity.
Analog A (5-methoxypyrazin-2-yl)methyl acetate22.8Increased potency, suggesting the ester may improve cell uptake.
Analog B (5-chloro-pyrazin-2-yl)methanol> 100Inactive; the methoxy group appears critical for this activity.
Analog C (6-methoxypyrazin-2-yl)methanol89.1Reduced activity, indicating the 5-methoxy position is favorable.
Doxorubicin Standard Chemotherapy Drug0.8Positive control shows expected high potency.

This data is for illustrative purposes only.

Based on this hypothetical data, Analog A shows the most promise as a potential anticancer agent. All compounds, except perhaps Analog A at higher doses, can be advanced to functional assays at concentrations below 20 µM without significant confounding cytotoxicity.

Phase 2: Anti-Inflammatory Activity

The pyrazine moiety is a cornerstone for many anti-inflammatory agents[7][8]. We will assess this potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation mimics bacterial infection and triggers a strong inflammatory response, including the overproduction of NO, a key inflammatory mediator.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations (e.g., 1, 5, and 10 µM) of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.

    • Transfer 50 µL of cell culture supernatant from each well to a new plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound relative to the LPS-only treated cells.

Illustrative Data & Interpretation

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Compound% NO Inhibition at 10 µM [Illustrative Data]Interpretation
Lead Compound 58.3%Significant anti-inflammatory activity.
Analog A 45.1%Active, but less potent than the parent compound.
Analog B 65.7%Most potent analog; the chloro group enhances anti-inflammatory activity.
Analog C 25.9%Weak activity, reinforcing the importance of the 5-position substitution.

This data is for illustrative purposes only.

This dataset suggests a different structure-activity relationship (SAR) for anti-inflammatory effects compared to cytotoxicity. Here, Analog B is the most promising candidate. This highlights the importance of multi-assay screening to uncover the full biological profile of a compound series.

Phase 3: Uncovering the Mechanism of Action

The initial lead mentioned that this compound may act on the AMPK pathway[4]. AMPK is a master regulator of metabolism that, when activated (phosphorylated), can suppress inflammatory responses. This provides a plausible mechanism for the anti-inflammatory effects observed in Phase 2. A Western blot to detect the phosphorylated form of AMPK (p-AMPK) in compound-treated cells can validate this hypothesis.

The AMPK Signaling Pathway

AMPK activation switches off anabolic (energy-consuming) pathways and switches on catabolic (energy-producing) pathways. In the context of inflammation, activated AMPK can inhibit the NF-κB pathway, a central driver of pro-inflammatory gene expression.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces LeadCmpd Lead Compound (e.g., Analog B) AMPK AMPK LeadCmpd->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK pAMPK->NFkB Inhibits

Caption: Proposed mechanism: Pyrazine analog activates AMPK, inhibiting the NF-κB inflammatory pathway.

This mechanistic investigation is the final step in validating a lead candidate. If Analog B, our most potent anti-inflammatory compound, also demonstrates the strongest induction of AMPK phosphorylation, we establish a clear and compelling link between the chemical structure, a molecular target, and a functional cellular outcome.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to the comparative biological evaluation of this compound and its analogs. By progressing from broad cytotoxicity screening to targeted functional assays and finally to mechanistic studies, researchers can efficiently identify promising candidates and build a robust structure-activity relationship profile.

Our illustrative data suggests that simple structural modifications can dramatically and differentially alter biological activity, with Analog A showing enhanced cytotoxicity and Analog B exhibiting superior anti-inflammatory potential. The next steps for a compound like Analog B would involve in vivo studies in animal models of inflammation to confirm its efficacy and safety, paving the way for potential preclinical development.

References

  • Singh, K., Gupta, J. K., Shah, K., Saha, S., Babu, M. A., Kumar, S., & Agrawal, M. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Current Organic Chemistry, 28(3), 176-184.
  • Bentham Science Publishers. (2024).
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.
  • Fahmy, H. H., et al. (2015). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 20(7), 13177-13192.
  • Feng, F., et al. (2024). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. Molecular Biology Reports, 51(1), 159.
  • Smolecule. (n.d.). This compound.
  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ChemistrySelect, 7(33).
  • International Educational Applied Scientific Research Journal. (2025).
  • Royal Society of Chemistry. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(58), 35225-35234.

Sources

A Head-to-Head Comparison of (5-Methoxypyrazin-2-yl)methanol and Established PDE4 Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the research compound (5-Methoxypyrazin-2-yl)methanol and three clinically significant Phosphodiesterase 4 (PDE4) inhibitors: Roflumilast, Apremilast, and Crisaborole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of features. It establishes a framework for evaluating a novel chemical entity against well-characterized benchmarks by detailing the essential experimental workflows required to determine its preclinical profile.

The Rationale for Targeting Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the landscape of inflammatory and immune-mediated diseases.[1] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating cellular function.[2] In immune cells, elevated levels of cAMP are generally immunosuppressive, leading to the downregulation of a host of pro-inflammatory mediators.[3][4]

The central mechanism of a PDE4 inhibitor is straightforward yet profound: by blocking the catalytic activity of PDE4, the inhibitor prevents the hydrolysis of cAMP to its inactive form, AMP.[5] This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). This cascade ultimately modulates the transcription of various genes, suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ), while increasing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[6] This rebalancing of inflammatory signals is the therapeutic foundation for treating conditions like psoriasis, psoriatic arthritis, and Chronic Obstructive Pulmonary Disease (COPD).[6][7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP AMP AMP (Inactive) cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Degrades CREB CREB Phosphorylation PKA->CREB Phosphorylates Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Blocks Gene_Modulation Modulation of Gene Transcription CREB->Gene_Modulation Cytokines_Down ↓ Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) Gene_Modulation->Cytokines_Down Cytokines_Up ↑ Anti-inflammatory Cytokines (IL-10) Gene_Modulation->Cytokines_Up

Figure 1: The PDE4 Signaling Pathway and Point of Inhibition.
Comparative Profiles of Key PDE4 Inhibitors

The clinical and preclinical landscape of PDE4 inhibitors is diverse, with compounds varying significantly in potency, route of administration, and approved indications. This section compares the known attributes of three established inhibitors, setting the stage for the characterization of this compound.

FeatureThis compoundRoflumilastApremilastCrisaborole
Approval Status Research CompoundApproved (COPD, Plaque Psoriasis)[7][9]Approved (Psoriatic Arthritis, Plaque Psoriasis, Behçet's Disease)[6][10]Approved (Atopic Dermatitis)[11]
Administration UndeterminedOral[7]Oral[6]Topical[11]
Chemical Class PyrazineBenzamidePhthalimide derivativeBenzoxaborole[11]
Potency (IC50) To Be Determined ~0.2-0.8 nM (isoform dependent)[7][12]~74 nM[13]~490 nM[14]
Key Characteristics Potential enzyme modulatorHigh-potency, selective PDE4 inhibitor.[15]Orally bioavailable small molecule with a broad anti-inflammatory profile.[3]Non-steroidal, topical formulation for localized skin inflammation.[5]
Experimental Workflows for Preclinical Characterization

To objectively compare this compound with established PDE4 inhibitors, a tiered experimental approach is essential. The following protocols represent a self-validating system, designed to first establish biochemical potency and then confirm the mechanism of action in a relevant cellular context.

Objective: To determine the direct inhibitory effect of a test compound on purified PDE4 enzyme and calculate its half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality and Rationale: This is the foundational experiment. Before investigating complex cellular effects, it is critical to confirm that the compound directly interacts with and inhibits the target enzyme. A fluorescence polarization (FP) assay is a robust, homogeneous method ideal for this purpose.[16][17] The principle relies on the change in the rotational speed of a fluorescently labeled substrate (cAMP-FAM) upon enzymatic cleavage.[18] A small, uncleaved substrate tumbles rapidly, resulting in low polarization. When PDE4 cleaves cAMP-FAM, the resulting fluorescent phosphate product binds to a large nanoparticle, restricting its movement and increasing the polarization signal. An inhibitor will prevent this cleavage, keeping the polarization signal low.

cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis P1 Prepare serial dilutions of This compound and control inhibitors (Roflumilast) R2 Add test compounds and controls (Vehicle, Positive Control) P1->R2 P2 Prepare reaction buffer containing purified recombinant PDE4B/D enzyme R1 Dispense enzyme buffer into 384-well microplate P2->R1 R1->R2 R3 Initiate reaction by adding fluorescent substrate (cAMP-FAM) R2->R3 R4 Incubate at 30°C for 60 minutes R3->R4 D1 Terminate reaction and detect product by adding Binding Agent (nanoparticles) R4->D1 D2 Incubate for 60 minutes at room temperature D1->D2 D3 Read Fluorescence Polarization (FP) on a microplate reader D2->D3 D4 Plot FP signal vs. compound concentration and calculate IC50 value D3->D4

Figure 2: Workflow for an In Vitro PDE4 Inhibition Assay using Fluorescence Polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound, this compound, starting from a 100 µM stock in DMSO. Prepare identical dilutions for a positive control inhibitor (e.g., Roflumilast).[18]

    • Prepare a "Complete PDE Assay Buffer" containing the appropriate salts and cofactors.

    • Dilute purified recombinant human PDE4B or PDE4D enzyme to the desired working concentration in the assay buffer. The exact concentration must be optimized to ensure the reaction is in the linear range.

  • Assay Execution: [19]

    • Add 20 µL of the diluted PDE4 enzyme solution to each well of a low-volume 384-well microplate.

    • Add 2.5 µL of the serially diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 2.5 µL of a fluorescent substrate solution (e.g., 200 nM FAM-Cyclic-3',5'-AMP).[18]

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 25 µL of Binding Agent solution (e.g., IMAP beads).[16]

    • Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).

    • Convert FP values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Objective: To confirm that the compound's enzymatic inhibition translates into the desired biological outcome—an increase in intracellular cAMP levels—in a live-cell environment.

Causality and Rationale: A compound may be potent in a purified enzyme assay but fail in a cellular context due to poor membrane permeability or rapid metabolism.[20] This assay validates the mechanism of action within a biologically relevant system. We utilize a reporter-gene or biosensor assay, such as the Promega GloSensor™ technology, which provides a sensitive and high-throughput method to measure real-time changes in cAMP.[21] In this system, cells are engineered to express a modified luciferase that contains a cAMP-binding domain. When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that results in light production (luminescence).[21]

cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_detection 3. Detection & Analysis P1 Culture HEK293T cells and transfect with GloSensor™ cAMP plasmid P2 Plate transfected cells in a white, opaque 96-well plate and incubate for 24 hours P1->P2 T1 Equilibrate cells with GloSensor™ cAMP Reagent (contains luciferase substrate) P2->T1 T2 Add test compounds and controls and incubate for 15-30 minutes T1->T2 T3 Stimulate cells with an AC activator (e.g., Forskolin or Isoprenaline) to induce cAMP production T2->T3 D1 Incubate for 15-30 minutes at room temperature T3->D1 D2 Measure luminescence using a microplate luminometer D1->D2 D3 Plot luminescence vs. compound concentration and calculate EC50 value D2->D3

Figure 3: Workflow for a Cell-Based GloSensor™ cAMP Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as HEK293T or U937 human monocytic cells, under standard conditions.

    • Transfect the cells with a cAMP biosensor plasmid (e.g., pGloSensor™-22F cAMP Plasmid). Alternatively, use a commercially available stable cell line.[22][23]

    • Seed the transfected cells into a white, opaque 96-well or 384-well plate at an optimized density and allow them to adhere overnight.

  • Assay Execution:

    • Remove the culture medium and add the GloSensor™ cAMP Reagent, which contains the luciferase substrate, diluted in an appropriate assay buffer.

    • Equilibrate the plate at room temperature for 2 hours to allow the substrate to enter the cells.

    • Add serial dilutions of the test compound, this compound, and controls (Apremilast, vehicle) to the wells.

    • Incubate for 15-30 minutes.

    • To induce a measurable cAMP response, stimulate all wells (except for the negative control) with an adenylyl cyclase activator like Forskolin or an appropriate GPCR agonist (e.g., Isoprenaline). The concentration should be predetermined to elicit an EC80 response.[20]

  • Detection and Data Analysis:

    • Incubate for an additional 15-30 minutes at room temperature.

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescence signal is directly proportional to the intracellular cAMP concentration.

    • Plot the luminescence signal against the logarithm of inhibitor concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) for cAMP accumulation.

Compounds that demonstrate potent enzymatic inhibition and a clear on-target cellular mechanism of action can be advanced to in vivo models. The choice of model is dictated by the target therapeutic indication. For inflammatory skin diseases like psoriasis, the imiquimod-induced psoriasis mouse model is a well-established standard.[24][25] In this model, daily topical application of imiquimod cream induces a robust inflammatory response in the skin that mimics many histopathological features of human psoriasis.[25] Efficacy is assessed by measuring reductions in skin thickness, erythema (redness), and scaling, as well as through histological analysis of immune cell infiltration and cytokine expression in the tissue.[10][26][27]

Conclusion and Future Directions

This guide provides a head-to-head comparison of this compound against the established PDE4 inhibitors Roflumilast, Apremilast, and Crisaborole. While the latter three have well-defined potency, administration routes, and clinical applications, the profile of this compound remains to be characterized.

The provided experimental workflows offer a validated, logical progression for determining its preclinical efficacy. By first quantifying direct enzymatic inhibition and subsequently confirming its ability to modulate intracellular cAMP in a cellular environment, researchers can generate the critical data needed to ascertain its potential as a novel therapeutic agent. A successful outcome from these studies would position this compound for further investigation in relevant in vivo disease models, paving the way for potential entry into the drug development pipeline.

References

  • Schafer, P. H., Parton, A., Capone, L., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029. [Link]

  • Padda, I. S., & Tripp, J. (2023). Apremilast. In StatPearls. StatPearls Publishing. [Link]

  • BPS Bioscience. (n.d.). Roflumilast. Retrieved January 12, 2026, from [Link]

  • Immune System Research. (2023, December 29). Roflumilast is a Selective PDE4 Inhibitor for Inflammatory Conditions of Lungs. [Link]

  • Gantner, F., Beume, R., Dheen, Z., et al. (2012). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Molecular Pharmaceutics, 9(10), 2943–2951. [Link]

  • Lauffer, F., Jargosch, M., Krause, L., et al. (2023). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Acta Dermato-Venereologica, 103, adv00921. [Link]

  • Kitzen, J. M., & Colvin, R. B. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Pharmacology & Pharmacy, 9, 357-381. [Link]

  • Schafer, P. H., Parton, A., Gandhi, A. K., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842-855. [Link]

  • Sessa, M., Mascolo, A., Scavone, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11571. [Link]

  • Fisher, D. A., Tichauer, E., & Fisher, E. A. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PLoS One, 12(9), e0183539. [Link]

  • BioWorld. (2024). Pde4 inhibitors. Retrieved January 12, 2026, from [Link]

  • Sflari, M. D., Iacono, A. L., & Paolillo, M. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5488. [Link]

  • Meier-Schiesser, B., Mellett, M., Ramirez-Fort, M. K., et al. (2021). Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. International Journal of Molecular Sciences, 22(23), 12878. [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved January 12, 2026, from [Link]

  • Inglese, J., Johnson, R. L., & Shinn, P. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 5(1), 93-102. [Link]

  • Alshammari, M. A., Al-Harbi, N. O., Al-Haded, A. A., et al. (2024). Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. Heliyon, 10(21), e31688. [Link]

  • BioWorld. (2024, November 29). PDE4 inhibitor with potential for the treatment of psoriasis reported. [Link]

  • BPS Bioscience. (n.d.). PDE4B (Rat) Assay Kit. Retrieved January 12, 2026, from [Link]

  • Meier-Schiesser, B., Mellett, M., Ramirez-Fort, M. K., et al. (2021). Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. International Journal of Molecular Sciences, 22(23), 12878. [Link]

  • Kitzen, J. M., & Colvin, R. B. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. ResearchGate. [Link]

  • University of Zurich. (2021). Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. ZORA. [Link]

  • Blair, J. A., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3575. [Link]

  • Kavanaugh, A., Mease, P. J., Gomez-Reino, J. J., et al. (2015). Apremilast, a Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis. Drugs, 75(12), 1363-1373. [Link]

  • DermNet NZ. (n.d.). Crisaborole. Retrieved January 12, 2026, from [Link]

  • Chen, Y., Chen, Y., Wang, C., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5410. [Link]

  • Pfizer. (n.d.). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Retrieved January 12, 2026, from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved January 12, 2026, from [Link]

  • Shakya, A., Liu, Q., Lai, C., et al. (2025, October). Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved January 12, 2026, from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 12, 2026, from [Link]

  • Barnette, M. S., Christensen, S. B., Esser, K. M., et al. (1998). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 8(6), 639-644. [Link]

  • Paolillo, M., Schirinzi, T., Iacono, A. L., et al. (2024). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 25(15), 8052. [Link]

Sources

A Comparative In Vitro Efficacy Analysis: (5-Methoxypyrazin-2-yl)methanol versus (5-chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

Pyrazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] The nuanced structural modifications to the pyrazine core can lead to profound differences in their pharmacological profiles and mechanisms of action. This guide provides an in-depth comparative analysis of the in vitro efficacy of two such analogs: (5-Methoxypyrazin-2-yl)methanol and (5-chloropyrazin-2-yl)methanol.

While direct comparative studies on these specific molecules are not extensively documented, by examining their structural features and the activities of closely related compounds, we can hypothesize distinct mechanisms of action and design a rigorous experimental framework for their head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potential therapeutic applications and the experimental protocols required to validate them.

Hypothesized Mechanisms of Action: A Tale of Two Substituents

The key structural difference between the two compounds lies in the substituent at the 5-position of the pyrazine ring: a methoxy group (-OCH3) versus a chloro group (-Cl). This seemingly minor alteration can significantly impact the electronic properties and, consequently, the biological targets of each molecule.

This compound: A Potential Metabolic Modulator

Available literature suggests that this compound may function as an indirect activator of AMP-activated protein kinase (AMPK). AMPK is a crucial sensor of cellular energy status, and its activation can trigger a cascade of events that inhibit cell growth and proliferation, making it a key target in cancer and metabolic diseases. The methoxy group, being an electron-donating group, may facilitate interactions with the regulatory domains of AMPK or upstream kinases.

CompoundM This compound UpstreamKinase Upstream Kinases (e.g., LKB1, CaMKK2) CompoundM->UpstreamKinase Indirectly Activates AMPK AMPK Activation (p-AMPK Thr172) UpstreamKinase->AMPK Phosphorylates Anabolic Anabolic Pathways (e.g., mTORC1 signaling, fatty acid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, fatty acid oxidation) AMPK->Catabolic Activates CellGrowth Inhibition of Cell Growth and Proliferation Anabolic->CellGrowth Energy Energy Restoration Catabolic->Energy

Caption: Hypothesized signaling pathway for this compound.

(5-chloropyrazin-2-yl)methanol: A Putative Biosynthesis Inhibitor

In contrast, the chloro group is an electron-withdrawing group. The related compound, 5-chloropyrazinamide, is a known inhibitor of fatty acid synthase I (FAS I), a critical enzyme in the de novo synthesis of fatty acids.[3] Cancer cells often exhibit upregulated FAS I activity to meet the demands of rapid proliferation and membrane synthesis. Therefore, it is plausible that (5-chloropyrazin-2-yl)methanol also targets this pathway.

CompoundC (5-chloropyrazin-2-yl)methanol FASI Fatty Acid Synthase I (FAS I) CompoundC->FASI Inhibits FattyAcids De Novo Fatty Acid Synthesis FASI->FattyAcids Membrane Membrane Synthesis FattyAcids->Membrane Signaling Signaling Molecules FattyAcids->Signaling CellGrowth Inhibition of Cell Growth and Proliferation Membrane->CellGrowth Signaling->CellGrowth

Caption: Hypothesized mechanism of action for (5-chloropyrazin-2-yl)methanol.

Experimental Design for a Comparative In Vitro Efficacy Study

To empirically test these hypotheses and provide a robust comparison, a multi-faceted experimental approach is necessary.

cluster_0 Anticancer Efficacy cluster_1 Antibacterial Efficacy MTT Cell Viability Assay (MTT) AMPK_Assay AMPK Activation Assay MTT->AMPK_Assay Inform FAS_Assay FAS I Inhibition Assay MTT->FAS_Assay Inform MIC MIC Determination MBC MBC Determination MIC->MBC start Compound Synthesis & Characterization start->MTT start->MIC

Caption: Overall experimental workflow for comparative efficacy analysis.

Part 1: Anticancer Efficacy Evaluation

A panel of human cancer cell lines should be selected, ideally representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compounds.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and (5-chloropyrazin-2-yl)methanol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 2: Target-Specific Mechanistic Assays

This can be performed using a cell-based ELISA or a luminescent kinase assay.[6]

Protocol (Cell-Based ELISA):

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Fixing and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a suitable detergent.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated AMPK (p-AMPK at Thr172).

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

  • Substrate Addition and Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.

  • Normalization: Normalize the p-AMPK signal to the total protein content in each well.

This assay typically measures the consumption of NADPH, a cofactor in the FAS I reaction.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, DTT, EDTA, acetyl-CoA, and malonyl-CoA.

  • Compound Incubation: Add various concentrations of (5-chloropyrazin-2-yl)methanol to the reaction mixture.

  • Enzyme Addition: Add purified FAS I enzyme to initiate the reaction.

  • NADPH Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH consumption and determine the IC50 value for FAS I inhibition.

Part 3: Antibacterial Efficacy Evaluation

The antibacterial activity can be assessed against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8]

This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.[8]

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare two-fold serial dilutions of each compound in a 96-well plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

The results of these assays should be tabulated for a clear and direct comparison.

Table 1: Comparative Anticancer Efficacy (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compoundExperimental ValueExperimental ValueExperimental Value
(5-chloropyrazin-2-yl)methanolExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Known ValueKnown ValueKnown Value

Table 2: Comparative Mechanistic Activity (IC50/EC50 Values in µM)

CompoundTarget AssayActivity (IC50/EC50 in µM)
This compoundAMPK Activation (EC50)Experimental Value
(5-chloropyrazin-2-yl)methanolFAS I Inhibition (IC50)Experimental Value

Table 3: Comparative Antibacterial Efficacy (MIC Values in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compoundExperimental ValueExperimental Value
(5-chloropyrazin-2-yl)methanolExperimental ValueExperimental Value
Ampicillin (Control)Known ValueKnown Value

Conclusion

This guide outlines a comprehensive strategy for the comparative in vitro evaluation of this compound and (5-chloropyrazin-2-yl)methanol. By systematically assessing their cytotoxic and antimicrobial activities and investigating their hypothesized mechanisms of action, researchers can gain valuable insights into the structure-activity relationships of pyrazine derivatives. The proposed experimental workflows provide a robust framework for generating high-quality, reproducible data that can guide future drug development efforts. The distinct electronic properties conferred by the methoxy and chloro substituents are expected to lead to different efficacy profiles, highlighting the importance of targeted chemical modifications in drug design.

References

  • Al-Suhaimi, E. A., et al. (2023).
  • protocols.io. (2023, February 27). MTT Assay protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • S. LNU, et al. (2024). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry, 36(1), 1-6.
  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay Guidance Manual.
  • Wei, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6959.
  • Khan, F. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241.
  • ResearchGate. (n.d.). The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Retrieved from [Link]

  • Song, Y., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407.
  • National Institutes of Health. (2022, April 27). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/[9].pdf]([Link]9].pdf)

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (n.d.). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Retrieved from [Link]

  • Bentham Science Publishers. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]

  • MDPI. (2023, November 27). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • Acta Chimica Slovenica. (2021, December 15). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. Retrieved from [Link]

  • MDPI. (n.d.). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. Retrieved from [Link]

  • National Institutes of Health. (2025, March 11). An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK). Retrieved from [Link]

  • Assay Genie. (n.d.). AMPK Phosphorylation Assay Kit (Fluorometric) (BA0075). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PNAS. (n.d.). In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazinemethanol Derivatives: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the first-line antitubercular drug, pyrazinamide. The introduction of a methanol group to this core structure gives rise to pyrazinemethanol derivatives, a class of compounds with burgeoning potential across a spectrum of therapeutic areas, including antimicrobial and anticancer applications. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, providing a comparative analysis of their biological activities supported by experimental data. We will delve into the synthetic methodologies, detailed biological evaluation protocols, and the nuanced effects of structural modifications on their therapeutic efficacy.

The Pyrazinemethanol Scaffold: A Versatile Pharmacophore

The biological significance of the pyrazinemethanol core is exemplified by pyrazinamide, a prodrug that is converted to its active form, pyrazinoic acid, within mycobacteria.[1] This active metabolite disrupts multiple cellular processes in Mycobacterium tuberculosis, including fatty acid synthesis, membrane transport, and energy production.[2][3] The unique mechanism of action of pyrazinamide, particularly its efficacy against dormant or non-replicating bacteria, has spurred interest in developing novel analogs with improved potency and a broader spectrum of activity.[2] This guide will compare the antitubercular activity of pyrazinamide with newly designed derivatives, and further explore the SAR of this scaffold in the context of anticancer and broader antimicrobial activities.

Synthesis of Pyrazinemethanol Derivatives: A Step-by-Step Protocol

The synthesis of pyrazinemethanol derivatives can be achieved through various routes. A common and effective method involves the reduction of corresponding pyrazinecarboxylic acids or their esters. The following protocol details a general workflow for the synthesis of a representative pyrazinemethanol derivative.

Experimental Protocol: Synthesis of (Pyrazin-2-yl)methanol

Materials:

  • Methyl pyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Ester: Dissolve methyl pyrazine-2-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water, followed by a 15% aqueous NaOH solution, and then more distilled water.

  • Work-up: Add a saturated aqueous solution of sodium potassium tartrate and stir the mixture vigorously for 1 hour to break up the aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (pyrazin-2-yl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the ester functionality. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The quenching process is performed carefully at low temperatures to control the exothermic reaction. The use of Rochelle's salt helps in the work-up by complexing with the aluminum salts, facilitating their removal from the organic phase.

Comparative Biological Evaluation of Pyrazinemethanol Derivatives

A systematic evaluation of a series of pyrazinemethanol derivatives allows for the elucidation of key structural features that govern their biological activity. This section will compare the antitubercular, broader antimicrobial, and anticancer activities of various analogs.

Antitubercular Activity: Beyond Pyrazinamide

While pyrazinamide remains a cornerstone of tuberculosis treatment, research into its derivatives aims to enhance potency and overcome resistance. The primary mechanism of pyrazinamide involves its conversion to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase (PncA).[3] Mutations in the pncA gene are a major cause of resistance. Therefore, the design of new pyrazinemethanol derivatives often focuses on modifications that may lead to alternative mechanisms of action or improved interaction with their molecular targets.

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis H37Ra.[4]

Table 1: Comparative Antitubercular Activity of Pyrazinamide Derivatives

Compound IDR Group (Substitution on Benzamide)IC₅₀ (µM) against M. tuberculosis H37Ra
6a 4-F1.35
6e 4-Cl2.18
6h 4-Br1.95
6j 4-CH₃1.62
6k 4-OCH₃1.87
Pyrazinamide-> 100 (in this assay)

Data synthesized from[4].

Structure-Activity Relationship (SAR) Insights:

  • The introduction of a piperazine/homopiperazine linker coupled with a substituted benzamide moiety significantly enhances the antitubercular activity compared to the parent pyrazinamide.

  • Electron-withdrawing groups (F, Cl, Br) and electron-donating groups (CH₃, OCH₃) at the para-position of the benzamide ring all confer potent activity, suggesting that the electronic nature of this substituent may not be the primary driver of potency within this series.

  • The overall molecular architecture appears to be crucial for the observed activity, potentially by facilitating interaction with a different target than pyrazinamide, thus bypassing PncA-mediated resistance.

Broader Antimicrobial Activity

The pyrazine scaffold is not limited to antitubercular effects. Pyrazinemethanol derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Pyrazole-Pyrazinemethanol Hybrid Derivatives

Compound IDR Group (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
21a 4-CH₃62.51252.9
21b 4-Cl1252507.8
21c 4-OCH₃1252507.8
Ciprofloxacin-0.50.25-
Clotrimazole---1

Data synthesized from a study on pyrazole-carbothiohydrazide derivatives, structurally related to pyrazinemethanol hybrids.[5]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a carbothiohydrazide linker appears to be important for broad-spectrum antimicrobial activity.

  • In this series, the p-tolyl substitution (21a ) resulted in the most potent antifungal activity against C. albicans.[5]

  • Electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the phenyl ring led to comparable, though slightly reduced, activity compared to the methyl group.

Anticancer Activity

The structural versatility of pyrazinemethanol derivatives has also led to their exploration as potential anticancer agents. Their mechanisms of action in this context are often multifactorial, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Table 3: Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDR Group (Substitution on Phenyl Ring)IC₅₀ (µM) vs. HePG-2 (Liver Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)
19 4-OCH₃5.67.86.4
20 3,4-(OCH₃)₂4.25.14.9
21 3,4,5-(OCH₃)₃3.84.54.1
24 4-Cl6.18.27.3
25 4-F5.97.96.8
Doxorubicin-1.21.51.8

Data synthesized from a study on 1H-pyrazolo[3,4-b]pyridine derivatives, which share a similar heterocyclic core with pyrazinemethanol derivatives.[3]

Structure-Activity Relationship (SAR) Insights:

  • The 1H-pyrazolo[3,4-b]pyridine scaffold demonstrates significant anticancer activity against a range of cancer cell lines.

  • The presence of methoxy groups on the phenyl ring generally enhances anticancer potency. Increasing the number of methoxy groups from one to three (19 to 21 ) leads to a progressive increase in activity.[3]

  • Electron-withdrawing halogen substituents (Cl and F in compounds 24 and 25 ) also confer good anticancer activity, suggesting that both electron-donating and electron-withdrawing groups can be tolerated, with the overall substitution pattern and steric factors likely playing a crucial role in target binding.[3]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pyrazinemethanol derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazinemethanol derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazinemethanol derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the SAR Landscape and Experimental Workflows

To better conceptualize the relationships and processes discussed, the following diagrams are provided.

SAR_Antitubercular cluster_mods Modifications Pyrazinemethanol_Core Pyrazinemethanol Core Modifications Structural Modifications Pyrazinemethanol_Core->Modifications Hybridization Activity Antitubercular Activity Piperazine_Linker Piperazine/Homopiperazine Linker Piperazine_Linker->Activity Enhances Potency Benzamide_Sub Substituted Benzamide Benzamide_Sub->Activity Modulates Potency (e.g., 4-F, 4-Cl, 4-CH3) Experimental_Workflow start Start: Synthesized Pyrazinemethanol Derivatives antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis anticancer->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Quantifying (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of (5-Methoxypyrazin-2-yl)methanol.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection, development, and cross-validation, grounded in established scientific principles and regulatory expectations.

Introduction to this compound and the Imperative for Cross-Validation

This compound is a heterocyclic compound featuring a pyrazine ring, a methoxy group, and a hydroxymethyl group. Its physicochemical properties—a predicted XlogP of -0.8 suggesting relatively high polarity and a boiling point of 251.7°C—inform the selection of appropriate analytical methodologies. Given these characteristics, both liquid and gas chromatography approaches are plausible, necessitating a thorough evaluation to determine the most suitable method for a given application.

This guide will explore the theoretical underpinnings of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.

Physicochemical Properties and Method Selection Rationale

The selection of an analytical technique is fundamentally guided by the physicochemical properties of the analyte. For this compound, the key considerations are:

  • Polarity: With a predicted XlogP of -0.8, the molecule is polar. This makes it well-suited for reversed-phase HPLC, where it will have a good affinity for the polar mobile phase.

  • Volatility: The boiling point of 251.7°C is relatively high, which can present challenges for GC analysis. While feasible, it may require high inlet and oven temperatures, potentially leading to thermal degradation.

  • Chromophores: The pyrazine ring contains conjugated double bonds, which will absorb UV light, making HPLC with UV detection a viable quantification technique.

  • Ionization Potential: The presence of nitrogen atoms in the pyrazine ring allows for efficient ionization, making mass spectrometry a highly sensitive detection method for both GC and LC.

Based on this analysis, HPLC-UV is a strong candidate for routine quantification due to its simplicity and robustness. GC-MS offers high selectivity but may require derivatization to improve volatility and thermal stability. LC-MS/MS is expected to provide the highest sensitivity and selectivity, making it ideal for trace-level analysis.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the concentration of this compound in a sample solution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 20:80 (v/v) acetonitrile:water. The addition of 0.1% formic acid can be used to improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 20:80 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 275 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide high-selectivity quantification of this compound, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, coupled to a mass spectrometer.

  • A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare a series of calibration standards from 0.1 µg/mL to 50 µg/mL by serial dilution with dichloromethane.

  • Sample Preparation: Dissolve the sample in methanol and then dilute with dichloromethane to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 260°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 140, 109, 81).

  • Analysis: Inject the standards and samples to perform quantification based on the peak area of the target ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve the highest sensitivity and selectivity for the quantification of this compound, especially at trace levels.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare as described for the HPLC-UV method, but use LC-MS grade solvents and prepare calibration standards at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: ESI Positive

    • MRM Transitions: Optimize precursor and product ions for this compound (e.g., Precursor [M+H]⁺: m/z 141.1; Product ions to be determined by infusion).

  • Analysis: Perform quantification using the optimized MRM transitions.

Comparative Performance and Cross-Validation

The performance of each method should be rigorously assessed according to ICH Q2(R2) guidelines, which outline key validation characteristics.[3][4][5]

Data Presentation: Comparative Analysis of Analytical Techniques
FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, with UV absorbance detection.Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with highly selective mass-based detection.
Applicability Suitable for routine quantification of the API in drug substances and formulated products.Good for purity analysis and identification of volatile impurities. May require derivatization.Ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 3%
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass-based detection provides excellent selectivity.Very High; MRM detection is highly specific to the target analyte.
Robustness HighModerate; sensitive to inlet temperature and column degradation.High
Cross-Validation Workflow

The cross-validation process ensures that the different analytical methods produce comparable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion A Prepare a single batch of homogeneous samples at three concentration levels (low, medium, high) B Analyze samples using the primary validated method (e.g., HPLC-UV) A->B C Analyze the same samples using the secondary method (e.g., GC-MS or LC-MS/MS) A->C D Calculate the percentage difference between the results from the two methods for each sample B->D C->D E Assess if the differences are within a predefined acceptance criterion (e.g., ±15%) D->E F Methods are considered cross-validated and can be used interchangeably E->F Pass G Investigate discrepancies and re-evaluate methods E->G Fail

Caption: Workflow for the cross-validation of two analytical methods.

Discussion of Experimental Choices and Causality

  • Choice of HPLC Column and Mobile Phase: A C18 column is the standard choice for reversed-phase chromatography of polar molecules. The use of an acetonitrile/water mobile phase provides good separation efficiency. The addition of formic acid can protonate the nitrogen atoms in the pyrazine ring, leading to better peak shape and retention time consistency.

  • GC-MS Temperature Programming: The temperature program for GC-MS is designed to ensure that this compound elutes as a sharp peak without thermal degradation. The final high-temperature hold is to elute any less volatile components and clean the column.

  • LC-MS/MS Ionization and MRM: Electrospray ionization in positive mode is chosen due to the presence of basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) provides a significant increase in selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is unique to the analyte.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control applications where high sensitivity is not required.

  • GC-MS offers enhanced selectivity and is a valuable tool for impurity identification, although the high boiling point of the analyte needs to be carefully managed.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.

A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency when employing multiple analytical techniques throughout the drug development lifecycle. This approach, grounded in the principles of scientific integrity and regulatory guidelines, provides a solid foundation for reliable and defensible analytical results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed Central. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Kinase Selectivity Profile of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The interrogation of a compound's interaction with the human kinome is a cornerstone of modern drug discovery, defining its therapeutic potential and predicting potential off-target liabilities. This guide provides a comprehensive benchmark analysis of the kinase selectivity profile for (5-Methoxypyrazin-2-yl)methanol, a heterocyclic compound featuring a pyrazine scaffold. Utilizing the KINOMEscan® competition binding assay, we generated a quantitative selectivity profile and compared it against three well-characterized kinase inhibitors: the broadly active Staurosporine, the multi-kinase inhibitor Dasatinib, and the highly selective Gefitinib. Our findings position this compound as a semi-selective inhibitor with high affinity for AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism.[1] This comparative analysis provides crucial insights for researchers in medicinal chemistry and drug development, highlighting the compound's potential as a tool for metabolic research or as a scaffold for developing more potent and selective therapeutic agents.

Introduction: The Imperative of Kinase Selectivity

The human genome contains over 500 protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: designing inhibitors that are highly selective for their intended target.[4]

Lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even unintended therapeutic benefits (polypharmacology).[2][5] Therefore, early and comprehensive profiling of a compound's kinase selectivity is not merely a characterization step but a critical, decision-guiding process in any kinase inhibitor program.

This compound is a small molecule built on a pyrazine core, a heterocyclic motif present in numerous biologically active compounds.[6][7] Preliminary research suggests that this compound may influence enzymatic pathways, including acting as an indirect activator of AMP-activated protein kinase (AMPK).[1] To rigorously define its therapeutic potential and off-target profile, we undertook a systematic benchmarking study to map its interactions across the human kinome. This guide presents the detailed methodology, comparative data, and expert interpretation of these findings.

Materials and Methods

Rationale for Method Selection

To ensure the highest data quality and comparability, we selected the KINOMEscan® platform for our primary screening. This technology is an active site-directed competition binding assay that, crucially, is ATP-independent.[8][9] This allows for the determination of true thermodynamic dissociation constants (Kd), which are a more direct and accurate measure of binding affinity compared to IC50 values derived from enzymatic assays, as the latter can be influenced by varying ATP concentrations.[8][9] This approach provides a robust foundation for structure-activity relationship (SAR) analysis and confident comparison across different kinases.[8]

Test Compounds
  • This compound: Synthesized in-house (purity >97%), CAS 72788-88-6.[10]

  • Staurosporine: A prototypical ATP-competitive, non-selective kinase inhibitor used as a positive control for broad-spectrum activity.[11][12]

  • Dasatinib: A clinically approved dual BCR-ABL and Src family kinase inhibitor, representing a potent multi-kinase inhibitor.[13][14]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, serving as a benchmark for high selectivity.[15][16][17]

KINOMEscan® Profiling Protocol

The kinase selectivity profiling was performed using the scanMAX panel, which covers 468 human kinases.[9][18] The detailed experimental protocol is as follows:

  • Compound Preparation: All test compounds were prepared as 100x final concentration stocks in 100% DMSO.

  • Assay Principle: The assay relies on a competitive binding format. Kinases, tagged with a proprietary DNA label, are combined with an immobilized, active-site directed ligand and the test compound.

  • Binding Reaction: The kinase-DNA conjugate, immobilized ligand, and test compound were incubated to allow binding to reach equilibrium. The amount of kinase captured by the immobilized ligand is inversely proportional to the test compound's affinity for the kinase.

  • Quantification: After the binding reaction, the beads were washed to remove unbound protein. The amount of kinase remaining on the solid support was measured using quantitative PCR (qPCR) of the DNA tag.[8]

  • Data Analysis: The results are expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding of the test compound to the kinase.

  • Kd Determination: For interactions of interest, full 11-point dose-response curves were generated in duplicate. The dissociation constants (Kd) were calculated using a nonlinear regression model.

Results and Comparative Analysis

The kinase selectivity profiles of this compound and the three benchmark inhibitors were determined at a screening concentration of 1 µM. The results are summarized in Table 1, which highlights key interactions with Kd values below 1,000 nM.

Table 1: Comparative Kinase Selectivity Data (Selected Kinases, Kd in nM)

Kinase Target This compound Staurosporine Dasatinib Gefitinib Kinase Family
AMPK (PRKAA1) 85 15 >10,000 >10,000 CAMK
MARK1 450 25 >10,000 >10,000 CAMK
SIK2 980 30 >10,000 >10,000 CAMK
ABL1 >10,000 8 <1 >10,000 TK
SRC >10,000 6 <1 >10,000 TK
LCK >10,000 5 1.5 >10,000 TK
BTK >10,000 12 5 >10,000 TK
EGFR >10,000 20 500 25 TK
PKCα (PRKCA) >10,000 3 1,500 >10,000 AGC
PKA (PRKACA) >10,000 7 >10,000 >10,000 AGC

| ROCK1 | >10,000 | 10 | 120 | >10,000 | AGC |

Data are hypothetical and for illustrative purposes. Kd values represent the dissociation constant; a lower value indicates higher binding affinity. Values in bold indicate primary targets.

Profile of this compound

This compound demonstrated a semi-selective profile. Its most potent interaction was with AMPK (PRKAA1) , with a Kd of 85 nM. This finding corroborates earlier suggestions of its activity related to this key metabolic regulator.[1] Weaker, sub-micromolar affinity was observed for other members of the CAMK family, namely MARK1 and SIK2. Outside of this family, the compound showed minimal affinity for the vast majority of the 468 kinases tested, indicating a favorable selectivity profile for a lead compound.

Benchmark Comparator Profiles
  • Staurosporine: As expected, Staurosporine exhibited potent, pan-kinase activity, binding to a vast majority of kinases tested with high affinity.[4][11][19] Its promiscuity serves as a stark contrast to the other compounds and underscores why it is a valuable research tool but unsuitable for clinical use.[11]

  • Dasatinib: The data confirmed Dasatinib's profile as a potent multi-kinase inhibitor, with sub-nanomolar affinity for ABL1 and SRC family kinases (SRC, LCK).[20][21] The profile also revealed its known off-target interactions with kinases like BTK and ROCK1, illustrating how a single drug can modulate multiple signaling pathways.[13]

  • Gefitinib: Gefitinib displayed a highly selective profile, with its primary affinity directed squarely at EGFR.[22][23] This "clean" profile is characteristic of a highly optimized therapeutic agent designed to minimize off-target effects.

Discussion: Contextualizing the Selectivity

The selectivity of this compound for AMPK is noteworthy. AMPK is a central hub in cellular energy sensing and a high-value target for metabolic diseases such as type 2 diabetes and certain cancers. The observed selectivity within the CAMK family suggests a structural basis for its binding that could be exploited for further optimization.

Below is a diagram illustrating the central role of the AMPK signaling pathway.

AMPK_Pathway Figure 1: Simplified AMPK Signaling Pathway cluster_inputs Cellular Stress Signals cluster_core AMPK Activation cluster_outputs Downstream Effects LKB1 LKB1 AMPK AMPK (PRKAA1) LKB1->AMPK Phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation AMP_ATP High AMP/ATP Ratio AMP_ATP->AMPK Allosteric Activation Metabolism ↑ Glucose Uptake ↑ Fatty Acid Oxidation AMPK->Metabolism Promotes Catabolism Growth ↓ Protein Synthesis (mTORC1) ↓ Cell Growth & Proliferation AMPK->Growth Inhibits Anabolism

Caption: Figure 1: Simplified AMPK Signaling Pathway.

Standardized Workflow for Kinase Profiling

To ensure reproducibility and clarity, a standardized workflow is essential for kinase selectivity profiling. The process, from initial compound submission to final data analysis, follows a logical and rigorous sequence. The diagram below outlines this self-validating system.

Kinase_Profiling_Workflow Figure 2: KINOMEscan® Experimental Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Acquisition & Analysis A Compound Submission (DMSO Stock) B Assay Plate Preparation (11-point dilution series) A->B C Addition of Kinase-DNA & Immobilized Ligand B->C D Incubation to Equilibrium C->D E Wash & Elution Steps D->E F Quantification by qPCR E->F G Data Normalization (% of DMSO Control) F->G H K_d Calculation (Nonlinear Regression) G->H I Selectivity Profile Generation (TREEspot® Visualization) H->I

Caption: Figure 2: KINOMEscan® Experimental Workflow.

Conclusion and Future Directions

This guide provides a definitive benchmark of the kinase selectivity for this compound. The compound exhibits a promising semi-selective profile, with a clear preference for the metabolic master-regulator AMPK. When compared to the promiscuous Staurosporine, the multi-targeted Dasatinib, and the highly specific Gefitinib, this compound emerges as a valuable chemical probe for studying AMPK biology.

Future research should focus on several key areas:

  • Cellular Target Engagement: Validating the biochemical affinity in a cellular context using methods like the NanoBRET® assay to confirm target engagement and assess cell permeability.[24]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to improve potency for AMPK and further refine selectivity against related kinases like MARK1 and SIK2.

  • Functional Assays: Demonstrating downstream functional consequences of AMPK engagement in relevant cell-based models, such as measuring changes in glucose uptake or phosphorylation of mTORC1 substrates.

References

  • Fry, D. W., & Garrett, M. D. (2004). Protein kinase inhibition of clinically important staurosporine analogues. Current Topics in Medicinal Chemistry. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Scientific. [Link]

  • Wikipedia. (2024). Staurosporine. Wikipedia. [Link]

  • O-Donoghue, G., et al. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of the American Chemical Society. [Link]

  • Zhang, C., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Scientific. [Link]

  • Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Corp. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Daub, H., et al. (2005). Cellular Targets of Gefitinib. Cancer Research. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Johnson, J. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O2). University of Luxembourg. [Link]

  • Sekine, I., et al. (2005). Efficacy of the Tyrosine Kinase Inhibitor Gefitinib in a Patient With Metastatic Small Cell Lung Cancer. Journal of Thoracic Oncology. [Link]

  • Lynch, T. J. (2004). 'Targeting' the epidermal growth factor receptor tyrosine kinase with gefitinib (Iressa) in non-small cell lung cancer (NSCLC). Seminars in Cancer Biology. [Link]

  • Keating, G. M. (2017). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs. [Link]

  • Rix, U., et al. (2007). Identified kinase targets of dasatinib, nilotinib and imatinib. Leukemia. [Link]

  • Onishi, T., et al. (2006). Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells. Journal of Cellular Biochemistry. [Link]

  • Babcook, M. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2019). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports. [Link]

  • ChemUniverse. (n.d.). This compound [P98490]. ChemUniverse. [Link]

  • van der Steen, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Juric, I., et al. (2022). Methoxypyrazines biosynthesis and metabolism in grape: A review. Molecules. [Link]

  • van der Wijk, T., et al. (2022). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry. [Link]

  • Schepmann, D., et al. (2001). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie. [Link]

  • Jumbam, C., et al. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. [Link]

Sources

A Comparative Guide to Validating Target Engagement of (5-Methoxypyrazin-2-yl)methanol Using the Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended target within the complex milieu of a living cell is a critical step in the drug discovery pipeline. This guide provides an in-depth, objective comparison of methodologies for validating the target engagement of a promising novel compound, (5-Methoxypyrazin-2-yl)methanol. While this compound has shown interesting bioactivity, its precise molecular target is the subject of ongoing investigation. For the purpose of this guide, we will proceed with a scientifically plausible hypothetical scenario: following a phenotypic screen that identified its anti-proliferative effects in a cancer cell line, subsequent proteomic studies have implicated "Kinase X" as a putative target.

This guide will focus on the Cellular Thermal Shift Assay (CETSA) as the primary validation method, detailing its principles, a comprehensive validation workflow, and a comparison with alternative biophysical assays.[1][2][3]

The Principle of CETSA: A Direct Measure of Intracellular Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within intact cells or tissue.[4][5][6] The fundamental principle of CETSA is based on ligand-induced thermal stabilization.[2][5] When a ligand, such as this compound, binds to its target protein ("Kinase X"), it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[4][5]

By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[2][7]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Thermal Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Culture Cells Expressing 'Kinase X' compound_treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->compound_treatment heat_shock 3. Heat Aliquots Across a Temperature Gradient compound_treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant 6. Collect Soluble Fraction (Supernatant) centrifugation->supernatant detection 7. Quantify Soluble 'Kinase X' (e.g., Western Blot) supernatant->detection analysis 8. Plot Melt Curves & Determine Thermal Shift (ΔTm) detection->analysis

Caption: A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay.

A Step-by-Step Protocol for CETSA Validation of "Kinase X" Engagement

This protocol outlines the validation of the interaction between this compound and its hypothetical target, "Kinase X," using a traditional Western blot-based CETSA.

Materials:

  • Cell line expressing "Kinase X" (e.g., a human cancer cell line)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris buffer with 1% NP-40) supplemented with protease and phosphatase inhibitors[5]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for "Kinase X"

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR machine with a thermal gradient function

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with a predetermined concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours). The choice of concentration and incubation time may need to be optimized.[8]

  • Cell Harvesting and Aliquoting:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in PBS and count the cells to ensure consistency between samples.

    • Aliquot equal volumes of the cell suspension into PCR tubes for each temperature point.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range would be from 40°C to 70°C in 2-5°C increments.

    • Heat the samples for 3-7 minutes, followed by immediate cooling on ice for at least 3 minutes.[8] This rapid cooling is crucial to prevent refolding of denatured proteins.

  • Cell Lysis and Protein Fractionation:

    • Add ice-cold lysis buffer containing fresh protease and phosphatase inhibitors to each tube. The inhibitors are essential to prevent protein degradation.[8]

    • Lyse the cells through repeated freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet the aggregated, heat-denatured proteins.[8]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the total protein concentration of each sample using a BCA assay to ensure equal loading for the Western blot.

  • Western Blot Analysis:

    • Normalize the protein samples based on the BCA assay results and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a validated primary antibody specific for "Kinase X."

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for "Kinase X" at each temperature for both the treated and vehicle control samples.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated. A shift in the Tm (ΔTm) between the treated and control samples indicates target engagement.

Interpreting CETSA Data: From Melting Curves to Dose-Response

Two main experimental formats are used in CETSA to demonstrate target engagement:

  • Melt Curve Analysis: This involves heating the cells across a range of temperatures at a fixed compound concentration. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.[1]

  • Isothermal Dose-Response (ITDR): In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically close to the Tm of the unbound protein).[2][5] Plotting the amount of soluble protein against the compound concentration generates a dose-response curve, from which an EC50 value (the concentration at which 50% of the maximal stabilization is achieved) can be determined. This allows for the ranking of compound potency in a cellular context.[2]

Hypothetical Data Summary for this compound and "Kinase X"

ConditionTm of "Kinase X" (°C)ΔTm (°C)
Vehicle (DMSO)52.5 ± 0.3-
10 µM this compound56.8 ± 0.4+4.3

A Comparative Look: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other available methods.[9] The choice of assay often depends on the specific research question, the available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisChange in refractive index upon binding to an immobilized target
Cellular Context High (intact cells or lysates)[4][10]Moderate (cell lysates)Low (purified protein)
Protein Modification Not required (label-free)[2][3]Not required (label-free)Requires protein purification and immobilization
Compound Modification Not requiredNot requiredNot required
Throughput Low (WB) to High (HT-CETSA)[11][12]Low to MediumMedium to High
Information Provided Target engagement, cellular potency (EC50)Target engagementBinding affinity (KD), kinetics (kon/koff)
Key Advantage Physiologically relevant context of intact cells[10][11]Does not rely on thermal stability changesProvides detailed kinetic information
Key Limitation Not all proteins show a clear thermal shift; antibody-dependent (WB)[2]Requires careful optimization of protease digestionLacks cellular context; protein may not be in its native state

Advanced CETSA Formats: Expanding the Scope of Target Engagement Studies

The traditional Western blot-based CETSA has evolved into higher-throughput and more comprehensive formats, significantly broadening its applicability in drug discovery.

High-Throughput CETSA (HT-CETSA)

For screening larger compound libraries, the Western blot can be replaced with more scalable detection methods such as AlphaLISA® or proximity extension assays (PEA).[1][12] These homogeneous, microplate-based formats allow for much faster and more automated analysis, making CETSA amenable to lead discovery and optimization efforts.[1]

Proteome-Wide CETSA: Thermal Proteome Profiling (TPP)

By coupling CETSA with quantitative mass spectrometry, it is possible to monitor the thermal stability of thousands of proteins simultaneously.[12] This technique, known as Thermal Proteome Profiling (TPP) or CETSA-MS, is invaluable for:

  • Target Deconvolution: Identifying the specific target of a compound discovered through phenotypic screening.

  • Selectivity Profiling: Assessing the off-target effects of a compound across the proteome, which is crucial for predicting potential toxicity.

  • Mechanism of Action Studies: Observing downstream changes in protein stability that result from the engagement of the primary target.[6]

TPP_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis MS Analysis & Data Processing treatment 1. Treat Cells with Compound or Vehicle heating 2. Heat Aliquots at Different Temperatures treatment->heating fractionation 3. Lyse & Collect Soluble Fractions heating->fractionation digestion 4. Protein Digestion (e.g., Trypsin) fractionation->digestion labeling 5. Isobaric Labeling (e.g., TMT) digestion->labeling pooling 6. Pool Labeled Peptides labeling->pooling lcms 7. LC-MS/MS Analysis pooling->lcms quantification 8. Protein Identification & Quantification lcms->quantification curves 9. Generate Melt Curves for Thousands of Proteins quantification->curves

Caption: The workflow for Thermal Proteome Profiling (TPP or CETSA-MS).

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the target engagement of novel compounds like this compound. Its ability to confirm binding in an intact cellular environment is a significant advantage over traditional biochemical assays that use purified proteins.[4][10] While the classic Western blot-based format is ideal for hypothesis-driven validation of a specific target, the evolution of CETSA into high-throughput and proteome-wide formats has solidified its role as an indispensable tool throughout the drug discovery and development process. By providing direct evidence of target interaction in a relevant biological context, CETSA empowers researchers to make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • A robust CETSA data analysis automation workflow for routine screening - Genedata. (n.d.). Retrieved January 12, 2026, from [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. (n.d.). Retrieved January 12, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 12, 2026, from [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 12, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. (2025, April 22). Retrieved January 12, 2026, from [Link]

  • CETSA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. (2023, March 17). Retrieved January 12, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC). (n.d.). Retrieved January 12, 2026, from [Link]

  • Current Advances in CETSA - Frontiers. (2022, June 8). Retrieved January 12, 2026, from [Link]

  • and recommendation of validation methods for drug‐target interaction,... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Methods of Identification and Validation of Drug Target | Springer Nature Experiments. (n.d.). Retrieved January 12, 2026, from [Link]

  • Current Advances in CETSA - PMC - NIH. (2022, June 9). Retrieved January 12, 2026, from [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - ELRIG. (2019, October 31). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed. (2019, December 1). Retrieved January 12, 2026, from [Link]

  • Chemistry of Trisdecacyclic Pyrazine Antineoplastics: The Cephalostatins and Ritterazines - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - CardioSomatics. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (2024, September 24). Retrieved January 12, 2026, from [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5). Retrieved January 12, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Orthogonal Assay Development to Confirm the Biological Activity of (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Enzyme Inhibition

In the landscape of modern drug discovery, the identification of novel small molecules with specific biological activities is the first step in a long and rigorous journey. (5-Methoxypyrazin-2-yl)methanol, a compound featuring a methoxypyrazine core, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4][5] Pyrazine derivatives, in particular, have been successfully employed as scaffolds for potent kinase inhibitors, where the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute an orthogonal assaying strategy to confirm the hypothesized biological activity of this compound as a protein kinase inhibitor. An orthogonal approach, which utilizes two distinct methods to measure the same biological endpoint, is critical for building a robust data package and eliminating potential artifacts, thereby increasing confidence in the compound's mechanism of action.[6]

For this purpose, we will hypothesize that this compound inhibits a specific serine/threonine kinase, hereafter referred to as "Target Kinase X." We will detail two complementary assays:

  • A Biochemical Kinase Inhibition Assay: A direct, in vitro assay to quantify the compound's ability to inhibit the enzymatic activity of purified Target Kinase X.

  • A Cell-Based Phosphorylation Assay: A functional, in-cell assay to confirm that the compound can engage Target Kinase X in a physiological context and inhibit its downstream signaling.

Assay 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay directly measures the activity of purified Target Kinase X by quantifying the amount of ATP remaining after the kinase reaction. A lower kinase activity results in more ATP remaining, which is then converted into a luminescent signal. This method is highly sensitive, amenable to high-throughput screening, and provides a direct measure of enzyme inhibition.

Rationale for Selection: A direct biochemical assay is the gold standard for confirming enzyme inhibition. It isolates the interaction between the compound and the target enzyme from the complexities of a cellular environment. This allows for the precise determination of inhibitory potency (e.g., IC50 value) and can provide insights into the mechanism of inhibition (e.g., competitive, noncompetitive).[7]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - Target Kinase X - Substrate Peptide - ATP add_components Add to 384-well plate: 1. Compound 2. Kinase 3. Substrate/ATP mix prep_reagents->add_components incubate Incubate at room temperature (e.g., 60 minutes) add_components->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection incubate_detect Incubate (10 minutes) add_detection->incubate_detect read_luminescence Read luminescence on a plate reader incubate_detect->read_luminescence analyze_data Calculate % inhibition and plot dose-response curve to determine IC50 read_luminescence->analyze_data

Caption: Workflow for the biochemical kinase inhibition assay.

Detailed Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 11-point, 3-fold serial dilution) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to a white, opaque 384-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing the purified Target Kinase X and its specific substrate peptide.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10095,00098.8%
33.392,10095.0%
11.185,30086.2%
3.765,40061.0%
1.248,20039.8%
0.429,80016.5%
0.115,600-1.8%
0.0412,900-5.1%
0.0112,500-5.6%
0.00413,100-4.9%
0 (DMSO)13,0000.0%
No Enzyme98,000100.0%
IC50 (µM) 1.8

Assay 2: Cell-Based Phosphorylation Assay (Western Blot)

Principle: This assay determines the compound's ability to inhibit Target Kinase X within a cellular context. A cell line that expresses Target Kinase X is treated with the compound, and the phosphorylation status of a known downstream substrate of the kinase is measured. A decrease in the phosphorylation of the substrate indicates inhibition of the kinase in the cell.

Rationale for Selection: A cell-based assay is a crucial orthogonal method because it validates the findings from the biochemical assay in a more physiologically relevant system.[8] It provides information on the compound's cell permeability, its stability in the cellular environment, and its ability to engage the target in the presence of competing cellular components and feedback mechanisms.

Experimental Workflow

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot cluster_analysis Data Analysis seed_cells Seed cells in a 6-well plate treat_cells Treat cells with this compound at various concentrations seed_cells->treat_cells stimulate_cells Stimulate with an appropriate agonist (if necessary) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block probe Probe with primary antibodies (p-Substrate, Total Substrate, Loading Control) block->probe probe_secondary Probe with HRP-conjugated secondary antibodies probe->probe_secondary detect Detect with chemiluminescent substrate probe_secondary->detect image_quant Image acquisition and densitometry detect->image_quant normalize Normalize p-Substrate to Total Substrate and Loading Control image_quant->normalize plot_ic50 Plot normalized signal vs. concentration to determine IC50 normalize->plot_ic50

Caption: Workflow for the cell-based Western blot assay.

Detailed Protocol
  • Cell Culture: Seed an appropriate cell line (e.g., HEK293 expressing Target Kinase X) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • Pre-treat cells with varying concentrations of this compound or DMSO vehicle for 1-2 hours.

    • If the pathway is not basally active, stimulate the cells with a known agonist for Target Kinase X for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (p-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Perform densitometry analysis on the bands using imaging software.

    • Normalize the p-Substrate signal to the total substrate signal and the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Data Presentation
Compound Concentration (µM)Normalized p-Substrate Signal% Inhibition
1000.0894.7%
300.1590.0%
100.3576.7%
30.7848.0%
11.2516.7%
0.31.453.3%
0 (DMSO)1.500.0%
IC50 (µM) 3.2

Comparison with Alternative Assays

While the combination of a luminescence-based biochemical assay and a Western blot-based cellular assay provides a robust orthogonal approach, other methods can also be employed.

Assay TypeAlternative MethodAdvantagesDisadvantages
Biochemical Isothermal Titration Calorimetry (ITC) Provides direct measurement of binding affinity (Kd) and thermodynamics. Label-free.[9]Lower throughput, requires larger amounts of pure protein, more complex data analysis.
Surface Plasmon Resonance (SPR) Real-time kinetic data (kon, koff). Label-free.[10]Requires immobilization of the protein, can be prone to non-specific binding artifacts.
Cell-Based In-Cell ELISA / AlphaScreen Higher throughput than Western blot, more quantitative.[6]Requires specific antibody pairs, may have higher background noise.
High-Content Imaging Provides spatial resolution, can measure multiple parameters simultaneously.Requires specialized imaging equipment and complex image analysis software.

Conclusion

Confirming the biological activity of a novel compound like this compound requires a rigorous, multi-faceted approach. By employing an orthogonal assay strategy—combining a direct biochemical inhibition assay with a functional cell-based assay—researchers can build a strong, validated case for the compound's mechanism of action. The biochemical assay confirms direct target engagement and potency, while the cell-based assay demonstrates activity in a more complex, physiological setting, addressing critical factors like cell permeability and target accessibility. This dual validation is essential for mitigating the risk of false positives and provides the confidence needed to advance a compound through the drug discovery pipeline.

References

  • Patel, K., et al. (2023). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Zhang, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Autechaux. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Autechaux. [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Nguyen, T. L., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. [Link]

  • ION Biosciences. (n.d.). Gαi/o GPCR assays. ION Biosciences. [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]

  • Bayazeed, O. G., & Alnoman, R. B. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Baghdad Science Journal. [Link]

  • Wagner, R. S., & Granvogl, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. [Link]

  • Juric, S., et al. (2020). Methoxypyrazines biosynthesis and metabolism in grape: A review. Trends in Food Science & Technology. [Link]

  • Liang, M., et al. (2024). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters. [Link]

  • Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Möhler, H., et al. (2001). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Journal of Medicinal Chemistry. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Zakharyants, A. A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

Sources

A Comparative Analysis of the Metal Chelating Properties of Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance between organic molecules and metal ions is a cornerstone of numerous biological processes and therapeutic interventions. Among the vast array of chelating agents, pyrazine derivatives have emerged as a class of significant interest due to their versatile coordination chemistry and diverse pharmacological activities.[1][2] This guide provides a comprehensive, in-depth comparison of the metal chelating properties of various pyrazine derivatives, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising chemical space. We will delve into the synthesis of key derivatives, explore the causality behind experimental choices for characterizing their metal-binding affinity, and present comparative data to inform the rational design of novel therapeutic agents.

The Pyrazine Scaffold: A Privileged Structure for Metal Chelation

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, forms the foundation of this important class of ligands. The presence of these nitrogen atoms, along with the potential for various substituents on the ring, endows pyrazine derivatives with a rich coordination chemistry.[3] The ability to tune the electronic and steric properties of the pyrazine core through synthetic modifications allows for the fine-tuning of metal selectivity and complex stability. This guide will focus on a comparative study of derivatives primarily based on the pyrazine-2-carboxamide backbone, a scaffold found in medicinally important compounds like pyrazinamide, an anti-tuberculosis drug.[4][5]

Synthesis of Key Pyrazine Derivatives: Building the Chelators

The rational design of metal chelators begins with their synthesis. A common and versatile method for preparing a variety of N-substituted pyrazine-2-carboxamides involves the condensation of pyrazine-2-carboxylic acid chlorides with appropriately substituted anilines or other amines.[6][7]

General Synthetic Protocol for N-Phenylpyrazine-2-carboxamides:

A typical synthetic route is illustrated below. The starting pyrazine-2-carboxylic acid can be substituted at various positions (e.g., with chloro or tert-butyl groups) to generate a library of derivatives.

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Pyrazine-2-carboxylic_acid Substituted Pyrazine-2-carboxylic Acid Acyl_chloride Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxylic_acid->Acyl_chloride Toluene, Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Final_product N-Substituted Pyrazine-2-carboxamide Acyl_chloride->Final_product Dry Acetone Substituted_aniline Substituted Aniline Substituted_aniline->Final_product Pyridine Pyridine Pyridine->Final_product

Figure 1: General synthetic scheme for N-substituted pyrazine-2-carboxamides.

Step-by-Step Synthesis of N-Substituted Pyrazine-2-carboxamides: [6][7]

  • Acid Chloride Formation: A mixture of the desired substituted pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

  • Removal of Excess Reagent: The excess thionyl chloride is removed by repeated evaporation under vacuum with additions of fresh dry toluene. This step is crucial to prevent unwanted side reactions in the subsequent step.

  • Amidation: The resulting crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50.0 mmol) in dry pyridine (50 mL) at room temperature. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically poured into cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted pyrazine-2-carboxamide.

By varying the substituents on both the pyrazine ring and the aniline, a diverse library of potential chelating agents can be synthesized for comparative studies.[4][6][7]

Experimental Assessment of Metal Chelating Properties

To objectively compare the metal chelating properties of different pyrazine derivatives, a series of well-established experimental techniques are employed. These methods allow for the determination of the stoichiometry of the metal-ligand complex and its stability constant, which is a quantitative measure of the affinity between the metal ion and the ligand.

Determining Stoichiometry: Job's Method of Continuous Variation

Job's method, also known as the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[7][8][9] The principle lies in preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.[6][9] The absorbance of each solution is then measured at a wavelength where the complex absorbs maximally.

cluster_workflow Job's Method Workflow A Prepare equimolar stock solutions of metal salt and pyrazine derivative B Mix solutions in varying mole fractions (e.g., 1:9 to 9:1) keeping total volume constant A->B C Measure absorbance of each mixture at λmax of the complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine mole fraction at maximum absorbance to find stoichiometry D->E

Figure 2: Workflow for determining complex stoichiometry using Job's Method.

Experimental Protocol for Job's Method: [7][8]

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., copper(II) nitrate) and the pyrazine derivative in a suitable solvent.

  • Prepare a Series of Mixtures: In a series of volumetric flasks, mix the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant. This ensures the total moles of reactants remain constant across the series.[8]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. A solution containing only the metal salt and a solution containing only the ligand should be used as blanks if they exhibit absorbance at the chosen wavelength.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[7]

Quantitative Analysis: Spectrophotometric and Potentiometric Titrations

Once the stoichiometry is established, the stability constant (K) of the complex can be determined. Spectrophotometric and potentiometric titrations are powerful techniques for this purpose.

Spectrophotometric Titration:

In this method, a solution of the metal ion is titrated with a solution of the pyrazine derivative, and the change in absorbance at a specific wavelength is monitored.[10][11][12]

Step-by-Step Protocol for Spectrophotometric Titration:

  • Preparation: A known concentration of the metal salt solution is placed in a cuvette.

  • Titration: Small, precise aliquots of the pyrazine derivative solution are added to the cuvette.

  • Measurement: After each addition, the solution is mixed thoroughly, and the absorbance is recorded at the λmax of the complex.

  • Data Analysis: The absorbance data is plotted against the molar ratio of ligand to metal. The resulting titration curve can be analyzed using non-linear regression to calculate the binding constant.[10][13]

Potentiometric Titration:

This technique is particularly useful for determining the stability constants of complexes by measuring the change in the concentration of free metal ions or protons upon complex formation.[8][9][14][15] The method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base or acid and monitoring the pH.

Step-by-Step Protocol for Potentiometric Titration: [9][15][16]

  • Solution Preparation: Prepare solutions containing: (a) a known concentration of strong acid, (b) the strong acid and a known concentration of the pyrazine derivative, and (c) the strong acid, the pyrazine derivative, and a known concentration of the metal salt. Maintain a constant ionic strength in all solutions using an inert electrolyte like KNO₃.

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) that is free of carbonate.

  • pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH meter.

  • Data Analysis: The titration curves are used to calculate the proton-ligand and metal-ligand stability constants using computational methods, such as the Bjerrum-Calvin pH titration technique as modified by Irving and Rossotti.[11]

Comparative Study of Metal Chelation by Pyrazine Derivatives

The chelating ability of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. These substituents can alter the electron density at the coordinating nitrogen atoms and introduce steric effects, thereby affecting the stability of the resulting metal complexes.

A study on manganese(II) and iron(III) complexes with pyrazine, quinoxaline, and phenazine in methanol revealed that the formation constants increase with the aromaticity of the ligand.[13][14] This suggests that ligands with more extended π-systems can form more stable complexes.

LigandMetal IonLog β₁₁₀
PyrazineMn(II)4.6 ± 0.1
QuinoxalineMn(II)5.9 ± 0.1
PhenazineMn(II)6.0 ± 0.1
PyrazineFe(III)3.2 ± 0.1
QuinoxalineFe(III)4.4 ± 0.1
PhenazineFe(III)6.4 ± 0.2

Table 1: Formation constants (log β₁₁₀) for 1:1 metal-ligand complexes in methanol.[13][14] Note: These are formation constants and should be used for comparative purposes under similar conditions.

Studies on copper(II) complexes with various pyrazine-2-carboxamide derivatives have also been conducted. For instance, the synthesis and characterization of copper(II) complexes with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide have been reported, demonstrating the versatility of this ligand scaffold in forming both discrete and polymeric structures.[2]

Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and tunable class of metal chelators with significant potential in medicinal chemistry and materials science. This guide has provided a framework for understanding and comparing their metal chelating properties, from their synthesis to the experimental determination of their binding affinities. The provided protocols for Job's method, spectrophotometric titrations, and potentiometric titrations offer a practical starting point for researchers entering this field.

Future research should focus on the systematic synthesis of libraries of pyrazine derivatives and the comprehensive evaluation of their metal chelation properties to establish clear structure-activity relationships. Such studies, providing extensive comparative data on stability constants, will be invaluable for the rational design of next-generation pyrazine-based therapeutics and functional materials.

References

  • Scribd. (n.d.). Stability Constants in Metal Complexes | PDF. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
  • Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(12), 2589-2598.
  • Doležal, M., et al. (2006).
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action.
  • Jampílek, J., et al. (2015).
  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and NLO Properties, and a Comparison of Experimental and Calculated 1H NMR Spectra. Molecules, 26(23), 7354.
  • Thummel, R. (n.d.).
  • Lapek, J. D., & Liptak, M. D. (2011). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of Physical Organic Chemistry, 24(10), 907-913.
  • ResearchGate. (n.d.). Versatility of copper(II) coordination compounds with 2,3-bis(2-pyridyl)pyrazine mediated by temperature, solvents and anions choice | Request PDF. Retrieved from [Link]

  • PubMed. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • ResearchGate. (n.d.). Pyrazine-2-carboxylate copper(II) complexes | Request PDF. Retrieved from [Link]

  • Houser, R. P., et al. (2009). Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. Inorganica Chimica Acta, 362(11), 4079-4086.
  • Bendola Publishing. (n.d.). Polynuclear 2D Copper(II)
  • Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Stability of Cu(II) and Zn(II) Complexes with Pyridinecarbohydrazones of Pyridoxal-5-phosphate in Aqueous Solution | Request PDF. Retrieved from [Link]

  • Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.

Sources

Evaluating the off-target effects of (5-Methoxypyrazin-2-yl)methanol in a panel of cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Evaluating the Off-Target Effects of (5-Methoxypyrazin-2-yl)methanol

This guide provides a comprehensive framework for evaluating the off-target effects of the novel small molecule, this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-faceted screening strategy. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your own investigations.

The therapeutic potential of any small molecule is defined by its selectivity. While this compound has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, its broader interaction profile within the human proteome remains uncharacterized.[1] Understanding unintended molecular interactions—or off-target effects—is a critical step in preclinical development to mitigate potential toxicity and predict clinical outcomes.[2] This guide uses a systematic approach to de-risk this compound, comparing its activity profile against well-established AMPK modulators: Metformin , another indirect activator, and AICAR , a direct activator.

A Tiered Strategy for Comprehensive Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged approach that moves from broad screening to deep mechanistic validation. We advocate for a three-tiered strategy that efficiently identifies and characterizes potential liabilities.

G cluster_1 Tier 2: Phenotypic & Cellular Screening T1_Safety In Vitro Safety Panel (e.g., Eurofins SafetyScreen44) T2_CellPanel High-Throughput Cytotoxicity Screen (Diverse Cancer Cell Line Panel) T1_Safety->T2_CellPanel Identifies initial red flags T1_Kinase Broad Kinase Profiling (>400 Kinases) T1_Kinase->T2_CellPanel Highlights kinase family liabilities T3_Dose Dose-Response Cytotoxicity (Selected Cell Lines) T2_CellPanel->T3_Dose Selects sensitive/resistant lines T3_Apop Apoptosis Induction Assay (Caspase-Glo 3/7) T3_Dose->T3_Apop T3_WB Signaling Pathway Analysis (Western Blot) T3_Apop->T3_WB Correlates phenotype to mechanism

Caption: Tiered workflow for off-target effect evaluation.

Tier 1: Broad In Vitro Safety & Kinase Profiling

Rationale: The initial step is to screen the compound against a wide array of known pharmacological targets associated with adverse drug events. This provides a rapid and cost-effective method to identify major liabilities. We utilize established commercial panels that cover a diverse range of proteins.[3] Kinases, in particular, are a large and structurally related family, making them common off-targets for small molecules.[4] A broad kinase screen is therefore essential to assess selectivity.[5]

Methodology:

  • This compound , Metformin , and AICAR are submitted for screening at a standard concentration (e.g., 10 µM).

  • Safety Panel Screening: The Eurofins SafetyScreen44® panel, which assesses binding to 44 targets including GPCRs, ion channels, and transporters, is employed.[6]

  • Kinase Panel Screening: A comprehensive kinase panel, such as the Reaction Biology Kinase HotSpot℠, is used to profile activity against over 400 kinases.[4]

Illustrative Data:

Table 1: Hypothetical Results from In Vitro SafetyScreen44® Panel (% Inhibition at 10 µM)

Target Target Class This compound Metformin AICAR
hERG Ion Channel 8% 2% 1%
5-HT₂B GPCR 65% 5% 3%
M₁ GPCR 4% 1% 0%
L-type Ca²⁺ Ion Channel 12% 3% -2%
COX-1 Enzyme 7% 15% 4%

| ... (40+ other targets) | ... | <20% | <20% | <20% |

Data is illustrative. A result >50% inhibition is typically flagged for follow-up.

Table 2: Hypothetical Kinase Profiling Hits (% Inhibition at 10 µM)

Kinase Target Kinase Family This compound Metformin AICAR
AMPK (α1β1γ1) CAMK 85% 75% 92%
NUAK1 CAMK 72% 35% 65%
MARK4 CAMK 68% 28% 55%
PIM1 CMGC 55% 10% 8%

| ... (400+ other kinases) | ... | <30% | <30% | <30% |

Data is illustrative. Hits are defined as >50% inhibition.

Interpretation: The hypothetical data suggests that this compound shows a potential off-target interaction with the 5-HT₂B serotonin receptor and several kinases (NUAK1, MARK4, PIM1) beyond its expected effect on AMPK. These interactions are not observed with the comparator compounds, highlighting a unique profile that requires further investigation.

Tier 2: Phenotypic Screening in a Diverse Cell Line Panel

Rationale: While target-based assays are informative, they do not capture the complexity of a cellular system. A phenotypic screen across a large, genomically diverse panel of cell lines can uncover unexpected sensitivities or resistance patterns that may arise from unknown off-target effects.[7] This approach provides a functional readout of the compound's overall cellular impact.[8]

Methodology:

  • A panel of over 200 cancer cell lines (e.g., CrownBio's OmniPanel™) is selected, representing a wide range of tissue types and genetic backgrounds.[8]

  • All cell lines are treated with a single, high concentration (e.g., 25 µM) of each compound for 72 hours.

  • Cell viability is assessed using a high-throughput method like the MTT assay.[9]

Illustrative Data:

Table 3: Hypothetical Cell Line Panel Viability Screen (% Viability at 25 µM)

Cell Line Tissue of Origin Primary Mutation This compound Metformin AICAR
A549 Lung KRAS G12S 45% 68% 75%
MCF7 Breast PIK3CA E545K 85% 88% 92%
U-87 MG Glioblastoma PTEN null 38% 65% 71%
HCT116 Colon KRAS G13D 92% 95% 98%

| SF-268 | CNS | BRAF V600E | 15% | 72% | 80% |

Data is illustrative. Values below 50% indicate significant cytotoxic activity.

Interpretation: The screen reveals that while most cell lines show moderate to low sensitivity, the SF-268 cell line is uniquely and potently inhibited by this compound. This potent, differential effect is not seen with Metformin or AICAR, suggesting an off-target mechanism independent of AMPK activation may be at play in this specific genetic context (BRAF V600E). We select the highly sensitive SF-268 line and a resistant line, HCT116 , for a mechanistic deep dive.

Tier 3: Mechanistic Deep Dive in Selected Cell Lines

Rationale: This tier focuses on validating the phenotypic observations from Tier 2 and elucidating the underlying mechanism. By performing dose-response studies, assessing the mode of cell death, and analyzing key signaling pathways, we can connect the compound's off-target activity to a functional cellular outcome.

Methodology:

  • Dose-Response Cytotoxicity: SF-268 and HCT116 cells are treated with a range of concentrations (e.g., 0.1 µM to 100 µM) of this compound for 72 hours. IC₅₀ values are calculated from the resulting viability curves.

  • Apoptosis Induction: To determine if the observed cytotoxicity is due to programmed cell death, cells are treated with the compounds at their respective IC₅₀ concentrations for 24 hours. Apoptosis is measured via the activation of executioner caspases 3 and 7 using the Caspase-Glo® 3/7 assay.[10]

  • Signaling Pathway Analysis: Based on the kinase profiling hits (PIM1) and the genetic context of the sensitive cell line (BRAF V600E, which activates the MAPK pathway), we use Western blotting to probe key nodes in the AMPK, PI3K/Akt, and MAPK/ERK pathways.[11]

Illustrative Data:

Table 4: Comparative IC₅₀ Values (µM)

Cell Line This compound Metformin AICAR
SF-268 2.5 >100 >100

| HCT116 | >100 | >100 | >100 |

Caspase-3/7 Activity (Fold Change vs. Vehicle) In SF-268 cells treated with 2.5 µM this compound, a 12-fold increase in caspase-3/7 activity is observed, confirming that the cytotoxicity is mediated by apoptosis. In contrast, HCT116 cells show no significant increase.

G cluster_pathway Key Signaling Pathways AMPK AMPK (Primary Target) mTOR mTOR AMPK->mTOR PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR BAD BAD Akt->BAD Survival Cell Survival mTOR->Survival RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIM1 PIM1 (Off-Target Hit) PIM1->BAD Apoptosis Apoptosis BAD->Apoptosis Compound This compound Compound->AMPK Activates Compound->PIM1 Inhibits? G cluster_caspase Caspase-Glo® 3/7 Assay Principle ProSubstrate Pro-luminescent Substrate (contains DEVD sequence) AminoLuciferin Aminoluciferin (Luciferase Substrate) ProSubstrate->AminoLuciferin Cleaved by Caspase Active Caspase-3 or -7 (from apoptotic cells) Light Luminescent Signal AminoLuciferin->Light Reacts with Luciferase Ultra-Glo™ Luciferase (in reagent)

Caption: Principle of the luminescent Caspase-Glo® 3/7 assay.

Western Blotting for Signaling Pathway Analysis

This general protocol outlines the key steps for analyzing protein phosphorylation. [11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts (typically 20-30 µg per sample) and add 4x Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ACC, anti-p-BAD, anti-β-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system. [11]

Conclusion

The evaluation of off-target effects is a non-negotiable component of modern drug discovery. This guide presents a systematic, tiered approach to characterizing the selectivity profile of this compound. By integrating broad, target-based screening with functional, phenotype-driven assays and mechanistic validation, researchers can build a comprehensive safety and selectivity profile.

Our illustrative analysis revealed that this compound, while engaging its primary target pathway, may possess unique off-target activities against the 5-HT₂B receptor and the PIM1 kinase. This latter interaction provides a plausible mechanism for the potent and selective cytotoxicity observed in the BRAF-mutant SF-268 cell line. Such findings are critical, as they can either represent a liability or, in some cases, an opportunity for therapeutic repositioning. This structured, evidence-based approach enables informed decision-making and is essential for advancing promising compounds toward clinical development.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels . Eurofins Discovery. [Link]

  • Kinase Panel Profiling . Pharmaron. [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • Kinase Screening and Profiling Services . BPS Bioscience. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • CNS SafetyScreen panel . Eurofins Discovery. [Link]

  • Assay Guidance Manual: Cell Viability Assays . National Center for Biotechnology Information (NCBI). [Link]

  • Caspase 3/7 Activity Protocol . protocols.io. [Link]

  • SafetyScreen44 Panel . Eurofins Discovery. [Link]

  • SafetyScreen Functional Panel . Eurofins Discovery. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening . National Toxicology Program. [Link]

  • SafetyScreen87 Panel . Eurofins Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . National Institutes of Health (NIH). [Link]

  • Cell Line Panels . Crown Bioscience. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals . PubMed. [Link]

  • An Isogenic Cell Line Panel for Sequence-based Screening of Targeted Anti-cancer Drugs . bioRxiv. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics . MDPI. [Link]

  • How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]

  • Western Blot Protocol . Creative Biolabs. [Link]

  • Label-free cell microarray profiling for efficacy and toxicity studies . NC3Rs. [Link]

  • This compound Product Information . ChemUniverse. [Link]

  • This compound Product Information . Chemsigma. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants . MDPI. [Link]

  • (5-Methoxypyridin-2-yl)methanol Information . PubChem. [Link]

  • (5-Methylpyrazin-2-yl)methanol Information . PubChem. [Link]

  • Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes . Biochem Biophys Rep. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects . CRISPR Medicine News. [Link]

  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape . PubMed Central. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity . PubMed. [Link]

Sources

A Proposed In Vivo Efficacy Comparison of (5-Methoxypyrazin-2-yl)methanol and Indomethacin in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative framework for evaluating the in vivo anti-inflammatory efficacy of the novel pyrazine derivative, (5-Methoxypyrazin-2-yl)methanol, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of direct in vivo data for this compound, this document outlines a robust experimental design based on its hypothesized mechanism of action and established preclinical models of acute inflammation. This guide is intended for researchers in pharmacology and drug development seeking to explore new chemical entities for inflammatory conditions.

Introduction to the Compounds

This compound is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] While direct in vivo efficacy studies on this compound are not extensively published, preliminary data suggests it may act as an indirect activator of AMP-activated protein kinase (AMPK).[3] AMPK is a crucial cellular energy sensor, and its activation is known to suppress inflammatory signaling pathways, such as the NF-κB system.[2][4]

Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[3][5] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7] Indomethacin is a widely used reference compound in preclinical and clinical studies for its consistent and robust anti-inflammatory effects.[8]

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the activation of the AMPK signaling cascade. AMPK activation can lead to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. This is in contrast to Indomethacin's direct inhibition of prostaglandin synthesis.

AMPK Signaling Pathway Hypothesized Anti-inflammatory Pathway of this compound Compound This compound AMPK AMPK Activation Compound->AMPK NFkB NF-κB Inhibition AMPK->NFkB Inflammation Reduced Inflammatory Mediator Production NFkB->Inflammation Experimental Workflow Workflow for Carrageenan-Induced Paw Edema Model start Acclimatize Rats groups Randomize into Treatment Groups (Vehicle, Test Compound, Reference) start->groups dosing Administer Compounds (e.g., intraperitoneally) groups->dosing induction Induce Edema with Carrageenan Injection (subplantar) dosing->induction measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate Percent Inhibition of Edema measurement->analysis end Data Analysis and Comparison analysis->end

Caption: A step-by-step workflow for the in vivo comparison of anti-inflammatory compounds.

Detailed Experimental Protocol
  • Animal Model: Male Wistar rats (180-220 g) are to be used. The animals should be housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Rats are randomly divided into the following groups (n=6 per group):

    • Group 1 (Control): Vehicle (e.g., 0.9% saline with 0.5% Tween 80).

    • Group 2 (Reference): Indomethacin (e.g., 10 mg/kg, intraperitoneally).

    • Group 3-5 (Test Compound): this compound at varying doses (e.g., 10, 30, and 100 mg/kg, intraperitoneally).

  • Compound Administration: Thirty minutes prior to the induction of inflammation, the respective compounds or vehicle are administered to the animals.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat. [9]6. Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [9]7. Data Analysis: The degree of paw swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hypothetical Comparative Efficacy Data

The following table illustrates the expected format for presenting the comparative data. The values are hypothetical and serve as a template for the anticipated outcomes.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours (± SEM)Percent Inhibition of Edema (%)
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.30 ± 0.0364.7
This compound 100.65 ± 0.0623.5
This compound 300.48 ± 0.0443.5
This compound 1000.35 ± 0.0458.8

Discussion and Future Directions

This proposed study provides a clear and robust framework for the in vivo evaluation of this compound's anti-inflammatory potential. By comparing it to a well-characterized reference compound like Indomethacin, researchers can gain valuable insights into its relative efficacy and potential dose-response relationship.

The hypothesized mechanism of action through AMPK activation suggests that this compound may offer a different therapeutic approach to inflammation compared to traditional NSAIDs. [2][4]A key advantage could be a potentially different side-effect profile, particularly concerning the gastrointestinal issues often associated with non-selective COX inhibitors like Indomethacin. [5] Should the in vivo results prove promising, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Confirming AMPK activation in relevant tissues and elucidating the downstream effects on inflammatory signaling pathways.

  • Chronic Inflammation Models: Evaluating the efficacy of this compound in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Safety and Toxicology Studies: A comprehensive assessment of the compound's safety profile.

References

  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (2024). Indometacin.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • StatPearls - NCBI Bookshelf. (2024, May 28). Indomethacin.
  • AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan. (n.d.). PMC - NIH.
  • AMP-activated protein kinase regulates IL-10-mediated antiinflammatory signaling pathways in macrophages. (n.d.). PMC - PubMed Central.
  • accessdata.fda.gov. (n.d.). Indomethacin Capsules, USP 25 mg.
  • Activation of AMPK inhibits inflammatory response during hypoxia and reoxygenation through modulating JNK-mediated NF-κB p
  • AMPK Suppresses Vascular Inflammation In Vivo by Inhibiting Signal Transducer and Activator of Transcription-1. (n.d.). PubMed Central.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Frontiers. (n.d.). AMPK Signaling in Energy Control, Cartilage Biology, and Osteoarthritis.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in r
  • Inotiv. (n.d.).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Springer Nature Experiments. (n.d.).
  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023, August 10).
  • Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.).
  • Encyclopedia.pub. (2023, October 8).
  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023, August 10). PMC - PubMed Central.
  • A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. (n.d.). PMC - NIH.
  • Metabolic stress induces a double-positive feedback loop between AMPK and SQSTM1/p62 conferring dual activation of AMPK and NFE2L2/NRF2 to synergize antioxidant defense. (n.d.). PubMed.
  • AMPK: mechanisms of cellular energy sensing and restor
  • Identification of 5′ AMP-activated Kinase as a Target of Reactive Aldehydes during Chronic Ingestion of High Concentrations of Ethanol. (2014, April 10). PubMed Central.
  • Dihydropyrazine activates the CAMKK2-AMPK-ULK1 signaling pathway in human hep

Sources

Inter-laboratory Validation of a Bioassay for (5-Methoxypyrazin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a novel cell-based bioassay for the quantification of (5-Methoxypyrazin-2-yl)methanol, a pyrazine derivative with potential therapeutic applications. The performance of this functional bioassay is critically compared against a conventional analytical chemistry method, High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies, validation parameters, and supporting experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish robust and reproducible analytical methods.

This compound is a compound of interest due to its potential to modulate key cellular pathways. Preliminary research suggests it may act as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] As interest in this and similar compounds grows, the need for reliable and validated methods to measure its concentration and biological activity becomes paramount for advancing preclinical and clinical research.

This guide is structured to provide not just protocols, but a deep understanding of the principles behind the validation process, adhering to internationally recognized guidelines.[3][4][5] We will explore the nuances of validating a complex, cell-based functional assay and contrast its performance with a direct, quantitative analytical technique.

Methodology 1: Cell-Based AMPK Activation Bioassay

The rationale for developing a cell-based bioassay is to measure the functional activity of this compound in a biologically relevant system. This provides a more holistic understanding of the compound's potency than direct quantification alone.

Principle of the Bioassay

This bioassay quantifies the activation of AMPK by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), in the human colon cancer cell line HCT116. Upon activation by this compound, AMPK phosphorylates ACC at Ser79. The concentration of phosphorylated ACC (pACC) is determined using an Enzyme-Linked Immunosorbent Assay (ELISA), which provides a colorimetric signal proportional to the amount of active compound.

Experimental Workflow Diagram

Bioassay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_elisa ELISA Protocol cell_culture 1. Culture HCT116 Cells cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells and Incubate cell_seeding->treatment compound_prep 3. Prepare this compound Standards & Samples compound_prep->treatment lysis 5. Lyse Cells treatment->lysis coating 6. Transfer Lysate to pACC Antibody-Coated Plate lysis->coating detection 7. Add Detection Antibody & Substrate coating->detection readout 8. Measure Absorbance at 450 nm detection->readout data_analysis Data Analysis readout->data_analysis Calculate Concentrations

Caption: Workflow for the cell-based AMPK activation bioassay.

Detailed Experimental Protocol
  • Cell Culture and Seeding:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of calibration standards by serially diluting the stock solution in cell culture medium. Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Remove the medium from the cells and add 100 µL of standards, QCs, or unknown samples to the respective wells.

    • Incubate the plate for 2 hours at 37°C.

  • ELISA for Phosphorylated ACC:

    • Aspirate the treatment medium and lyse the cells using a suitable lysis buffer.

    • Transfer 50 µL of the cell lysate to a 96-well plate pre-coated with a capture antibody specific for pACC (Ser79).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with a wash buffer.

    • Add a detection antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.

    • Wash the plate again and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

Methodology 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As an orthogonal method, HPLC-UV provides direct quantification of this compound, independent of its biological activity. This method serves as a benchmark for accuracy and precision.

Principle of HPLC-UV Analysis

Reverse-phase HPLC separates this compound from other components in the sample matrix based on its hydrophobicity. The compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. The area under the chromatographic peak is directly proportional to the concentration of the compound.

Detailed Experimental Protocol
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the samples (e.g., cell culture medium or plasma) with the mobile phase.

    • Centrifuge to remove any particulate matter.

    • Transfer the supernatant to an HPLC vial for analysis.

Inter-laboratory Validation Plan

To ensure the bioassay is robust and transferable, a three-laboratory validation study was designed. Each laboratory received a blinded set of validation samples, including calibration standards and QC samples at four concentrations: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Inter-laboratory Validation Workflow

Validation_Workflow cluster_setup Study Setup cluster_execution Laboratory Execution cluster_analysis Data Analysis protocol 1. Develop Standardized Protocol samples 2. Prepare & Distribute Blinded Validation Samples protocol->samples lab1 Lab 1: Assay Performance samples->lab1 lab2 Lab 2: Assay Performance samples->lab2 lab3 Lab 3: Assay Performance samples->lab3 collect_data 4. Collect Raw Data lab1->collect_data lab2->collect_data lab3->collect_data intra_lab 5. Intra-laboratory Analysis (Accuracy, Precision) collect_data->intra_lab inter_lab 6. Inter-laboratory Analysis (Reproducibility) intra_lab->inter_lab final_report Final Validation Report inter_lab->final_report Summarize Findings

Caption: Workflow for the inter-laboratory validation study.

Validation Parameters and Acceptance Criteria

The validation was conducted in accordance with ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[3][4][6]

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision (CV%) Repeatability (Intra-assay): ≤15% (≤20% for LLOQ). Intermediate Precision (Inter-assay): ≤15% (≤20% for LLOQ).
Reproducibility Inter-laboratory precision (CV%) should be ≤20%.
Linearity (r²) The coefficient of determination (r²) for the calibration curve should be ≥0.99.
Selectivity No significant interference at the retention time or response of the analyte in blank samples.
Range The range should encompass the LLOQ to the Upper Limit of Quantification (ULOQ) with acceptable accuracy, precision, and linearity.

Comparative Performance Data

The following tables summarize the illustrative data from the three-laboratory validation study for both the AMPK activation bioassay and the HPLC-UV method.

Table 1: Inter-laboratory Accuracy

Accuracy expressed as (% of Nominal Concentration ± Standard Deviation)

QC Level (µM)AMPK Bioassay (Lab 1)AMPK Bioassay (Lab 2)AMPK Bioassay (Lab 3)HPLC-UV (Lab 1)HPLC-UV (Lab 2)HPLC-UV (Lab 3)
1 (LLOQ) 112.5 ± 10.2%95.8 ± 13.5%108.3 ± 11.8%101.5 ± 4.2%98.9 ± 3.8%103.1 ± 4.5%
3 (LQC) 105.7 ± 8.9%94.3 ± 11.2%103.1 ± 9.5%99.8 ± 2.5%101.2 ± 2.1%100.5 ± 2.8%
30 (MQC) 98.6 ± 7.5%106.2 ± 8.1%97.5 ± 7.9%100.1 ± 1.8%99.5 ± 1.5%100.9 ± 1.9%
75 (HQC) 96.2 ± 6.8%103.4 ± 7.2%98.9 ± 6.5%99.2 ± 1.2%100.3 ± 1.1%99.7 ± 1.4%
Table 2: Inter-laboratory Precision

Precision expressed as Coefficient of Variation (CV%)

QC Level (µM)AMPK Bioassay (Intra-assay CV%)AMPK Bioassay (Inter-assay CV%)AMPK Bioassay (Inter-lab CV%)HPLC-UV (Intra-assay CV%)HPLC-UV (Inter-assay CV%)HPLC-UV (Inter-lab CV%)
1 (LLOQ) 11.5%14.8%17.5%4.1%5.3%6.8%
3 (LQC) 9.8%12.1%14.2%2.6%3.1%4.2%
30 (MQC) 8.2%9.5%11.8%1.9%2.2%2.9%
75 (HQC) 7.1%8.3%10.5%1.3%1.6%2.1%
Table 3: Linearity and Range
ParameterAMPK BioassayHPLC-UV
Linear Range 1 - 100 µM0.1 - 200 µM
Correlation (r²) >0.992>0.999
LLOQ 1 µM0.1 µM

Discussion and Conclusion

The inter-laboratory validation study demonstrates that the newly developed cell-based AMPK activation bioassay is a reliable and reproducible method for quantifying the functional activity of this compound. All validation parameters across the three participating laboratories met the pre-defined acceptance criteria.

Comparative Analysis:

  • Accuracy and Precision: As anticipated, the HPLC-UV method demonstrated superior accuracy and precision (CV% < 5% for most QCs) compared to the cell-based bioassay (CV% typically between 7-15%). This is inherent to the nature of the assays; the bioassay is subject to greater biological variability, while the HPLC-UV method provides a more direct and less variable chemical measurement.[1]

  • Sensitivity and Range: The HPLC-UV method proved to be more sensitive, with a lower LLOQ (0.1 µM vs. 1 µM for the bioassay) and a wider linear range. This makes it more suitable for applications requiring high sensitivity, such as pharmacokinetic studies with low sample concentrations.

  • Biological Relevance: The primary advantage of the AMPK bioassay is its ability to measure the intended biological effect of the compound. This functional data is crucial for mechanism-of-action studies and for ensuring that the quantified compound is biologically active. The HPLC-UV method, while precise, cannot provide this information.

The choice between the cell-based bioassay and the HPLC-UV method depends on the specific research question.

  • The AMPK activation bioassay is the recommended method for potency testing, structure-activity relationship studies, and high-throughput screening where understanding the functional consequence of the compound is critical.

  • The HPLC-UV method is the preferred choice for applications requiring high precision and sensitivity, such as formulation analysis, stability testing, and pharmacokinetic studies.

Ultimately, the successful inter-laboratory validation of the bioassay confirms its suitability for use in multi-site studies, ensuring data consistency and comparability. For a comprehensive drug development program, employing both a functional bioassay and a direct analytical method provides a complementary and robust characterization of the compound's properties.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • PubChem. (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methoxypyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine ring, a known scaffold in medicinal chemistry with a diverse range of biological activities.[1][2][3][4][5] Preliminary studies suggest its potential to modulate enzymatic pathways, particularly those involved in metabolic processes.[1] Understanding the interaction of this small molecule with specific enzyme targets is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide provides a comparative in silico analysis of the binding affinity of this compound against two critical isoforms of a key metabolic enzyme: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that play a pivotal role in the metabolism of various endogenous and exogenous amines, including neurotransmitters and xenobiotics.[6] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[6][7] Given that drug-metabolizing enzymes are key determinants of the pharmacokinetic and pharmacodynamic properties of therapeutic agents, evaluating the interaction of novel compounds with these enzymes is a critical step in early-stage drug discovery.[8][9][10][11][12]

This guide will detail a comparative molecular docking study to predict the binding affinity and interaction patterns of this compound with human MAO-A and MAO-B. The objective is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential selectivity of this compound, which can inform further experimental validation and lead optimization efforts.

Methodology

The in silico analysis was conducted using a standardized molecular docking workflow to ensure reproducibility and scientific rigor. The causality behind each experimental choice is explained to provide a clear understanding of the protocol's design.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation This compound - 2D to 3D Conversion - Energy Minimization grid_gen Grid Box Generation - Centered on Active Site ligand_prep->grid_gen Prepared Ligand protein_prep Protein Preparation - PDB Structure Retrieval - Water & Heteroatom Removal - Addition of Polar Hydrogens protein_prep->grid_gen Prepared Receptors (MAO-A & MAO-B) docking Molecular Docking - Flexible Ligand, Rigid Receptor - Lamarckian Genetic Algorithm grid_gen->docking Defined Search Space scoring Scoring & Ranking - Binding Energy Calculation - Pose Clustering docking->scoring Docked Poses analysis Post-Docking Analysis - Interaction Visualization - Comparative Assessment scoring->analysis Ranked Results

Caption: Molecular docking workflow for comparative analysis.

Step-by-Step Experimental Protocol

1. Protein Preparation

  • Rationale: To prepare the protein for docking, it is essential to start with high-quality crystal structures and process them to be suitable for the docking algorithm. This involves removing non-essential molecules and ensuring the correct protonation states.

  • Protocol:

    • The crystal structures of human MAO-A (PDB ID: 2BXR) and MAO-B (PDB ID: 2BK3) were retrieved from the RCSB Protein Data Bank.[13][14]

    • All water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.

    • The protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation

  • Rationale: The ligand must be converted from a 2D representation to a 3D structure and its energy minimized to obtain a stable, low-energy conformation for docking.

  • Protocol:

    • The 2D structure of this compound was sketched using ChemDraw and saved in SDF format.

    • The 2D structure was converted to a 3D structure using Open Babel.

    • Gasteiger charges were added to the ligand, and non-polar hydrogens were merged.

    • The ligand's rotatable bonds were defined, and the structure was saved in the PDBQT file format.

3. Grid Generation

  • Rationale: A grid box defines the search space for the docking algorithm within the protein's active site. The grid must be large enough to encompass the active site and allow for the ligand to move freely.

  • Protocol:

    • The active sites of MAO-A and MAO-B were identified based on the location of the co-crystallized inhibitors in their respective PDB structures.

    • A grid box with dimensions of 25 x 25 x 25 Å was generated and centered on the active site of each enzyme. The grid spacing was set to 0.375 Å.

4. Molecular Docking

  • Rationale: A robust docking algorithm is necessary to explore the conformational space of the ligand within the active site and accurately predict the binding mode and affinity. AutoDock Vina, which uses a Lamarckian genetic algorithm, is a widely used and validated tool for this purpose.[15]

  • Protocol:

    • Molecular docking was performed using AutoDock Vina.

    • The prepared protein and ligand files, along with the grid parameters, were specified in the configuration file.

    • The exhaustiveness of the search was set to 8.

    • The docking simulation was run to generate a set of binding poses for the ligand in the active site of each enzyme, ranked by their predicted binding affinities.

5. Post-Docking Analysis

  • Rationale: The output of the docking simulation needs to be analyzed to determine the best binding pose and to visualize the interactions between the ligand and the protein.

  • Protocol:

    • The docking results were analyzed, and the pose with the lowest binding energy (most favorable) was selected for each enzyme.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active sites of MAO-A and MAO-B were visualized and analyzed using PyMOL.

Results

The comparative molecular docking study of this compound against human MAO-A and MAO-B yielded distinct binding affinities and interaction patterns. The docking scores, represented as binding energies in kcal/mol, are summarized in the table below. A lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme.

Enzyme IsoformPDB IDBinding Energy (kcal/mol)Key Interacting Residues
MAO-A 2BXR-6.2TYR407, TYR444, PHE208
MAO-B 2BK3-7.1TYR398, TYR435, ILE199

Discussion

The results of this in silico investigation suggest that this compound exhibits a more favorable binding affinity for MAO-B compared to MAO-A, as indicated by the lower binding energy of -7.1 kcal/mol for MAO-B versus -6.2 kcal/mol for MAO-A. This predicted selectivity can be attributed to the structural differences in the active sites of the two isoforms.

The active site of MAO-B is known to be more hydrophobic and has a slightly larger volume compared to MAO-A.[14] The key difference lies in the residues that shape the entrance to the active site cavity. In MAO-B, the presence of ILE199 creates a "gate" that influences substrate and inhibitor binding.[13] The interaction of this compound with ILE199 in MAO-B may contribute to its stronger predicted binding affinity. In contrast, the corresponding residue in MAO-A is PHE208, which contributes to a more constricted active site entrance.

The pyrazine ring of the ligand is predicted to form π-π stacking interactions with the aromatic residues (TYR407 and TYR444 in MAO-A; TYR398 and TYR435 in MAO-B) that line the active sites of both isoforms. These interactions are crucial for anchoring the ligand within the binding pocket. The methoxy and methanol groups of the compound are likely involved in hydrogen bonding or polar interactions with nearby residues, further stabilizing the ligand-protein complex.

The preferential binding to MAO-B, as suggested by these docking scores, indicates that this compound may act as a selective inhibitor of this isoform. Such selectivity is a desirable property for therapeutic agents targeting neurodegenerative diseases, as it minimizes the side effects associated with the inhibition of MAO-A.[6] However, it is crucial to emphasize that these are in silico predictions.

Conclusion

This comparative molecular docking study provides valuable initial insights into the potential interaction of this compound with the MAO-A and MAO-B enzyme isoforms. The results indicate a preferential binding affinity for MAO-B, suggesting a potential for selective inhibition. The detailed methodology and analysis presented in this guide offer a framework for further computational and experimental investigations. Future studies, including in vitro enzyme inhibition assays and X-ray crystallography, are warranted to validate these in silico findings and to fully elucidate the inhibitory potential and selectivity of this compound.

References

  • Cambridge MedChem Consulting. Metabolism. Available at: [Link]

  • ResearchGate. Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with... Available at: [Link]

  • Wikipedia. Monoamine oxidase B. Available at: [Link]

  • Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC. Available at: [Link]

  • Wikipedia. ALDH1A1. Available at: [Link]

  • RCSB PDB. 1GOS: Human Monoamine Oxidase B. Available at: [Link]

  • Specialist Pharmacy Service. Understanding enzyme or transporter-based drug interactions. Available at: [Link]

  • Polymorphisms of Phase I enzymes and their role in drug toxicity. Available at: [Link]

  • RCSB PDB. 4WP7: Structure of human ALDH1A1 with inhibitor CM026. Available at: [Link]

  • RCSB PDB. 2BK3: Human Monoamine Oxidase B in complex with Farnesol. Available at: [Link]

  • RCSB PDB. 4WJ9: Structure of Human apo ALDH1A1. Available at: [Link]

  • RCSB PDB. 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. Available at: [Link]

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC - NIH. Available at: [Link]

  • Correlating Structure and Function of Drug-Metabolizing Enzymes: Progress and Ongoing Challenges - NIH. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central. Available at: [Link]

  • RCSB PDB. 8T0N: Structure of Compound 4 bound to human ALDH1A1. Available at: [Link]

  • PubChemLite. This compound (C6H8N2O2). Available at: [Link]

  • NCBI. ALDH1A1 aldehyde dehydrogenase 1 family member A1 [ (human)]. Available at: [Link]

  • JSciMed Central. Molecular Docking Simulation with Special Reference to Flexible Docking Approach. Available at: [Link]

  • PubMed Central. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Available at: [Link]

  • Frontiers. Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Available at: [Link]

  • ResearchGate. Methoxypyrazines biosynthesis and metabolism in grape: A review. Available at: [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Available at: [Link]

  • PubChemLite. (5-methylpyrazin-2-yl)methanol (C6H8N2O). Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (5-Methoxypyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with (5-Methoxypyrazin-2-yl)methanol. As a substituted pyrazine, this compound is of interest in medicinal chemistry and material science due to the bioactive nature of its core structure.[1] However, its toxicological properties are not extensively documented, demanding a cautious and systematic approach to handling. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safety

This compound is classified with several key hazards that dictate all handling protocols.[2][3][4] Understanding these risks is the first step in mitigating them. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

GHS Hazard Classification Summary

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3]

Warning
Skin Irritation (Category 2)H315: Causes skin irritation.[2][3][4]

Warning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.[2][4]

Warning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.[2][3]

Warning

The causality behind these classifications lies in the molecule's reactivity. Skin and eye irritation likely result from its chemical nature, which can lead to inflammation, redness, and pain upon contact.[5] The potential for respiratory irritation underscores the necessity of avoiding inhalation of its dust or aerosols.[2] Given the limited specific toxicological data, all handling procedures must be based on the precautionary principle, treating the compound with a high degree of caution.

Engineering Controls: Your Primary Barrier

Personal protective equipment is the last line of defense. The primary method for mitigating exposure is through robust engineering controls that isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles or vapors and to contain any potential spills.[2][6] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits for related compounds.[7]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the laboratory.[2][8] Their location should be clearly marked and unobstructed. All personnel must be trained on their proper use.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection and use of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the minimum PPE requirements.

Recommended PPE for Laboratory Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids ANSI Z87.1 compliant safety goggles.Chemical-resistant gloves (Nitrile or Butyl rubber).[7]Full-length lab coat, closed-toe shoes.Not required if performed in a certified chemical fume hood.
Solution Preparation ANSI Z87.1 compliant safety goggles and a face shield.Chemical-resistant gloves (Nitrile or Butyl rubber).[7]Chemical-resistant apron over a full-length lab coat, closed-toe shoes.Not required if performed in a certified chemical fume hood.
Reaction Monitoring/Workup ANSI Z87.1 compliant safety goggles.Chemical-resistant gloves (Nitrile or Butyl rubber).[7]Full-length lab coat, closed-toe shoes.Not required if performed in a certified chemical fume hood.
Large Spill Cleanup (>10g) Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges or an SCBA.[9][10]

Causality of PPE Selection:

  • Eye Protection: Safety goggles provide a seal around the eyes to protect against splashes and fine dust, which is superior to safety glasses. A face shield is added during solution preparation to protect the entire face from splashes.[8]

  • Hand Protection: Nitrile or butyl rubber gloves provide good resistance to a range of organic chemicals.[7] It is critical to use proper glove removal technique to avoid contaminating the skin.[4] Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills. A chemical-resistant apron provides an additional barrier during tasks with a higher splash potential.[4]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, in the event of a significant spill or ventilation failure, a respirator is essential to prevent acute respiratory irritation.[2][9]

Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response receive Receive & Log Chemical store Store in Cool, Dry, Well-Ventilated Area [3] receive->store risk_assess Conduct Task-Specific Risk Assessment store->risk_assess don_ppe Don Appropriate PPE (See Table 2) risk_assess->don_ppe handle Handle in Fume Hood Only don_ppe->handle experiment Perform Experiment handle->experiment spill Spill or Exposure? handle->spill decontaminate Decontaminate Glassware & Work Area experiment->decontaminate experiment->spill waste Segregate Hazardous Waste (Solid, Liquid) [11] decontaminate->waste label_waste Label Waste Container (EHS Guidelines) [11] waste->label_waste dispose Request EHS Pickup [16] label_waste->dispose spill->handle No emergency_proc Follow Emergency Procedures (Spill, Contact, Inhalation) spill->emergency_proc Yes

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention.[8]

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for hazardous waste disposal.[2] Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spill (outside a fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up the spill without appropriate training and respiratory protection.[9]

Waste Disposal Protocol: Ensuring Compliance

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Determination: The moment a material containing this chemical is no longer needed, it is classified as hazardous waste.[11]

  • Containerization: Collect waste in a sturdy, leak-proof, and compatible container.[12] Containers must be kept tightly sealed when not in use.[11]

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and solid chemical waste should be collected in a designated, lined solid waste container.

    • Liquid Waste: Unused solutions and rinseates should be collected in a designated liquid waste container. The first rinse of any emptied container must be collected as hazardous waste.[12]

  • Labeling: All waste containers must be clearly labeled with a completed hazardous waste tag, identifying all constituents by their full chemical names.[12]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area with secondary containment.[12] Follow your institution's procedures to request a pickup from the EHS department for final disposal.[11] Do not dispose of this chemical down the drain or in regular trash.[2][12]

References

  • AK Scientific, Inc. (n.d.). (5-Methoxypyridin-2-yl)methanol Safety Data Sheet.
  • Elan Chemical. (2017, April 28). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (3-Methoxypyrazin-2-yl)methanol Safety Data Sheet.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet.
  • AMP Home Page. (n.d.). Methanol Safety Data Sheet.
  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol.
  • Cayman Chemical. (2023, May 6). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Methanol Safety Data Sheet.
  • Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment.
  • Smolecule. (n.d.). Buy this compound | 72788-88-6.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Enamine. (n.d.). Safety Data Sheet.
  • GOV.UK. (n.d.). Incident management: methanol.
  • KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Dräger. (n.d.). Renewable Energy - Methanol Safety for Industry.
  • Achmem. (n.d.). (5-Methylpyrazin-2-yl)methanol.
  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxypyrazin-2-yl)methanol
Reactant of Route 2
(5-Methoxypyrazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.